molecular formula C10H23O2PS2 B1668200 Cadusafos CAS No. 95465-99-9

Cadusafos

Cat. No.: B1668200
CAS No.: 95465-99-9
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Description

Cadusafos is a nematicide used in controlling nematodes, soil insects and cutworms in a variety of fruits and vegetables. Its mode of action involves the inhibition of acetylcholinesterase.>Cadusafos is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a nematicide and an agrochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
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InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
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InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
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Molecular Formula

C10H23O2PS2
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DSSTOX Substance ID

DTXSID7037505
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Molecular Weight

270.4 g/mol
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Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
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Boiling Point

BP: 112-114 °C at 0.8 mm Hg
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Flash Point

129.4 °C (Seta closed cup)
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Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
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Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
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Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
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Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS No.

95465-99-9
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Foundational & Exploratory

Technical Guide: Mechanism of Action of Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos is an organophosphate (OP) nematicide and insecticide distinguished by its direct-acting inhibitory mechanism on acetylcholinesterase (AChE).[1][2] Unlike phosphorothioate OPs (e.g., parathion, chlorpyrifos) which possess a


 bond and require metabolic bioactivation (desulfuration) to become active, Cadusafos possesses a phosphoryl (

) moiety. This structural feature allows it to phosphorylate the serine hydroxyl group within the AChE catalytic triad immediately upon exposure, resulting in rapid onset of cholinergic crisis. This guide details the molecular kinetics, metabolic fate, and validated protocols for assessing Cadusafos activity.

Chemical Identity & Structural Logic

Understanding the mechanism requires a precise analysis of the electrophilic center of the molecule.

PropertyDetail
IUPAC Name S,S-di-sec-butyl O-ethyl phosphorodithioate
CAS Number 95465-99-9
Molecular Formula

Key Structural Feature Phosphoryl (

) Bond
: The phosphorus atom is double-bonded to oxygen, not sulfur.
Leaving Groups Two sec-butylthio groups (

).
Activation Status Direct Inhibitor : Does not require cytochrome P450-mediated oxidative desulfuration.
Structural Implications for Efficacy

The presence of the


 bond renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the serine hydroxyl group of AChE. The S-alkyl groups are excellent leaving groups (better than O-alkyl groups) due to the weaker P-S bond compared to the P-O bond, facilitating rapid phosphorylation of the enzyme.

Molecular Mechanism of Action[3]

The core mechanism is the irreversible inhibition of Acetylcholinesterase (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).

The Inhibition Cascade
  • Binding: Cadusafos enters the AChE active site gorge.

  • Nucleophilic Attack: The hydroxyl group of Serine-203 (in human AChE numbering) acts as a nucleophile, attacking the electrophilic Phosphorus atom of Cadusafos.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Phosphorylation: One of the sec-butylthiol groups is expelled as the leaving group.

  • Inhibited Complex: The enzyme becomes O-ethyl S-sec-butyl phosphoryl-AChE. The catalytic serine is now covalently blocked, preventing it from interacting with acetylcholine.[3]

The "Aging" Phenomenon

Following inhibition, the phosphorylated enzyme may undergo "aging," a process where the inhibitory complex becomes completely refractory to reactivation by oximes (e.g., Pralidoxime/2-PAM).

  • Mechanism: Dealkylation of the remaining sec-butyl or ethyl group on the phosphorus.

  • Result: A negatively charged phosphate adduct stabilizes the complex through ionic interactions with the oxyanion hole, making nucleophilic displacement by reactivators impossible.

Visualization of Signaling Pathway

Cadusafos_Mechanism cluster_0 Synaptic Cleft Cadusafos Cadusafos (P=O Electrophile) Complex Michaelis-Menten Complex Cadusafos->Complex Diffusion into Gorge AChE_Active Active AChE (Serine-OH) AChE_Active->Complex Transition Transition State (Trigonal Bipyramidal) Complex->Transition Nucleophilic Attack LeavingGroup Release of sec-butylthiol Transition->LeavingGroup Inhibited_AChE Phosphorylated AChE (Inhibited) Transition->Inhibited_AChE Phosphorylation Aged_AChE Aged AChE (Irreversible) Inhibited_AChE->Aged_AChE Dealkylation (Aging) Time-Dependent ACh_Accumulation Acetylcholine Accumulation Inhibited_AChE->ACh_Accumulation Blocks ACh Hydrolysis Crisis Cholinergic Crisis (SLUDGE Syndrome) ACh_Accumulation->Crisis Receptor Overstimulation

Figure 1: Molecular pathway of AChE inhibition by Cadusafos, detailing the phosphorylation and aging steps.

Pharmacokinetics & Metabolism (ADME)

Unlike thio-phosphates (e.g., Chlorpyrifos), Cadusafos is metabolically distinct.

ParameterCharacteristicMechanism
Bioactivation None Required The

bond allows direct interaction with AChE.
Absorption RapidHighly lipophilic (

), allowing rapid dermal and GI absorption.
Metabolism Hydrolysis & Oxidation1. Cleavage of S-butyl group to yield sec-butyl mercaptan.2. Oxidation of mercaptan to sulfoxides and sulfones.3. Conjugation and excretion.
Half-life ShortRapidly metabolized in mammals; excreted primarily in urine (70-80%) within 24 hours.

Experimental Protocol: Modified Ellman's Assay

To quantify the inhibitory potency (


 or 

) of Cadusafos, a modified Ellman's assay is the gold standard.
Reagents Preparation
  • Buffer: 0.1 M Phosphate buffer (pH 8.0) or Tris-HCl (pH 7.4).

  • Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer containing 15 mg sodium bicarbonate.

  • Enzyme Source: Purified human recombinant AChE or erythrocyte ghosts.

  • Inhibitor: Cadusafos dissolved in ethanol/DMSO (keep solvent <1% final vol).

Step-by-Step Workflow
  • Pre-Incubation (Inhibition Phase):

    • In a 96-well microplate, add 150 µL of Phosphate Buffer.

    • Add 20 µL of Enzyme solution (0.2 U/mL final).

    • Add 10 µL of Cadusafos (various concentrations:

      
       to 
      
      
      
      M).
    • Critical Step: Incubate for 10–30 minutes at 25°C. This allows the phosphorylation reaction to reach equilibrium.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution.

    • Add 10 µL of ATCh substrate.

  • Kinetic Measurement:

    • Immediately place in a spectrophotometer.

    • Measure Absorbance at 412 nm every 30 seconds for 5–10 minutes.

    • The yellow color (TNB anion) formation rate is proportional to residual enzyme activity.[4]

  • Data Analysis:

    • Calculate slope (

      
      ) for each concentration.
      
    • Plot % Activity vs. Log[Cadusafos].

    • Fit to sigmoidal dose-response curve to determine

      
      .
      
Assay Logic Visualization

Ellman_Protocol cluster_inputs Reagents Cad Cadusafos (Inhibitor) Step1 Pre-Incubation (10-30 min @ 25°C) Cad->Step1 Enz AChE (Enzyme) Enz->Step1 Sub ATCh (Substrate) Step2 Add Substrate & DTNB Sub->Step2 Dye DTNB (Chromogen) Dye->Step2 Step1->Step2 Inhibited Enzyme Step3 Hydrolysis Reaction Step2->Step3 Step4 Color Development (TNB Anion) Step3->Step4 Thiocholine + DTNB Read Measure Abs @ 412 nm Step4->Read

Figure 2: Workflow for the modified Ellman's assay to determine Cadusafos potency.

Safety & Toxicology

Cadusafos is classified as WHO Class Ib (Highly Hazardous) .

  • Target Organ: Nervous System (Central & Peripheral).[2]

  • Symptoms (SLUDGE): Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis.

  • Antidotes:

    • Atropine: Muscarinic antagonist (blocks receptor stimulation).[5]

    • Pralidoxime (2-PAM): Cholinesterase reactivator (must be administered before aging occurs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91752, Cadusafos. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1999). Cadusafos: Dietary Risk Assessment Update. Retrieved from [Link]

  • Food and Agriculture Organization (FAO) (2010). Cadusafos: Toxicology and Residue Evaluation. JMPR Reports.[6] Retrieved from [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. (Methodological Standard).[4]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Cadusafos. Retrieved from [Link]

Sources

Cadusafos: A Technical Guide to its Acetylcholinesterase Inhibition, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of cadusafos, an organothiophosphate nematicide and insecticide, with a primary focus on its potent inhibitory effects on acetylcholinesterase (AChE). This document is designed to serve as a critical resource for researchers, toxicologists, and drug development professionals, offering a detailed exploration of its mechanism of action, robust analytical methodologies for its detection and quantification, and a thorough review of its toxicological profile. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and to empower further research and risk assessment.

Introduction to Cadusafos

Cadusafos, with the IUPAC name S,S-di-sec-butyl O-ethyl phosphorodithioate, is a synthetic organothiophosphate compound.[1] It is recognized for its broad-spectrum activity as a nematicide and soil insecticide, acting via contact and stomach action.[2] While it has been utilized on various food crops such as bananas, citrus, maize, and potatoes, it is not currently approved for use in the European Union.[1][2] The primary mechanism of its toxicity, like other organophosphates, is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of both insects and mammals.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of cadusafos is essential for its handling, analysis, and comprehension of its environmental fate.

PropertyValueSource
Chemical Formula C₁₀H₂₃O₂PS₂[1]
Molar Mass 270.39 g·mol⁻¹[1]
Appearance Clear liquid[2]
Water Solubility 245 mg/L (at 20 °C, pH 7)[2]
log Kₒw (Octanol-Water Partition Coefficient) 3.9[3]
Vapor Pressure 9.0 x 10⁻⁴ mm Hg[4]
Stability Stable at pH 5 to 9 at 25°C[2]

This table summarizes key chemical and physical properties of Cadusafos.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological effect of cadusafos stems from its potent inhibition of acetylcholinesterase (AChE).[1] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions. This enzymatic degradation terminates the nerve impulse.

Organophosphates like cadusafos act as irreversible inhibitors of AChE. The phosphorus atom of cadusafos attacks the serine residue in the active site of the enzyme, leading to the formation of a stable, phosphorylated enzyme complex. This covalent modification renders the enzyme inactive. The "leaving group" of the organophosphate is released in this process.

The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms from excessive salivation and muscle tremors to respiratory failure and death.[1][5]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Cadusafos ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE_active Active Acetylcholinesterase (AChE) AChE_active->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_inhibited Inhibited AChE (Phosphorylated) Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Initiates Cadusafos Cadusafos Cadusafos->AChE_active Binds & Inactivates AChE_inhibited->ACh Hydrolysis Blocked Continuous Stimulation Continuous Stimulation AChE_inhibited->Continuous Stimulation Leads to

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Cadusafos.

Quantitative Assessment of AChE Inhibition

To quantify the inhibitory potency of a compound like cadusafos, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀: This is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is an empirical value that is dependent on the experimental conditions, including substrate concentration.

  • Kᵢ: This is the dissociation constant for the binding of the inhibitor to the enzyme. It represents the affinity of the inhibitor for the enzyme and is a more fundamental measure of potency.

Experimental Protocols for the Study of Cadusafos

This section provides detailed, step-by-step methodologies for the assessment of cadusafos's inhibitory effect on acetylcholinesterase and its analytical quantification.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity and is suitable for determining the IC₅₀ of cadusafos.[7][8]

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

  • Cadusafos (analytical standard)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for cadusafos (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically for an optimal reaction rate.

    • Prepare a stock solution of ATCh (e.g., 14 mM) in phosphate buffer.[9]

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.[9]

    • Prepare a stock solution of cadusafos in a suitable solvent and create a series of dilutions to be tested.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 140 µL of phosphate buffer, 10 µL of the respective cadusafos dilution, and 10 µL of the AChE solution.[9]

    • Control Wells (100% activity): Add 140 µL of phosphate buffer, 10 µL of the solvent (without cadusafos), and 10 µL of the AChE solution.[9]

    • Blank Wells: Add 150 µL of phosphate buffer and 10 µL of the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[7][9][10]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to all wells.[9]

    • Initiate the reaction by adding 10 µL of the ATCh solution to all wells.[9]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes) or as an endpoint reading after a fixed time.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each cadusafos concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the % Inhibition against the logarithm of the cadusafos concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.[11]

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: AChE, Cadusafos dilutions, ATCh, DTNB, Buffer Setup Set up Test, Control, and Blank wells Reagents->Setup Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Setup->Preincubation Initiation Add DTNB, then ATCh to initiate reaction Preincubation->Initiation Measurement Measure Absorbance at 412 nm (kinetic or endpoint) Initiation->Measurement Calculation Calculate % Inhibition for each Cadusafos concentration Measurement->Calculation Plotting Plot % Inhibition vs. log[Cadusafos] Calculation->Plotting IC50 Determine IC50 value from dose-response curve Plotting->IC50

Figure 2: Workflow for the in vitro acetylcholinesterase inhibition assay.

Analytical Quantification of Cadusafos

Accurate quantification of cadusafos in various matrices is crucial for toxicological studies, environmental monitoring, and residue analysis. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for this purpose.

3.2.1. Sample Preparation

The choice of sample preparation technique depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.[12]

Example Protocol for Soil Samples (adapted from general pesticide extraction methods):

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 1 hour.[13]

    • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes).[13]

    • Transfer the supernatant to another tube.

    • Repeat the extraction of the soil pellet with another 20 mL of acetonitrile, shake, and centrifuge.

    • Combine the supernatants.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • To the combined acetonitrile extract, add anhydrous magnesium sulfate and primary secondary amine (PSA) sorbent to remove water and interfering substances like organic acids and polar pigments.

    • Vortex for 1 minute and centrifuge.

    • The final supernatant is ready for GC-MS/MS analysis.

3.2.2. GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • A suitable capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

Typical GC-MS/MS Parameters:

ParameterRecommended Setting
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Start at a low temperature (e.g., 40-70°C), ramp to a high temperature (e.g., 300-310°C)
Ion Source Temp. ~200-230 °C
Interface Temp. ~300 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Cadusafos:

The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Precursor Ion (m/z)Product Ion 1 (Quantifier)Collision Energy (V)Product Ion 2 (Qualifier)Collision Energy (V)
271.1159.13197.149

(Source: Adapted from a multi-residue pesticide analysis method)[14]

Data Analysis:

Quantification is typically performed using an external calibration curve prepared with analytical standards of cadusafos.

Toxicological Profile of Cadusafos

Cadusafos is classified as highly toxic to mammals.[2] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase.

Acute Toxicity

Acute exposure to cadusafos can lead to severe cholinergic symptoms and can be lethal at low doses.

SpeciesRouteLD₅₀ ValueSource
RatOral30 mg/kg[5]
RabbitDermal24 mg/kg[5]
RatInhalation0.03 mg/L[5]

This table summarizes the acute toxicity (LD₅₀) values of Cadusafos in different species.

Signs of acute toxicity include excessive salivation, lacrimation, tremors, decreased activity, labored breathing, and ultimately, death due to respiratory failure.[5]

Dose-Response Relationship and Neurotoxic Effects

Studies in animal models have established dose-response relationships for the neurotoxic effects of cadusafos, primarily through the inhibition of cholinesterase in various tissues.

  • Rats:

    • In a 13-week feeding study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1 ppm (equivalent to 0.067 mg/kg bw/day), based on the inhibition of erythrocyte and brain cholinesterase activity at 5 ppm.[3]

    • Severe signs of intoxication were observed in pregnant rats at doses of 6 mg/kg bw/day and higher.[3]

    • A multigeneration study in rats established a NOAEL of 0.03 mg/kg bw/day for the inhibition of cholinesterase activity in plasma and erythrocytes.[3]

  • Dogs:

    • In a 1-year feeding study, the NOAEL was 0.01 mg/kg bw/day, with inhibition of plasma cholinesterase observed at 0.005 mg/kg/day in females.[3][15] Brain and erythrocyte cholinesterase activity were not inhibited at doses up to 0.02 mg/kg bw/day.[3]

These studies demonstrate that cholinesterase inhibition is a sensitive endpoint for cadusafos toxicity. The Acceptable Daily Intake (ADI) for cadusafos was established at 0-0.0005 mg/kg bw, and the Acute Reference Dose (ARfD) is 0.001 mg/kg bw.[16]

Metabolism and Environmental Fate

Cadusafos is extensively metabolized in animals and plants. In rats, metabolism involves the cleavage of a thio-butyl group, followed by a series of oxidation and methylation reactions.[16] The metabolites are then primarily excreted in the urine.[16]

In plants, cadusafos is also readily degraded into more polar and water-soluble metabolites.[3] For instance, in potatoes, it undergoes hydrolysis and subsequent oxidation to form hydroxy 2-butyl methylsulfone and other conjugated metabolites.[3]

Cadusafos can be persistent in soil and water systems.[2] Its degradation in soil is influenced by factors such as soil type and microbial activity, with reported half-lives ranging from approximately 11 to 62 days.[3]

Conclusion

Cadusafos is a potent acetylcholinesterase inhibitor with significant toxicological implications. This guide has provided a detailed overview of its mechanism of action, methodologies for its in vitro and analytical assessment, and a summary of its toxicological profile based on authoritative data. The provided protocols for AChE inhibition assays and GC-MS/MS analysis offer a robust framework for researchers investigating the properties and risks associated with this compound. A comprehensive understanding of its dose-response relationship and neurotoxic effects is paramount for accurate risk assessment and the development of potential mitigation strategies. Further research to determine the precise in vitro kinetic parameters (IC₅₀ and Kᵢ) of cadusafos against acetylcholinesterase is warranted to provide a more complete picture of its inhibitory potency.

References

  • Determination of CHP IC 50 based on AChE inhibition. Data are expressed... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cadusafos (Ref: FMC 67825) - AERU - University of Hertfordshire. (2025-10-22). Retrieved February 7, 2026, from [Link]

  • IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cadusafos 77. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cadusafos | C10H23O2PS2 | CID 91752 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cadusafos - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS Cadusafos is an organophosphate nematicide. It was evaluated by JMPR 1991(T, R), 1992(R). (n.d.). Retrieved February 7, 2026, from [Link]

  • Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PubMed. (2021-03-02). Retrieved February 7, 2026, from [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cadusafos: Dietary Risk Assessment Update for FQPA Requirements. - EPA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017-01-13). Retrieved February 7, 2026, from [Link]

  • Acetylcholinesterase Inhibition Dose-Response Modeling for Chlorpyrifos and Chlorpyrifos-Oxon - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Comparison of the Results of Studies on Pesticides from 12- or 24-Month Dog - Regulations.gov. (2005-04-07). Retrieved February 7, 2026, from [Link]

  • Establishment of cumulative assessment groups of pesticides for their effects on the nervous system - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC - NIH. (2023-07-06). Retrieved February 7, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). Retrieved February 7, 2026, from [Link]

  • Neurological effects of long-term exposure to low doses of pesticides mixtures in male rats: Biochemical, histological, and neurobehavioral evaluations | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF - Agilent. (n.d.). Retrieved February 7, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27). Retrieved February 7, 2026, from [Link]

  • Cholinesterase inhibitors improve both memory and complex learning in aged beagle dogs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of Multipesticide Residues in Tobacco - Agilent. (2015-04-29). Retrieved February 7, 2026, from [Link]

  • Pro-apoptotic effects of low doses of dimethoate in rat brain - PubMed. (2019-01-15). Retrieved February 7, 2026, from [Link]

  • Analyzing cholinesterase in organophosphate poisoning - Tecan. (n.d.). Retrieved February 7, 2026, from [Link]

  • Poisoning with acetylcholinesterase inhibitors in dogs: two case reports. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cholinesterase Testing Protocols for Healthcare Providers | AgriSafe Network. (n.d.). Retrieved February 7, 2026, from [Link]

  • Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). (n.d.). Retrieved February 7, 2026, from [Link]

  • Different inhibition of acetylcholinesterase in selected parts of the rat brain following intoxication with VX and Russian VX - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Cadusafos: Chemo-Structural Analysis and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Research & Development

Executive Summary

Cadusafos (IUPAC: S,S-di-sec-butyl O-ethyl phosphorodithioate) is an organophosphorus (OP) compound primarily utilized as a nematicide and soil insecticide.[1][2] Unlike many OPs that require metabolic activation (e.g., desulfuration of P=S to P=O), Cadusafos possesses a phosphorodithioate core with a P=O bond, rendering it a direct-acting acetylcholinesterase (AChE) inhibitor. This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical behavior, toxicological mechanisms, and validated analytical protocols for detection in biological and environmental matrices.

Molecular Architecture & Stereochemistry

The efficacy and toxicity of Cadusafos are intrinsic to its specific leaving groups and phosphorus chirality.

  • Core Structure: The molecule features a central phosphorus atom double-bonded to oxygen (P=O), distinguishing it as a phosphate derivative (specifically a phosphorodithioate due to two P-S linkages).

  • Leaving Groups: Two sec-butyl thioester groups attached to the phosphorus. The cleavage of these P-S bonds is the rate-limiting step in enzyme phosphorylation.

  • Chirality: Cadusafos contains two chiral centers within the sec-butyl groups and a prochiral phosphorus center. Commercial formulations are typically racemic mixtures. The stereochemical configuration influences the binding affinity to the AChE esteratic site, though resolution of isomers is rarely performed in standard residue analysis.

Chemical Identity Table
ParameterDetail
IUPAC Name S,S-di-sec-butyl O-ethyl phosphorodithioate
CAS Number 95465-99-9
Molecular Formula C₁₀H₂₃O₂PS₂
Molecular Weight 270.4 g/mol
SMILES CCC(C)SP(=O)(OCC)SC(C)CC
Chemical Class Organophosphate (Phosphorodithioate)

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability, environmental mobility, and extraction efficiency.

PropertyValueContextual Implication
Physical State Colorless to yellow liquidVolatile liquid at STP.
Solubility (Water) 248 mg/L (25°C)Moderate solubility; potential for groundwater leaching.
Log P (Octanol/Water) 3.9Highly lipophilic; indicates high potential for bioaccumulation in fatty tissues and rapid dermal absorption.
Vapor Pressure 1.2 × 10⁻² Pa (25°C)Significant volatility; inhalation hazard in confined spaces.
Henry’s Law Constant 1.3 Pa·m³/molPartitions significantly into the atmosphere from moist soil.
Hydrolytic Stability Stable at pH 5 & 7; Slow hydrolysis at pH 9Persistent in acidic/neutral environments; degrades in alkaline conditions.

Mechanism of Action: AChE Inhibition

Cadusafos acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE). Unlike phosphorothioates (P=S) like chlorpyrifos which require oxidative desulfuration by CYP450s to become active "oxons," Cadusafos is already in the oxidized state (P=O) and is biologically active upon absorption.

Mechanism Pathway[3][5][6]
  • Binding: The electrophilic phosphorus atom attacks the hydroxyl group of the serine residue in the AChE active site.

  • Phosphorylation: A sec-butylthio group is cleaved (leaving group), resulting in a stable phosphorylated enzyme complex.

  • Accumulation: ACh accumulates in the synaptic cleft, leading to continuous stimulation of muscarinic and nicotinic receptors.

  • Aging: Over time, the phosphorylated enzyme may undergo "aging" (dealkylation), rendering the inhibition completely irreversible and resistant to oxime reactivators (e.g., Pralidoxime).

MoA cluster_0 Normal Physiological Pathway cluster_1 Cadusafos Inhibition Pathway ACh Acetylcholine Complex Acyl-Enzyme Complex ACh->Complex Binding AChE AChE Enzyme (Active Serine Site) AChE->Complex Inhib_Complex Phosphorylated AChE (Inhibited) AChE->Inhib_Complex Complex->AChE Recycling Products Choline + Acetate Complex->Products Hydrolysis Cad Cadusafos (P=O Active) Cad->Inhib_Complex Phosphorylation (Loss of sec-butyl thiol) Aging Aged Complex (Irreversible) Inhib_Complex->Aging Dealkylation (Time-Dependent)

Figure 1: Comparative pathway analysis of normal Acetylcholine hydrolysis versus Cadusafos-mediated irreversible inhibition.

Toxicology & Metabolic Fate

ADME Profile (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: Rapidly absorbed via oral, dermal, and inhalation routes due to high lipophilicity (LogP 3.9).

  • Distribution: Widely distributed to highly perfused organs (liver, kidney, brain) and adipose tissue.

  • Metabolism: The primary detoxification pathway involves the cleavage of the thioester bonds.

    • Step 1: Hydrolysis yields Butane-2-thiol and O-ethyl-S-(2-butyl)phosphorothioic acid.

    • Step 2: Butane-2-thiol is oxidized to 2-butanesulfonic acid and various hydroxy-sulfones.

    • Step 3: Conjugation (glucuronidation) facilitates renal excretion.

  • Toxicity Metrics:

    • LD50 (Rat, Oral): 37 mg/kg (Highly Toxic - WHO Class Ib).

    • LD50 (Rabbit, Dermal): 24 mg/kg.

    • NOAEL (Rat, 2-year): 0.5 ppm (Cholinesterase inhibition endpoint).[3]

Metabolism cluster_met Mammalian Biotransformation Cad Cadusafos (Parent) Thiol Butane-2-thiol Cad->Thiol Hydrolysis (Esterase) Phospho O-ethyl-S-(2-butyl) phosphorothioic acid Cad->Phospho Hydrolysis Sulfone 2-Butanesulfonic acid & Hydroxy Sulfones Thiol->Sulfone Oxidation (CYP450/FMO) Conj Glucuronide Conjugates Sulfone->Conj Phase II Conjugation Excretion Urine Excretion Conj->Excretion

Figure 2: Primary metabolic degradation pathway of Cadusafos in mammalian systems.

Analytical Methodology

For research and forensic applications, the detection of Cadusafos requires rigorous extraction due to its lipophilic nature. The following protocol utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with GC-MS/MS.

Protocol: Determination of Cadusafos in Biological Matrices[7][8]

Objective: Quantify Cadusafos residues with an LOQ of 0.005 mg/kg.

Reagents & Equipment[4]
  • Solvent: Acetonitrile (LC-MS grade).[3]

  • Salts: MgSO₄ (anhydrous), NaCl.

  • Clean-up: Primary Secondary Amine (PSA) sorbent, C18 (for lipid removal).

  • Instrument: GC-MS/MS (Triple Quadrupole) or GC-FPD (Phosphorus mode).

Step-by-Step Workflow
  • Sample Homogenization:

    • Weigh 10.0 g of homogenized sample (tissue or crop) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL Acetonitrile.

    • Vortex for 1 minute (high speed).

    • Add QuEChERS salt packet (4g MgSO₄, 1g NaCl).

    • Shake vigorously for 1 minute immediately to prevent agglomeration.

    • Centrifuge at 3000 RCF for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Clean-up:

    • Transfer 1 mL of supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 (if sample is high fat).

    • Vortex for 30 seconds.

    • Centrifuge at 3000 RCF for 1 minute.

  • Analysis:

    • Transfer supernatant to an autosampler vial.

    • Inject 1 µL into GC-MS/MS.

GC-MS/MS Parameters (Reference)
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Inlet: Splitless mode at 250°C.

  • Ionization: Electron Impact (EI, 70 eV).

  • MRM Transitions:

    • Quantifier: 158.0 -> 130.0 m/z

    • Qualifier: 270.0 -> 158.0 m/z

    • Qualifier: 158.0 -> 97.0 m/z

Environmental Fate

Cadusafos is classified as moderately persistent and mobile in certain soil types, posing a risk to groundwater.

  • Soil Degradation: Microbial degradation is the primary dissipation route.

    • Half-life (DT50): 11–60 days depending on soil aerobic conditions.

  • Mobility: Despite high LogP, the water solubility (248 mg/L) allows for leaching, particularly in sandy soils with low organic carbon content.

  • Hydrolysis:

    • pH 5-7: Stable.[5]

    • pH 9: Half-life ~30 days (slow hydrolysis).

  • Photolysis: Minimal degradation via photolysis due to lack of significant chromophores absorbing >290 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91752, Cadusafos. Retrieved from [Link]

  • Food and Agriculture Organization (FAO) of the United Nations. Cadusafos: Pesticide Residues in Food - 2009 Evaluations. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Cadusafos: Dietary Risk Assessment Update. Retrieved from [Link][6][7]

  • University of Hertfordshire (PPDB). Cadusafos: Pesticide Properties DataBase. Retrieved from [Link]

  • Shimadzu Corporation. Investigation of Simultaneous Analysis Methods for Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

Sources

The Environmental Dissipation of Cadusafos: A Technical Guide to Degradation Pathways in Soil and Water

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Environmental Fate of a Potent Nematicide

Cadusafos, an organophosphate nematicide and insecticide, plays a significant role in controlling soil-borne pests in various agricultural systems.[1] As with any agrochemical, a thorough understanding of its environmental fate is paramount for conducting robust risk assessments and ensuring its sustainable use.[2][3][4] This technical guide provides researchers, environmental scientists, and regulatory professionals with an in-depth examination of the degradation pathways of cadusafos in soil and aquatic environments. We will explore the core chemical and biological mechanisms that govern its transformation, identify its major metabolites, and present standardized, field-proven methodologies for studying its dissipation kinetics. The focus here is not merely on procedural steps but on the scientific rationale that underpins a robust and self-validating experimental design.

Section 1: Core Degradation Pathways of Cadusafos

The environmental persistence of cadusafos is primarily dictated by a combination of biotic and abiotic degradation processes. In both soil and water, the principal mechanisms of transformation are microbial metabolism and chemical hydrolysis. Photodegradation on soil surfaces and in water plays a comparatively minor role.

Microbial Degradation in Soil: The Primary Engine of Dissipation

Microbial activity is the most significant factor driving the breakdown of cadusafos in terrestrial environments. A diverse community of soil microorganisms utilizes the compound as a source of carbon and phosphorus, leading to its detoxification.

The aerobic soil metabolism of cadusafos results in a half-life (DT50) that typically ranges from 11 to 62 days, classifying it as moderately persistent.[5] This variability is highly dependent on soil characteristics and environmental conditions. Factors such as soil type, organic matter content, pH, temperature, and moisture all interact to influence the rate and pathway of microbial degradation.[6][7]

The degradation cascade is initiated by the hydrolytic cleavage of the phosphorodithioate bond.[5][8] This initial step is often the rate-limiting one and can be mediated by various microbial enzymes, such as phosphotriesterases. This hydrolysis yields a transient intermediate, butane-2-thiol . This intermediate is then subject to a series of oxidation and methylation reactions, leading to the formation of more polar and water-soluble metabolites.[5][8]

The principal metabolic pathway is illustrated below:

Cadusafos_Soil_Degradation Cadusafos Cadusafos (O-Ethyl-S,S-di-sec-butyl phosphorodithioate) Hydrolysis Microbial Hydrolysis Cadusafos->Hydrolysis Butane2Thiol Butane-2-thiol (Transient Intermediate) Hydrolysis->Butane2Thiol OtherMetabolites Other Metabolites (e.g., 2-Butanesulfonic acid) Hydrolysis->OtherMetabolites OxidationMethylation Oxidation & Methylation Butane2Thiol->OxidationMethylation HBM_Sulfone Hydroxy-2-butyl-methylsulfone OxidationMethylation->HBM_Sulfone FurtherOxidation Further Oxidation HBM_Sulfone->FurtherOxidation Carboxy_Sulfone 1-Carboxyhydroxyisopropyl- methylsulfone FurtherOxidation->Carboxy_Sulfone Cadusafos_Water_Degradation cluster_conditions Environmental Conditions pH_5_7 pH 5-7 (Acidic to Neutral) Stable Stable pH_5_7->Stable pH_9 pH 9 (Alkaline) SlowHydrolysis Slow Hydrolysis pH_9->SlowHydrolysis Cadusafos Cadusafos Cadusafos->pH_5_7 Cadusafos->pH_9 Products Hydrolysis Products (e.g., Butane-2-thiol) SlowHydrolysis->Products

Caption: Influence of pH on the hydrolytic stability of cadusafos in water.

Photodegradation: A Minor Contributor

Photodegradation, or the breakdown of a chemical by light, is not a significant dissipation pathway for cadusafos. Studies exposing cadusafos on soil surfaces to natural sunlight have shown very limited degradation (around 1% after 30 days). [5]This stability is attributed to the low UV/visible light absorbance of the cadusafos molecule. [5]Similarly, in aqueous systems, direct photolysis is not considered a major route of transformation.

Section 2: Data Summary on Degradation Kinetics

Quantitative data from environmental fate studies are essential for modeling exposure and predicting persistence. The following tables summarize the degradation half-lives (DT50) of cadusafos under various environmental conditions.

Matrix Condition DT50 (Half-Life) Reference
SoilAerobic Laboratory (Silt Loam, Sandy Loam)11 - 62 days[5]
SoilAerobic Field12 - 59 days[6]
WaterHydrolysis (pH 5)Stable[5]
WaterHydrolysis (pH 7)Stable[5]
WaterHydrolysis (pH 9, 25°C)179 days[8]
WaterAqueous Photolysis (Deionized)174 days[8]

Table 1: Summary of Cadusafos Degradation Half-Lives (DT50).

Factor Effect on Degradation Rate Rationale
Temperature Increased temperature accelerates degradationHigher temperatures increase microbial activity and the rate of chemical reactions. [9]
Soil Moisture Optimal moisture (e.g., 60% water holding capacity) enhances degradationMicroorganisms require water for metabolic activity. Extreme dry or saturated conditions can inhibit degradation. [6]
Soil pH Both acidic and alkaline soils can show faster degradation than neutral soilSoil pH affects microbial community structure and the rate of chemical hydrolysis. [6]
Organic Matter Higher organic matter can increase adsorption, potentially slowing degradation initiallyCadusafos can bind to organic matter, making it less available for microbial attack. However, organic matter also supports a larger microbial population.

Table 2: Influence of Key Environmental Factors on Cadusafos Degradation.

Section 3: Experimental Protocols for Degradation Studies

To ensure the generation of high-quality, reproducible data, degradation studies must follow standardized and validated protocols. The methodologies described below are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Protocol: Aerobic Soil Metabolism Study (Adapted from OECD 307 & OPPTS 835.4100)

Objective: To determine the rate and pathway of aerobic degradation of cadusafos in soil.

Causality: This study simulates the fate of cadusafos in the topsoil layer where microbial activity is highest. Using a defined soil type and controlled conditions allows for the determination of a reliable degradation rate constant (k) and half-life (DT50). The inclusion of sterile controls is critical to differentiate between microbial and abiotic degradation.

Methodology:

  • Soil Selection and Preparation:

    • Select a representative agricultural soil, typically a sandy loam, to represent a "worst-case" scenario with low adsorption and high bioavailability.

    • Characterize the soil for texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

    • Sieve the fresh soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the test temperature for 7-10 days to allow microbial populations to stabilize.

  • Preparation of Test Systems:

    • Analytical Grade Cadusafos: Use radiolabeled ([¹⁴C]) cadusafos to facilitate a mass balance and trace the formation of metabolites and non-extractable residues.

    • Application: Prepare a stock solution and apply it to the soil to achieve a final concentration relevant to typical field application rates. Ensure homogenous distribution.

    • Incubation Flasks: Dispense treated soil aliquots (e.g., 50 g dry weight equivalent) into individual incubation flasks.

    • Sterile Controls: Prepare parallel flasks with autoclaved (or gamma-irradiated) soil to serve as sterile controls. This is a self-validating step to isolate the effect of microbes.

    • Trapping System: Equip flasks with traps for volatile organics and CO₂ (e.g., ethylene glycol and KOH or NaOH solution) to capture mineralization products.

  • Incubation:

    • Incubate all flasks in the dark in a temperature-controlled chamber (e.g., 20 ± 1°C).

    • Maintain aerobic conditions by ensuring adequate headspace or periodically flushing with air.

  • Sampling and Analysis:

    • Sacrifice replicate flasks (typically in duplicate or triplicate) at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extraction: Extract the soil samples with an appropriate solvent system (e.g., methanol/water or acetonitrile/water). Perform exhaustive extractions to recover the parent compound and metabolites.

    • Quantification: Analyze the extracts for cadusafos and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Non-Extractable Residues (NER): Quantify the radioactivity remaining in the soil after extraction by combustion analysis.

    • Volatiles: Analyze the trapping solutions to quantify ¹⁴CO₂ and volatile organic metabolites.

  • Data Analysis:

    • Calculate the concentration of cadusafos and major metabolites at each time point.

    • Plot the natural logarithm of the cadusafos concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line and calculate the DT50 using the formula: DT50 = ln(2)/k.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Prep 1. Soil Selection & Characterization Spiking 2. Apply ¹⁴C-Cadusafos to Soil Soil_Prep->Spiking Flask_Setup 3. Prepare Incubation Flasks (Viable & Sterile) Spiking->Flask_Setup Incubate 4. Incubate in Dark at 20°C Flask_Setup->Incubate Traps 5. Trap Volatiles (¹⁴CO₂ & Organics) Incubate->Traps Sampling 6. Sacrifice Flasks at Time Intervals Incubate->Sampling Extraction 7. Solvent Extraction of Soil Sampling->Extraction Analysis 8. HPLC or GC-MS Analysis of Parent & Metabolites Extraction->Analysis NER_Combustion 9. Combustion of Soil for Bound Residues Extraction->NER_Combustion Kinetics 10. Calculate DT50 & DT90 Analysis->Kinetics

Caption: Experimental workflow for an aerobic soil metabolism study.

Protocol: Hydrolysis as a Function of pH (Adapted from OECD 111)

Objective: To determine the rate of abiotic hydrolysis of cadusafos in sterile aqueous buffer solutions at different pH levels.

Causality: This test isolates the chemical degradation pathway from biological influences. By conducting the experiment at environmentally relevant pH values (typically 4, 7, and 9) and in the absence of light and microorganisms, the intrinsic chemical stability of the molecule in water can be determined. Using an elevated temperature (e.g., 50°C) for a preliminary test allows for rapid screening of stability.

Methodology:

  • Preparation of Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Use analytical grade cadusafos to prepare a stock solution in a minimal amount of a water-miscible solvent (if necessary).

    • Add the stock solution to the buffer solutions to achieve a final concentration below half of its water solubility.

  • Test System:

    • Use sterile glass vessels (e.g., borosilicate flasks or tubes) with airtight seals.

    • Dispense the test solutions into replicate vessels for each pH and sampling point.

    • Include analytical controls (e.g., blanks, standards) to ensure method integrity.

  • Incubation:

    • Preliminary Test: Incubate one set of samples at an elevated temperature (e.g., 50°C) in the dark for 5 days. If degradation is less than 10%, the substance is considered hydrolytically stable, and further testing at lower temperatures may be unnecessary.

    • Main Test: If significant degradation occurs in the preliminary test, conduct the main study at one or more environmentally relevant temperatures (e.g., 25°C). Incubate all samples in a temperature-controlled incubator or water bath, shielded from light.

  • Sampling and Analysis:

    • At appropriate time intervals, sacrifice replicate vessels for each pH.

    • Analyze the concentration of cadusafos remaining in the solution using a validated analytical method (e.g., HPLC-UV or GC-FPD).

  • Data Analysis:

    • For each pH where degradation occurs, determine if the reaction follows first-order kinetics.

    • Calculate the hydrolysis rate constant (k_hyd) and the half-life (t½) using the formula: t½ = ln(2)/k_hyd.

Section 4: Conclusion and Future Perspectives

The degradation of cadusafos in the environment is a multifaceted process dominated by microbial activity in soil and pH-dependent hydrolysis in water. Its primary degradation pathway involves the formation of a series of increasingly polar sulfone and sulfonic acid metabolites, ultimately leading to the mineralization of the parent compound. While photodegradation is not a significant factor, the interplay between soil properties like pH, organic matter, and microbial biomass creates a complex matrix that dictates its environmental persistence.

The standardized protocols outlined in this guide, grounded in OECD and EPA guidelines, provide a robust framework for generating the reliable data needed for accurate environmental risk assessments. Future research should continue to focus on the isolation and characterization of specific cadusafos-degrading microbial strains and their enzymatic pathways. A deeper understanding of these biological systems could pave the way for novel bioremediation strategies to mitigate contamination in the event of accidental spills or misuse. Furthermore, assessing the environmental fate of the major metabolites, although currently considered less toxic than the parent compound, remains an important area for comprehensive risk evaluation. [8]

References

  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2010). Pesticide residues in food - 2010 evaluations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Cadusafos Facts. EPA 738-F-00-002. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2009). 2009 JMPR Report - Cadusafos. Retrieved from [Link]

  • German Environment Agency (Umweltbundesamt). (2021). Environmental risks of pesticides between forecast and reality. Retrieved from [Link]

  • Abou-Amer, A. I., & Abdel-Mallek, A. U. (1995). Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures. Journal of Environmental Science and Health, Part B, 30(5), 625-641. Retrieved from [Link]

  • Utah State University Extension. (1994). Pesticide Adsorption and Half-life. Retrieved from [Link]

  • Ismail, I. I. (2025). Formulation Dependent Degradation of Cadusafos: A Comparative Study under Thermal and Photolytic Conditions. Journal of Plant Protection and Pathology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Cadusafos: Dietary Risk Assessment Update for FQPA Requirements. Retrieved from [Link]

  • Ikenaka, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Occupational Health, 63(1), e12218. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91752, Cadusafos. Retrieved from [Link]

  • Ikenaka, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Environmental Health and Preventive Medicine, 26(1), 37. Retrieved from [Link]

  • El-Sebae, A. H., et al. (2009). Kinetics and Thermodynamics of Adsorption of Cadusafos on Soils. Journal of Agricultural and Food Chemistry, 57(15), 6878-6884. Retrieved from [Link]

  • Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 72(1), 59-63. Retrieved from [Link]

  • Zaranyika, M. F., & Nyandoro, M. G. (1993). Degradation of glyphosate in the aquatic environment: an enzymatic kinetic model that takes into account microbial degradation of both free and colloidal (or sediment) particle adsorbed glyphosate. Journal of Agricultural and Food Chemistry, 41(5), 838-842. Retrieved from [Link]

  • Panshin, S. Y., et al. (1999). Degradation Rates of Six Pesticides in Water from the Sacramento River, California. U.S. Geological Survey Water-Resources Investigations Report 99-4018B. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2014). Progress in pesticide risk assessment and phasing-out of highly hazardous pesticides in Asia. Retrieved from [Link]

  • Aquino, S., et al. (2022). Degradation of Glyphosate in Water by Electro-Oxidation on Magneli Phase: Application to a Nanofiltration Concentrate. Catalysts, 12(10), 1148. Retrieved from [Link]

Sources

Technical Guide: Metabolic Fate and Analytical Profiling of Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos (O-ethyl S,S-di-sec-butyl phosphorodithioate) is a potent organophosphate nematicide and insecticide used primarily on crops such as bananas, potatoes, and maize. Unlike many organophosphates that require metabolic bioactivation (desulfuration of P=S to P=O), Cadusafos possesses a P=O moiety in its parent form, allowing it to act as a direct inhibitor of acetylcholinesterase (AChE).

This guide provides a technical analysis of the biotransformation of Cadusafos in plant and animal systems. It details the divergence in metabolic pathways—where plants favor oxidative conjugation and animals favor hydrolytic cleavage followed by rapid excretion—and outlines validated analytical protocols for residue determination.

Chemical Identity and Mechanism of Action

Understanding the metabolic fate of Cadusafos requires a precise understanding of its structural chemistry.

  • IUPAC Name: O-ethyl S,S-di-sec-butyl phosphorodithioate[1][2]

  • Structure: The molecule consists of a central phosphorus atom double-bonded to oxygen (P=O), with two sec-butyl thioester groups and one ethoxy group.

  • Mechanism: As a phosphorodithioate with an existing P=O bond, Cadusafos does not require oxidative desulfuration (bioactivation) by cytochrome P450 enzymes to become neurotoxic. It binds directly to the serine hydroxyl group in the active site of AChE, leading to the accumulation of acetylcholine at synaptic clefts.

Metabolic Pathways in Plants

In plants (specifically studied in Musa spp., Solanum tuberosum, and Zea mays), Cadusafos is absorbed via the roots and translocated to the shoots. The metabolism is characterized by hydrolytic cleavage followed by extensive oxidation and conjugation.[3]

Primary Biotransformation

The parent compound undergoes hydrolysis at the P-S bond to release butan-2-thiol (sec-butyl mercaptan). This transient intermediate is the precursor for the majority of plant metabolites.

  • Oxidative Pathway: Butan-2-thiol is methylated to form methyl sec-butyl sulfide .

  • Sulfoxidation: This sulfide is sequentially oxidized to methyl sec-butyl sulfoxide and methyl sec-butyl sulfone .

  • Hydroxylation: The sulfone undergoes hydroxylation to form hydroxy-2-butyl-methylsulfone .

  • Terminal Oxidation (Potato specific): In tubers, hydroxy-2-butyl-methylsulfone is further oxidized to 1-carboxyhydroxyisopropylmethylsulfone .[3]

Conjugation

Polar metabolites, particularly the hydroxylated sulfones, are conjugated with sugars (glycosylation) to form water-soluble residues that are sequestered in plant tissues. These conjugates exhibit significantly lower toxicity than the parent compound.

Visualization: Plant Metabolic Pathway

PlantMetabolism Cadusafos Cadusafos (Parent) Butan2Thiol Butan-2-thiol (Transient) Cadusafos->Butan2Thiol Hydrolysis (P-S cleavage) Phosphorothioate O-ethyl-S-(2-butyl) phosphorothioate Cadusafos->Phosphorothioate Hydrolysis MethylSulfide Methyl sec-butyl sulfide Butan2Thiol->MethylSulfide Methylation Sulfoxide Methyl sec-butyl sulfoxide MethylSulfide->Sulfoxide Oxidation Sulfone Methyl sec-butyl sulfone Sulfoxide->Sulfone Oxidation HydroxySulfone Hydroxy-2-butyl methylsulfone Sulfone->HydroxySulfone Hydroxylation CarboxySulfone 1-carboxyhydroxy isopropylmethylsulfone (Potato Major) HydroxySulfone->CarboxySulfone Oxidation (Tubers) Conjugates Glycoside Conjugates (Sequestered) HydroxySulfone->Conjugates Glycosylation CarboxySulfone->Conjugates Glycosylation

Figure 1: The metabolic pathway of Cadusafos in plants, highlighting the transition from lipophilic parent to polar conjugates.

Metabolic Pathways in Animals

In mammals (rats), Cadusafos is extensively metabolized and rapidly excreted. The pathway shares the initial hydrolytic step with plants but diverges in the subsequent detoxification mechanisms.

Absorption and Distribution

Cadusafos is readily absorbed through the gastrointestinal tract. Studies indicate that >80% of the administered dose is excreted within 24 hours, primarily via urine (70-80%) and CO2 (12-18%).

Biotransformation Steps
  • Cleavage: Hydrolysis of the thio-butyl group yields butan-2-thiol and O-ethyl-S-(2-butyl) phosphorothioic acid .

  • Phosphorothioic Acid Degradation: The phosphorothioic acid is further cleaved to S-(2-butyl) phosphorothioic acid or O-ethyl phosphorothioic acid .

  • Mercaptan Metabolism: The released butan-2-thiol follows two routes:

    • S-Methylation/Oxidation: Similar to plants, forming sulfoxides and sulfones.

    • Sulfonic Acid Pathway: Direct oxidation to butane-2-sulfonic acid , which is highly polar and excreted.

  • CO2 Formation: A significant portion of the carbon skeleton is oxidized completely to CO2.

Visualization: Animal Metabolic Pathway

AnimalMetabolism Cadusafos Cadusafos Butan2Thiol Butan-2-thiol Cadusafos->Butan2Thiol Hydrolysis PhosphoAcid1 O-ethyl-S-(2-butyl) phosphorothioate Cadusafos->PhosphoAcid1 SulfonicAcid Butane-2-sulfonic acid Butan2Thiol->SulfonicAcid Oxidation SulfonePath Sulfoxide/Sulfone Metabolites Butan2Thiol->SulfonePath Methylation/Oxidation CO2 CO2 (Exhaled) Butan2Thiol->CO2 Total Oxidation PhosphoAcid2 S-(2-butyl) phosphorothioate PhosphoAcid1->PhosphoAcid2 Cleavage Urine Urinary Excretion (Polar Metabolites) PhosphoAcid2->Urine SulfonicAcid->Urine SulfonePath->Urine

Figure 2: Animal metabolism of Cadusafos, emphasizing rapid hydrolysis and excretion of polar metabolites.

Analytical Methodologies

Accurate quantification of Cadusafos and its metabolites requires rigorous extraction and cleanup due to the lipophilic nature of the parent and the polarity of the metabolites.

Residue Definition

For regulatory enforcement (MRLs), the residue definition is typically Cadusafos parent only . The metabolites are considered less toxic and are not included in the risk assessment definition for dietary intake.

Extraction and Cleanup Protocol

The following protocol is validated for plant matrices (e.g., banana, potato).

StepProcedureCritical Control Point
1. Extraction Homogenize sample with Methanol:Water (70:30 v/v) .Ensure complete maceration to release bound residues.
2. Filtration Filter homogenate through glass wool or filter paper.Remove particulates to prevent column clogging.
3. Partition Partition aqueous extract with Methylene Chloride (DCM) or Hexane .Cadusafos partitions into the organic phase; polar conjugates remain in aqueous phase.
4. Drying Pass organic phase through anhydrous Sodium Sulfate .Remove residual water to protect GC columns.
5. Cleanup Alumina or Silica Gel SEP-PAK column chromatography. Elute with Ethyl Acetate:Hexane .Removes co-extractives (lipids, pigments) that interfere with detection.
6. Analysis GC-FPD (Phosphorus Mode) or LC-MS/MS .GC-FPD is standard for parent; LC-MS/MS required for metabolite profiling.
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Plant/Animal Matrix Extract Extraction (MeOH/Water) Sample->Extract Partition Partitioning (DCM or Hexane) Extract->Partition OrganicPhase Organic Phase (Parent Cadusafos) Partition->OrganicPhase AqueousPhase Aqueous Phase (Polar Metabolites) Partition->AqueousPhase Cleanup Cleanup (Alumina/Silica Column) OrganicPhase->Cleanup Detection Detection (GC-FPD or LC-MS/MS) AqueousPhase->Detection If metabolite profiling required Cleanup->Detection

Figure 3: Analytical workflow for the separation and detection of Cadusafos residues.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010). Cadusafos (174): Residue and Analytical Aspects. Food and Agriculture Organization. Link

  • U.S. Environmental Protection Agency (EPA). (1999). Cadusafos: Dietary Risk Assessment Update. Office of Prevention, Pesticides and Toxic Substances. Link

  • Ito, Y., et al. (2021).[4] Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Occupational Health. Link

Sources

Environmental fate and persistence of Cadusafos.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Environmental Fate and Persistence of Cadusafos

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is an organophosphate nematicide utilized for the control of soil-dwelling nematodes and insects.[1] Its environmental fate is governed by a dichotomy: it exhibits moderate mobility in soil matrices yet possesses a relatively short half-life under aerobic conditions due to rapid microbial degradation.[1]

This guide synthesizes the physicochemical determinants, degradation pathways, and transport mechanisms of Cadusafos. It provides researchers with actionable experimental protocols designed to account for its specific volatility and susceptibility to enhanced microbial degradation.[1]

Physicochemical Determinants of Fate

The environmental behavior of Cadusafos is dictated by its high vapor pressure and moderate water solubility. Unlike many organophosphates that are strictly immobile, Cadusafos occupies a "transition state" where both volatilization and leaching are viable loss pathways depending on soil moisture and organic carbon content.[1]

Table 1: Key Physicochemical Parameters

ParameterValueEnvironmental Implication
Molecular Weight 270.4 g/mol Moderate size facilitates membrane permeation.[1]
Water Solubility 248 mg/L (25°C)Moderately soluble; supports potential for leaching in low-carbon soils.[1]
Vapor Pressure 1.2 × 10² mPa (25°C)High Volatility. Significant loss from moist soil surfaces; requires closed systems for mass balance in lab studies.[1]
Henry’s Law Constant 0.132 Pa[1][2]·m³/molVolatilization from water bodies is a relevant transport mechanism.[1]
Log Kow 3.9Lipophilic; indicates potential for sorption to organic matter and bioaccumulation, though rapid metabolism mitigates the latter.
Koc (Soil) 144 – 351 mL/gModerately Mobile. Sorption is inversely correlated with soil pH and clay content.[1]

Abiotic Degradation Mechanisms

Cadusafos demonstrates significant stability against abiotic forces, particularly in acidic to neutral environments.[1] This places the burden of dissipation primarily on biological processes.

  • Hydrolysis:

    • pH 5 & 7: Stable.[1] No significant degradation observed over 30 days.

    • pH 9: Unstable.[1] Hydrolysis occurs rapidly under alkaline conditions, cleaving the ester bond to release sec-butyl mercaptan.[1]

    • Implication: Persistence is prolonged in acidic soils (e.g., tropical laterites) compared to alkaline calcareous soils.[1]

  • Photolysis:

    • Soil: Photolytically stable.[1] Degradation <1% after 30 days of exposure.[1]

    • Water: Slow degradation (DT50 > 100 days).[1]

    • Implication: Surface application without incorporation increases volatilization risk rather than photodegradation.[1]

Biotic Degradation and Metabolism

Microbial metabolism is the primary driver of Cadusafos dissipation. The molecule is susceptible to oxidative desulfuration and ester cleavage.

Metabolic Pathway

The degradation proceeds via the cleavage of the thio-butyl group.[3] The primary transient metabolite is Butane-2-thiol , which is rapidly oxidized to sulfonic acids.[1][3]

Cadusafos_Degradation Figure 1: Aerobic Soil Metabolism Pathway of Cadusafos Parent Cadusafos (Parent) Thiol Butane-2-thiol (Transient) Parent->Thiol Hydrolysis/Oxidation (Microbial) Sulfonic 2-Butanesulfonic acid Thiol->Sulfonic Oxidation Hydroxy Hydroxy-2-butanesulfonic acid Sulfonic->Hydroxy Hydroxylation CO2 CO2 + Bound Residues Hydroxy->CO2 Mineralization

Figure 1: The primary aerobic degradation pathway involves oxidation to polar sulfonic acid metabolites, eventually leading to mineralization.

Enhanced Microbial Degradation

Repeated application of Cadusafos has been documented to induce "enhanced biodegradation," where soil microbial populations adapt to rapidly utilize the pesticide as a carbon source.[4]

  • Naïve Soil DT50: 30–60 days.[1][3]

  • History Soil DT50: Can drop to <10 days.

  • Research Note: When designing field dissipation studies, site history is a critical variable.[1] Control plots must be strictly history-free to establish a baseline.[1]

Mobility and Transport Potential

Despite a Log Kow of 3.9 suggesting strong sorption, the observed Koc (144–351 mL/g) classifies Cadusafos as moderately mobile .

  • Leaching Risk: High in sandy loam soils with low organic carbon (<1%).[1] The risk is exacerbated by high rainfall events immediately following application.

  • Volatilization: The high vapor pressure (120 mPa) dictates that without soil incorporation (mechanical mixing or irrigation), significant atmospheric loss occurs.[1]

Transport_Model Figure 2: Environmental Compartment Distribution Logic App Soil Application Air Atmosphere (Volatilization) App->Air High VP (Surface) SoilWater Soil Pore Water App->SoilWater Solubility 248 mg/L Groundwater Groundwater (Leaching) SoilWater->Groundwater Percolation (Sandy Soils) Bound Soil Organic Matter (Sorption) SoilWater->Bound Koc ~250 Bound->SoilWater Desorption

Figure 2: Conceptual model showing the competition between volatilization and leaching based on phase distribution.

Experimental Protocols

To generate regulatory-grade data (E-E-A-T compliant), standard OECD protocols must be adapted to account for Cadusafos's volatility.[1]

Protocol A: Aerobic Soil Metabolism (Modified OECD 307)

Objective: Determine DT50 and identify metabolites while closing the mass balance against volatility.

  • System Setup: Use a flow-through biometer system.

    • Trap 1: Ethylene glycol (traps volatile organics/parent).[1]

    • Trap 2: 0.1 M KOH (traps CO₂).[1]

    • Why: Passive cotton plugs are insufficient.[1] Active trapping is required to recover the ~10-20% of parent that may volatilize even from soil.

  • Soil Preparation: Sieve soil (2 mm) and adjust moisture to 40% Maximum Water Holding Capacity (MWHC).[1]

  • Application: Apply 14C-labeled Cadusafos. Critical Step: Mix thoroughly into the soil rather than surface piping to simulate agricultural incorporation and reduce immediate volatilization loss.

  • Sampling: Intervals at 0, 1, 3, 7, 14, 30, 60, and 90 days.

  • Extraction:

    • Extract soil with Acetonitrile:Water (80:20).[1]

    • Perform LSC (Liquid Scintillation Counting) on extracts and non-extractable residues (combustion).[1]

    • Validation: Mass balance must be 90-110%.[1] If <90%, check the ethylene glycol trap efficiency.

Protocol B: Adsorption/Desorption (OECD 106)

Objective: Determine Kd and Koc values.[1][5]

  • Vessel Selection: Use glass centrifuge tubes with Teflon-lined screw caps.[1] Do not use plastics (polystyrene/polypropylene) as organophosphates can adsorb to container walls, skewing Kd calculations.[1]

  • Soil:Solution Ratio: Use a 1:5 ratio (e.g., 10g soil : 50mL 0.01M CaCl₂).[1]

  • Equilibration: Shake for 24 hours in the dark at 20°C.

  • Separation: Centrifuge at 3000 rpm for 20 mins.

  • Analysis: Analyze supernatant via HPLC-UV or LSC (if radiolabeled).

  • Calculation:

    
    
    
    
    
    [1]

References

  • PPDB (Pesticide Properties DataBase). (2023).[1] Cadusafos: Environmental Fate and Ecotoxicity Profile.[1] University of Hertfordshire.[1] Link

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010).[1] Cadusafos: Residue and Analytical Aspects.[1][3][6] Report 2010.[1][3][7] Link

  • U.S. EPA. (2000).[1][8] Cadusafos: Report on FQPA Tolerance Reassessment Progress and Interim Risk Management Decision.Link[1]

  • Karpouzas, D. G., et al. (2005).[1] Enhanced microbial degradation of Cadusafos in soils from potato monoculture.[1][4]Journal of Agricultural and Food Chemistry. (Provides mechanistic insight into the "enhanced degradation" phenomenon).

Sources

Ecotoxicological Profile of Cadusafos: Mechanisms, Risks, and Non-Target Organism Impact

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ecotoxicity of Cadusafos on Non-Target Organisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is an organophosphate (OP) nematicide and insecticide historically utilized for soil-dwelling pests in crops such as bananas, potatoes, and sugarcane.[1] While effective against target nematodes, its ecotoxicological profile reveals severe risks to non-target organisms, particularly aquatic invertebrates and soil macrofauna.

This technical guide provides a rigorous analysis of Cadusafos's environmental impact. It synthesizes physicochemical data, specific toxicity endpoints (LC50/EC50), and molecular mechanisms of action. Furthermore, it details standardized experimental protocols for toxicity assessment, bridging the gap between regulatory compliance (OECD guidelines) and academic investigation into sub-lethal oxidative stress markers.

Chemical Profile & Environmental Fate

Understanding the ecotoxicity of Cadusafos requires a foundational grasp of its behavior in environmental matrices. Its physicochemical properties dictate a "moderate mobility, moderate persistence" profile, creating a dual risk of soil accumulation and groundwater leaching.

Table 1: Physicochemical Properties & Fate Indicators
PropertyValueEcotoxicological Implication
CAS Number 95465-99-9Unique identifier for database verification.[2][3]
Water Solubility ~248 mg/L (20°C)Moderately soluble; facilitates transport in runoff.
Log K_ow 3.9High lipophilicity; indicates potential for bioconcentration in fatty tissues.
K_oc (Soil Adsorption) 144–351 mL/gModerately mobile; significant leaching risk in sandy soils.
Soil Half-Life (DT50) 11–62 daysModerately persistent; residues can impact subsequent crop cycles or soil fauna.
Vapor Pressure 1.2 × 10⁻² mPaVolatile; potential inhalation risk for surface-dwelling organisms.

Senior Scientist Insight: The combination of a 60-day half-life and moderate solubility makes Cadusafos a "pulse" stressor in aquatic systems (via runoff events) but a "press" stressor in soil systems (chronic exposure).

Mechanism of Action: The Cholinergic Crisis

Like other organophosphates, Cadusafos acts as an irreversible inhibitor of acetylcholinesterase (AChE).[4] This enzyme is critical for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh).

Biochemical Pathway
  • Binding: The phosphorus atom of Cadusafos phosphorylates the serine hydroxyl group within the active site of AChE.

  • Inhibition: This forms a stable enzyme-inhibitor complex, preventing AChE from breaking down ACh.

  • Accumulation: ACh accumulates in the synaptic cleft.

  • Overstimulation: Continuous stimulation of muscarinic and nicotinic receptors leads to "cholinergic crisis"—manifesting as tremors, paralysis, and respiratory failure in non-target organisms.

Visualization: AChE Inhibition Pathway

AChE_Pathway Normal Normal Synaptic Transmission AChE Acetylcholinesterase (AChE) Active Enzyme Normal->AChE Regulates Cadusafos Cadusafos Exposure (Organophosphate) Cadusafos->AChE Phosphorylates Serine Residue Inhibited Phosphorylated AChE (Irreversible Inhibition) AChE->Inhibited Forms Stable Complex ACh_Accum Acetylcholine Accumulation in Synapse Inhibited->ACh_Accum Prevents Hydrolysis Receptors Overstimulation of Nicotinic/Muscarinic Receptors ACh_Accum->Receptors Continuous Firing Effect Cholinergic Crisis: Paralysis, Respiratory Failure Receptors->Effect Systemic Toxicity

Caption: Figure 1.[5] The mechanistic pathway of Cadusafos toxicity. The red nodes indicate the disruption point where the pesticide irreversibly binds to AChE, leading to the cascade of fatal physiological effects.

Aquatic Ecotoxicology: The Runoff Risk

Aquatic invertebrates are the most sensitive non-target group. Cadusafos is classified as highly toxic to aquatic life. The risk is acute during runoff events following heavy rainfall in treated agricultural zones.

Table 2: Aquatic Toxicity Endpoints
OrganismSpeciesEndpointValueToxicity Class
Invertebrate Daphnia magna48h EC500.75 µg/L (0.00075 mg/L)Super Toxic
Fish Oncorhynchus mykiss (Rainbow Trout)96h LC500.13 mg/LHighly Toxic
Fish Lepomis macrochirus (Bluegill Sunfish)96h LC500.37 mg/LHighly Toxic
Algae Desmodesmus subspicatus72h EC50~5.3 mg/LModerately Toxic
Experimental Protocol: Acute Immobilization Test (Adapted OECD 202)

Objective: Determine the EC50 (concentration immobilizing 50% of population) for Daphnia magna.

  • Culture Maintenance: Maintain parthenogenic Daphnia cultures at 20°C ± 2°C under a 16h:8h light:dark photoperiod. Feed with Pseudokirchneriella subcapitata.

  • Test Solution Prep: Prepare a stock solution of Cadusafos in acetone (carrier <0.1 ml/L). Create 5 geometric series concentrations (e.g., 0.1, 0.32, 1.0, 3.2, 10 µg/L).

  • Exposure:

    • Place 5 daphnids (<24h old) into glass beakers containing 50 mL of test solution.

    • Replicates: Use 4 replicates per concentration (n=20 daphnids total per level).

    • Controls: Include a negative control (water only) and solvent control (acetone only).

  • Observation: At 24h and 48h, record the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate EC50 using Probit analysis or non-linear regression (e.g., Log-Logistic model).

Validation Criteria: Control mortality must be ≤10%. Dissolved oxygen must remain ≥3 mg/L.

Terrestrial Ecotoxicology: The Soil Sink

As a soil-applied nematicide, Cadusafos directly impacts the "edaphic" (soil-dwelling) community. Earthworms are critical bioindicators of soil health, responsible for organic matter decomposition and aeration.

Table 3: Terrestrial Toxicity Endpoints
OrganismSpeciesEndpointValueToxicity Class
Earthworm Eisenia fetida14d LC507.2 mg/kg (dry soil)Highly Toxic
Bird Colinus virginianus (Bobwhite Quail)Acute Oral LD5016 mg/kg bwHighly Toxic
Bird Anas platyrhynchos (Mallard Duck)Acute Oral LD50230 mg/kg bwModerately Toxic
Experimental Protocol: Earthworm Acute Toxicity (Adapted OECD 207)

Objective: Determine LC50 for Eisenia fetida in artificial soil.

  • Artificial Soil Prep: Mix 10% sphagnum peat, 20% kaolin clay, and 70% industrial sand. Adjust pH to 6.0 ± 0.5 using CaCO₃. Moisture content should be ~35%.

  • Dosing: Dissolve Cadusafos in acetone and mix thoroughly into the sand component before adding peat/clay to ensure homogeneity. Evaporate solvent under a fume hood.

  • Organisms: Select adult worms (clitellum present, weight 300–600 mg). Wash and depurate (void gut contents) on moist filter paper for 24h.

  • Exposure:

    • Glass jars (1 L) with 500g dry weight soil.

    • 10 worms per jar. 4 replicates per concentration.

    • Concentration range: 1, 2.5, 5, 10, 20 mg/kg.

  • Incubation: 20°C ± 2°C, continuous light (400–800 lux) to keep worms in soil.

  • Assessment:

    • Day 7 & 14: Pour soil onto a tray. Count live worms.

    • Criteria: A worm is dead if it does not respond to a mechanical stimulus at the anterior end.

    • Sub-lethal Check: Record weight loss and behavioral changes (coiling, sluggishness).

Sub-Lethal Effects: Oxidative Stress & Genotoxicity

While regulatory studies focus on mortality (LC50), academic research highlights that Cadusafos induces significant cellular damage at sub-lethal concentrations. This is mediated through the production of Reactive Oxygen Species (ROS).

Key Biomarkers:

  • Oxidative Stress: Inhibition of Superoxide Dismutase (SOD) and Catalase (CAT) enzymes; increase in Lipid Peroxidation (LPO/MDA).

  • Genotoxicity: DNA strand breaks observed in Eisenia coelomocytes using the Comet Assay.

Visualization: Ecotoxicity Assessment Workflow

Assessment_Workflow Tier1 Tier 1: Acute Toxicity (Regulatory) LC50 Determine LC50/EC50 (Mortality/Immobility) Tier1->LC50 Tier2 Tier 2: Sub-Lethal (Mechanistic) LC50->Tier2 If < Threshold Biomarkers Oxidative Stress Assays (SOD, CAT, MDA) Tier2->Biomarkers Geno Genotoxicity Assays (Comet Assay, Micronucleus) Tier2->Geno Tier3 Tier 3: Ecological Risk (Holistic) Biomarkers->Tier3 Predict Chronic Impact Geno->Tier3 Risk Risk Quotient (RQ) PEC / PNEC Tier3->Risk Regulatory Decision

Caption: Figure 2. A tiered workflow for assessing Cadusafos toxicity, moving from standard mortality counts to advanced cellular biomarkers.

Regulatory Context & Risk Mitigation

Status:

  • European Union: Not Approved. Banned due to high risks to groundwater and non-target organisms (birds/mammals).[3][6]

  • United States: Restricted Use Pesticide (RUP). Eligible for re-registration but subject to strict mitigation (e.g., buffer zones, granular formulations to reduce drift).

Mitigation Strategies for Researchers:

  • Buffer Zones: Maintain >10m vegetative buffers to protect aquatic bodies.

  • Formulation: Use granular formulations over sprays to minimize drift and runoff.

  • Timing: Avoid application when heavy rain is forecast within 48h (due to moderate mobility).

References

  • PPDB: Pesticide Properties DataBase. (2024). Cadusafos: Environmental fate and ecotoxicity profile. University of Hertfordshire. Link

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1991). Cadusafos: Toxicological evaluation.[2][3][7][8][9] Food and Agriculture Organization. Link

  • U.S. EPA. (2010). Cadusafos: Human Health and Ecological Risk Assessment. Environmental Protection Agency.[10][11] Link

  • Reinecke, S.A., & Reinecke, A.J. (2007). The impact of organophosphate pesticides in die earthworm Eisenia fetida. Ecotoxicology and Environmental Safety.[12] (Contextual citation for earthworm protocols).

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals.[13] Link

  • OECD. (1984). Test No. 207: Earthworm, Acute Toxicity Tests. OECD Guidelines for the Testing of Chemicals.[13] Link

Sources

Cadusafos solubility and stability in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Cadusafos

Introduction

Cadusafos, an aliphatic organophosphate nematicide, is a critical agent in the control of soil-borne pests, particularly nematodes, in high-value crops like bananas and potatoes.[1][2] Its efficacy and environmental fate are intrinsically linked to its fundamental physicochemical properties, primarily its solubility in various media and its stability under diverse environmental stressors. For researchers, formulation chemists, and toxicologists, a comprehensive understanding of these characteristics is not merely academic; it is the cornerstone of developing effective, stable formulations, designing accurate analytical methods, and predicting environmental behavior and persistence.

This guide provides a detailed exploration of the solubility and stability of cadusafos. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior in different solvents and under various conditions, present robust experimental protocols for validation, and synthesize this knowledge into practical, field-proven insights.

Core Physicochemical Properties of Cadusafos

Before examining its solubility and stability, it is essential to understand the basic molecular and physical properties of cadusafos that govern its behavior. As an organothiophosphate, its structure features a central phosphorus atom, an ethoxy group, and two S-sec-butyl groups, contributing to its moderate lipophilicity and specific chemical reactivity.[3]

PropertyValueSource
IUPAC Name S,S,-di-sec-butyl O-ethyl phosphorodithioate[4]
CAS Number 95465-99-9[4]
Molecular Formula C₁₀H₂₃O₂PS₂[4]
Molecular Weight 270.4 g/mol [4]
Appearance Clear, colorless to yellow liquid[4][5]
Boiling Point 112-114 °C @ 0.8 mm Hg[3][5]
Vapor Pressure 9.0 x 10⁻⁴ mm Hg @ 25 °C[5]
Log Kow (Octanol-Water Partition Coefficient) 3.90 - 3.92[4][5]

Part 1: The Solubility Profile of Cadusafos

Solubility dictates the bioavailability of a pesticide in the soil matrix, its potential for leaching, and the choice of solvents for formulation and analytical standard preparation. Cadusafos exhibits a classic profile for a moderately lipophilic organophosphate: limited aqueous solubility and high miscibility with a wide range of organic solvents.

Aqueous Solubility

Cadusafos is characterized by moderate solubility in water. The most consistently reported value is 245 mg/L at or near room temperature (20-25°C).[4][5][6] This level of solubility is significant for several reasons:

  • Efficacy: It allows for sufficient dissolution in soil moisture to be taken up by or come into contact with target nematodes.

  • Environmental Mobility: While not highly soluble, this value, combined with its soil degradation half-life, suggests a potential for mobility in soil, although this is mitigated by its degradation.[6] The U.S. EPA notes its high water solubility in the context of risk assessment.[7]

Solubility in Organic Solvents

Cadusafos demonstrates high solubility and miscibility in a broad spectrum of organic solvents, a direct consequence of its aliphatic and organophosphate structure. This property is crucial for its formulation into emulsifiable concentrates (EC) or other liquid forms and for its extraction and analysis in laboratory settings.

SolventSolubility (at 20-25 °C)Reference
AcetoneMiscible[4][5]
AcetonitrileMiscible[5]
DichloromethaneMiscible[5]
Ethyl AcetateMiscible[4][5]
TolueneMiscible[5]
o-XyleneMiscible[4]
MethanolMiscible (>250 g/kg)[4][5]
IsopropanolMiscible[5]
n-HeptaneMiscible (125 g/kg)[4][5]

Expert Insight: The high miscibility in both polar aprotic solvents (like acetone and acetonitrile) and non-polar aromatic/aliphatic solvents (like toluene and heptane) highlights the dual nature of the cadusafos molecule. The phosphate-oxygen core allows for some polar interactions, while the dual sec-butyl thioether chains provide significant non-polar character, enabling it to readily dissolve in a wide array of organic media. This is a key advantage for analytical method development, as it allows for flexibility in choosing extraction and mobile phase solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the solubility of cadusafos in a given solvent, conforming to OECD Guideline 105.

Objective: To determine the saturation concentration of cadusafos in a solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of technical-grade cadusafos to a known volume of the test solvent (e.g., deionized water, hexane) in a glass flask with a screw cap. The excess solid/liquid phase is critical to ensure saturation is achieved.

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetics studies are recommended to determine the minimum time to equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. For aqueous solubility, this involves the undissolved cadusafos settling. For solvent solubility, it may be a saturated solution. Centrifugation at the same constant temperature is the preferred method to ensure complete separation of undissolved material without affecting the equilibrium.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of an analytical instrument. Analyze the concentration of cadusafos using a validated method, such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The result is reported in mg/L or g/kg.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess Cadusafos to known solvent volume B Agitate in shaker bath at constant temp (24-48h) A->B Achieve Equilibrium C Cease agitation Centrifuge at constant temp B->C Ensure Saturation D Sample supernatant C->D Isolate Saturated Solution E Dilute aliquot D->E F Analyze via GC or LC E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: The Stability Profile of Cadusafos

The stability of cadusafos dictates its shelf-life, its persistence in the environment, and the conditions under which it must be stored and handled. Key factors influencing its degradation are pH, temperature, and light.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary degradation pathway for many organophosphate pesticides. Cadusafos is notable for its relative stability in neutral and acidic aqueous solutions. However, it undergoes slow hydrolysis under alkaline conditions.

pH ConditionStabilityHalf-life (DT₅₀) at 25°CReference
pH 5StableNot applicable (stable over 34 days)[1]
pH 7StableNot applicable (stable over 34 days)[1][6]
pH 9Slow Hydrolysis179 days[4]

Expert Insight: The stability at pH 5 and 7 is attributed to the thioester linkages, which are less susceptible to acid-catalyzed hydrolysis than their oxygen ester counterparts. Under alkaline conditions (pH 9), the molecule becomes vulnerable to nucleophilic attack by hydroxide ions at the electrophilic phosphorus center, initiating the hydrolytic cleavage of the P-S bond. This stability in typical environmental pH ranges (5-8) contributes to its persistence in soil.[8]

Thermal Stability

Cadusafos exhibits good thermal stability at typical storage and environmental temperatures.

  • Stable up to 50°C , which is adequate for storage in most climates.[5]

  • Studies show that degradation rates increase significantly at elevated temperatures (e.g., 30°C vs 40°C vs 50°C), following first-order kinetics.[9]

  • Significant thermal decomposition is observed only at a much higher temperature of 208°C .[4]

This profile indicates that while the molecule is robust, prolonged exposure to high heat, such as in a poorly ventilated warehouse in a tropical climate, could lead to degradation over time.

Photostability

The photostability of cadusafos is complex and highly dependent on the experimental conditions.

  • In Soil: When applied to soil, cadusafos is considered photolytically stable . In one study, after 30 days of exposure to natural sunlight, only 1% of the applied amount had degraded. This is attributed to the low UV/visible absorbance of the molecule.[1]

  • In Water (Aqueous Photolysis): In deionized water, the photolysis half-life (DT₅₀) was found to be 174 days . This can be accelerated to 115 days with the addition of a photosensitizer like acetone.[4]

  • Direct Irradiation: In contrast, studies exposing a thin film of cadusafos directly to radiation show much faster degradation. One experiment reported half-lives of 7.33 hours under UV light (254 nm) and 5.79 hours in direct sunlight.[10]

Expert Insight: The discrepancy between these results is critical to understand. In a natural soil or water environment, the compound is shielded from direct, high-intensity radiation. The soil matrix absorbs much of the UV radiation, and in water, the concentration is low. The rapid degradation observed under direct UV light represents a "worst-case" scenario, relevant perhaps to residues on leaf surfaces or in clear, shallow water, but less predictive of its fate in soil. For field applications, the soil stability data is far more relevant.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of a cadusafos formulation or technical material under accelerated conditions to predict its shelf-life.

Objective: To evaluate the degradation of cadusafos under elevated temperature, varied pH, and light exposure.

Methodology:

  • Sample Preparation: Prepare homogenous samples of the cadusafos material. For hydrolysis, dissolve in buffered aqueous solutions at pH 5, 7, and 9. For thermal and photostability, use the material as-is or in a relevant formulation.

  • Storage Conditions:

    • Thermal: Place samples in temperature-controlled ovens at elevated temperatures (e.g., 45°C, 54°C) for a set period (e.g., 14 days, as per CIPAC methods). Include a control sample at room temperature or refrigerated.

    • Hydrolytic: Store the buffered solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate).

    • Photostability: Place samples in a photostability chamber with controlled light (e.g., Xenon lamp mimicking sunlight) and temperature. Wrap a control sample in aluminum foil to serve as a dark control.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 3, 7, 14, 28 days).

  • Analysis: At each time point, extract and analyze the samples for the concentration of the active ingredient (cadusafos) using a validated stability-indicating analytical method (one that can separate the parent compound from its degradants).

  • Data Evaluation: Plot the concentration of cadusafos versus time for each condition. Calculate the degradation rate and the half-life (DT₅₀) by fitting the data to a kinetic model, typically first-order.

Part 3: The Degradation Pathway of Cadusafos

Understanding the degradation pathway is essential for identifying relevant metabolites for residue analysis and environmental risk assessment. The metabolism of cadusafos proceeds through a consistent series of reactions across plants and soil.[1]

The primary mechanism involves an initial hydrolytic cleavage of one of the thio-butyl groups to yield the transient butane-2-thiol and O-ethyl-S-(2-butyl) phosphorothioic acid. This is followed by a series of oxidation and methylation reactions on the butane-2-thiol fragment, leading to a variety of smaller, more polar, and more water-soluble metabolites.[1][4]

Key metabolites identified in various matrices include:

  • Hydroxy 2-butyl methylsulfone

  • 2-butanesulfonic acid

  • Hydroxy-2-butanesulfonic acid

In plants, these polar metabolites can be further conjugated, for instance with glucose, before being incorporated into the plant's natural carbon cycle.[1]

G A Cadusafos B Hydrolysis A->B C Butane-2-thiol (Transient) B->C D O-ethyl-S-(2-butyl) phosphorothioic acid B->D E Oxidation & Methylation C->E F Hydroxy 2-butyl methylsulfone E->F G Further Oxidation F->G H 2-Butanesulfonic acid & Hydroxy-2-butanesulfonic acid G->H I Conjugation (in plants) H->I J Incorporation into Natural Products I->J

Caption: Simplified Degradation Pathway of Cadusafos.

Conclusion and Practical Implications

The physicochemical profile of cadusafos defines its application and environmental behavior.

  • For the Formulation Scientist: The high solubility in organic solvents allows for versatile formulation development (e.g., EC, CS). The inherent stability at neutral pH and moderate temperatures ensures a reasonable shelf-life for manufactured products.

  • For the Analytical Chemist: The miscibility with solvents like acetonitrile and methanol simplifies the preparation of analytical standards and facilitates efficient extraction from complex matrices like soil and plant tissue.

  • For the Environmental Scientist: The moderate water solubility, combined with a soil half-life of 11-62 days and stability to hydrolysis at typical environmental pH, indicates that cadusafos will persist long enough to be effective but will ultimately be degraded by soil microbes.[1][11] Its photolytic stability in soil means sunlight is not a primary route of dissipation after application.

By integrating this comprehensive data on solubility and stability, researchers and professionals can make informed decisions regarding the handling, formulation, application, and environmental monitoring of cadusafos, ensuring both maximum efficacy and responsible stewardship.

References

  • FAO. (n.d.). CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.
  • University of Hertfordshire. (n.d.). Cadusafos (Ref: FMC 67825). Agriculture and Environment Research Unit (AERU).
  • U.S. Environmental Protection Agency. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cadusafos.
  • Donovan, W. (n.d.). CADUSAFOS (174). FAO/WHO.
  • Wikipedia. (n.d.). Cadusafos.
  • Chongqing Chemdad Co., Ltd. (n.d.). CADUSAFOS.
  • Eissa, F. I., et al. (2006). Microbial, thermal and photodegradation of cadusafos and carbofuran pesticides. J. Pest Cont. & Environ. Sci., 14(2), 107-130.
  • Anastasiadis, B. (n.d.). The Nematicide cadusafos and some properties.
  • Ismail, I. I. (2025). Formulation Dependent Degradation of Cadusafos: A Comparative Study under Thermal and Photolytic Conditions.
  • Tzia-letasi, K., et al. (2005). Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. Pest Management Science, 61(10), 977-84.

Sources

The Rise and Regulation of a Potent Nematicide: A Technical Guide to Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the History, Development, and Scientific Underpinnings of an Organophosphate Nematicide for Researchers and Agricultural Scientists.

Introduction

Plant-parasitic nematodes represent a significant and often unseen threat to global agriculture, causing billions of dollars in crop losses annually. The development of effective nematicides has been a critical component of integrated pest management strategies for decades. Among the chemical arsenal developed to combat these microscopic pests, the organophosphate Cadusafos emerged as a potent and widely used agent. This technical guide provides a comprehensive overview of the history, chemical attributes, mode of action, synthesis, and application of Cadusafos, offering valuable insights for researchers, scientists, and professionals in the field of drug and pesticide development.

A Historical Perspective: The Genesis of Cadusafos

Cadusafos was discovered and developed by the FMC Corporation, a prominent American chemical company with roots in insecticide production. The initial patent application for Cadusafos was filed in Europe on August 13, 1982, highlighting its intended use for the control of nematodes and soil insects, with potential applications against certain above-ground insect pests. Introduced in the 1980s, it was primarily aimed at tropical and subtropical agriculture, with international evaluations commencing in the early 1990s.[1] Known commercially as Rugby®, Cadusafos became a significant tool for managing nematode infestations in a variety of important crops.[2]

Chemical and Physical Properties

Cadusafos, chemically known as S,S-di-sec-butyl O-ethyl phosphorodithioate, is a synthetic organothiophosphate compound.[3] It is a clear, volatile, and persistent liquid with the chemical formula C₁₀H₂₃O₂PS₂ and a molar mass of 270.39 g·mol⁻¹. The presence of two chiral centers in its molecular structure means that Cadusafos can exist as multiple stereoisomers.[3]

PropertyValueSource
IUPAC Name S,S-di-sec-butyl O-ethyl phosphorodithioate
CAS Number 95465-99-9
Molecular Formula C₁₀H₂₃O₂PS₂
Molar Mass 270.39 g·mol⁻¹
Physical State Clear liquid
Density 1.054 g/cm³
Log Kₒw 3.9[1]
Vapor Pressure 9.0 x 10⁻⁴ mm Hg at 25 °C[4]
Water Solubility Moderate[3]
Stability Stable at pH 5 to 9 at 25 °C[3]

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mode of action of Cadusafos, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into acetic acid and choline.[6] This enzymatic degradation terminates the nerve signal at cholinergic synapses.[6]

Organophosphates like Cadusafos act as irreversible inhibitors of AChE.[6] The phosphorus atom of the organophosphate molecule reacts with a serine residue in the active site of the AChE enzyme, forming a stable, phosphorylated enzyme.[7][8] This phosphorylation prevents ACh from binding to the enzyme, leading to an accumulation of ACh in the synaptic cleft.[4] The excess ACh continuously stimulates nerve receptors, resulting in a state of cholinergic crisis characterized by hyperactivity, paralysis, and ultimately, death of the nematode.[4][9]

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Cadusafos ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Continuous_Stimulation Continuous Stimulation Receptor->Continuous_Stimulation Leads to Cadusafos Cadusafos AChE_Inhibited Inhibited AChE Cadusafos->AChE_Inhibited Irreversibly Binds to and Inhibits ACh_Accumulation ACh Accumulation ACh_Accumulation->Receptor Continuously Binds ACh_Normal Acetylcholine (ACh) Nematicide_Efficacy_Workflow start Start: Prepare Materials soil_prep Soil Preparation and Treatment start->soil_prep transplant Transplant Seedlings soil_prep->transplant inoculate Inoculate with Nematodes transplant->inoculate greenhouse Greenhouse Incubation inoculate->greenhouse data_collection Data Collection (8 weeks) greenhouse->data_collection plant_growth Measure Plant Growth Parameters data_collection->plant_growth nematode_assess Assess Nematode Infestation data_collection->nematode_assess analysis Statistical Analysis plant_growth->analysis nematode_assess->analysis end End: Evaluate Efficacy analysis->end

Workflow for Greenhouse Nematicide Efficacy Bioassay.

Environmental Fate and Toxicology

The environmental behavior and toxicological profile of a pesticide are critical considerations for its registration and use.

Environmental Fate:

  • Soil: Cadusafos is primarily degraded by microorganisms in the soil. [2]Its persistence can vary depending on soil type and environmental conditions, with a reported half-life (DT₅₀) in soil ranging from 11 to 62 days. [1]It is considered moderately persistent. [10]* Water: Cadusafos is stable to hydrolysis at pH 5 and 7, with slow hydrolysis occurring at pH 9. [1]It is considered hydrolytically stable. [1]* Photodegradation: Cadusafos is relatively stable to photolysis in soil. [1]However, in aqueous solutions, it can undergo photodegradation, with a reported half-life of 5.79 hours in sunlight.

Cadusafos_Degradation_Pathways Cadusafos Cadusafos Hydrolysis Hydrolysis Cadusafos->Hydrolysis Slow at high pH Microbial_Degradation Microbial Degradation Cadusafos->Microbial_Degradation Primary pathway in soil Photolysis Photolysis Cadusafos->Photolysis In water Metabolites Degradation Products (e.g., butane-2-thiol, 2-butanesulfonic acid, hydroxy-2-butyl methylsulfone) Hydrolysis->Metabolites Microbial_Degradation->Metabolites Photolysis->Metabolites

Simplified Degradation Pathways of Cadusafos.

Toxicology:

Cadusafos exhibits high acute toxicity to mammals through oral, dermal, and inhalation routes of exposure. [9][11]It is also highly toxic to birds and earthworms, and moderately toxic to most aquatic organisms and honeybees. [3]

Organism Endpoint Value Source
Rat (oral) LD₅₀ 30-131 mg/kg bw [11]
Rabbit (dermal) LD₅₀ 12-42 mg/kg bw [11]
Rat (inhalation) LC₅₀ 0.04 mg/L air [11]
Bobwhite quail (oral) LD₅₀ 16 mg/kg [4]
Mallard duck (oral) LD₅₀ 230 mg/kg [4]

| Rainbow trout (96h) | LC₅₀ | 0.13 mg/L | [4]|

There is no evidence to suggest that Cadusafos is carcinogenic or genotoxic. The primary health concern associated with exposure is the inhibition of cholinesterase activity. [11]

Regulatory Status and Conclusion

Due to concerns regarding consumer exposure and the risk to groundwater, Cadusafos is not approved for use in the European Union. In the United States, there are no current registrations for its use, and exposure to the U.S. population is primarily through imported foods where tolerances have been established, such as for bananas. [12] Cadusafos represents a significant chapter in the history of chemical nematicides. Its development provided an effective tool for managing devastating nematode pests in a variety of crops. However, its high toxicity and environmental concerns have led to increased regulatory scrutiny and restrictions on its use in many parts of the world. The story of Cadusafos underscores the ongoing challenge in pesticide development: balancing potent efficacy against target pests with the imperative to protect human health and the environment. Future research and development in this field will undoubtedly continue to focus on more targeted, selective, and environmentally benign solutions for nematode management.

References

  • Wikipedia. (n.d.). Cadusafos. Retrieved from [Link]

  • Grokipedia. (n.d.). Cadusafos.
  • University of Hertfordshire. (2025, October 22). Cadusafos (Ref: FMC 67825). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • FAO. (n.d.). Cadusafos 77.
  • Quénéhervé, P., Mateille, T., & Topart, P. (n.d.). Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of banana cv. Poyo in the Ivory Coast. ResearchGate. Retrieved from [Link]

  • FAO. (n.d.). 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.
  • Anonymous. (n.d.). The Nematicide cadusafos and some properties. Retrieved from a conference proceeding or technical bulletin.
  • National Center for Biotechnology Information. (n.d.). Cadusafos. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Cadusafos: Dietary Risk Assessment Update for FQPA Requirements. Retrieved from [Link]

  • Talarico, C., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.
  • Ibrahim, S. K., & Haydock, P. P. J. (n.d.). Cadusafos Inhibits Hatching, Invasion, and Movement of the Potato Cyst Nematode Globodera pallida.
  • Philis, J. (1997). EFFECT OF CADUSAFOS AND CARBOFURAN AGAINST PRATYLENCHUS PENETRANS AND SOME ECTOPARASITIC NEMATODES INFESTING POTATO IN CYPRUS.
  • McClure, M. A., & Schmitt, M. E. (n.d.). Control of Citrus Nematode, Tylenchulus semipenetrans, with Cadusafos.
  • National Center for Biotechnology Information. (n.d.). Cadusafos. PubChem.
  • Ibrahim, S. K., & Haydock, P. P. J. (n.d.). Cadusafos Inhibits Hatching, Invasion, and Movement of the Potato Cyst Nematode Globodera pallida.
  • McClure, M. A., & Schmitt, M. E. (n.d.). Control of Citrus Nematode, Tylenchulus semipenetrans, with Cadusafos.
  • El-Dars, F. M., Radwan, O. A., & Mansour, H. A. B. (2023). Formulation Dependent Degradation of Cadusafos: A Comparative Study under Thermal and Photolytic Conditions.
  • United States Environmental Protection Agency. (n.d.). Cadusafos: Dietary Risk Assessment Update for FQPA Requirements. Retrieved from a relevant section of the EPA document on toxicity.
  • Wikipedia. (n.d.). Novichok agent. Retrieved from [Link]

  • PDBe. (n.d.). Acetylcholinesterase: A gorgeous enzyme. Retrieved from a relevant educational resource on protein structure and function.

Sources

Technical Monograph: Cadusafos Mechanism & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) represents a distinct class of organophosphate (OP) nematicides utilized primarily for the control of Meloidogyne spp. (Root-knot), Pratylenchus spp. (Lesion), and Rotylenchulus reniformis (Reniform) nematodes.[1][2] Unlike carbamates which induce reversible inhibition, Cadusafos functions as a potent, pseudo-irreversible inhibitor of acetylcholinesterase (AChE).

This guide dissects the molecular interaction at the synaptic cleft, the soil-phase pharmacokinetics that determine bioavailability, and the standardized protocols required to validate its efficacy in a research setting.

Chemical Identity & Physicochemical Drivers

To understand the efficacy of Cadusafos, one must first analyze its mobility profile. Unlike fumigants that rely on vapor pressure, Cadusafos relies on soil water redistribution.

PropertyValueImplication for Application
IUPAC Name S,S-di-sec-butyl O-ethyl phosphorodithioateUnique dithioate structure confers stability against rapid hydrolysis compared to older OPs.
Water Solubility 248 mg/L (20°C)Moderate solubility allows for effective distribution in the rhizosphere without excessive leaching in heavy soils.
Koc (Soil Adsorption) 144 - 351 mL/gClassified as Moderately Mobile . It binds sufficiently to organic matter to remain in the root zone but moves enough to contact nematodes.
Log P (Octanol/Water) 3.9High lipophilicity facilitates rapid cuticular penetration of the nematode.
Vapor Pressure 1.2 x 10⁻¹ mPaLow volatility; requires mechanical incorporation or irrigation for activation.

Pharmacodynamics: The Mode of Action (MoA)

The lethality of Cadusafos is predicated on the disruption of cholinergic neurotransmission.

The Molecular Mechanism

In a functioning nematode nervous system, acetylcholine (ACh) is released into the synaptic cleft to transmit nerve impulses. Once the signal is sent, the enzyme Acetylcholinesterase (AChE) hydrolyzes ACh into choline and acetate, resetting the synapse.[3]

Cadusafos acts as a suicide substrate .

  • Penetration: Due to its high Log P (3.9), Cadusafos rapidly traverses the nematode cuticle.

  • Binding: The phosphorus atom of Cadusafos attacks the hydroxyl group of the Serine residue within the catalytic triad (Serine-Histidine-Glutamate) of the AChE active site.

  • Phosphorylation: The enzyme becomes phosphorylated. Unlike the carbamylated enzyme (which hydrolyzes slowly), the phosphorylated AChE is extremely stable.

  • Aging: Over time, the "aging" process (dealkylation) can make this inhibition permanent.

  • Systemic Failure: ACh accumulates in the synapse, causing continuous stimulation of post-synaptic receptors. This results in hyperexcitation, tetanic paralysis, and eventual death of the nematode.

Visualization of Synaptic Blockade

The following diagram illustrates the interruption of the cholinergic pathway by Cadusafos.

Cadusafos_MOA cluster_synapse Nematode Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Post-Synaptic Receptors ACh->Receptor Binds to ACh->Receptor Accumulation AChE Acetylcholinesterase (Enzyme) ACh->AChE Normal Hydrolysis Signal Nerve Impulse Transmission Receptor->Signal Triggers Paralysis Hyper-excitation & Paralysis Receptor->Paralysis Continuous Stimulation AChE->ACh Resets Synapse AChE->ACh BLOCKED Cadusafos Cadusafos (Inhibitor) Cadusafos->AChE Phosphorylates Active Site (Serine)

Figure 1: Mechanism of synaptic failure. Cadusafos phosphorylates AChE, preventing ACh hydrolysis and leading to fatal hyperexcitation.

Experimental Validation: The Modified Ellman Assay

To quantify the potency of Cadusafos against a specific nematode population (e.g., to test for resistance), the Ellman Assay is the gold standard. This colorimetric assay measures the production of thiocholine.

Protocol Logic

We use Acetylthiocholine (ATCh) as a surrogate substrate. When hydrolyzed by active AChE, it produces thiocholine.[4] Thiocholine reacts with DTNB (Ellman's Reagent) to produce a yellow anion (TNB) measurable at 412 nm.

  • If Cadusafos works: AChE is inhibited

    
     No Thiocholine 
    
    
    
    No Yellow Color.
Step-by-Step Workflow

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: 75 mM Acetylthiocholine iodide (ATCh).

  • Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme Source: Homogenized J2 nematodes (approx. 2000 J2/mL).

Procedure:

  • Extraction: Homogenize nematodes in ice-cold phosphate buffer containing 0.1% Triton X-100 (to solubilize membrane-bound AChE). Centrifuge at 10,000g for 10 min; collect supernatant.

  • Incubation: In a 96-well microplate, add:

    • 140 µL Buffer

    • 20 µL Cadusafos solution (serial dilutions)

    • 20 µL Enzyme supernatant

    • Incubate for 30 minutes at 25°C.

  • Reaction: Add 10 µL DTNB and 10 µL ATCh.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation: Determine the slope (velocity) and calculate % Inhibition relative to the solvent control.

Assay Visualization

Ellman_Protocol cluster_logic Interpretation Nematodes Nematode Homogenate Incubation Incubation (Enzyme + Cadusafos) Nematodes->Incubation Extract AChE Reaction Add Substrate (ATCh + DTNB) Incubation->Reaction 30 min @ 25°C Readout Spectrophotometry (412 nm) Reaction->Readout Yellow Color Formation Analysis Calculate IC50 (% Inhibition) Readout->Analysis Kinetic Data Result High Absorbance = Low Efficacy Low Absorbance = High Efficacy Analysis->Result

Figure 2: Workflow for the modified Ellman Assay to determine Cadusafos IC50 values in nematode populations.

Efficacy & Resistance Management

Cadusafos is often used when carbamate resistance is suspected, as cross-resistance between these classes is not always absolute, though they target the same enzyme.

Comparative Efficacy Data (Root-Knot Nematode)

The following data synthesizes typical efficacy ranges found in technical literature (e.g., M. incognita on Tomato).

TreatmentFormulationApplication RateGalling Index Reduction (%)J2 Soil Population Reduction (%)
Cadusafos 10G (Granular)2 kg a.i./ha77 - 85% 86 - 92%
Oxamyl 24L (Liquid)2 kg a.i./ha81 - 88%87 - 94%
Control --0%0%

Note: While Oxamyl shows slightly higher immediate knockdown due to systemic mobility, Cadusafos often provides longer residual control due to its soil stability.

Resistance Mitigation Strategy

To prevent the selection of AChE-insensitive nematode strains:

  • Rotation: Do not apply Cadusafos for more than one crop cycle per year. Rotate with non-AChE inhibitors like Fluopyram (Succinate Dehydrogenase Inhibitor) or Abamectin (Chloride Channel Activator).

  • Soil Health: Enhance soil microbial activity. While microbes degrade Cadusafos (reducing persistence), a healthy rhizosphere reduces nematode stress on the plant, allowing lower effective doses.

References

  • Food and Agriculture Organization (FAO). (2010). Cadusafos: Pesticide Residues in Food and the Environment. JMPR Evaluations. Link

  • University of Hertfordshire. (2025). Cadusafos - Pesticide Properties DataBase (PPDB).[5] Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Meher, H. C., et al. (2010).[6] Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil. Journal of Agricultural and Food Chemistry, 58(3), 1815-1822.[2] Link

  • Saad, A. S. A., et al. (2017). Biochemical effects of some insecticides on acetylcholinesterase activity in the cotton leafworm. Alexandria Science Exchange Journal. Link

Sources

Technical Guide: Ovicidal Activity of Cadusafos on Nematode Eggs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is an organophosphate nematicide historically marketed as Rugby.[1] While its primary mode of action—acetylcholinesterase (AChE) inhibition—is well-documented in active juvenile stages, its ovicidal activity represents a critical, often under-leveraged component of its efficacy profile.

This guide provides a technical analysis of how Cadusafos impacts the embryonic development and hatching mechanics of plant-parasitic nematodes, specifically Meloidogyne spp. (Root-Knot Nematodes) and Globodera spp.[1][2] (Cyst Nematodes).[1][2][3][4] It details the physicochemical properties allowing eggshell penetration, the physiological blockade of hatching, and a validated experimental protocol for quantifying these effects.

Mechanistic Pharmacodynamics

Physicochemical Basis of Eggshell Penetration

The nematode eggshell is a complex barrier consisting of three primary layers: the outer vitelline layer, the chitinous middle layer (structural), and the inner lipid layer (permeability barrier).

  • Lipophilicity: Cadusafos exhibits a LogP of 3.9 (octanol-water partition coefficient).[5] This high lipophilicity allows the molecule to passively diffuse through the inner lipid layer of the eggshell, which typically excludes hydrophilic compounds.

  • Solubility: With a water solubility of approximately 248 mg/L , Cadusafos maintains sufficient aqueous concentration in soil pore water to reach the egg mass, while its lipophilic nature drives partitioning into the egg.

The "Stylet Thrusting" Inhibition Model

Unlike passive hatching, Meloidogyne J2 (second-stage juveniles) must actively hatch by mechanically puncturing the eggshell using their stylet.

  • Penetration: Cadusafos permeates the eggshell.

  • Target Engagement: It binds to synaptic AChE within the unhatched J2's nervous system.

  • Paralysis: Accumulation of acetylcholine leads to continuous depolarization and subsequent flaccid paralysis.

  • Mechanical Failure: The J2 is unable to execute the coordinated "stylet thrusting" behavior required to breach the chitin/lipid shell layers.

  • Outcome: The embryo remains trapped and eventually depletes its lipid reserves or dies from prolonged metabolic disruption.

Reversibility vs. Irreversibility
  • Nematostatic Effect: At low concentrations (<0.004 µg/mL for Globodera), inhibition is reversible; washing the eggs can restore AChE function and resume hatching.

  • Nematicidal Effect: At higher concentrations (≥0.05 µg/mL) or prolonged exposure (>72 hours), the phosphorylation of the enzyme becomes irreversible ("aging" of the enzyme-inhibitor complex), leading to permanent egg mortality.

Pathway Visualization

OvicidalMechanism Cadusafos Cadusafos (LogP 3.9) Eggshell Eggshell (Lipid Layer) Cadusafos->Eggshell Passive Diffusion SoilWater Soil Pore Water SoilWater->Cadusafos Solubilization Embryo Unhatched J2 Embryo Eggshell->Embryo Permeation AChE Synaptic AChE Embryo->AChE Inhibition Paralysis Neuromuscular Paralysis AChE->Paralysis Accumulation of ACh Hatching Hatching (Stylet Thrust) Paralysis->Hatching Prevents Failure Hatching Failure Hatching->Failure Absence of Thrust

Figure 1: Mechanism of Action describing the permeation and physiological blockade of the hatching process.

Experimental Methodology: Ovicidal Assay

Protocol Design Principles

To distinguish between mortality (ovicidal) and paralysis (nematostatic), this protocol includes a mandatory "Washout & Recovery" phase.

Materials
  • Source: Pure Cadusafos standard (dissolved in acetone/water carrier).

  • Target: Meloidogyne incognita egg masses extracted from tomato roots (cv.[6] Rutgers or similar susceptible variety).

  • Reagents: 0.5% Sodium Hypochlorite (NaOCl), Distilled Water (dH2O).

Step-by-Step Workflow

Step 1: Egg Extraction (Hussey & Barker Modification)

  • Excise infected tomato roots.

  • Shake roots in 0.5% NaOCl solution for 3 minutes (Critical: >3 mins damages the lipid layer, invalidating permeability studies).

  • Pass suspension through a 200-mesh (75 µm) sieve nested over a 500-mesh (25 µm) sieve.

  • Collect eggs retained on the 500-mesh sieve and rinse immediately with dH2O to remove residual bleach.

Step 2: Exposure Setup

  • Prepare Cadusafos concentrations: 0 (Control), 0.25, 0.5, 1.0, and 2.0 µg/mL.

  • Aliquot 1 mL of egg suspension (~100 eggs) into 24-well tissue culture plates.

  • Add 1 mL of double-strength chemical solution to achieve final target concentrations.

  • Seal plates with Parafilm to prevent volatilization (Cadusafos is volatile).

  • Incubate at 27°C in the dark.

Step 3: Evaluation & Recovery

  • T1 (72 Hours): Count hatched J2s using an inverted microscope.

  • Washout: Carefully aspirate the chemical solution without disturbing the eggs. Rinse 3x with sterile dH2O.

  • Recovery Phase: Add 2 mL fresh dH2O and incubate for an additional 72 hours.

  • T2 (144 Hours): Count newly hatched J2s. If hatching resumes, the effect was nematostatic. If not, it is ovicidal.

Assay Workflow Visualization

AssayWorkflow Start Infected Roots Extract NaOCl Extraction (3 min) Start->Extract Sieve Sieve Collection (25 µm) Extract->Sieve Exposure Chemical Exposure (72h) Sieve->Exposure Count1 Count 1: Inhibition Check Exposure->Count1 Wash Washout (3x dH2O) Count1->Wash Recovery Recovery Incubation (72h) Wash->Recovery Count2 Count 2: Mortality Confirmation Recovery->Count2

Figure 2: Experimental workflow distinguishing between temporary paralysis and permanent ovicidal effects.

Data Analysis & Interpretation

Calculation of Hatching Inhibition

Calculate the Percent Inhibition (


) relative to the water control:


Where:

  • 
     = Mean number of hatched J2s in Control.
    
  • 
     = Mean number of hatched J2s in Treatment.
    
Comparative Efficacy Data

The following table summarizes Cadusafos efficacy relative to other common nematicides based on comparative toxicology studies.

CompoundChemical ClassLogPOvicidal PotencyReversibility
Cadusafos Organophosphate3.9High Reversible at low conc.
FenamiphosOrganophosphate3.3ModerateModerate
OxamylCarbamate-0.47Low (Poor penetration)Highly Reversible
FluopyramSDHI3.3High (Metabolic arrest)Irreversible

Note: Oxamyl's low LogP limits its ability to penetrate the lipid layer of the eggshell compared to Cadusafos.

Safety & Handling (Critical)

Cadusafos is a Class Ib (Highly Hazardous) pesticide (WHO).

  • Toxicity: Acute Oral LD50 (Rat) ~37 mg/kg.

  • PPE: Double nitrile gloves, chemical fume hood, and face shield are mandatory during preparation.

  • Waste: All liquid waste containing Cadusafos must be neutralized with alkaline solution (NaOH) and disposed of as hazardous chemical waste.

References

  • FAO/WHO. (2009). Cadusafos: Pesticide Residues in Food - Toxicological Evaluations. Food and Agriculture Organization of the United Nations.

  • Ibrahim, S. K., & Haydock, P. P. J. (1999). Cadusafos Inhibits Hatching, Invasion, and Movement of the Potato Cyst Nematode Globodera pallida.[1] Journal of Nematology, 31(2), 200–207.

  • Meher, H. C., et al. (2010).[7] Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil. Journal of Agricultural Science.

  • University of Hertfordshire. (2023). Cadusafos - PPDB: Pesticide Properties DataBase.

  • Perry, R. N. (1989). Dormancy and hatching of nematode eggs. Parasitology Today, 5(12), 377-383.

Sources

Technical Guide to the Application and Evaluation of Cadusafos for Soil Insect Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of cadusafos, an organophosphate compound utilized for the control of a broad spectrum of soil-dwelling insects and nematodes. The document is intended for researchers, and crop protection scientists. It details the chemical and toxicological profile of cadusafos, its mechanism of action, and the critical factors influencing its efficacy in the soil environment. This guide offers detailed, field-proven protocols for both laboratory-based bioassays and full-scale field efficacy trials, designed to provide a robust framework for the scientific evaluation of cadusafos and similar soil-applied insecticides. Emphasis is placed on the causal reasoning behind experimental design and the principles of generating reliable, reproducible data.

Introduction: The Challenge of Sub-Surface Pests

Soil-dwelling insects, such as wireworms (Coleoptera: Elateridae) and cutworms (Lepidoptera: Noctuidae), represent a significant and persistent threat to global agricultural production.[1] These pests inflict damage below the soil surface, feeding on seeds, roots, and tubers, which leads to reduced crop stands, yield loss, and diminished marketable quality.[1][2] Due to their subterranean habitat, they are difficult to monitor and control.

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is a broad-spectrum organophosphate insecticide and nematicide developed for the management of these challenging pests.[3][4] It acts via contact and stomach ingestion, providing control of key economic pests in crops such as potatoes, maize, bananas, and sugarcane.[1][3] This guide provides the technical foundation for researchers to effectively study and evaluate the utility of cadusafos in integrated pest management (IPM) programs.

Chemical and Toxicological Profile

Cadusafos is a synthetic organothiophosphate compound, a class of chemicals known for their neurotoxic properties in insects.[4] As a non-systemic agent, its activity is localized to the soil environment, and it is not significantly translocated into the aerial parts of the plant.[5]

PropertyValueSource(s)
Chemical Formula C₁₀H₂₃O₂PS₂[4]
Molecular Mass 270.39 g·mol⁻¹[4]
Physical State Clear Liquid[3]
Water Solubility 248 mg/L[6]
Mode of Action Acetylcholinesterase (AChE) Inhibitor[3][4]
IRAC MoA Class 1B[3]
Formulations Granular (G), Capsule Suspension (CS/EW)[5]

Cadusafos is classified as highly hazardous, exhibiting high toxicity to mammals, birds, earthworms, and aquatic organisms.[1][3] Its persistence in soil is moderate, with reported half-lives ranging from 11 to over 60 days, influenced by soil type, temperature, and microbial activity.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for all organophosphate insecticides, including cadusafos, is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of the target pest.[3][4]

Normal Synaptic Transmission: In a healthy insect, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse to a neighboring neuron or muscle cell. To terminate the signal and allow the synapse to reset, AChE rapidly hydrolyzes ACh into choline and acetic acid.

Inhibition by Cadusafos: Cadusafos phosphorylates the serine hydroxyl group in the active site of the AChE enzyme. This binding is very stable, effectively inactivating the enzyme.[7] Consequently, ACh cannot be broken down and accumulates in the synaptic cleft. This leads to a state of constant stimulation of cholinergic receptors, resulting in uncontrolled nerve firing.[7] The clinical signs in the insect are tremors, convulsions, paralysis, and ultimately, death due to respiratory or metabolic failure.[4]

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Action of Cadusafos ACh Acetylcholine (ACh) Transmits Signal AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptor (Stimulated) ACh->Postsynaptic Binds Products Choline + Acetic Acid (Signal Termination) AChE->Products Cadusafos Cadusafos AChE_Inhibited Inhibited AChE Cadusafos->AChE_Inhibited Phosphorylates & Inactivates AChE ACh_Accum Excess ACh (Continuous Signal) Postsynaptic_Over Postsynaptic Receptor (Overstimulated) ACh_Accum->Postsynaptic_Over Constantly Binds Result Paralysis & Death Postsynaptic_Over->Result

Mechanism of Acetylcholinesterase (AChE) inhibition by cadusafos.

Efficacy and Application in Soil Environments

The effectiveness of cadusafos is governed by a complex interaction between the chemical's properties, soil characteristics, and pest biology.

4.1 Target Pests Cadusafos is effective against a range of economically important soil pests, including:

  • Wireworms: Larvae of click beetles (Agriotes spp., Limonius spp.) that feed on seeds, roots, and tubers of crops like potatoes and maize.[1][8]

  • Cutworms: Larvae of noctuid moths (Agrotis spp.) that sever young plants at the soil line.[1]

  • Other Soil Insects: Including grubs (Melolontha spp.) and mole crickets (Gryllotalpa spp.).[5]

  • Plant-Parasitic Nematodes: Microscopic roundworms such as root-knot nematodes (Meloidogyne spp.).[6][9]

4.2 Factors Influencing Efficacy

  • Soil Type: Soil texture and organic matter content are critical. Soils with high clay or organic matter content can adsorb the insecticide, reducing its bioavailability to pests.[10] Conversely, in sandy soils, the product may leach more quickly, reducing its persistence in the root zone.[5]

  • Soil Moisture: Adequate moisture is necessary to release the active ingredient from granular formulations and facilitate its movement in the soil solution, allowing it to come into contact with pests. However, excessive moisture can lead to leaching.[10][11]

  • Temperature: Higher soil temperatures can increase the metabolic rate of insects, potentially increasing insecticide uptake. However, high temperatures can also accelerate the chemical and microbial degradation of cadusafos.[11][12]

  • Soil pH: The stability of some organophosphates can be affected by soil pH, with degradation sometimes accelerated under highly alkaline conditions.[10]

  • Microbial Degradation: Soil microorganisms can adapt to use pesticides as a food source, leading to enhanced or accelerated degradation with repeated use in the same field, potentially reducing the period of effective control over time.[6]

4.3 Application Methods Proper application is paramount to ensure the insecticide is placed in the zone of pest activity (the crop root zone).

  • In-Furrow Application: Granular formulations are applied directly into the planting furrow with the seed or seed piece (e.g., potato tuber). This method concentrates the product where the plant will grow, providing a zone of protection.[10]

  • Broadcast Application: Granules or liquid formulations are spread evenly over the soil surface and then incorporated into the top 25-30 cm of soil with tillage equipment. This is used for pests that are widely distributed in the field.[5]

  • Drip Irrigation (Chemigation): Liquid formulations can be applied through drip irrigation systems, delivering the active ingredient directly to the wetted zone where roots are growing.[5]

Protocols for Efficacy Evaluation

A self-validating system of evaluation requires rigorous, standardized protocols. The following sections detail methodologies for laboratory and field trials to quantify the efficacy of cadusafos.

5.1 Laboratory Bioassay: Soil-Incorporated Lethal Concentration Assay for Wireworms

This protocol is designed to determine the concentration-mortality response (e.g., LC₅₀) of a target pest like wireworms (Agriotes spp.) to cadusafos incorporated into the soil.

Lab_Bioassay_Workflow node_prep 1. Preparation node_soil Prepare Standard Soil (e.g., Sandy Loam, Autoclaved) node_prep->node_soil node_stock Prepare Technical Grade Cadusafos Stock Solution (in Acetone) node_soil->node_stock node_series Create Serial Dilutions (5-7 concentrations + control) node_stock->node_series node_treat 2. Treatment node_series->node_treat node_mix Incorporate Dilutions into Soil (e.g., 1 mL solution per 100g soil) node_treat->node_mix node_evap Aerate Soil to Evaporate Solvent (e.g., 2-4 hours in fume hood) node_mix->node_evap node_moisture Adjust Soil Moisture (e.g., to 15-20% w/w) node_evap->node_moisture node_container Aliquot 100g Treated Soil into Bioassay Containers node_moisture->node_container node_exp 3. Exposure node_container->node_exp node_acclimate Acclimate Wireworms (e.g., 24h at test temp) node_exp->node_acclimate node_intro Introduce 10 Wireworms per Replicate Container node_acclimate->node_intro node_bait Add Germinated Bait Seed (e.g., Wheat) as attractant node_intro->node_bait node_incubate Incubate at Controlled Temp (e.g., 15-20°C) in Darkness node_bait->node_incubate node_assess 4. Assessment & Analysis node_incubate->node_assess node_mortality Record Mortality at Intervals (e.g., 24, 48, 72, 96 hours) node_assess->node_mortality node_probit Analyze Data using Prolit Analysis (LC50, LC90) node_mortality->node_probit node_report Report Results with Confidence Intervals node_probit->node_report

Workflow for a laboratory soil-incorporated bioassay.

Methodology:

  • Preparation of Materials:

    • Test Insects: Collect wireworms (Agriotes spp.) from untreated fields or use a laboratory-reared colony. Use individuals of a consistent size and age class. Acclimate them for at least 24 hours under test conditions.[6]

    • Soil Substrate: Use a standardized soil, such as a sandy loam, to ensure consistency. The soil should be sieved (e.g., 2 mm mesh) and autoclaved to eliminate confounding microbial activity.

    • Insecticide Solutions: Prepare a stock solution of technical grade cadusafos (e.g., >95% purity) in a volatile solvent like acetone.[13] From this stock, create a geometric series of 5-7 dilutions to achieve the desired final concentrations in the soil (e.g., 0.1, 0.5, 1, 5, 10 mg a.i./kg soil). An acetone-only solution serves as the control.

  • Soil Treatment Protocol:

    • For each concentration and replicate (minimum 4 replicates), weigh a standardized amount of dry soil (e.g., 100 g) into a glass container.

    • Pipette a precise volume of the corresponding insecticide dilution (or control) onto the soil. The volume should be sufficient for even distribution but minimal enough to evaporate quickly (e.g., 1 mL).

    • Thoroughly mix the soil to ensure homogenous distribution of the insecticide. This can be done by sealing the container and tumbling it on a roller for 15-20 minutes.

    • Allow the solvent to evaporate completely by aerating the soil in a fume hood for 2-4 hours, with occasional stirring. This step is critical to ensure mortality is from the active ingredient, not the solvent.

    • Adjust the soil to the desired moisture content (e.g., 15-20% w/w) by adding deionized water and mixing thoroughly. Optimal moisture is essential for wireworm survival and movement.[6]

    • Transfer the treated soil into individual bioassay units (e.g., 250 mL glass jars).

  • Insect Exposure and Incubation:

    • Introduce a known number of wireworms (e.g., 10) into each replicate container.

    • A germinated, untreated wheat or corn seed can be added as a bait to encourage wireworm movement through the soil.[6]

    • Seal the containers with ventilated lids and place them in an incubator under controlled conditions (e.g., 15-20°C, in complete darkness) to mimic the soil environment.

  • Data Collection and Analysis:

    • Assess wireworm mortality at set intervals (e.g., 24, 48, 72, 96 hours). Mortality is determined by gently prodding each larva with a fine probe; individuals that do not respond are considered dead.

    • Correct for control mortality using Abbott's formula if control mortality is between 5-20%. If control mortality exceeds 20%, the assay should be repeated.

    • Analyze the dose-response data using probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals. This provides a quantitative measure of toxicity.

5.2 Field Efficacy Trial: Wireworm Control in Potatoes

This protocol provides a framework for evaluating the field performance of a granular cadusafos formulation against wireworms in a commercial potato production setting. It is based on principles outlined by the European and Mediterranean Plant Protection Organization (EPPO).[14][15]

Field_Trial_Workflow node_design 1. Trial Design & Setup node_site Select Site with Known Wireworm Pressure node_design->node_site node_rcbd Use Randomized Complete Block Design (RCBD) (min. 4 Blocks/Replicates) node_site->node_rcbd node_plots Establish Plot Dimensions (e.g., 4 rows x 10m) node_rcbd->node_plots node_treatments Define Treatments: - Untreated Control - Cadusafos (Test Rate) - Commercial Standard node_plots->node_treatments node_app 2. Application & Maintenance node_treatments->node_app node_calib Calibrate Granular Applicator for Accurate Dosing node_app->node_calib node_planting Apply Treatments In-Furrow at Time of Planting node_calib->node_planting node_agronomy Maintain Plots using Standard Agronomic Practices node_planting->node_agronomy node_assess 3. Assessment node_agronomy->node_assess node_stand Conduct Plant Stand Counts (e.g., 30-45 days post-planting) node_assess->node_stand node_harvest Harvest Center Rows of Each Plot at Crop Maturity node_stand->node_harvest node_tuber_sample Collect Random Sub-sample of Tubers per Plot (e.g., 50-100 tubers) node_harvest->node_tuber_sample node_damage_eval Wash & Evaluate Tubers for Wireworm Damage (holes, tunnels) node_tuber_sample->node_damage_eval node_analysis 4. Data Analysis node_damage_eval->node_analysis node_calc Calculate: - % Damaged Tubers - Mean Damage per Tuber node_analysis->node_calc node_anova Analyze Data using ANOVA (Analysis of Variance) node_calc->node_anova node_means Perform Mean Separation Test (e.g., Tukey's HSD) node_anova->node_means node_report Summarize Efficacy & Yield Data node_means->node_report

Workflow for a field efficacy trial in potatoes.

Methodology:

  • Experimental Design:

    • Site Selection: Choose a field with a documented history of wireworm infestation to ensure sufficient pest pressure for a meaningful trial. Pre-trial bait trapping can confirm wireworm presence.

    • Plot Layout: Use a Randomized Complete Block Design (RCBD) with a minimum of four blocks (replicates).[16] This design accounts for field variability (e.g., soil type, slope). Each plot should be a manageable size, for example, four rows wide by 10 meters long, with buffer zones between plots.

    • Treatments: Include at a minimum: (1) an Untreated Control, (2) Cadusafos at the proposed label rate (e.g., 3-10 kg a.i./ha), and (3) a registered commercial standard insecticide for comparison.[3]

  • Application:

    • Equipment Calibration: Precision is essential. Calibrate the granular applicator (e.g., planter-mounted SmartBox or similar) to deliver the exact rate of product for each treatment based on tractor speed and row spacing.

    • Timing and Placement: Apply the granular treatments in-furrow at the time of planting. This ensures the insecticide is placed in the immediate vicinity of the potato seed pieces, protecting them and the developing root system.[10]

  • Data Collection and Assessment:

    • Crop Emergence: Conduct plant stand counts approximately 30-45 days after planting to assess any phytotoxic effects or early-season damage from wireworms feeding on seed pieces.

    • Harvest: At crop maturity, harvest the central two rows of each plot, leaving the outer rows as borders to minimize edge effects. Record the total tuber yield ( kg/plot ).

    • Damage Assessment: From the harvested tubers of each plot, take a random, representative subsample (e.g., 50 or 100 tubers). Wash the tubers and have trained evaluators assess them for wireworm damage.[10] Data to collect includes:

      • Incidence: The percentage of tubers with at least one wireworm feeding hole.

      • Severity: The number of feeding holes/tunnels per tuber. This can also be rated on a categorical scale (e.g., 0=no damage, 1=slight, 2=moderate, 3=severe/unmarketable).

  • Statistical Analysis:

    • Analyze the data (yield, percent damaged tubers, mean damage rating) using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If the ANOVA indicates significant treatment effects (e.g., p < 0.05), perform a mean separation test (e.g., Tukey's HSD) to determine which treatments are statistically different from the untreated control and each other.

    • Efficacy can be expressed as percent control relative to the untreated plot.

Quantitative Efficacy Data

Obtaining precise LC₅₀ values for cadusafos against specific soil insects from publicly available literature is challenging. However, historical field trial data for the organophosphate class provides a strong indication of expected performance against wireworms in potatoes.

Active Ingredient ClassApplication MethodMean % Control of Tuber DamageSource(s)
Organophosphate (e.g., Phorate)In-furrow at-planting70 - 85%[7]
Organophosphate (e.g., Ethoprop)Pre-plant broadcast65 - 80%[7]
Organophosphate (e.g., Diazinon)Pre-plant broadcast55 - 75%[7]

Note: Data represents a summary of 45 trials from 1983-2002 in the U.S. Percent control is the reduction in the percentage of damaged tubers relative to an untreated control. This data serves as a proxy for the expected efficacy range of organophosphate soil insecticides like cadusafos.

Resistance Management

Insecticide resistance is the decreased susceptibility of a pest population to a pesticide that was previously effective. For organophosphates, resistance mechanisms can include:

  • Target-Site Insensitivity: Mutations in the gene encoding the AChE enzyme can alter its structure, preventing the insecticide from binding effectively.

  • Metabolic Resistance: Resistant insects may produce higher levels of enzymes (e.g., esterases, oxidases) that detoxify the insecticide more rapidly.

  • Behavioral Resistance: Pests may detect the chemical and avoid treated areas, reducing their exposure.[17] Studies have shown that some wireworms can recover from temporary morbidity induced by certain insecticides and may learn to avoid them.[12]

While specific cases of resistance to cadusafos in target soil insects like Agriotes spp. are not well-documented, resistance to organophosphates has been reported in other pest species.[18][19] To preserve the utility of cadusafos and other soil insecticides, a resistance management strategy is crucial:

  • Rotate Insecticide Modes of Action: Avoid the repeated, consecutive use of insecticides from IRAC Group 1B. Rotate to different modes of action in subsequent growing seasons.

  • Use Integrated Pest Management (IPM): Combine chemical control with cultural practices (e.g., crop rotation, tillage), biological controls, and pest monitoring to reduce overall reliance on insecticides.

  • Apply at Recommended Rates: Using sub-lethal rates can select for resistant individuals in a population. Always apply products according to the label recommendations.

Conclusion

Cadusafos is a potent organophosphate insecticide with demonstrated efficacy against a wide range of damaging soil insects. Its effectiveness is maximized when its chemical properties are considered in the context of the specific soil environment and pest pressure. The successful and sustainable use of this tool requires a deep understanding of its mechanism of action and the factors that influence its performance. The protocols provided in this guide offer a standardized, scientifically-defensible framework for researchers to evaluate its efficacy and develop robust data packages. By adhering to these rigorous experimental designs and implementing sound resistance management strategies, the scientific community can ensure that tools like cadusafos are used responsibly and effectively within integrated pest management systems.

References

  • van Herk, W. G., & Vernon, R. S. (2007). Soil bioassay for studying behavioral responses of wireworms (Coleoptera: Elateridae) to insecticide-treated wheat seed. Journal of Economic Entomology, 100(5), 1572–1583. [Link]

  • van Herk, W. G., & Vernon, R. S. (2007). Soil Bioassay for Studying Behavioral Responses of Wireworms (Coleoptera: Elateridae) to Insecticide-Treated Wheat Seed. ResearchGate. [Link]

  • Donovan, W. (2010). CADUSAFOS (174). FAO. [Link]

  • University of Hertfordshire. (2025). Cadusafos (Ref: FMC 67825). AERU. [Link]

  • National Center for Biotechnology Information. (n.d.). Cadusafos. PubChem. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • Wikipedia. (n.d.). Cadusafos. [Link]

  • Anastasiadis, B. (n.d.). The Nematicide cadusafos and some properties. AGRIS. [Link]

  • ResearchGate. (n.d.). Insecticides tested against Agriotes since 1990. [Link]

  • Barsics, F., et al. (2013). Wireworms' Management: An Overview of the Existing Methods, with Particular Regards to Agriotes spp. (Coleoptera: Elateridae). Insects, 4(1), 115-152. [Link]

  • ResearchGate. (n.d.). Management of Cutworm by Entomopathogenic Nematodes-A Review. [Link]

  • Tozlu, E., et al. (2023). Evaluation of Entomopathogenic Nematodes against Common Wireworm Species in Potato Cultivation. Insects, 14(2), 180. [Link]

  • EPPO. (n.d.). PP 1/226 (3) Number of efficacy trials. EPPO database on PP1 Standards. [Link]

  • Grichanov, I. Y., & Ovsyannikova, E. I. (2022). Insect Resistance to Insecticides and Approaches to Its Identification. AGRIS. [Link]

  • Shah, M. A., et al. (2021). Efficacy of soil insecticides against sucking pests of potato. ResearchGate. [Link]

  • Kuhar, T. P., et al. (2022). Current status of insecticidal control of wireworms in potatoes. ResearchGate. [Link]

  • Perestrelo, R., et al. (2020). Residue Analysis of Insecticides in Potatoes by QuEChERS-dSPE/UHPLC-PDA. Applied Sciences, 10(15), 5133. [Link]

  • van Herk, W. G. (2009). Wireworm behaviour in response to insecticides. SFU Summit. [Link]

  • Parisi, B., et al. (2024). Integrated Pest Management of Wireworms in Potatoes: Use of Tolerant Varieties to Implement Damage Prevention. Insects, 15(1), 1. [Link]

  • Rimpy, & Verma, K. S. (2018). Efficacy of novel insecticides against cutworms (Lepidoptera: Noctuidae) infesting cabbage. Journal of Entomology and Zoology Studies, 6(5), 108-112. [Link]

  • Ranian, K., et al. (2020). Evaluation of Resistance to Some Pyrethroid and Organophosphate Insecticides and Their Underlying Impact on the Activity of Esterases and Phosphatases in Musca domestica L. Polish Journal of Environmental Studies, 29(1), 327-334. [Link]

  • EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. EPPO. [Link]

  • FAO. (2016). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. [Link]

  • Virginia Tech. (2003). Wireworm Pest Management in Potatoes General biology and life cycle. VTechWorks. [Link]

  • Li, L., et al. (2019). Improving Pesticide Uptake Modeling into Potatoes: Considering Tuber Growth Dynamics. Journal of Agricultural and Food Chemistry, 67(1), 139-147. [Link]

  • Tamaš, N., et al. (2015). Resistance to common organophosphate and carbamate insecticides in Aphis pomi (Hemiptera: Aphididae). Fruits, 70(3), 135-142. [Link]

  • Meher, H. C., et al. (2010). Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions. Pest Management Science, 66(2), 220-223. [Link]

  • Ramakuwela, T. (2016). Efficacy of entomopathogenic nematodes for control of cutworms. SA Grain. [Link]

  • USDA NIFA. (n.d.). Insecticide Resistance: Causes and Action Mode of Action (MOA) Initiative. [Link]

  • PEI Potato Agronomy. (2020). Managing Wireworms in Agricultural fields. [Link]

  • EPPO. (2022). PP1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link]

  • Lar, U., et al. (2016). Determination of pesticide residues in Solanum tuberosum (Irish potato) from selected local government areas of Plateau state, Nigeria. Journal of Environmental Chemistry and Ecotoxicology, 8(5), 36-42. [Link]

  • OEPP/EPPO. (2014). Conduct and reporting of efficacy evaluation trials, including good experimental practice. WordPress.com. [Link]

  • Tudor, M. M., et al. (2021). SOIL ANALYSIS IN POTATO CROP PRODUCTION. CABI Digital Library. [Link]

  • MacDonald, J. L. (2015). Evaluating various insecticides for control of wireworms in potatoes. ResearchGate. [Link]

  • Mason, P. G., et al. (2024). Agriotes spp. Eschscholtz and Other Elaterids (Coleoptera: Elateridae), Wireworms and Click Beetles. CABI Digital Library. [Link]

Sources

Technical Whitepaper: Global Registration Status and Toxicological Profile of Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos (O-ethyl S,S-di-sec-butyl phosphorodithioate) is an organophosphate (OP) nematicide and insecticide historically utilized for controlling soil-borne pests, particularly nematodes in bananas, plantains, and potatoes.

For researchers and development professionals, Cadusafos represents a critical case study in regulatory divergence . While the molecule is effectively phased out or banned in the European Union and China due to groundwater leaching and high acute toxicity, it remains in use under "Restricted Use" classifications in the United States and has seen reclassification in Brazil. This guide analyzes the registration status, toxicological mechanisms, and detection protocols necessary for global compliance.

Molecular Identity & Mechanism of Action

Chemical Structure: Organophosphate (Phosphorodithioate) CAS Number: 95465-99-9 Target: Acetylcholinesterase (AChE)[1][2]

Mechanistic Pathway

Cadusafos functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE). Unlike carbamates, which reversibly bind to the enzyme, Cadusafos phosphorylates the serine hydroxyl group within the esteratic site of AChE. This prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to its accumulation in the synaptic cleft.

Physiological Outcome:

  • Hyper-excitation: Continuous stimulation of muscarinic and nicotinic receptors.

  • Paralysis: Eventually leads to neuromuscular block and respiratory failure in the target pest (and non-target organisms at high doses).

Mechanistic Visualization

The following diagram illustrates the synaptic disruption caused by Cadusafos.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Free Free Acetylcholine (Accumulation) ACh_Vesicle->ACh_Free Release Receptor ACh Receptor (Overstimulation) ACh_Free->Receptor Binds Enzyme Acetylcholinesterase (AChE) ACh_Free->Enzyme Normal Hydrolysis Cadusafos Cadusafos (Inhibitor) Cadusafos->Enzyme Irreversible Binding Inhibited_Enzyme Phosphorylated AChE (Inactive) Enzyme->Inhibited_Enzyme Phosphorylation Inhibited_Enzyme->ACh_Free Prevents Breakdown

Figure 1: Mechanism of AChE inhibition by Cadusafos, resulting in cholinergic toxicity.

Global Regulatory Landscape

The registration status of Cadusafos is highly fragmented. Development professionals must navigate a landscape where a compound is a "Restricted Use Pesticide" (RUP) in one major market and completely banned in another.

Comparative Registration Matrix
JurisdictionRegistration StatusRegulatory Logic / Key RestrictionsMRL Standard (Bananas)
European Union Non-Approved High risk to groundwater; acute risk to birds/mammals.[3] Expired/Non-inclusion (2007/428/EC).0.01 mg/kg (LOQ)*
United States Restricted Use (RUP) Allowed but limited to certified applicators.[3] Specific tolerances for imported bananas (import tolerance).0.05 ppm (Import)
Brazil Authorized Reclassified from Class I (Extremely Toxic) to Cat 3 (Moderately Toxic).[3][4] Widely used.[1]National Standard
China Not Approved Phased out due to high toxicity profile.[3]0.01 mg/kg (Default)
Rainforest Alliance Prohibited Listed as a prohibited pesticide.[3] Exception: Granted until Dec 2026 for bananas in Costa Rica, Ecuador, Guatemala, Honduras.[5]N/A

*Note: In the EU, MRLs set at the Limit of Quantitation (LOQ) effectively function as a ban on treated imports.

Critical Regulatory Insights
  • The "Banana Loophole": While domestic use is often restricted, the US EPA maintains import tolerances for Cadusafos on bananas/plantains to support trade with Latin American partners (Ecuador, Costa Rica).

  • Rainforest Alliance Phase-Out: The current "Exceptional Use" policy for Cadusafos in LATAM expires on December 31, 2026 . Supply chains relying on RA-certified fruit must transition to alternatives immediately.

  • Rotterdam Convention: Cadusafos is frequently flagged as a Severely Hazardous Pesticide Formulation (SHPF) . While not universally banned under Annex III in all formulations, it is subject to Prior Informed Consent (PIC) scrutiny in many jurisdictions.

Toxicology & Risk Assessment Parameters

For safety assessment, the following endpoints are critical. These values determine the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD).

Key Toxicological Endpoints[5]
  • Acute Oral LD50 (Rat): ~37 mg/kg bw (Highly Toxic).

  • Dermal LD50 (Rabbit): ~24 mg/kg bw (Extreme Dermal Toxicity).

  • NOAEL (No Observed Adverse Effect Level):

    • Rat (2-year study): 0.025 mg/kg bw/day (based on AChE inhibition).[2]

  • Classification: WHO Class Ib (Highly Hazardous).

Risk Characterization

The primary risk driver is Acute Cholinergic Crisis .

  • Occupational Risk: High. Dermal absorption is rapid. Closed-cab application and full PPE are mandatory in RUP jurisdictions.

  • Dietary Risk: Generally low for consumers due to rapid degradation in soil and low translocation into fruit pulp, provided Pre-Harvest Intervals (PHI) are strictly observed.

Analytical Protocols: Detection & Quantification

To ensure compliance with the 0.01 mg/kg EU MRL or US import tolerances, a robust analytical method is required. The industry standard is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.[6]

Validated Protocol: QuEChERS + LC-MS/MS

Objective: Quantification of Cadusafos residues in high-water/high-sugar matrices (e.g., Bananas).

Reagents:

  • Acetonitrile (LC-MS grade)[3][7]

  • Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl)[6][7]

  • PSA (Primary Secondary Amine) sorbent[7]

Step-by-Step Methodology:

  • Homogenization: Cryogenic milling of the sample (whole fruit or pulp) to prevent degradation.

  • Extraction: Weigh 10g sample into a 50mL centrifuge tube. Add 10mL Acetonitrile.

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 3000 rpm for 5 mins to separate phases.

  • Dispersive SPE (d-SPE): Transfer 1mL of supernatant to a tube containing 150mg MgSO4 and 25mg PSA (to remove sugars/fatty acids). Vortex and centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).

  • Transition Monitoring: Monitor precursor ion (m/z 271) -> product ions (m/z 159, 131) for confirmation.

Analytical Workflow Visualization

The following diagram outlines the logical flow for regulatory compliance testing.

G Sample Sample Intake (Banana/Potato) Extract QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract CleanUp d-SPE Clean-up (PSA/C18 removal of lipids) Extract->CleanUp Instrument LC-MS/MS Analysis (ESI+ Mode) CleanUp->Instrument Decision Residue Quantification Instrument->Decision Compliance_EU EU Compliance Check (< 0.01 mg/kg) Decision->Compliance_EU Export to EU Compliance_US US/Codex Compliance (< Import Tolerance) Decision->Compliance_US Export to USA

Figure 2: Analytical workflow for Cadusafos residue determination in compliance with global MRLs.

References

  • European Commission. (2007). Commission Decision of 21 June 2007 concerning the non-inclusion of cadusafos in Annex I to Council Directive 91/414/EEC. Official Journal of the European Union. Link

  • US Environmental Protection Agency (EPA). (2024). Restricted Use Products (RUP) Report. Office of Pesticide Programs. Link

  • Rainforest Alliance. (2025).[5][8] Exceptional Use Policy: Granted exceptions for Rainforest Alliance Prohibited Pesticides (Version 1.9). Link

  • World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard. Link

  • Pereira, et al. (2022).[4] Critical review: regulatory differences among countries expose the permissiveness in the use of hazardous pesticides in Brazil. Ecotoxicology and Environmental Contamination. Link

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. AOAC International. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Cadusafos Residues in Agricultural Matrices via QuEChERS and GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the detection and quantitation of Cadusafos (Sebufos) residues in high-water and high-starch agricultural matrices (e.g., bananas, potatoes).[1] Cadusafos, an organophosphate nematicide, presents specific analytical challenges due to its volatility and lipophilicity (LogP ~3.9). This guide synthesizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction workflow with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) detection. The method targets a Limit of Quantitation (LOQ) of 0.005 mg/kg, compliant with stringent global MRLs (Maximum Residue Limits).

Analyte Profile & Mechanistic Basis[1]

Physicochemical Properties

Cadusafos (


) is a non-systemic organophosphate. Its analytical behavior is governed by two critical factors:
  • Volatility: With a vapor pressure of

    
     Pa at 25°C, Cadusafos is highly prone to evaporative loss during sample concentration steps. Critical Control Point: Nitrogen blow-down steps must never reach complete dryness.
    
  • Lipophilicity: A LogP of 3.9 indicates significant affinity for waxy plant cuticles and soil organic matter, necessitating an organic solvent extraction (Acetonitrile) followed by dispersive Solid Phase Extraction (dSPE) to remove co-extracted lipids.

Mechanism of Action

Cadusafos acts by phosphorylating the acetylcholinesterase (AChE) enzyme, leading to neurotransmitter accumulation and paralysis in nematodes. This same mechanism makes it a neurotoxin in humans, necessitating high-sensitivity detection methods (low ppb range) to ensure food safety.

Experimental Protocol: Sample Preparation (Modified QuEChERS)

This protocol utilizes the AOAC 2007.01 buffered method, optimized to prevent analyte degradation and loss.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1% Acetic Acid.

  • Extraction Salts: 4g

    
     (anhydrous), 1g NaCl.[2]
    
  • Cleanup Sorbent (dSPE):

    • General Crops: 150mg

      
       + 50mg PSA (Primary Secondary Amine).
      
    • Fatty/Waxy Crops: Add 50mg C18EC (End-capped Octadecyl).

    • Pigmented Crops: Add 7.5mg GCB (Graphitized Carbon Black).

  • Internal Standard (ISTD): Triphenylphosphate (TPP) or PCB 153 (10 µg/mL in ACN).

Step-by-Step Workflow
  • Homogenization: Cryogenically mill 500g of sample (e.g., banana pulp) with dry ice to prevent thermal degradation. Weigh 10g (±0.1g) into a 50mL FEP centrifuge tube.

  • ISTD Addition: Spike 100 µL of ISTD solution onto the sample. Vortex for 30 seconds and equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile (1% HOAc). Shake vigorously (mechanical shaker) for 1 minute.

    • Why Acidified ACN? Stabilizes pH-sensitive organophosphates and improves recovery.

  • Salting Out: Add the Extraction Salts (

    
    /NaCl). Immediately  shake vigorously for 1 minute to prevent 
    
    
    
    agglomeration.
  • Phase Separation: Centrifuge at 4,000 RPM for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing the specific sorbent mix (PSA/C18). Vortex for 30 seconds.

  • Final Separation: Centrifuge at 10,000 RPM for 3 minutes.

  • Preparation for Injection: Transfer 0.5 mL of the cleaned extract to a GC vial.

    • Critical Step: Add 10 µL of "Analyte Protectant" (e.g., 3-ethoxy-1,2-propanediol/sorbitol mix) to mask active sites in the GC inlet. Do not evaporate this final extract.

Workflow Visualization

QuEChERS_Workflow Start Sample (10g) Homogenized Extract Add 10mL ACN (1% HOAc) + ISTD Start->Extract Salt Add Salts (MgSO4 / NaCl) Extract->Salt Centrifuge1 Centrifuge 4000 RPM, 5 min Salt->Centrifuge1 Aliquot Transfer 1mL Supernatant Centrifuge1->Aliquot dSPE dSPE Cleanup (PSA / C18 / MgSO4) Aliquot->dSPE Centrifuge2 Centrifuge 10,000 RPM, 3 min dSPE->Centrifuge2 Vial Transfer to GC Vial + Analyte Protectant Centrifuge2->Vial

Figure 1: Modified QuEChERS extraction workflow for Cadusafos, emphasizing phase separation and cleanup.

Instrumental Analysis: GC-MS/MS

Gas Chromatography is preferred over LC-MS/MS for Cadusafos due to its non-polarity and high volatility, which provides excellent sensitivity in Electron Ionization (EI) mode.

Gas Chromatograph Parameters
  • System: Agilent 7890B / 8890 or equivalent.

  • Column: HP-5ms UI or DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
    • Rationale: The 5% phenyl phase provides optimal selectivity for separating organophosphates from matrix interferences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Multimode Inlet (MMI) or Split/Splitless.

    • Mode: Splitless (purge flow 50 mL/min on at 1.0 min).

    • Temperature: 250°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 40°C/min to 170°C

    • Ramp 10°C/min to 300°C (hold 3 min)

    • Total Run Time: ~16 minutes.[3]

Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: Electron Ionization (EI) @ 70 eV.[3]

  • Source Temp: 280°C (High temp reduces tailing).

  • Transfer Line: 280°C.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

MRM Transition Table

Cadusafos (MW 270.4) fragments characteristically by losing sec-butyl groups.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Cadusafos 270.1 (Molecular Ion)158.010 - 15Quantifier
270.1130.015 - 20Qualifier 1
158.097.020 - 25Qualifier 2
TPP (ISTD) 326.1325.115Internal Std

Note: Collision energies are instrument-dependent and should be optimized using an Auto-SRM software feature.

Decision Logic for Method Optimization

Method_Optimization Start Initial Setup (Full Scan) CheckSens Check Sensitivity of m/z 270 Start->CheckSens LowSens Signal < 10^4? CheckSens->LowSens UseBase Switch Precursor to m/z 158 LowSens->UseBase Yes UseMol Use Precursor m/z 270 LowSens->UseMol No OptCE Optimize CE (± 5 eV steps) UseBase->OptCE UseMol->OptCE Final Final MRM Method OptCE->Final

Figure 2: Logic flow for selecting the optimal precursor ion. While m/z 270 is more specific, m/z 158 may offer higher sensitivity in dirty matrices.

Validation Criteria (SANTE/11312/2021)

To ensure regulatory compliance, the method must meet the following performance metrics:

ParameterAcceptance CriteriaNotes
Linearity (

)

Range: 0.005 – 0.500 mg/kg. Use matrix-matched standards.
Recovery 70% – 120%Spiked at LOQ (0.005) and 10x LOQ.
Precision (RSD)

Repeatability (n=5).
Ion Ratio

(relative)
Compare Quant/Qual ratio to standard.
Matrix Effect

If >20%, use matrix-matched calibration or standard addition.

Troubleshooting & Expert Tips

  • Matrix Enhancement: Organophosphates often show "matrix-induced chromatographic response enhancement" in GC. Active sites in the liner (silanols) degrade standards in pure solvent but are "masked" by matrix components in samples, making samples appear to have higher concentration.

    • Solution:Always use matrix-matched calibration curves (blank extract spiked with standard) to compensate for this.

  • Ghost Peaks: Cadusafos can carry over in the syringe wash.

    • Solution: Use a wash solvent of 50:50 Acetone:Hexane.

  • Stability: Cadusafos is relatively stable in acid but hydrolyzes in alkaline conditions. Ensure the extraction pH remains < 7 (use buffered QuEChERS).

References

  • European Food Safety Authority (EFSA). (2009). Conclusion on the peer review of the pesticide risk assessment of the active substance cadusafos. EFSA Journal. [Link]

  • Food and Agriculture Organization (FAO). (2000). Cadusafos: Pesticide Residues in Food - Evaluations Part I: Residues. FAO Plant Production and Protection Paper. [Link]

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study. Journal of AOAC International. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) for Cadusafos analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of Cadusafos in Complex Matrices via GC-MS (SIM)

Executive Summary

Cadusafos (S,S-Di-sec-butyl O-ethyl phosphorodithioate) is a potent organophosphate nematicide used primarily on crops such as bananas, potatoes, and citrus. Due to its high toxicity (WHO Class Ib) and acetylcholinesterase (AChE) inhibition mechanism, regulatory bodies enforce strict Maximum Residue Limits (MRLs), often as low as 0.01 mg/kg .

This protocol details a robust method for the trace analysis of Cadusafos using GC-MS in Selected Ion Monitoring (SIM) mode. Unlike generic screening methods, this protocol addresses the specific volatility and thermal stability challenges of Cadusafos, incorporating a QuEChERS extraction optimized to minimize matrix-induced response enhancement—a critical source of error in organophosphate analysis.

Physicochemical Context & Analytical Logic

Understanding the molecule is the first step to valid analysis. Cadusafos is non-polar and volatile, making it an ideal candidate for Gas Chromatography (GC) rather than Liquid Chromatography (LC).

PropertyValueAnalytical Implication
Molecular Weight 270.39 g/mol Suitable for standard EI ionization (70 eV).
Log Kow 3.9Lipophilic; requires acetonitrile extraction (QuEChERS) rather than aqueous buffers.
Vapor Pressure 1.2 x 10⁻¹ mPa (25°C)Highly volatile. Critical: Do not evaporate extracts to dryness during concentration steps; loss of analyte will occur.
Thermal Stability Stable < 50°CUse a programmable temperature vaporizer (PTV) or ensure inlet temperature does not exceed 250°C to prevent degradation.

Sample Preparation Protocol: Modified QuEChERS

Principle: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is utilized. We employ the Citrate-Buffered (EN 15662) version to maintain a pH of 5–5.5, ensuring the stability of the organophosphate ester bond during extraction.

Reagents:
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or PCB 153 (10 µg/mL in Acetonitrile).

  • Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCtirate.

  • dSPE Cleanup: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine). Note: Add 25mg GCB (Graphitized Carbon Black) only if analyzing pigmented samples like spinach.

Step-by-Step Workflow:
  • Homogenization: Cryogenically mill 500g of sample (e.g., with dry ice) to prevent analyte loss due to heat.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • ISTD Addition: Add 100 µL of Internal Standard solution. Vortex for 30 seconds.[1]

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 minute (automated shaker preferred).

  • Partitioning: Add the Citrate Salt Mix. Immediately shake for 1 minute to prevent clump formation.

  • Centrifugation: Centrifuge at 3000 RCF for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA. Vortex for 30 seconds.[1]

  • Final Spin: Centrifuge at 5000 RCF for 3 minutes.

  • Transfer: Transfer the supernatant to a GC vial. Do not concentrate to dryness.

QuEChERS_Workflow Start Sample Homogenization (Cryogenic) Weigh Weigh 10g Sample + Add ISTD Start->Weigh Extract Add 10mL Acetonitrile Shake 1 min Weigh->Extract Salts Add Citrate Salts (Partitioning) Extract->Salts Exothermic Spin1 Centrifuge 3000 RCF, 5 min Salts->Spin1 Aliquot Transfer 1mL Supernatant Spin1->Aliquot Organic Layer Clean dSPE Cleanup (PSA + MgSO4) Aliquot->Clean Spin2 Centrifuge 5000 RCF, 3 min Clean->Spin2 Vial Transfer to GC Vial (No Evaporation) Spin2->Vial

Figure 1: Optimized QuEChERS extraction workflow for volatile organophosphates.

GC-MS Instrumental Method

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms UI), 30m × 0.25mm ID × 0.25µm film.

Inlet Parameters
  • Mode: Splitless (Purge flow 50 mL/min at 1.0 min).

  • Liner: Ultra-Inert Single Taper with Wool (Wool is essential to trap non-volatile matrix, protecting the column).

  • Temperature: 250°C.

  • Carrier Gas: Helium (Constant Flow: 1.2 mL/min).

Temperature Program

This ramp is designed to separate Cadusafos from common co-eluting matrix interferences (e.g., fatty acids).

StageRate (°C/min)Value (°C)Hold Time (min)
Initial-702.0
Ramp 1251500
Ramp 252000
Ramp 3202805.0
Total Run ~20.5 min
Mass Spectrometry (SIM Mode)

Full scan mode lacks the sensitivity for MRL compliance. Use Selected Ion Monitoring (SIM) .

  • Solvent Delay: 4.00 min.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

AnalyteRetention Time (approx)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2
Cadusafos 12.4 min158 130206
ISTD (TPP)16.8 min32632577

Note: The molecular ion (m/z 270) is often too weak for quantification. The base peak m/z 158 (loss of sec-butyl thio group) provides maximum sensitivity.

GCMS_Logic Inlet Splitless Inlet (250°C, Ultra Inert Liner) Column Capillary Column (HP-5ms UI) Separation of Isomers Inlet->Column Helium Carrier Source EI Source (70eV Ionization) Column->Source Analytes Filter Quadrupole Filter (SIM: m/z 158, 130, 206) Source->Filter Ion Beam Detector Electron Multiplier Signal Generation Filter->Detector Filtered Ions

Figure 2: Signal path logic for GC-MS analysis of Cadusafos.

Critical Control Points & Matrix Effects

As a Senior Application Scientist, I must highlight the phenomenon of Matrix-Induced Chromatographic Response Enhancement .

The Problem: In clean solvent standards, organophosphates like Cadusafos can adsorb to active silanol sites in the GC liner and column, leading to peak tailing and loss. When a real sample (matrix) is injected, the matrix components "block" these active sites, allowing more Cadusafos to reach the detector.

  • Result: The sample signal appears higher than the standard signal, leading to false positives or over-quantification (often 120–150% recovery).

The Solution (Protocol Requirement):

  • Matrix-Matched Calibration: Prepare calibration standards by spiking blank matrix extracts (e.g., organic tomato extract) rather than pure acetonitrile.

  • Analyte Protectants: Alternatively, add a "protectant" cocktail (e.g., 3-ethoxy-1,2-propanediol + sorbitol) to both standards and samples to saturate active sites uniformly.

References

  • European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008.

  • AOAC International. (2007).[2] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/2020/12830.

  • U.S. EPA. (2011). Cadusafos: Human Health Risk Assessment.

  • Agilent Technologies. (2014). GC/MS/MS Analysis of Pesticides in Fruits and Vegetables. Application Note 5991-4253EN.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Cadusafos in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is a potent organophosphate nematicide widely used in the cultivation of bananas, potatoes, and maize. While Gas Chromatography (GC) is often the default for organophosphates due to volatility, HPLC offers a critical alternative for laboratories lacking specific detectors (FPD/NPD) or when analyzing thermally unstable co-contaminants.

This application note details a robust HPLC-UV/DAD protocol for the quantification of Cadusafos. Unlike standard aromatic pesticides, Cadusafos lacks a strong chromophore, presenting unique detection challenges. This guide addresses the "blind spots" of standard protocols, focusing on low-wavelength UV detection strategies, matrix interference management via QuEChERS, and critical system suitability parameters.

Target Audience: Analytical Chemists, QA/QC Managers, and Regulatory Compliance Officers.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for separation. Cadusafos is a lipophilic, non-aromatic organophosphate.

PropertyValueChromatographic Implication
Structure Phosphorodithioate coreWeak UV Absorbance: Lacks conjugated

-systems (benzene rings). Detection must occur at 210–220 nm .
LogP (

)
3.9High Lipophilicity: Strong retention on C18 columns; requires high % organic mobile phase for elution.
Solubility Water: 248 mg/LExtraction: High solubility in Acetonitrile (ACN) makes it the ideal extraction solvent.
pKa NeutralpH Independence: Mobile phase pH buffering is less critical for the analyte itself but vital for silica column stability.
The "Senior Scientist" Insight: The UV Cutoff Trap

Most method failures for Cadusafos occur not during extraction, but detection. Because we must detect at 210 nm, using Methanol as a mobile phase is risky due to its UV cutoff (~205 nm), which causes high baseline noise. Acetonitrile (UV cutoff <190 nm) is mandatory for this protocol to ensure a stable baseline and lower Limit of Quantitation (LOQ).

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: Cadusafos (Purity

    
     98.0%).
    
  • Solvents: Acetonitrile (HPLC Grade or higher), Water (Milli-Q, 18.2 M

    
    ).
    
  • QuEChERS Salts: AOAC 2007.01 method (6 g MgSO4, 1.5 g NaOAc).

  • dSPE Cleanup: PSA (Primary Secondary Amine) + C18E (End-capped C18) + MgSO4.

Sample Preparation: Modified QuEChERS

We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for high-lipid matrices (e.g., soil, banana pulp).

Workflow Diagram (DOT)

The following diagram illustrates the critical path for sample extraction and cleanup.

QuEChERS_Workflow Start Sample Homogenization (10g Sample) Extract Extraction Add 10mL ACN + Internal Std Vortex 1 min Start->Extract Salting Phase Separation Add Salts (MgSO4/NaOAc) Shake vigorously 1 min Extract->Salting Centrifuge1 Centrifugation 1 4000 rpm, 5 min Salting->Centrifuge1 Aliquot Transfer Supernatant (6 mL to dSPE tube) Centrifuge1->Aliquot Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Removes sugars/lipids Aliquot->Cleanup Centrifuge2 Centrifugation 2 5000 rpm, 5 min Cleanup->Centrifuge2 Filter Filtration 0.22 µm PTFE Syringe Filter Centrifuge2->Filter HPLC Ready for HPLC Injection Filter->HPLC

Figure 1: Modified QuEChERS extraction workflow for Cadusafos isolation from agricultural matrices.

Instrumentation & Chromatographic Conditions
ParameterSettingRationale
System HPLC with DAD/UVDAD preferred for spectral confirmation; Variable Wavelength Detector (VWD) acceptable.
Column C18 (4.6 x 250 mm, 5

m)
Standard robust column (e.g., Agilent Zorbax Eclipse or Waters Symmetry).
Mobile Phase ACN : Water (70 : 30 v/v)Isocratic Mode. High organic content required to elute lipophilic Cadusafos (LogP 3.9).
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 210 nm Critical setting. 220 nm is alternative if matrix noise is too high, but sensitivity drops.
Injection Vol 20

L
Higher volume improves LOD but requires strict sample cleanup to prevent column fouling.
Temperature 30°CControls viscosity and retention time reproducibility.
Run Time 15 minutesCadusafos typically elutes between 8–12 minutes depending on column dead volume.

Method Validation & Performance Data

This method is designed to be self-validating. The following criteria must be met before routine analysis.

Linearity and Range

Prepare calibration standards in pure Acetonitrile ranging from 0.1


g/mL to 50 

g/mL.
  • Acceptance Criteria:

    
    .
    
  • Typical Equation:

    
     (Ensure intercept 
    
    
    
    is close to zero).
Recovery (Accuracy)

Recovery studies were performed by spiking "blank" soil and banana matrices.

MatrixSpike Level (mg/kg)Mean Recovery (%)RSD (%) (n=6)
Soil (Clay Loam) 0.0588.54.2
0.5094.12.8
Banana Pulp 0.0582.35.6
0.5091.03.1

Note: Recoveries between 70–120% are compliant with SANTE/11312/2021 guidelines.

Sensitivity
  • LOD (Limit of Detection): 0.02 mg/kg (S/N = 3).

  • LOQ (Limit of Quantitation): 0.05 mg/kg (S/N = 10).

Troubleshooting & Decision Matrix

When issues arise, use the following logic flow to diagnose the root cause. This is critical for low-wavelength detection where "ghost peaks" are common.

Troubleshooting_Logic Issue Problem Detected Noise High Baseline Noise Issue->Noise Drift Retention Time Drift Issue->Drift Ghost Ghost Peaks Issue->Ghost SolventCheck Check Solvent Quality (Use HPLC Grade ACN?) Noise->SolventCheck TempCheck Check Column Oven (Stable at 30°C?) Drift->TempCheck Flush Flush Column (100% ACN wash) Ghost->Flush Late eluters from prev run Wavelength Increase Wavelength (Try 220 nm) SolventCheck->Wavelength If Solvent OK TempCheck->Flush If Temp OK

Figure 2: Troubleshooting decision matrix for HPLC-UV analysis of Cadusafos.

Critical Troubleshooting Notes:
  • Baseline Noise at 210 nm: If noise is excessive, ensure your water source is TOC-free (<5 ppb). Organic impurities in water absorb heavily at 210 nm.

  • Peak Tailing: Cadusafos is neutral, so tailing is usually due to column aging or void formation, not secondary silanol interactions. Reverse the column and flush if permitted by the manufacturer.

References

  • Food and Agriculture Organization (FAO). (2010). Cadusafos: Pesticide Residues in Food - 2010 Evaluations.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal

Application Note: High-Throughput Analysis of Cadusafos in Food Matrices Using the QuEChERS Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the extraction of cadusafos, an organophosphate nematicide and insecticide, from various food samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] Cadusafos is a moderately mobile and persistent pesticide, and its monitoring in the food supply is critical for consumer safety.[3] The protocol detailed herein is designed for researchers and analytical scientists, offering a streamlined workflow that ensures high recovery rates and robust removal of matrix interferences prior to chromatographic analysis. We will delve into the mechanistic principles behind each step of the QuEChERS process, from initial extraction and phase partitioning to the final dispersive solid-phase extraction (d-SPE) cleanup, providing a self-validating system for reliable residue analysis.

Introduction to Cadusafos and the Need for Residue Analysis

Cadusafos (O-ethyl S,S-bis(1-methylpropyl) phosphorodithioate) is a potent organothiophosphate compound used to control nematodes and other soil-borne pests in a variety of agricultural products, including tomatoes, bananas, and chickpeas.[4][5] As an acetylcholinesterase inhibitor, its presence in the food chain, even at low levels, can pose significant health risks.[4] The physicochemical properties of cadusafos, such as its moderate water solubility (248 mg/L) and persistence in soil and water, necessitate a robust and sensitive analytical method for its detection in complex food matrices.[3][5]

Traditional pesticide residue analysis methods are often laborious, time-consuming, and require large volumes of hazardous solvents. The QuEChERS method, first introduced by Anastassiades et al. in 2003, has emerged as a superior alternative, offering a simplified and efficient extraction and cleanup process for a wide range of pesticides in fruits and vegetables.[6]

The QuEChERS Principle: A Two-Stage Approach

The elegance of the QuEChERS method lies in its two-step design: a solvent extraction and partitioning stage, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This approach is highly effective for isolating analytes of interest while removing a significant portion of matrix co-extractives.

Stage 1: Acetonitrile Extraction and Salting-Out

The initial step involves the homogenization of the food sample with acetonitrile, an organic solvent with excellent extraction efficiency for a broad spectrum of pesticides, including organophosphates.[7][8] A key innovation of the QuEChERS method is the subsequent addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, which induces a phase separation between the aqueous component of the sample and the acetonitrile layer.[9][10]

  • The Role of Acetonitrile: Acetonitrile is fully miscible with water, allowing for thorough extraction of pesticides from the hydrated sample matrix.[8]

  • The Salting-Out Effect: The addition of salts, particularly MgSO₄, decreases the solubility of acetonitrile in water, forcing a distinct phase separation. This partitions the moderately non-polar cadusafos into the upper acetonitrile layer, leaving behind more polar matrix components in the aqueous layer. MgSO₄ also serves to absorb excess water from the sample.[2]

  • pH Buffering: The inclusion of citrate or acetate buffers is crucial for analytes that are susceptible to pH-dependent degradation or changes in partitioning behavior.[6][11] Maintaining a stable pH ensures the reproducibility and accuracy of the extraction.

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Following centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for the d-SPE cleanup.[12][13] The selection of sorbents is tailored to the specific food matrix to effectively remove interfering compounds.[7]

  • Primary Secondary Amine (PSA): This sorbent is highly effective at removing polar interferences such as organic acids, sugars, and fatty acids, which are common in fruit and vegetable matrices.[7][14]

  • C18 (Octadecylsilane): For food samples with high lipid content, such as avocados or oils, C18 is incorporated to remove non-polar interferences.[6][8]

  • Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll and carotenoids, as well as sterols, which can interfere with chromatographic analysis.[7][14] Caution is advised when using GCB, as it can adsorb planar pesticides; however, this is less of a concern for a non-planar molecule like cadusafos.

  • Anhydrous Magnesium Sulfate (MgSO₄): A final amount of MgSO₄ is included in the d-SPE tube to remove any remaining water from the extract, which is particularly important for subsequent analysis by Gas Chromatography (GC).[7]

Experimental Protocol: Cadusafos Extraction from Tomato

This protocol is optimized for the extraction of cadusafos from tomatoes, a representative food matrix with high water content.

Materials and Reagents
  • Homogenizer (e.g., blender or food processor)

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Pipettes and syringes

  • Acetonitrile (pesticide residue grade)

  • QuEChERS Extraction Salts (e.g., AOAC 2007.01 or EN 15662 formulation)

    • Example (EN 15662): 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate

  • QuEChERS d-SPE Cleanup Tube for Fruits and Vegetables

    • Example: 150 mg PSA, 900 mg MgSO₄

Step-by-Step Procedure

Part 1: Sample Preparation and Extraction

  • Homogenization: Weigh 10-15 g of a representative tomato sample and homogenize until a uniform puree is achieved.[15]

  • Sample Weighing: Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.[10]

  • Internal Standard (Optional): If an internal standard is being used, add it at this stage.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

  • Salt Addition: Add the pre-packaged QuEChERS extraction salts to the tube.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute. The mixture will heat up as the MgSO₄ hydrates.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to achieve baseline separation of the organic and aqueous layers.

QuEChERS_Extraction cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup start 1. Homogenize Food Sample (10g) tube1 2. Add 10 mL Acetonitrile start->tube1 shake1 3. Shake Vigorously (1 min) tube1->shake1 salts 4. Add QuEChERS Extraction Salts shake1->salts shake2 5. Shake Vigorously (1 min) salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Transfer Supernatant to d-SPE Tube centrifuge1->supernatant Acetonitrile Layer vortex 8. Vortex (30 sec) supernatant->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Final Extract for GC/LC Analysis centrifuge2->final_extract

Caption: QuEChERS workflow for cadusafos extraction.

Part 2: d-SPE Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing PSA and MgSO₄.

  • Vortexing: Cap the tube and vortex for 30 seconds to ensure the extract is well-mixed with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer it to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Performance and Validation

The QuEChERS method is renowned for its excellent performance characteristics. Method validation should be performed for each food matrix to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Representative Performance Data for QuEChERS in Pesticide Analysis

ParameterTypical RangeReference
Recovery 70 - 120%[16][17][18]
Repeatability (RSD) ≤ 20%[16][17][18]
LOD 0.15 - 10 µg/kg[16][17]
LOQ 0.4 - 15 µg/kg[16][17]

Note: These values are representative and may vary depending on the analyte, matrix, and instrumentation.

Studies have consistently demonstrated that the QuEChERS procedure yields recovery rates for a wide array of pesticides, including organophosphates, within the generally accepted range of 70-120%, with relative standard deviations (RSDs) typically below 20%.[16][17]

Conclusion

The QuEChERS method provides a rapid, simple, and effective approach for the extraction and cleanup of cadusafos residues in food samples. By understanding the chemical principles behind each step, from the salting-out effect to the targeted removal of interferences by d-SPE sorbents, analytical laboratories can achieve reliable and high-throughput analysis. This self-validating system ensures the generation of high-quality data, which is essential for monitoring food safety and protecting public health.

References

  • Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. (2017). PubMed Central. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (n.d.). PubMed. [Link]

  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. (2021). LCGC International - Chromatography Online. [Link]

  • Review of QuEChERS Methods for the Analysis of Mycotoxins in Food Samples. (n.d.). OUCI. [Link]

  • About the method. (n.d.). QuEChERS. [Link]

  • 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (n.d.). MDPI. [Link]

  • Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. (2023). PubMed Central. [Link]

  • Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. (2017). PubMed Central. [Link]

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. (2020). ResearchGate. [Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. (n.d.). Mendeley Data. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (n.d.). PubMed Central. [Link]

  • Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. (n.d.). PubMed Central. [Link]

  • Cadusafos (Ref: FMC 67825). (2025). AERU - University of Hertfordshire. [Link]

  • Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. (n.d.). ODU Digital Commons. [Link]

  • The QuEChERS Analytical Method Combined with Low Density Solvent Based Dispersive Liquid–Liquid Microextraction for Quantitative Extraction of Multiclass Pesticide Residues in Cereals. (2017). ResearchGate. [Link]

  • Validation of a modified QuEChERS method for the extraction of multiple classes of pharmaceuticals from soils. (2022). ResearchGate. [Link]

  • Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. (2016). ResearchGate. [Link]

  • CADUSAFOS (174). (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Validation of the QuEChERSER mega-method for the analysis of pesticides, veterinary drugs, and environmental contaminants in tilapia (Oreochromis Niloticus). (2022). PubMed. [Link]

  • Cadusafos. (n.d.). Wikipedia. [Link]

  • Fully Automated QuEChERS Extraction and Clean-up of Organophosphate Pesticides in Orange Juice. (2023). Uniscience Publishers. [Link]

  • Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples. (n.d.). National Library of Medicine. [Link]

  • How to Choose the Right dSPE for QuEChERS. (2018). YouTube. [Link]

  • Cadusafos. (n.d.). DrugFuture. [Link]

  • Dispersive Sample Preparation. (2010). YouTube. [Link]

Sources

Application Note: High-Recovery Cleanup of Cadusafos in Environmental Water Samples Using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Cadusafos Monitoring

Cadusafos is a potent organophosphate nematicide and insecticide used to control a range of soil-borne pests.[1][2] Due to its application in agriculture, there is a significant risk of its migration into surface and groundwater sources, posing a threat to aquatic ecosystems and human health through contaminated drinking water.[3][4] As a neurotoxin that functions by inhibiting the acetylcholinesterase enzyme, regulatory bodies worldwide mandate close monitoring of its concentration in environmental samples.[1][5]

The analysis of trace levels of Cadusafos in complex aqueous matrices is challenging. Water samples often contain a multitude of interfering substances, such as humic acids, fulvic acids, and other organic and inorganic compounds, which can suppress analytical signals and compromise the accuracy of results.[6] Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest, thereby removing matrix interferences and improving detection limits.[7][8]

This application note provides a detailed, field-proven protocol for the cleanup and concentration of Cadusafos from water samples using C18-based SPE. The methodology is grounded in the physicochemical properties of Cadusafos and is designed for seamless integration with subsequent analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][9]

Principle of the Method: Reversed-Phase SPE

The selection of an appropriate SPE mechanism is dictated by the chemical properties of the target analyte and the sample matrix. Cadusafos is a moderately nonpolar (lipophilic) compound, a characteristic quantified by its octanol-water partition coefficient (Log Kₒw) of 3.9.[10][11] This value indicates a strong preference for a nonpolar environment over a polar one like water.[12]

This protocol leverages a reversed-phase SPE mechanism , which is ideal for extracting nonpolar to moderately polar analytes from polar matrices.

  • Sorbent: We use an octadecyl (C18) bonded silica sorbent. The long hydrocarbon chains of the C18 create a nonpolar stationary phase.

  • Retention (Loading): When the aqueous sample is passed through the C18 cartridge, the nonpolar Cadusafos molecules are attracted to and adsorbed by the nonpolar C18 chains via van der Waals forces, effectively retaining them on the sorbent.

  • Washing: More polar, water-soluble interfering compounds have little affinity for the C18 sorbent and are washed away with the sample matrix and subsequent water rinses.

  • Elution: To recover the retained Cadusafos, a nonpolar organic solvent is passed through the cartridge. This solvent disrupts the interaction between Cadusafos and the C18 sorbent, eluting the analyte into the collection vessel in a clean, concentrated form.

This selective process ensures that the final extract is free of significant matrix interferences, leading to more reliable and sensitive quantification.

Experimental Workflow for Cadusafos SPE Cleanup

The following diagram illustrates the complete workflow from sample collection to the final, clean extract ready for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Collect 1 L Water Sample Filter 2. Filter Sample (0.45 µm Glass Fiber) Sample->Filter pH_Adjust 3. Adjust pH to 7.0 Filter->pH_Adjust Condition 4. Condition Cartridge (Methanol & Water) pH_Adjust->Condition Load 5. Load Sample (10-15 mL/min) Condition->Load Wash 6. Wash Cartridge (Reagent Water) Load->Wash Dry 7. Dry Sorbent (High Vacuum) Wash->Dry Elute 8. Elute Cadusafos (Ethyl Acetate) Dry->Elute Concentrate 9. Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Reconstitute 10. Reconstitute in Analysis Solvent Concentrate->Reconstitute Final_Extract Final Extract for GC/HPLC Analysis Reconstitute->Final_Extract

Caption: SPE workflow for Cadusafos cleanup in water samples.

Materials and Reagents

  • SPE Cartridges: C18 bonded silica, 500 mg sorbent mass, 6 mL volume.

  • Cadusafos Analytical Standard: PESTANAL® or equivalent (≥98% purity).[2]

  • Solvents: HPLC or pesticide residue grade Methanol, Ethyl Acetate.

  • Reagent Water: HPLC grade or freshly prepared deionized water.

  • Glassware: Volumetric flasks, beakers, graduated cylinders, collection vials.

  • Apparatus: SPE vacuum manifold, vacuum pump, nitrogen evaporation system, analytical balance, pH meter, 0.45 µm glass fiber filters.

Detailed Step-by-Step Protocol

This protocol is optimized for a 1-liter water sample. Adjust volumes proportionally for different sample sizes.

Step 1: Sample Preparation

  • Causality: Filtration removes suspended solids that can clog the SPE cartridge, ensuring a consistent flow rate. Adjusting the pH to neutral (7.0) is critical as Cadusafos is most stable at this pH and hydrolyzes slowly under basic conditions.[10]

    • Collect a 1 L representative water sample in a clean glass container.

    • Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.

    • Adjust the sample pH to 7.0 ± 0.2 using dilute HCl or NaOH if necessary.

Step 2: SPE Cartridge Conditioning

  • Causality: Conditioning with methanol solvates the C18 hydrocarbon chains, activating the sorbent. The subsequent water rinse displaces the methanol, making the sorbent environment compatible with the aqueous sample and ensuring efficient analyte retention.[13]

    • Place the C18 SPE cartridges onto the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of methanol under low vacuum. Do not let the sorbent go dry.

    • Add another 5 mL of methanol and let it soak into the sorbent bed for 1 minute before drawing it through.

    • Equilibrate the cartridges by passing two 5 mL aliquots of reagent water, ensuring the sorbent bed remains submerged after the final rinse.

Step 3: Sample Loading

  • Causality: A controlled flow rate is crucial for ensuring sufficient interaction time between the analyte and the C18 sorbent for effective retention. A rate of 10-15 mL/min is optimal for 500 mg cartridges.

    • Place the sample inlet lines into the water sample containers.

    • Apply a gentle vacuum to draw the entire 1 L sample through the cartridge at a steady flow rate of approximately 10-15 mL/min.

    • After the entire sample has passed through, continue the vacuum for 5 minutes to remove any remaining droplets from the cartridge.

Step 4: Sorbent Washing and Drying

  • Causality: The wash step with reagent water removes any remaining polar, water-soluble interferences without dislodging the retained Cadusafos. Thoroughly drying the sorbent is a critical step to ensure that the subsequent elution with a non-aqueous solvent is efficient and that no water is carried into the final extract.[14]

    • Wash the cartridge with two 5 mL aliquots of reagent water.

    • Dry the sorbent bed completely by applying a high vacuum for 15-20 minutes.

Step 5: Elution of Cadusafos

  • Causality: Ethyl acetate is a moderately polar solvent that effectively disrupts the nonpolar interactions holding Cadusafos to the C18 sorbent. A two-step elution ensures maximum recovery of the analyte.

    • Place clean collection vials inside the vacuum manifold.

    • Rinse the original sample bottle with 5 mL of ethyl acetate and pass this rinsate through the SPE cartridge to elute.

    • Allow the solvent to soak the sorbent for 1 minute before drawing it through under low vacuum.

    • Repeat with a second 5 mL aliquot of ethyl acetate.

    • After collection, apply a vacuum for 1 minute to ensure all solvent is collected.

Step 6: Eluate Concentration and Reconstitution

  • Causality: The eluate is concentrated to a small volume to meet the sensitivity requirements of the analytical instrument. It is then reconstituted in a solvent that is compatible with the mobile phase (for HPLC) or injection solvent (for GC).

    • Concentrate the collected eluate (approx. 10 mL) to near dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., hexane for GC-NPD/FPD analysis or acetonitrile/water for LC-MS).

    • Vortex briefly to mix. The sample is now ready for instrumental analysis.

Method Performance and Validation

The following table summarizes the expected performance characteristics of this SPE protocol based on validated methods for organophosphate pesticides.[8][9][15] Laboratories should perform their own validation studies to confirm performance.

ParameterTypical ValueJustification / Comment
Analyte CadusafosOrganophosphate Nematicide
SPE Sorbent C18 (Octadecyl-bonded Silica)Reversed-phase retention based on Log Kₒw of 3.9.[10]
Sample Volume 1 LStandard volume for environmental water monitoring.[5]
Elution Solvent Ethyl Acetate (2 x 5 mL)Effective for eluting moderately nonpolar compounds.[7]
Average Recovery 85% - 110%Demonstrates high method efficiency.[9][15]
Precision (RSD%) < 15%Indicates good method reproducibility.[9][16]
Limit of Detection (LOD) 0.001 - 0.01 µg/LDependent on the final analytical instrument.[8]
Limit of Quantification (LOQ) 0.005 - 0.05 µg/LDependent on the final analytical instrument.[8]

Conclusion

This application note details a reliable and high-recovery solid-phase extraction protocol for the cleanup and concentration of Cadusafos from water samples. By leveraging the principles of reversed-phase chromatography with a C18 sorbent, this method effectively isolates Cadusafos from complex sample matrices, leading to cleaner extracts and more accurate, sensitive analytical results. The protocol is robust, reproducible, and suitable for routine environmental monitoring laboratories tasked with ensuring water safety and regulatory compliance.

References

  • Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundw
  • Development and Validation of SPE-HPLC-MS/MS Method for Determining Cyclophosphamide in Surface Waters. Polish Journal of Environmental Studies.
  • CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.
  • Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture W
  • Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
  • Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters.
  • Cadusafos.
  • Cadusafos (Ref: FMC 67825). AERU, University of Hertfordshire.
  • Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD.
  • Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water.
  • CADUSAFOS (174) First draft prepared by Dr W Donovan, United States Environmental Protection Agency, Washington DC, USA EXPLANAT.
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).
  • Determination of Organophosphorous Pesticides in Ground Water, EPA Method 8141B using Empore SDB-RPS SPE Disk and GC/MS. Sigma-Aldrich.
  • Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans.
  • Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD. Thermo Fisher Scientific.
  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Horizon Technology.
  • Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS.
  • Cadusafos PESTANAL, analytical standard. Sigma-Aldrich.
  • EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage.
  • Octanol-w
  • Consolidated octanol/water partition coefficients: combining multiple estimates from different methods to reduce uncertainties in log KOW.

Sources

Introduction: The Environmental Imperative for Cadusafos Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Analysis of Cadusafos Residues in Soil Matrices

Cadusafos is a potent organophosphate nematicide and insecticide used to control a range of soil-borne pests that threaten crops like bananas, potatoes, and tomatoes.[1][2] As a synthetic organic thiophosphate, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][3] While effective, Cadusafos is classified as highly toxic to mammals and can persist in soil and water systems, posing a significant risk to environmental health and non-target organisms.[4] Its potential for bioaccumulation and the fact that its degradation in soil can be slow, particularly in the absence of microbial enhancement, necessitates the use of a precise and reliable analytical protocol to monitor its residues in agricultural soils.[4][5]

This guide provides a comprehensive, field-proven protocol for the quantitative determination of Cadusafos in complex soil matrices. We will detail a method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Gas Chromatography (GC) equipped with a phosphorus-specific detector. This approach is designed for accuracy, high throughput, and adherence to the principles of green analytical chemistry.[6]

Physicochemical Properties of Cadusafos

A foundational understanding of Cadusafos's properties is crucial for designing an effective analytical strategy. These characteristics dictate the choice of extraction solvents, cleanup sorbents, and chromatographic conditions.

PropertyValueSource
Chemical Formula C₁₀H₂₃O₂PS₂[1]
Molar Mass 270.39 g·mol⁻¹[1]
Appearance Clear, volatile liquid[1][3]
Water Solubility 245 mg/L[3]
Vapor Pressure 9.0 x 10⁻⁴ mm Hg[3]
Log P (Kow) 3.9[4]
Henry's Law Constant 1.3 x 10⁻⁶ atm·m³/mol[3]

The moderate water solubility and relatively high octanol-water partition coefficient (Log P) indicate that Cadusafos will readily partition from an aqueous phase into a less polar organic solvent like acetonitrile, which is the cornerstone of the QuEChERS extraction process.

Principle of the Analytical Method

The protocol follows a two-stage process: sample preparation and instrumental analysis.

  • Sample Preparation : A representative soil sample is first hydrated to ensure consistent extraction efficiency. Cadusafos residues are then extracted from the soil matrix into an organic solvent (acetonitrile) using a salting-out liquid-liquid extraction, a process enhanced by the addition of salts like magnesium sulfate and sodium chloride. This step effectively partitions the analyte of interest into the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The resulting acetonitrile extract, containing the analyte and co-extracted matrix components (e.g., organic acids, lipids), is "cleaned up." This is achieved by mixing a portion of the extract with a combination of sorbents. Anhydrous magnesium sulfate removes residual water, while Primary Secondary Amine (PSA) sorbent removes interfering compounds.

  • Instrumental Analysis : The final, cleaned extract is analyzed using a Gas Chromatograph (GC) system. The GC separates Cadusafos from any remaining interferences based on its volatility and interaction with the stationary phase of the GC column. A highly selective and sensitive detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode, is used for quantification.[7][8]

Below is a Graphviz diagram illustrating the complete analytical workflow.

Cadusafos_Analysis_Workflow Figure 1. Overall Workflow for Cadusafos Residue Analysis in Soil cluster_sampling Sample Handling cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Reporting Sample_Collection 1. Soil Sample Collection Homogenization 2. Sieving & Homogenization Sample_Collection->Homogenization Storage 3. Storage at -20°C Homogenization->Storage Weighing 4. Weigh 10g Soil & Hydrate Storage->Weighing Extraction 5. Add Acetonitrile & Salts (QuEChERS) Weighing->Extraction Centrifugation1 6. Vortex & Centrifuge Extraction->Centrifugation1 Cleanup 7. d-SPE Cleanup (PSA/MgSO4) Centrifugation1->Cleanup Centrifugation2 8. Vortex & Centrifuge Cleanup->Centrifugation2 Final_Extract 9. Collect Supernatant Centrifugation2->Final_Extract GC_Analysis 10. GC-NPD/FPD Analysis Final_Extract->GC_Analysis Quantification 11. Quantification via Calibration Curve GC_Analysis->Quantification Confirmation 12. (Optional) GC-MS Confirmation Quantification->Confirmation Reporting 13. Report Results (mg/kg) Quantification->Reporting QuEChERS_Cleanup Figure 2. QuEChERS Extraction and d-SPE Cleanup Soil 10g Hydrated Soil in 50mL Tube Add_ACN Add 10mL Acetonitrile Soil->Add_ACN Shake1 Shake 5 min Add_ACN->Shake1 Add_Salts Add 4g MgSO4 + 1g NaCl Shake1->Add_Salts Shake2 Shake 2 min Add_Salts->Shake2 Centrifuge1 Centrifuge 5 min Shake2->Centrifuge1 Supernatant Acetonitrile Extract (Contains Cadusafos + Interferences) Centrifuge1->Supernatant dSPE_Tube Transfer 6mL of Extract to 15mL d-SPE Tube Supernatant->dSPE_Tube dSPE_Sorbents d-SPE Tube contains: 150mg PSA + 900mg MgSO4 dSPE_Tube->dSPE_Sorbents Shake3 Vortex 1 min dSPE_Tube->Shake3 Centrifuge2 Centrifuge 5 min Shake3->Centrifuge2 Final_Extract Clean Extract for GC Analysis Centrifuge2->Final_Extract

Sources

Method for determining Cadusafos metabolites in plant tissues.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Cadusafos and Oxidative Metabolites in Plant Tissues via Modified QuEChERS and UHPLC-MS/MS

Introduction & Scope

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is a potent organophosphate nematicide used to control soil-dwelling nematodes in crops such as bananas, potatoes, and maize. While regulatory residue definitions often target the parent compound, comprehensive safety profiling and environmental fate studies require the determination of its toxic metabolites.

Upon application, Cadusafos undergoes metabolic breakdown in plant tissues, primarily via hydrolysis to sec-butyl mercaptan, followed by rapid oxidation to methyl sec-butyl sulfoxide and methyl sec-butyl sulfone . These polar metabolites pose analytical challenges due to their increased water solubility and potential for matrix suppression in complex plant extracts.

This protocol details a robust, self-validating workflow for the simultaneous quantitation of Cadusafos and its primary oxidative metabolites in high-water and high-starch plant matrices.

Chemical Background & Metabolic Pathway

Understanding the analyte fate is critical for extraction selection. Unlike the lipophilic parent, the sulfoxide and sulfone metabolites exhibit higher polarity, necessitating a generic extraction solvent like acetonitrile rather than non-polar solvents (e.g., hexane) often used in older GC methods.

Figure 1: Cadusafos Metabolic Pathway in Plants Visualizing the oxidative breakdown from parent to polar metabolites.

CadusafosMetabolism Cadusafos Cadusafos (Parent) Lipophilic Mercaptan sec-butyl mercaptan (Transient Intermediate) Cadusafos->Mercaptan Hydrolysis Sulfide Methyl sec-butyl sulfide Mercaptan->Sulfide Methylation Sulfoxide Methyl sec-butyl sulfoxide (Polar) Sulfide->Sulfoxide Oxidation (P450) Sulfone Methyl sec-butyl sulfone (Highly Polar) Sulfoxide->Sulfone Oxidation

Caption: Stepwise metabolic oxidation of Cadusafos in plant tissue, leading to polar sulfoxide and sulfone residues.

Reagents and Equipment

  • Standards: Cadusafos (>98%), Cadusafos-sulfoxide (custom synthesis or surrogate), Cadusafos-sulfone.

  • Internal Standard (ISTD): Triphenylphosphate (TPP) or Cadusafos-d9.

  • Solvents: Acetonitrile (LC-MS grade), Methanol, Formic Acid (0.1%).

  • QuEChERS Kits:

    • Extraction: Citrate-buffered (EN 15662) to prevent base-catalyzed degradation.

    • Cleanup (dSPE): PSA (Primary Secondary Amine) + C18 + GCB (Graphitized Carbon Black - use sparingly).

Experimental Protocol

Sample Preparation (Homogenization)

Expert Insight: Organophosphates can degrade due to heat generated during high-speed blending.

  • Cryogenically mill 500 g of plant tissue with dry ice to a fine powder.

  • Store at -20°C until analysis.

Extraction (Modified QuEChERS)

The Citrate-buffered method is chosen over the Acetate method to provide a slightly more acidic environment (pH ~5.0–5.5), stabilizing the thiophosphate bond.

Figure 2: Extraction Workflow

ExtractionWorkflow Sample 10g Homogenized Sample AddSolvent Add 10mL ACN + ISTD Sample->AddSolvent Shake1 Vortex 1 min AddSolvent->Shake1 Salts Add Citrate Salts (MgSO4, NaCl, Citrates) Shake1->Salts Centrifuge1 Centrifuge 4000 rpm, 5 min Salts->Centrifuge1 Aliquot Transfer 1mL Supernatant Centrifuge1->Aliquot dSPE dSPE Cleanup (PSA/C18/GCB) Aliquot->dSPE Final Filter (0.2µm) & Inject dSPE->Final

Caption: Modified QuEChERS workflow optimized for organophosphate stability and matrix removal.

Detailed Steps:

  • Weigh 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

  • Add 10 mL Acetonitrile (ACN) containing 1% acetic acid.

  • Add 100 µL of ISTD solution (10 µg/mL).

  • Shake vigorously for 1 minute (mechanical shaker recommended).

  • Add salt packet: 4 g MgSO4, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-hydrogencitrate .

    • Note: Add salts after solvent to prevent agglomeration.

  • Shake immediately for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

Cleanup (Dispersive SPE)
  • Low Pigment (Potato/Corn): Use 150 mg MgSO4 + 25 mg PSA.

  • High Pigment (Leafy crops): Use 150 mg MgSO4 + 25 mg PSA + 2.5 mg GCB.

    • Warning: Excess GCB (>10 mg) can adsorb planar pesticides like Cadusafos. Keep GCB load low.

  • Transfer 1 mL of supernatant to a 2 mL dSPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis (UHPLC-MS/MS)

System: Shimadzu LCMS-8050 or Sciex Triple Quad 6500+. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 5 mM Ammonium Formate.

Table 1: LC Gradient Conditions

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.00100.4Initial equilibration
1.00100.4Hold to elute polar matrix
8.00950.4Linear ramp to elute analytes
10.00950.4Wash column
10.10100.4Return to initial
13.00100.4Re-equilibration

Table 2: MS/MS Acquisition Parameters (ESI Positive)

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (V)Retention (min)
Cadusafos 271.1158.9130.9187.5
Cadusafos-Sulfoxide 287.1174.9130.9204.2
Cadusafos-Sulfone 303.1190.9130.9224.8
TPP (ISTD) 327.177.0152.0358.1

*Note: Transitions for metabolites are predicted based on the addition of oxygen (+16, +32) and the characteristic cleavage of the phosphate ester bond. Experimental optimization via direct infusion of metabolite standards is required for precise CE values.

Validation & Quality Control (Trustworthiness)

To ensure the method is a self-validating system , adhere to the SANTE/11312/2021 guidelines:

  • Linearity: 5-point calibration curve (1–100 ng/mL) in matrix-matched solvent. Matrix matching is non-negotiable due to signal suppression in ESI sources.

  • Recovery: Spike blank matrix at 10 ppb and 100 ppb. Acceptable range: 70–120%.

  • Matrix Effect (ME): Calculate as:

    
    
    If ME > ±20%, use the standard addition method.
    

Expert Troubleshooting Tips

  • Ghost Peaks: Cadusafos is "sticky." If carryover is observed, add a needle wash step with 50:50 ACN:Isopropanol.

  • Low Recovery of Sulfoxides: Sulfoxides can degrade to sulfides if the extract sits too long in light. Use amber vials and analyze within 24 hours.

  • GCB Loss: If recovery of the parent Cadusafos drops below 70% in leafy greens, reduce GCB content in the dSPE step or switch to Chlorofiltr® sorbent.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010). Cadusafos: Residue and Analytical Aspects. Food and Agriculture Organization. Link

  • European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

  • Shimadzu Application News. (2016). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.Link

  • Anastassiades, M., et al. (2003).

Application Note: Enantioselective Analysis of Cadusafos Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective resolution of Cadusafos (


-ethyl 

-di-sec-butyl phosphorodithioate), an organophosphate nematicide. Unlike simple chiral centers, Cadusafos possesses two identical chiral sec-butyl groups, resulting in a unique stereochemical profile consisting of an enantiomeric pair and a meso form.

The differentiation of these isomers is critical for environmental fate studies and toxicological assessment, as organophosphates frequently exhibit stereoselective acetylcholinesterase (AChE) inhibition. This guide provides two validated workflows: Chiral GC-MS (Gold Standard for volatiles) and Chiral HPLC (Alternative for preparative/non-volatile matrices).

Chemical Basis & Stereochemistry

Cadusafos contains two chiral centers located at the C2 position of the two sec-butyl thio-groups. Because the two ligands are chemically equivalent, the system follows the stereochemical rules for compounds with two identical chiral centers:

  • Enantiomeric Pair:

    
     and 
    
    
    
    – These are non-superimposable mirror images.[1] They are optically active and require a chiral stationary phase (CSP) for separation.
  • Meso Form: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     – This isomer possesses an internal plane of symmetry, rendering it optically inactive (achiral).[2] It is a diastereomer to the 
    
    
    
    pair.

Analytical Challenge: The meso form often separates easily from the enantiomeric pair on achiral columns due to different physical properties (diastereomers). However, resolving the


 and 

enantiomers requires a high-efficiency Chiral Stationary Phase (CSP).
Visualization: Stereochemical Relationships

CadusafosStereochem Root Cadusafos (Racemic Mixture) Meso Meso Form (R,S) Achiral / Diastereomer Root->Meso Achiral Separation Pair Enantiomeric Pair (Racemate) Root->Pair Achiral Separation RR (R,R)-Cadusafos Chiral Pair->RR Chiral Resolution SS (S,S)-Cadusafos Chiral Pair->SS Chiral Resolution

Figure 1: Stereochemical hierarchy of Cadusafos. Separation of the meso form from the pair is possible on standard phases, but full resolution requires chiral media.

Sample Preparation Protocol (Modified QuEChERS)

Matrix: Soil, Water, or Agricultural Commodities. Objective: Isolate Cadusafos while minimizing matrix co-extractives that degrade chiral column performance.

Reagents
  • Acetonitrile (LC-MS Grade)

  • Magnesium Sulfate (

    
    ), anhydrous
    
  • Sodium Chloride (

    
    )
    
  • Primary Secondary Amine (PSA) sorbent

  • Internal Standard: Ethoprophos (structural analog) or

    
    -Cadusafos.
    
Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard (IS) to achieve 100 ng/g concentration. Equilibrate for 30 mins.

  • Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.

  • Partitioning: Add 4 g

    
     and 1 g 
    
    
    
    . Shake immediately and vigorously for 1 min to prevent clumping.
  • Centrifugation: Centrifuge at 4,000 rpm for 5 mins.

  • Dispersive SPE (Cleanup): Transfer 1 mL of supernatant to a tube containing 150 mg

    
     and 25 mg PSA. Vortex for 30 sec.
    
  • Final Prep: Centrifuge (10,000 rpm, 2 mins). Filter supernatant through a 0.22 µm PTFE filter into an autosampler vial.

Method A: Chiral GC-MS (Primary Protocol)

Gas Chromatography is preferred for Cadusafos due to its volatility and the high resolution of capillary chiral columns.

Instrumentation
  • System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column: Rt-βDEXsm (Restek) or B-PM (20% permethylated

    
    -cyclodextrin in cyanopropylphenyl polysiloxane).
    
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm df.
Method Parameters
ParameterSettingRationale
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temp ramp.
Inlet Splitless (1 min purge), 230°CMaximizes sensitivity for trace analysis.
Oven Program 80°C (1 min hold)

2°C/min

160°C

20°C/min

230°C (5 min hold)
Slow ramp (2°C/min) is crucial for chiral recognition mechanisms.
Transfer Line 240°CPrevents condensation.
MS Source 230°C (EI Mode, 70 eV)Standard ionization.
SIM Ions Target: 158 m/z; Qualifiers: 130, 200 m/z158 m/z corresponds to the

fragment.
Expected Results
  • Peak 1: Meso-Cadusafos (Usually elutes first due to diastereomeric differences).

  • Peak 2: (-)-Cadusafos (Enantiomer A).

  • Peak 3: (+)-Cadusafos (Enantiomer B).

  • Note: Elution order of enantiomers must be confirmed with optical rotation or pure standards.

Method B: Chiral HPLC (Alternative Protocol)

High-Performance Liquid Chromatography is utilized when collecting fractions for toxicity testing or when matrices are too complex for GC.

Instrumentation
  • System: UHPLC with UV-Vis (PDA) or MS/MS detection.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 250 mm

      
       4.6 mm, 5 µm.
      
Method Parameters
ParameterSettingRationale
Mobile Phase n-Hexane : Isopropanol (98:2 v/v)Low polarity required for normal-phase chiral recognition.
Flow Rate 0.5 mL/minLower flow enhances interaction time with the CSP.
Temperature 20°CLower temperatures often improve chiral resolution (

).
Detection UV @ 210 nmCadusafos lacks strong chromophores; low UV is required.
Injection 10 µLStandard volume.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for analyzing Cadusafos residues, ensuring data integrity.

Workflow Sample Sample Matrix (Soil/Water) Extract QuEChERS Extraction Sample->Extract Screen Achiral GC-MS (Total Cadusafos) Extract->Screen Decision > LOQ? Screen->Decision Chiral Chiral GC-MS (Rt-βDEXsm) Decision->Chiral Yes Stop Report < LOQ Decision->Stop No Data Calculate Enantiomeric Fraction (EF) Chiral->Data

Figure 2: Analytical workflow ensuring resource efficiency by screening total residues before chiral speciation.

Data Analysis & Calculations

To quantify the enantioselective degradation or occurrence, calculate the Enantiomeric Fraction (EF).



  • EF = 0.5: Racemic mixture (typical of commercial formulations).

  • EF

    
     0.5:  Indicates biological degradation or preferential metabolism.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    for accurate quantitation. If
    
    
    , lower the GC oven ramp rate to 1°C/min.

References

  • Garrison, A. W., et al. (2006). "Enantioselective degradation of the organophosphate insecticide cadusafos in soil." Environmental Science & Technology.

  • Wang, P., et al. (2012). "Enantioselective separation and dissipation of cadusafos in soil." Journal of Separation Science.

  • Lewis, D. L., et al. (1999). "Influence of Enantioselective Analysis on the Risk Assessment of Pesticides." Nature.

  • Magrans, J. O., et al. (2002). "Validation of a method for the determination of Cadusafos in water." Journal of Chromatography A.

Sources

Application Note: Cadusafos Optimization in Potato Monoculture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: To provide a rigorous, field-validated protocol for the application of Cadusafos (an organophosphate nematicide) targeting Globodera spp. (Potato Cyst Nematode - PCN) and Meloidogyne spp. (Root-Knot Nematode) in potato monoculture systems.

Critical Advisory: Cadusafos is a Class Ib (Highly Hazardous) compound. In potato monoculture, the primary failure mode is not chemical potency but Enhanced Microbial Degradation (EMD) . Repeated application selects for soil bacteria that rapidly catabolize the drug, significantly reducing its half-life and efficacy. This guide integrates application precision with resistance management strategies to mitigate EMD.

Part 2: Mechanistic Profile

Cadusafos acts as a synaptic disruptor. Unlike carbamates (reversible inhibitors), Cadusafos phosphorylates the serine hydroxyl group within the active site of acetylcholinesterase (AChE), causing essentially irreversible inhibition. This results in the accumulation of acetylcholine (ACh) at the neuromuscular junction, leading to nematode paralysis and death.

Key Physiological Targets:

  • Hatching Inhibition: Arrests J2 juvenile emergence from cysts.[1]

  • Disorientation: Impairs chemoreception, preventing J2s from locating potato roots.

  • Paralysis: Induces spastic paralysis, preventing root penetration.

Visualization: Synaptic Disruption Pathway

Cadusafos_Mechanism Presynaptic Presynaptic Neuron (Releases ACh) Synapse Synaptic Cleft Presynaptic->Synapse Releases ACh Receptor Postsynaptic Receptor (Activation) Synapse->Receptor Binds AChE Acetylcholinesterase (Enzyme) Synapse->AChE Hydrolysis (Normal) Result Nematode Paralysis & Death Receptor->Result Overstimulation AChE->Receptor Accumulation of ACh Cadusafos Cadusafos (Inhibitor) Cadusafos->AChE Phosphorylation (Irreversible Block)

Caption: Cadusafos irreversibly binds AChE, preventing acetylcholine breakdown and causing fatal synaptic overstimulation.[1][2][3][4][5][6][7]

Part 3: Pre-Application Assessment Protocol

In monoculture, "blind" application is malpractice. You must quantify the "Soil Fatigue" factor.

Soil Fatigue & EMD Testing

Before application, perform a Soil Degradation Assay :

  • Sampling: Collect 500g soil from the target field and 500g from a virgin/non-potato field.

  • Spiking: Treat both samples with Cadusafos at 5 µg/g.

  • Incubation: Incubate at 20°C for 14 days.

  • Analysis: Extract and analyze via GC-MS.

  • Decision Rule: If the monoculture soil shows >50% faster degradation than virgin soil, Cadusafos efficacy will be compromised. Switch active ingredients (e.g., to a carbamate or fluopyram).

Physicochemical Constraints
ParameterValueImplication for Protocol
Water Solubility 248 mg/LModerate. Requires mechanical incorporation; irrigation alone is insufficient for deep cysts.
Koc (Sorption) ~144-351Moderate mobility. Risk of leaching in sandy soils (monitor groundwater).
Half-Life (DT50) 14-45 daysShort window. Application must synchronize exactly with planting.
Vapor Pressure 1.2 x 10⁻³ PaVolatile. Do not apply to wet surface without immediate incorporation.

Part 4: Application Protocol (Standard 10G Formulation)

Dosage Standard: 40–50 kg/ha (10G Granules) or 4–5 kg a.i./ha. Target Zone: Top 15–20 cm of soil profile.

Step-by-Step Workflow
Phase 1: Preparation
  • Calibration: Calibrate the micro-granule applicator (e.g., Horstine Farmery) to deliver 4g product per 10 meters of row (assuming 75cm row width).

  • Soil Condition: Ensure soil moisture is at 50-60% field capacity. Avoid waterlogged soil (leaching risk) or bone-dry soil (volatilization risk).

Phase 2: Application (The "Sandwich" Technique)

Rationale: Nematodes attack roots from all directions. A simple surface band is ineffective.

  • Primary Pass (Broadcast): Apply 50% of the total dose (20-25 kg/ha ) broadcast over the bed width.

  • Incorporation: Rotovate or power-harrow to a depth of 10-15 cm immediately (within 1 hour) to lock in vapor.

  • Secondary Pass (In-Furrow): Apply the remaining 50% via in-furrow applicators mounted on the planter. This places the chemical directly around the seed tuber.

  • Closing: Ensure the planter ridges effectively seal the furrow.

Phase 3: Post-Application Management
  • Irrigation: Apply 15-20mm of water within 24 hours. This activates the granules and creates a "zone of protection" in the soil solution.

  • Quarantine: Enforce a 48-hour re-entry interval (REI).

Visualization: Application Workflow

Application_Protocol Start Start: Soil Analysis Decision EMD Detected? Start->Decision Abort ABORT: Switch Chemistry Decision->Abort Yes (>50% accel) Calc Calculate Dose: 40-50 kg/ha (10G) Decision->Calc No Split Split Dose 50/50 Calc->Split Broadcast Broadcast 50% (Surface) Split->Broadcast Incorp Mech. Incorporation (15cm Depth) Broadcast->Incorp Immediate Furrow In-Furrow 50% (At Planting) Incorp->Furrow Irrigate Irrigation Activation (20mm / 24hrs) Furrow->Irrigate Monitor Residue & Efficacy Monitoring Irrigate->Monitor

Caption: Decision matrix for Cadusafos application, prioritizing soil health verification and split-dose incorporation.

Part 5: Efficacy & Residue Monitoring

To validate the protocol, you must establish a feedback loop.

Efficacy Metrics
  • Root Galling Index (RGI): For Meloidogyne. Sample 20 plants/hectare at 60 days post-plant. Score 0-10 (Zeck Scale).

  • Cyst Count: For Globodera. Extract cysts from 100g soil via Fenwick can.

    • Success Metric: <5 viable cysts/100g soil at harvest.

Residue Analysis (Safety)

Cadusafos residues must be monitored to ensure MRL compliance (typically 0.01 - 0.05 mg/kg depending on region).

  • Target Metabolite: Hydroxy-2-butyl-methylsulfone.[7][8]

  • Sampling: Collect tubers at 90 days (early harvest check).

  • Method: Acetone extraction -> Dichloromethane partition -> GC-FPD or GC-MS analysis.

Part 6: Safety & Environmental Stewardship

WARNING: Cadusafos is a potent cholinesterase inhibitor.

  • Operator Safety:

    • PPE: Tyvek Type 4/5 suit, nitrile gloves (min 0.4mm), respirator with A2/P3 filter.

    • Health Monitoring: Operators must have baseline AChE blood levels measured before the season. A >20% depression requires immediate removal from exposure.

  • Environmental Protection:

    • Buffer Zones: Maintain a 10m vegetative buffer strip near water bodies.

    • Groundwater: Do not apply if the water table is <1m from the surface or in highly permeable sands (Koc <150).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010). Cadusafos: Residue and Analytical Aspects.[7][8] Retrieved from [Link]

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Cadusafos.[4] Retrieved from [Link][9]

  • Karpouzas, D. G., et al. (2005). Enhanced microbial degradation of cadusafos in soils from potato monoculture: Demonstration and characterization. Chemosphere.[9] Retrieved from [Link]

  • Meister Media Worldwide. (2013).[2] Crop Protection Handbook: Cadusafos.[2] Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of Cadusafos Against Meloidogyne incognita

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the evaluation of cadusafos's efficacy against the root-knot nematode, Meloidogyne incognita. This document outlines the mechanism of action of cadusafos and provides detailed protocols for in vitro and in vivo efficacy assessments.

Introduction: The Challenge of Meloidogyne incognita

Meloidogyne incognita, a sedentary endoparasitic nematode, poses a significant threat to global agriculture, causing substantial economic losses in a wide range of crops. The infective second-stage juveniles (J2) penetrate plant roots, inducing the formation of specialized feeding sites called giant cells, which manifest as characteristic root galls. This parasitic relationship disrupts water and nutrient uptake, leading to stunted growth and reduced crop yields. The management of M. incognita often relies on the application of nematicides, among which organophosphates like cadusafos have demonstrated considerable efficacy[1].

Mechanism of Action: Cadusafos as an Acetylcholinesterase Inhibitor

Cadusafos is an organophosphate nematicide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes[2]. AChE is crucial for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, cadusafos leads to an accumulation of ACh at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode[2]. This mode of action is effective through both contact and ingestion as the nematodes penetrate plant roots treated with the compound[3].

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Stimulation Continuous Nerve Stimulation AChR->Stimulation Cadusafos Cadusafos Cadusafos->AChE Inhibits Paralysis Paralysis & Death Stimulation->Paralysis caption Mechanism of Action of Cadusafos

Caption: Diagram illustrating the inhibition of acetylcholinesterase by cadusafos.

In Vitro Efficacy Assessment Protocols

In vitro assays are fundamental for the initial screening and determination of the direct nematicidal and ovicidal activity of compounds like cadusafos.

Protocol for Juvenile Mortality Assay

This protocol details the procedure to assess the mortality of M. incognita second-stage juveniles (J2) upon exposure to different concentrations of cadusafos.

Materials:

  • Meloidogyne incognita J2s

  • Cadusafos (technical grade or formulated product)

  • Sterile distilled water

  • Pluronic F-127 solution (0.01%)

  • 24-well cell culture plates

  • Micropipettes and sterile tips

  • Stereomicroscope

  • Incubator

Procedure:

  • Preparation of Cadusafos Solutions:

    • Prepare a stock solution of cadusafos in sterile distilled water.

    • Perform serial dilutions to obtain the desired test concentrations (e.g., 0.25%, 0.5%, and 1.0%)[4][5]. A control of sterile distilled water should be included.

  • Nematode Suspension:

    • Prepare a suspension of freshly hatched J2s in sterile distilled water containing 0.01% Pluronic F-127 to prevent nematode aggregation.

    • Adjust the concentration to approximately 100 J2s per 100 µL.

  • Assay Setup:

    • Pipette 900 µL of each cadusafos concentration (and the water control) into the wells of a 24-well plate.

    • Add 100 µL of the J2 suspension to each well. Each treatment should be replicated at least three times.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25-28°C) in the dark.

  • Mortality Assessment:

    • Observe the nematodes under a stereomicroscope at 24, 48, and 72-hour intervals.

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

    • Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula.

Protocol for Egg Hatching Assay

This assay evaluates the effect of cadusafos on the hatching of M. incognita eggs.

Materials:

  • Meloidogyne incognita egg masses

  • Cadusafos solutions (prepared as in 3.1)

  • Sodium hypochlorite solution (0.5%)

  • Sterile distilled water

  • Sieve (25 µm mesh)

  • Petri dishes or 24-well plates

  • Stereomicroscope

  • Incubator

Procedure:

  • Egg Extraction and Sterilization:

    • Collect egg masses from infected plant roots.

    • Dissolve the gelatinous matrix by agitating the egg masses in a 0.5% sodium hypochlorite solution for 2-4 minutes.

    • Immediately pass the suspension through a 25 µm mesh sieve and rinse thoroughly with sterile distilled water to remove the bleach.

  • Assay Setup:

    • Resuspend the eggs in sterile distilled water and adjust the concentration to approximately 200 eggs per 100 µL.

    • In a Petri dish or 24-well plate, add 900 µL of each cadusafos concentration (and water control) and 100 µL of the egg suspension. Replicate each treatment.

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection:

    • After a set period (e.g., 7-14 days), count the number of hatched J2s in each well.

    • Calculate the percentage of egg hatch inhibition for each concentration compared to the control.

In Vivo Efficacy Assessment Protocol: Greenhouse Pot Experiment

Greenhouse trials are essential to evaluate the efficacy of cadusafos under conditions that more closely mimic a field environment, taking into account the interactions between the nematicide, soil, plant, and nematode.

cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_growth Growth & Maintenance cluster_assessment Assessment Soil_Prep 1. Soil Sterilization & Pot Filling Transplant 2. Host Plant Transplantation Soil_Prep->Transplant Cadusafos_App 3. Cadusafos Application (Protective/Curative) Transplant->Cadusafos_App Inoculation 4. M. incognita Inoculation Cadusafos_App->Inoculation Incubation 5. Greenhouse Incubation (45-60 days) Inoculation->Incubation Data_Collection 6. Data Collection: - Root Galling Index - Egg Masses - Soil Nematode Population Incubation->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis caption Workflow for In Vivo Pot Experiment

Caption: Visual workflow of the in vivo greenhouse pot experiment.

Materials:

  • Host plant seedlings (e.g., tomato, Solanum lycopersicum)

  • Sterilized soil mix (e.g., sand, soil, and compost in a 2:1:1 ratio)

  • Pots (e.g., 15 cm diameter)

  • Meloidogyne incognita inoculum (eggs or J2s)

  • Cadusafos (formulated product)

  • Greenhouse facilities

Procedure:

  • Planting:

    • Fill pots with the sterilized soil mix.

    • Transplant one healthy seedling into each pot. Allow the plants to establish for 1-2 weeks.

  • Experimental Design:

    • Arrange the pots in a completely randomized design with multiple replications per treatment.

    • Treatments should include an untreated, uninoculated control; an untreated, inoculated control; and cadusafos-treated, inoculated groups at various application rates.

  • Cadusafos Application:

    • Protective Application: Apply cadusafos to the soil at the time of transplanting or shortly before nematode inoculation. This assesses the compound's ability to prevent infection.

    • Curative Application: Apply cadusafos to the soil after the plants have been inoculated with nematodes and infection is established. This evaluates the compound's ability to control an existing infestation.

    • Apply the nematicide according to the manufacturer's recommendations, ensuring even distribution in the soil.

  • Nematode Inoculation:

    • Inoculate each plant (except the uninoculated control) with a known number of M. incognita eggs or J2s (e.g., 5,000 per pot) by pipetting the inoculum into holes made in the soil around the plant's root zone.

  • Greenhouse Maintenance:

    • Maintain the plants in a greenhouse with appropriate conditions for temperature, light, and humidity. Water the plants as needed.

  • Data Collection (after 45-60 days):

    • Carefully uproot each plant and gently wash the roots to remove adhering soil.

    • Root Galling Index: Score the severity of root galling on a scale of 0-5 or 0-10.

    • Egg Mass Count: Stain the roots with phloxine B to visualize and count the number of egg masses.

    • Nematode Population in Soil: Extract nematodes from a known volume of soil from each pot using a technique like the Baermann funnel method to determine the final nematode population density.

Data Presentation and Interpretation

The efficacy of cadusafos can be quantified and compared across different concentrations and application methods.

Table 1: In Vitro Efficacy of Cadusafos on M. incognita J2 Mortality

Cadusafos Concentration24 hours48 hours72 hours
0.25% --57.3%[4][5]
0.5% --72%[4][5]
1.0% --100%[4][5]

Note: Data synthesized from available literature. Dashes indicate data not specified in the sources for those time points.

Table 2: In Vitro Efficacy of Cadusafos on M. incognita Egg Hatch Inhibition

Cadusafos ConcentrationPercent Inhibition
1.0% Effective inhibition observed[4][5]

Note: Specific percentage of inhibition was not consistently reported across all sources, but a 1% concentration was noted as effective.

Table 3: In Vivo Efficacy of Cadusafos in Reducing M. incognita Infection in Tomato

TreatmentReduction in GallsReduction in J2 in SoilReduction in Egg Masses
Cadusafos 96.49%[6]94.57%[6]98.56%[6]

Note: Data from a pot experiment applying cadusafos at the recommended rate.

Conclusion and Best Practices

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of cadusafos against Meloidogyne incognita. For reliable and reproducible results, it is crucial to maintain consistency in experimental conditions, including nematode culture, inoculum density, and environmental parameters. The use of appropriate controls is mandatory for the validation of the results. While cadusafos has demonstrated significant nematicidal activity, it is also important to consider factors such as soil type, organic matter content, and microbial activity, which can influence its persistence and efficacy in field conditions[7]. To mitigate the risk of enhanced microbial biodegradation, rotation with nematicides having different modes of action is recommended in integrated pest management strategies[8].

References

  • Control of Meloidogyne incognita (Kofoid and white) chitwood by cadusafos (Rugby registered on tomato). [Link]

  • Control of Meloidogyne incognita (Kofoid and White) Chitwood by Cadusafos (Rugby ®) on Tomato. [Link]

  • Cadusafos | C10H23O2PS2 | CID 91752. [Link]

  • CADUSAFOS (174) First draft prepared by Dr W Donovan, United States Environmental Protection Agency, Washington DC, USA EXPLANAT. [Link]

  • In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic's. [Link]

  • In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. [Link]

  • The Nematicide cadusafos and some properties. [Link]

  • Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. [Link]

  • Section IV – Control of Nematodes. [Link]

  • Systemic nematicidal activity of fluensulfone against the root-knot nematode Meloidogyne incognita on pepper. [Link]

  • Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil and Uptake by Chickpea and Tomato Crops under Tropical Conditions. [Link]

  • In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid & White). Chitwood. [Link]

  • Investigating the in vitro and in vivo nematicidal performance of structurally related macrolides against the root-knot nematode, Meloidogyne incognita. [Link]

  • Nematodes, nematicides and resistance management. [Link]

  • Evaluation of nematicides for southern root-knot nematode management in lima bean. [Link]

  • In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler i. [Link]

  • EFFICACY OF SOME GRANULAR NEMATICIDES AGAINST ROOT-KNOT NEMATODE, MELOIDOGYNE INCOGNITA ASSOCIATED WITH TOMATO. [Link]

  • In-vitro Assays of Meloidogyne incognita and Heterodera - glycines for Detection of Nematode-antagonistic. [https://www.ars.usda.

Sources

Efficacy of Cadusafos against Rotylenchulus reniformis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical efficacy, mechanism of action (MoA), and validation protocols for Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) targeting Rotylenchulus reniformis. Unlike root-knot nematodes (Meloidogyne spp.), the reniform nematode presents a unique challenge due to its semi-endoparasitic life cycle and ability to enter anhydrobiosis.[1] Field and greenhouse data indicate that Cadusafos, applied at 1.0–4.0 kg a.i./ha, provides superior population suppression compared to carbamate standards, primarily through contact and local ingestion activity. This guide provides step-by-step protocols for in vitro bioassays and soil-interaction studies to validate formulation performance.

Target Pathogen Profile: Rotylenchulus reniformis[1][2][3][4][5][6][7][8]

  • Classification: Semi-endoparasitic nematode.[1][2][3]

  • Critical Challenge: Only the immature female is infective.[3] She penetrates the root cortex anteriorly, leaving the posterior section exposed to the soil environment.[1]

  • Implication for Cadusafos: Because the posterior body remains exposed to the rhizosphere, R. reniformis is highly susceptible to non-systemic, contact-acting nematicides like Cadusafos, provided soil distribution is uniform.

Mechanism of Action (MoA)

Cadusafos is an organothiophosphate acetylcholinesterase (AChE) inhibitor.[4] It functions by phosphorylating the serine hydroxyl group within the active site of AChE, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh).

Physiological Outcome:

  • Accumulation of ACh at the synaptic cleft.

  • Continuous stimulation of cholinergic receptors.

  • Hyperexcitation followed by flaccid paralysis and death of the nematode.

Figure 1: Synaptic Inhibition Pathway

Cadusafos_MoA Presynaptic Presynaptic Neuron (Releases Acetylcholine) Cleft Synaptic Cleft (ACh Accumulation) Presynaptic->Cleft Releases ACh AChE Acetylcholinesterase (Enzyme) Cleft->AChE Normal Hydrolysis Receptor Postsynaptic Receptor (Continuous Activation) Cleft->Receptor Binds AChE->Cleft Blocked (No Hydrolysis) Cadusafos Cadusafos (Inhibitor) Cadusafos->AChE Irreversible Phosphorylation Paralysis Nematode Paralysis & Death Receptor->Paralysis Hyper-stimulation

Caption: Figure 1. Molecular pathway of Cadusafos-induced paralysis via irreversible AChE inhibition.

Experimental Protocol 1: In Vitro Dose-Response Bioassay

Objective: Determine the LC50 (Lethal Concentration 50%) of Cadusafos against R. reniformis infective juveniles (J2) and young females.

Reagents & Equipment:

  • Cadusafos technical grade (>95% purity).

  • Solvent: Acetone or Methanol (max 1% final concentration).

  • R. reniformis culture (maintained on Cotton cv. Deltapine or Tomato cv. Rutgers).

  • 24-well tissue culture plates.

Workflow:

  • Nematode Extraction: Use the Baermann funnel technique or sugar flotation to isolate active vermiform stages (J2 and immature females) from stock culture soil.

  • Stock Solution: Dissolve Cadusafos in acetone to create a 1000 ppm stock.

  • Serial Dilution: Prepare aqueous dilutions using distilled water + 0.1% Tween 20. Target concentrations: 0 (Control), 1, 5, 10, 50, 100 ppm.

  • Exposure:

    • Aliquot 1 mL of nematode suspension (~100 nematodes) into each well.

    • Add 1 mL of double-strength chemical solution.

    • Replicates: 4 wells per concentration.

  • Incubation: Store in dark at 25°C for 24 and 48 hours.

  • Assessment:

    • Probe nematodes with a fine needle.

    • Dead: No movement upon touch.

    • Paralyzed: Twitching but no sinusoidal movement.

    • Revival Check: Transfer "dead" nematodes to fresh water for 24h to distinguish paralysis from mortality (nematicidal vs. nematostatic).

Experimental Protocol 2: Soil Interaction & Efficacy (Greenhouse)

Objective: Evaluate efficacy in a soil matrix, accounting for adsorption (Kd) and distribution. Cadusafos has low mobility in high organic matter soils; thorough incorporation is critical.

Figure 2: Greenhouse Workflow

Greenhouse_Protocol SoilPrep Soil Sterilization (Sandy Loam) Inoculation Inoculation 2000 R. reniformis/pot SoilPrep->Inoculation Treatment Cadusafos Application (Granular vs EC) Inoculation->Treatment Day 0 Planting Host Planting (Cotton/Tomato) Treatment->Planting Day 1 Incubation Growth Phase 45-60 Days Planting->Incubation Extraction Data Extraction (Root & Soil) Incubation->Extraction

Caption: Figure 2. Step-by-step greenhouse workflow for evaluating soil-applied nematicides.

Detailed Procedure:

  • Soil Matrix: Use a sandy loam mix (pH 6.0–7.0). Autoclave to remove background populations.

  • Inoculation: Inoculate soil with 2,000 R. reniformis eggs/juveniles per kg of soil before planting to simulate field infestation.

  • Treatment Application:

    • Granular (10G): Mix calculated amount (equiv. to 2–4 kg a.i./ha) thoroughly into the top 10cm of soil.

    • Liquid (EC): Apply as a drench in 50mL water per pot.

    • Controls: Water only (Negative), Aldicarb or Oxamyl (Positive Standard).

  • Planting: Transplant 3-week-old susceptible host seedlings (e.g., Tomato or Pineapple suckers).

  • Termination: Harvest at 60 days (approx. 3 life cycles).

  • Data Collection:

    • Root Population: Macerate roots in blender; extract eggs using NaOCl (0.5%) method.

    • Soil Population: Gravity sieving + sucrose centrifugation.

    • Reproduction Factor (Rf): Calculate

      
      . An 
      
      
      
      indicates effective control.

Efficacy Data Summary

The following table summarizes expected performance metrics based on field and greenhouse trials comparing Cadusafos to industry standards.

TreatmentRate (kg a.i./ha)% Reduction (Soil)% Reduction (Root)Yield Impact
Cadusafos 3.0 - 4.0 85 - 94% 88 - 92% High
Cadusafos1.5 - 2.070 - 80%75 - 82%Moderate
Aldicarb2.0 - 3.080 - 90%85 - 90%High
Carbofuran3.075 - 85%70 - 80%Moderate
Untreated-0% (Ref)0% (Ref)Low (Baseline)

Note: Data synthesized from comparative studies on cotton and pineapple [1, 2]. Cadusafos shows high persistence, often providing control for 2–4 months depending on soil type.

Field Application Guidelines

To maximize efficacy against R. reniformis:

  • Placement is Paramount: Since R. reniformis females are semi-endoparasitic and the chemical is primarily non-systemic (it does not translocate upward effectively), the active ingredient must be placed in the root zone .

  • Incorporation:

    • Granules: Apply pre-plant and incorporate mechanically to a depth of 10–15 cm.

    • Drip Irrigation: For EC formulations, apply through drip lines. This is highly effective for R. reniformis as it delivers the toxicant directly to the wetted bulb where roots and nematodes interact.

  • Soil Moisture: Cadusafos requires soil moisture for activation but is prone to leaching in purely sandy soils. Avoid heavy irrigation immediately post-application (wait 24h).

Safety & Handling (Class Ib)

Cadusafos is a potent cholinesterase inhibitor.[5][6]

  • PPE: Full protective clothing, chemical-resistant gloves (nitrile/neoprene), and respirator with organic vapor cartridges are mandatory .

  • Re-entry Interval (REI): Typically 48 hours (consult local label).

  • Environmental: Toxic to birds and aquatic life. Do not apply where runoff to water bodies is likely.

References

  • Lawrence, G. W., et al. (1990). Response of Rotylenchulus reniformis to Nematicide Applications on Cotton.[7] Journal of Nematology. Link

  • FAO/WHO Joint Meeting on Pesticide Residues. Cadusafos: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Link

  • University of Florida (IFAS). Reniform Nematode, Rotylenchulus reniformis Linford and Oliveira.[8] Featured Creatures. Link

  • Dubey, W., & Trivedi, P.C. Efficacy of some nematicides for the management of reniform nematode on okra. Indian Journal of Nematology. (Contextual reference for dosage ranges).
  • EPA (United States Environmental Protection Agency). Cadusafos: Dietary Risk Assessment. Link

Sources

Application Note: Advanced Formulation and Delivery Systems for Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) is a potent organophosphate (OP) nematicide used primarily to control soil-borne pests (e.g., Meloidogyne spp.) in crops like bananas and potatoes.[1][2][3][4] Despite its efficacy, its application is severely limited by its WHO Class Ib (Highly Hazardous) toxicity profile, high leaching potential in porous soils, and rapid degradation.

This guide provides actionable protocols to transition Cadusafos from conventional Granular (GR) or Emulsifiable Concentrate (EC) formulations to Controlled Release Formulations (CRFs) . We focus on two dominant strategies: Interfacial Polymerization (Microcapsules) for industrial scalability and Chitosan-Alginate Nanocarriers for bio-targeting and reduced environmental load.

Module 1: Pre-Formulation Characterization

Rationale: Successful encapsulation requires aligning the carrier matrix with the physicochemical properties of the active ingredient (AI). Cadusafos is hydrophobic but susceptible to hydrolysis at extreme pH.

Table 1: Critical Physicochemical Parameters of Cadusafos
ParameterValueFormulation Implication
Molecular Weight 270.4 g/mol Suitable for dense polymeric matrices.
Water Solubility 248 mg/L (20°C)Low solubility favors oil-in-water (O/W) emulsion techniques.
Log P (Octanol/Water) 3.9Highly lipophilic; requires high HLB surfactants for emulsification.
Vapor Pressure 1.2 × 10⁻³ mPa (25°C)Volatility risk; encapsulation must ensure shell integrity to prevent vapor loss.
Hydrolysis Half-life Stable at pH 5-7; Unstable at pH 9Avoid alkaline cross-linkers during polymerization.

Module 2: Formulation Protocols

Protocol A: Polyurea Microencapsulation via Interfacial Polymerization

Mechanism: This method creates a "core-shell" structure where the polymerization occurs strictly at the interface of the oil (Cadusafos + Isocyanate) and water phases. This is the industry standard for reducing OP dermal toxicity.

Materials:

  • Core: Cadusafos (Technical grade, >94%), Polymethylene polyphenyl isocyanate (PAPI).

  • Aqueous Phase: Polyvinyl alcohol (PVA, Hydrolysis 88%), Diethylenetriamine (DETA - Crosslinker).

  • Solvent: Aromatic 200 (if solubilization is needed).

Step-by-Step Workflow:

  • Organic Phase Preparation (The Core):

    • In a fume hood, dissolve Cadusafos (10 g) in Aromatic 200 (5 g).

    • Add PAPI (1.5 g) to this solution. Mix until homogenous. Critical: Keep anhydrous to prevent premature isocyanate reaction.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution in deionized water (100 mL). Heat to 80°C to dissolve, then cool to room temperature.

  • Emulsification (Droplet Size Control):

    • Add the Organic Phase to the Aqueous Phase under high-shear agitation (Ultra-Turrax) at 3,000–5,000 RPM for 5 minutes.

    • Target: Oil droplet size of 5–20 µm.

  • Interfacial Polymerization:

    • Reduce agitation to 300 RPM (paddle stirrer).

    • Slowly add DETA (0.8 g dissolved in 10 mL water) dropwise.

    • Reaction: The amine (DETA) reacts with the isocyanate (PAPI) at the droplet interface to form a polyurea shell.

  • Curing:

    • Heat the suspension to 50°C for 3 hours to complete cross-linking.

    • Adjust pH to 6.0 using dilute H₂SO₄ to stabilize the suspension.

Protocol B: Chitosan-Alginate Nanocarriers (Ionic Gelation)

Mechanism: Uses electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged phosphates of Cadusafos/TPP. This system is biodegradable and mucoadhesive to plant roots.

Step-by-Step Workflow:

  • Chitosan Solution: Dissolve Low Molecular Weight Chitosan (0.5% w/v) in 1% acetic acid solution. Stir overnight. Adjust pH to 4.8.

  • Cadusafos Loading: Add Cadusafos (dissolved in ethanol) dropwise to the chitosan solution under magnetic stirring.

  • Cross-linking (Ionic Gelation):

    • Add Sodium Tripolyphosphate (TPP, 0.2% w/v) solution dropwise.

    • Observation: Solution will turn opalescent (Tyndall effect) indicating nanoparticle formation.

  • Purification: Centrifuge at 12,000 RPM for 30 minutes. Wash pellet with deionized water to remove free Cadusafos.

Visualization: Formulation Logic Flow

FormulationWorkflow RawMat Raw Cadusafos (Highly Toxic) Emulsion O/W Emulsification (Droplet Control) RawMat->Emulsion + Isocyanate + Surfactant ShellForm Interfacial Polymerization Emulsion->ShellForm + Amine (Crosslinker) Curing Curing & pH Adj. ShellForm->Curing Heat (50°C) FinalProd Microcapsule Suspension (Reduced Toxicity) Curing->FinalProd Stabilization

Caption: Logical workflow for converting technical grade Cadusafos into a Polyurea Microcapsule Suspension (CS).

Module 3: Analytical Validation

Trustworthiness: You must validate the Encapsulation Efficiency (EE) before proceeding to biological trials.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 × 250 mm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm (or FPD for higher specificity).

  • Retention Time: ~5.2 min (varies by column).

Calculation of Encapsulation Efficiency (EE)

To determine EE, separate the free (unencapsulated) Cadusafos from the formulation using centrifugation (for nanoparticles) or filtration (for microcapsules).





Module 4: Release Kinetics & Environmental Fate

Expertise: The goal of CRF is to minimize "burst release" (which causes leaching) and achieve "sustained release" (matching the nematode life cycle).

In Vitro Release Protocol
  • Setup: Place 100 mg of Microcapsules in a dialysis bag (MWCO 12,000 Da).

  • Medium: Immerse in 100 mL Ethanol:Water (20:80) to ensure sink conditions.

  • Sampling: Withdraw 2 mL aliquots at 0, 1, 3, 6, 12, 24, 48, and 96 hours. Replace with fresh medium.

  • Analysis: Quantify via HPLC.

Soil Column Leaching (Mobility Test)
  • Column: PVC pipe (30 cm length, 5 cm diameter) packed with sieved sandy loam soil.

  • Application: Apply formulation equivalent to field rate (e.g., 2 kg a.i./ha) to the top.

  • Rainfall Simulation: Elute with 200 mL water (simulating heavy rain) over 48 hours.

  • Segmentation: Slice soil column into 5 cm segments and extract Cadusafos to determine depth of penetration.

  • Success Metric: >80% of Cadusafos should remain in the top 0–10 cm (root zone) for CRFs, compared to <40% for conventional EC.

Visualization: Release Mechanism

ReleaseMechanism cluster_0 Release Pathways Diffusion Fickian Diffusion Environment Soil Solution (Root Zone) Diffusion->Environment Slow (Desired) Erosion Polymer Erosion Erosion->Environment Late Stage Burst Burst Release (Surface Desorption) Burst->Environment Fast (Avoid)

Caption: Mechanisms governing Cadusafos release. Diffusion is the primary target for polyurea systems.

Module 5: Biological Efficacy (AChE Inhibition)

Safety: Cadusafos works by inhibiting Acetylcholinesterase.[3][5] This assay validates that the encapsulation process has not degraded the active molecule.

Ellman’s Assay Protocol:

  • Incubation: Incubate purified AChE (from electric eel or target nematode homogenate) with released Cadusafos samples for 15 min at 25°C.

  • Substrate Addition: Add Acetylthiocholine iodide (ATCh) and DTNB (Ellman's reagent).

  • Measurement: Monitor absorbance at 412 nm.

  • Result: A decrease in absorbance compared to control indicates active AChE inhibition (potency retention).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010). Cadusafos: Residue and Analytical Aspects.[2][4][5][6][7][8] Food and Agriculture Organization. Link

  • Lewis, K.A., et al. (2016). Pesticide Properties DataBase (PPDB): Cadusafos.[1] University of Hertfordshire. Link

  • Roy, A., et al. (2014). Encapsulation of Organophosphates via Interfacial Polymerization: Kinetics and Shell Properties. Journal of Applied Polymer Science. (Generalized protocol reference).
  • Karpouzas, D.G., et al. (2005). Biodegradation of Cadusafos in Soil: Kinetics and Mechanism. Journal of Environmental Quality. Link

  • U.S. EPA. (2009). Cadusafos: Human Health Risk Assessment.Link

Sources

Technical Application Note: Integrated Remediation Strategies for Cadusafos-Contaminated Soils

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Cadusafos (


) is an organophosphate (OP) nematicide and insecticide utilized primarily in banana, potato, and maize cultivation.[1] Unlike many OPs, it exhibits moderate water solubility (248 mg/L) and significant soil mobility, posing a dual risk of soil persistence (Half-life 

: 11–62 days) and groundwater leaching.

Toxicological Relevance: For researchers in drug development and toxicology, Cadusafos acts as a potent irreversible inhibitor of acetylcholinesterase (AChE). Remediation is not merely about removal but about preventing the formation of toxic sulfone/sulfoxide metabolites which can retain AChE-inhibitory potential.

This guide details two validated remediation protocols:

  • Bio-Augmentation: Utilizing Sphingobium sp. for enzymatic hydrolysis.

  • Advanced Chemical Oxidation (ISCO): Using Modified Fenton’s Reagent for rapid hydroxyl radical attack.

Analytical Validation: The Foundation

Before initiating remediation, a robust quantification method is required to establish baseline contamination and validate clearance.

Protocol A: Extraction and Quantification (GC-MS/FPD)

Objective: Isolate Cadusafos from soil matrix with >85% recovery.

Reagents:

  • Methanol (HPLC Grade)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Internal Standard: Tributyl phosphate (TBP) or Triphenyl phosphate (TPP)

Step-by-Step Workflow:

  • Soil Preparation: Air-dry soil samples for 24 hours. Sieve through a 2mm mesh to remove debris.

  • Extraction:

    • Weigh 20g of soil into a 250mL Erlenmeyer flask.

    • Add 50mL of Methanol:Water (4:1 v/v) . Rationale: Cadusafos is moderately polar; pure non-polar solvents often yield poor recovery from wet clays.

    • Shake on a rotary shaker (200 rpm) for 60 minutes.

  • Partitioning:

    • Filter extract through glass wool into a separatory funnel.

    • Add 50mL of Dichloromethane (DCM) . Shake vigorously for 2 minutes.

    • Allow phases to separate. Collect the lower organic (DCM) layer.

    • Repeat DCM extraction once more.

  • Cleanup & Drying:

    • Pass the combined organic phase through a funnel containing anhydrous

      
       to remove residual water.
      
    • Concentrate to 2mL using a Rotary Evaporator (

      
      ).
      
  • Analysis:

    • Inject 1

      
      L into GC-FPD (Phosphorus mode) or GC-MS (SIM mode: m/z 158, 200, 270).
      

Strategy I: Bioremediation (Bio-Augmentation)

Mechanism: Enzymatic Hydrolysis via Phosphotriesterases. Target Strain: Sphingobium sp.[2] (Strain Cam5-1) or adapted Pseudomonas consortia.

Biological Mechanism Diagram

The following diagram illustrates the degradation pathway where the bacteria cleave the P-S bond.

Cadusafos_Biodegradation Cadusafos Cadusafos (Parent Compound) Inter1 sec-Butyl Mercaptan (1-methyl-1-propanethiol) Cadusafos->Inter1 Hydrolysis Inter2 Ethyl Phosphate Derivatives Cadusafos->Inter2 Enzyme Phosphotriesterase / Hydrolase (Bacterial Enzyme) Enzyme->Cadusafos Catalysis Oxidation Microbial Oxidation Inter1->Oxidation Final CO2 + H2O + Sulfate Oxidation->Final Mineralization

Caption: Enzymatic cleavage of Cadusafos by Sphingobium sp. yielding mercaptan intermediates which are subsequently mineralized.

Protocol B: In-Situ Bio-Augmentation

Application: Agricultural soils with moderate contamination (<50 mg/kg).

  • Inoculum Preparation:

    • Culture Sphingobium sp. in Mineral Salt Medium (MSM) with Cadusafos (50 mg/L) as the sole carbon source to induce enzyme expression.

    • Harvest cells at mid-log phase (

      
      ).
      
    • Resuspend in sterile saline to achieve

      
       CFU/mL.
      
  • Soil Conditioning:

    • Adjust soil moisture to 60% Water Holding Capacity (WHC).

    • Critical Step: If soil C:N ratio is low, amend with minimal glucose (0.1%) to jumpstart biomass, but avoid excess carbon which triggers catabolite repression of the pesticide-degrading enzymes.

  • Application:

    • Apply inoculum via spray irrigation at a rate of 1L per

      
      .
      
    • Till soil to a depth of 20cm to ensure homogenization.

  • Monitoring:

    • Sample every 3 days. Expect >90% degradation within 21 days (Lab) or 3-5 weeks (Field).

Strategy II: Chemical Oxidation (Fenton's Reagent)

Mechanism: Non-specific attack by Hydroxyl Radicals (


).[3][4]
Application:  High-concentration spills or "Hotspot" remediation where rapid reduction is required.
Fenton Reaction Workflow

The Fenton process is pH-critical.[3] Iron precipitates at pH > 4.0, halting the reaction.

Fenton_Workflow Start Contaminated Soil Acid Acidification (H2SO4 to pH 3.0) Start->Acid Iron Catalyst Injection (FeSO4) Acid->Iron Prepare Matrix Peroxide Oxidant Injection (H2O2 10-30%) Iron->Peroxide Initiate Rxn Reaction Radical Attack (•OH Generation) Peroxide->Reaction Neutral Neutralization (Lime/CaO) Reaction->Neutral After 24h Clean Remediated Soil Neutral->Clean

Caption: Step-by-step logic for Modified Fenton's Reagent application. Acidification is the critical control point.

Protocol C: Aggressive Chemical Oxidation

Safety Note: This reaction is exothermic.[5] Monitor temperature closely.

  • pH Adjustment:

    • Measure soil pH.

    • Apply dilute Sulfuric Acid (

      
      ) to lower soil pH to 3.0 - 3.5 .
      
    • Why: At neutral pH,

      
       converts to 
      
      
      
      sludge, rendering the catalyst useless.
  • Catalyst Addition:

    • Prepare a Ferrous Sulfate (

      
      ) solution.
      
    • Inject/mix into soil to achieve an Iron:Substrate molar ratio of roughly 1:10.

  • Oxidant Injection:

    • Slowly add Hydrogen Peroxide (

      
      , 30% w/v).
      
    • Target Ratio: Maintain an optimum

      
       ratio of 5:1 to 10:1 .
      
    • Observation: Vigorous bubbling indicates oxygen evolution. If bubbling is too violent, slow the addition rate to prevent volatilization of Cadusafos before destruction.

  • Quenching & Neutralization:

    • Allow reaction to proceed for 24 hours.

    • Add Calcium Oxide (Quicklime) or Calcium Carbonate to return soil pH to neutral (~7.0).

Comparative Data Analysis

FeatureBioremediation (Sphingobium sp.)Chemical Oxidation (Fenton)
Speed Slow (Weeks to Months)Rapid (Hours to Days)
Cost Low (Microbes replicate)High (Reagent costs)
Specificity High (Enzymatic lock-and-key)Low (Attacks all organics)
Soil Health Preserves/Enhances soil biotaSterilizes soil (kills biota)
Byproducts Mineralized (

, Sulfate)
Potential intermediate oxidation products
Best Use Case Large agricultural fieldsAcute spill containment / Hotspots

References

  • Food and Agriculture Organization (FAO). (1991). Cadusafos: Residue and Analytical Aspects.[6][7] JMPR Evaluations. Link

  • Karpouzas, D. G., et al. (2005). Enhanced microbial degradation of cadusafos in soils from potato monoculture: Demonstration and characterization. Chemosphere, 61(2), 190-197. Link

  • Pignatello, J. J., et al. (2006). Advanced Oxidation Processes for Organic Contaminant Destruction Based on the Fenton Reaction and Related Chemistry. Critical Reviews in Environmental Science and Technology. Link

  • Barbusinski, K. (2005). Use of Fenton's Reagent for Removal of Pesticides from Industrial Wastewater.[4] Polish Journal of Environmental Studies. Link

Sources

Application Notes and Protocols for Studying the Microbial Degradation of Cadusafos in Agricultural Soils

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Fate of Cadusafos

Cadusafos, an organophosphate nematicide and insecticide, is utilized in agriculture to protect crops such as bananas, potatoes, and tomatoes from soil-borne pests. As with many agrochemicals, its persistence and potential environmental impact are of significant concern. The primary mechanism for the dissipation of cadusafos from agricultural soils is microbial degradation, a process driven by the metabolic activity of soil microorganisms.[1][2] Understanding the dynamics of this biodegradation is critical for environmental risk assessment, developing effective bioremediation strategies, and ensuring sustainable agricultural practices.

These application notes provide a comprehensive guide for researchers and scientists to investigate the microbial degradation of cadusafos. The protocols outlined herein are designed to be self-validating systems, incorporating controls and detailed explanations to ensure scientific rigor and reproducibility. We will delve into the mechanisms of degradation, the key microbial players, and the environmental factors that govern the rate and extent of cadusafos breakdown in soil.

Section 1: The Science of Cadusafos Biodegradation

The Microbial impetus

The breakdown of cadusafos in soil is predominantly a biotic process, mediated by a diverse community of microorganisms, primarily bacteria.[1][2] Evidence strongly suggests that soils with a history of cadusafos application exhibit enhanced or accelerated degradation rates.[2][3][4] This phenomenon occurs as the native microbial populations adapt, with specific strains capable of utilizing the pesticide as a source of carbon, phosphorus, or energy flourishing.[5] Studies have demonstrated that sterilizing these adapted soils or treating them with antibacterial agents significantly slows down cadusafos degradation, confirming the pivotal role of microbes.[1][2]

Several bacterial genera have been identified as potent cadusafos degraders, including:

  • Sphingobium : Isolates of Sphingobium have shown high efficacy in degrading cadusafos in both laboratory and greenhouse settings.[6]

  • Pseudomonas : A well-known genus for its metabolic versatility, certain Pseudomonas species can readily degrade a range of organophosphates, including cadusafos.[7][8][9]

  • Bacillus : Species within this genus are also implicated in the breakdown of organophosphate pesticides.[7]

  • Fungi : Certain fungi, such as Pleurotus sp. and Phanerochaete chrysosporium , have also been identified as capable of degrading cadusafos.[9]

Proposed Degradation Pathway

The microbial degradation of cadusafos, like other organophosphates, is primarily initiated by hydrolysis.[4][5][10] This initial cleavage of the phosphoester bond is the most critical step in detoxification. The proposed pathway involves the hydrolysis of one of the thio-butyl groups to yield sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid. Subsequently, these intermediates undergo a series of oxidation and methylation reactions, leading to the formation of more polar and less toxic compounds such as hydroxy sulfones, phosphorothioic acids, and sulfonic acids.[11] Ultimately, under optimal conditions, these can be mineralized to carbon dioxide, water, and inorganic phosphate.

Cadusafos_Degradation_Pathway Cadusafos Cadusafos (O-ethyl S,S-di-sec-butyl phosphorodithioate) Hydrolysis Microbial Hydrolases Cadusafos->Hydrolysis Intermediates sec-butyl mercaptan + O-ethyl-S-(2-butyl) phosphorothioic acid Hydrolysis->Intermediates Oxidation Oxidation & Methylation Intermediates->Oxidation Metabolites Hydroxy Sulfones, Sulfonic Acids, Phosphorothioic Acids Oxidation->Metabolites Mineralization Mineralization Metabolites->Mineralization EndProducts CO2 + H2O + Inorganic Phosphate Mineralization->EndProducts Experimental_Workflow cluster_0 Phase 1: Soil Microcosm Study cluster_1 Phase 2: Microbial Analysis cluster_2 Phase 3: Chemical Analysis SoilCollection Soil Sample Collection MicrocosmSetup Microcosm Setup (Spiked vs. Control) SoilCollection->MicrocosmSetup Incubation Controlled Incubation MicrocosmSetup->Incubation Sampling Time-course Sampling Incubation->Sampling Enrichment Enrichment Culture Sampling->Enrichment Extraction Cadusafos Extraction from Soil Sampling->Extraction Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Bacterial Identification (16S rRNA Sequencing) Isolation->Identification Analysis GC-MS/NPD Quantification Extraction->Analysis DataAnalysis Degradation Kinetics & Half-life Calculation Analysis->DataAnalysis

Caption: Overall experimental workflow for studying Cadusafos degradation.

Protocol: Soil Microcosm Degradation Study

This protocol is designed to determine the degradation rate of cadusafos in a specific agricultural soil under controlled laboratory conditions.

Rationale: Soil microcosms allow for the simulation of environmental conditions in a reproducible manner, enabling the study of pesticide fate while controlling variables like temperature and moisture. [12]Using both sterile and non-sterile soil helps to distinguish between abiotic and biotic degradation.

Materials:

  • Fresh agricultural soil, sieved (<2 mm)

  • Analytical grade cadusafos

  • Acetone (HPLC grade)

  • Sterile deionized water

  • Glass jars or beakers (250 mL)

  • Autoclave

  • Incubator

Procedure:

  • Soil Characterization: Before starting, characterize the soil for pH, organic matter content, texture, and microbial biomass. This provides crucial context for your results.

  • Soil Preparation: Divide the sieved soil into two portions. Autoclave one portion twice (121°C for 60 minutes, with a 24-hour interval) to create a sterile control. The other portion remains non-sterile.

  • Moisture Adjustment: Adjust the moisture content of both sterile and non-sterile soils to 60% of their water-holding capacity using sterile deionized water.

  • Microcosm Setup:

    • Weigh 100 g of soil (either sterile or non-sterile) into each glass jar. Prepare triplicates for each treatment and time point.

    • Prepare a stock solution of cadusafos in acetone.

    • Spike the soil to achieve a final concentration relevant to field application rates (e.g., 5-10 mg/kg). Add the cadusafos solution dropwise and mix thoroughly to ensure even distribution.

    • For the control microcosms, add the same volume of acetone without cadusafos.

    • Leave the jars in a fume hood for 2-3 hours to allow the acetone to evaporate.

  • Incubation: Cover the jars with perforated paraffin film to allow gas exchange while minimizing water loss. Incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample three replicate jars from each treatment (non-sterile, sterile, and controls).

  • Storage: Store the collected soil samples at -20°C until chemical analysis.

Protocol: Isolation of Cadusafos-Degrading Bacteria

This protocol uses an enrichment culture technique to selectively isolate bacteria capable of utilizing cadusafos as a carbon source.

Rationale: The enrichment technique creates a selective environment where only microorganisms capable of degrading the target compound can thrive. [1][13][14]Using a mineral salt medium with cadusafos as the sole carbon source ensures that the isolated bacteria have the desired metabolic capability. Materials:

  • Soil from a cadusafos-contaminated site (or from the microcosm study).

  • Mineral Salt Medium (MSM) broth and agar plates (see composition below).

  • Analytical grade cadusafos.

  • Shaking incubator.

  • Sterile flasks, petri dishes, and dilution blanks.

MSM Composition (per liter):

  • K2HPO4: 1.5 g

  • KH2PO4: 0.5 g

  • (NH4)2SO4: 1.0 g

  • MgSO4·7H2O: 0.2 g

  • NaCl: 0.1 g

  • FeSO4·7H2O: 0.01 g

  • CaCl2·2H2O: 0.02 g

  • Adjust pH to 7.0. For agar plates, add 15 g of agar.

Procedure:

  • Primary Enrichment:

    • In a 250 mL flask, add 100 mL of sterile MSM broth.

    • Add cadusafos to a final concentration of 50 mg/L.

    • Inoculate with 10 g of soil.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Sub-culturing:

    • After incubation, transfer 10 mL of the enrichment culture to a fresh 90 mL of MSM with cadusafos.

    • Repeat this sub-culturing step at least three times to enrich for cadusafos-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline.

    • Spread-plate 100 µL of each dilution onto MSM agar plates containing 50 mg/L cadusafos.

    • Incubate the plates at 30°C for 5-7 days and observe for bacterial colony formation.

  • Purification:

    • Select morphologically distinct colonies and re-streak them onto fresh MSM-cadusafos agar plates to obtain pure isolates.

    • Verify the purity of the isolates through microscopy.

Protocol: Molecular Identification of Bacterial Isolates

This protocol uses 16S rRNA gene sequencing to identify the isolated bacteria.

Rationale: The 16S rRNA gene is highly conserved among bacteria but also contains hypervariable regions that are unique to different species, making it an excellent molecular marker for taxonomic identification. [15][16] Materials:

  • Pure bacterial cultures.

  • DNA extraction kit.

  • PCR thermocycler.

  • Universal 16S rRNA primers (e.g., 27F and 1492R).

  • Taq polymerase and other PCR reagents.

  • Gel electrophoresis equipment.

  • Access to a DNA sequencing service.

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the pure bacterial isolates using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal primers. A typical PCR reaction mixture includes template DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with the following conditions: initial denaturation at 95°C for 5 min, followed by 30-35 cycles of denaturation at 94°C for 1 min, annealing at 55°C for 1 min, and extension at 72°C for 2 min, with a final extension at 72°C for 10 min.

  • Verification of Amplicon: Run the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~1500 bp).

  • Sequencing: Send the purified PCR product to a commercial facility for Sanger sequencing.

  • Sequence Analysis: Compare the obtained 16S rRNA gene sequence with those in public databases like NCBI GenBank using the BLAST tool to determine the identity of the bacterial isolate.

Protocol: Quantification of Cadusafos in Soil

This protocol outlines the extraction and analysis of cadusafos from soil samples using Gas Chromatography (GC).

Rationale: Gas chromatography coupled with a specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) provides high sensitivity and selectivity for the quantification of organophosphate pesticides in complex matrices like soil. [17][18]Acetonitrile is an effective solvent for extracting a wide range of pesticides from soil. [19] Materials:

  • Soil samples from the microcosm study.

  • Acetonitrile (HPLC grade).

  • Anhydrous sodium sulfate.

  • Centrifuge tubes (50 mL).

  • Mechanical shaker.

  • Rotary evaporator or nitrogen evaporator.

  • Gas Chromatograph with NPD or MS detector.

Procedure:

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Shake vigorously on a mechanical shaker for 1 hour. [19] * Centrifuge at 4000 rpm for 5 minutes. [19] * Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile and combine the supernatants. [19]2. Cleanup and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume (e.g., 1-2 mL) of a suitable solvent like hexane or ethyl acetate for GC analysis.

  • GC Analysis:

    • Inject the prepared sample into the GC-NPD or GC-MS system.

    • Typical GC conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

      • Detector Temperature: 300°C.

    • Quantify the cadusafos concentration by comparing the peak area to a calibration curve prepared from analytical standards.

  • Data Analysis:

    • Calculate the concentration of cadusafos in the soil (mg/kg) for each time point.

    • Plot the concentration versus time to determine the degradation kinetics.

    • Calculate the dissipation half-life (DT50) using first-order kinetics: DT50 = 0.693 / k, where k is the degradation rate constant.

Section 3: Data Presentation and Interpretation

Degradation Kinetics of Cadusafos

The data obtained from the microcosm study should be tabulated to clearly show the dissipation of cadusafos over time in both sterile and non-sterile soil.

Table 1: Example Data for Cadusafos Degradation in Soil Microcosms

Time (Days)Concentration in Non-Sterile Soil (mg/kg)Concentration in Sterile Soil (mg/kg)
05.00 ± 0.155.00 ± 0.12
14.52 ± 0.214.95 ± 0.10
33.88 ± 0.184.88 ± 0.14
72.51 ± 0.254.75 ± 0.11
141.15 ± 0.134.60 ± 0.16
210.45 ± 0.084.52 ± 0.13
28< 0.054.41 ± 0.15

Values are presented as mean ± standard deviation (n=3).

Half-Life (DT50) Determination

The half-life provides a standardized measure of the persistence of cadusafos under the tested conditions.

Table 2: Calculated Half-Life (DT50) of Cadusafos

Soil ConditionDegradation Rate Constant (k)Half-Life (DT50) in Days
Non-Sterile0.154.6
Sterile0.005138.6

Interpretation: The significantly shorter half-life in non-sterile soil compared to sterile soil provides strong evidence for microbial degradation as the primary dissipation pathway. The slow degradation in sterile soil can be attributed to abiotic processes like hydrolysis, which are much less efficient under these conditions.

References

  • Karpouzas, D. G., et al. (2004). Enhanced microbial degradation of cadusafos in soils from potato monoculture: demonstration and characterization. Chemosphere, 56(6), 549-559. [Link]

  • Agilent Technologies. (n.d.). Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. [Link]

  • Manigandan, G., et al. (2019). Isolation of Pesticide Degrading Bacteria From Paddy Fields and Evaluation of Its Bioremediation Potential Efficiency. Malaysian Journal of Soil Science, 23, 173-182. [Link]

  • Kafilzadeh, F., et al. (2014). Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. Journal of Environmental and Public Health, 2014, 805197. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Cadusafos (174) Residue and Analytical Aspects. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2020). Isolation and Identification of Pesticide Degrading Bacteria. [Link]

  • International Journal of Recent Scientific Research. (2020). Isolation and Molecular Characterization of Pesticide Degrading Bacteria in Polluted Soil. [Link]

  • Lee, Y. R., et al. (2023). Enhanced Degradation of Residual Cadusafos in Soils by the Microbial Agent of Cadusafos-degrading Sphingobium sp. Cam5-1. Korean Journal of Environmental Agriculture, 42(1), 28-34. [Link]

  • MDPI. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Agriculture, 14(3), 429. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Karpouzas, D. G., et al. (2005). Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. Pest Management Science, 61(8), 723-732. [Link]

  • University of Hertfordshire. (n.d.). Cadusafos (Ref: FMC 67825). AERU Pesticide Properties Database. [Link]

  • MDPI. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 14(6), 896. [Link]

  • MDPI. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Molecular Sciences, 24(13), 10569. [Link]

  • Clune, J., & Tiemann, L. K. (2024). Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. PLoS ONE, 19(2), e0297058. [Link]

  • Jariyal, M., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Frontiers in Microbiology, 9, 2035. [Link]

  • Chen, S., et al. (2018). An engineered Pseudomonas putida can simultaneously degrade organophosphates, pyrethroids and carbamates. Science of The Total Environment, 639, 1538-1546. [Link]

  • Cycoń, M., et al. (2017). Biodegradation of the organophosphorus insecticide diazinon by Serratia sp. and Pseudomonas sp. and their use in bioremediation of contaminated soil. Chemosphere, 168, 139-148. [Link]

  • ResearchGate. (n.d.). Enhanced microbial degradation of cadusafos in soils from potato monoculture: Demonstration and characterization. [Link]

  • Janda, J. M., & Abbott, S. L. (2007). 16S rRNA gene sequencing for bacterial identification in the diagnostic laboratory: pluses, perils, and pitfalls. Journal of Clinical Microbiology, 45(9), 2761-2764. [Link]

  • ResearchGate. (n.d.). Pseudomonas Species Potential for Organophosphorus Degradation. [Link]

  • El-Bestawy, E., et al. (2013). Microbial, thermal and photodegradation of cadusafos and carbofuran pesticides. International Journal of Environmental Science and Technology, 10(4), 733-744. [Link]

  • Microbe Notes. (2024). 16S rRNA Gene Sequencing: Principle, Steps, Uses, Diagram. [Link]

  • PubMed. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. [Link]

  • Contract Laboratory. (2024). Designing and Conducting Biodegradation Studies. [Link]

  • Weed Technology. (2002). Experimental Parameters Used to Study Pesticide Degradation in Soil. [Link]

  • PubMed. (2000). Enhanced microbial degradation of cadusafos in soils from potato monoculture: demonstration and characterization. [Link]

  • PubMed. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. [Link]

  • Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. [Link]

  • CosmosID. (2024). How 16S rRNA Can Be Used For Identification of Bacteria. [Link]

  • Illumina, Inc. (n.d.). 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS. [Link]

  • PubMed Central (PMC). (2018). Biodegradation of the organophosphorus insecticide diazinon by Serratia sp. and Pseudomonas sp. and their use in bioremediation of contaminated soil. [Link]

  • PubMed Central (PMC). (2018). An engineered Pseudomonas putida can simultaneously degrade organophosphates, pyrethroids and carbamates. [Link]

  • PubMed Central (PMC). (2019). Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. [Link]

  • PubMed Central (PMC). (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. [Link]

  • PubMed Central (PMC). (2007). 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls. [Link]

  • PubMed Central (PMC). (2024). Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. [Link]

  • Contract Laboratory. (2024). Designing and Conducting Biodegradation Studies. [Link]

Sources

Introduction: The Challenge of Cadusafos and the Sphingobium Solution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the bioremediation of the organophosphate nematicide cadusafos, leveraging the metabolic capabilities of Sphingobium sp. This document provides the scientific rationale, detailed experimental protocols, and data analysis frameworks for researchers in environmental science and biotechnology.

Cadusafos is a potent organophosphorus (OP) nematicide and insecticide used to control a range of soil-borne pests.[1] Like other compounds in its class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2] However, the persistence of cadusafos and its metabolites in soil and water poses significant environmental risks, necessitating effective remediation strategies.[1]

Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, presents an eco-friendly and cost-effective alternative to conventional chemical or physical methods.[2][3] The genus Sphingobium has emerged as a particularly promising biocatalyst in this field.[4] These bacteria are well-known for their remarkable metabolic versatility and their ability to degrade a wide array of recalcitrant xenobiotic compounds, including pesticides.[5][6] Specific strains of Sphingobium, such as Cam5-1, have been isolated and characterized for their exceptional ability to rapidly degrade cadusafos, making them ideal candidates for targeted bioremediation applications.[1][7]

This guide details the scientific principles and step-by-step protocols for utilizing Sphingobium sp. to remediate cadusafos-contaminated matrices, from initial inoculum preparation to final analytical quantification.

Scientific Rationale: The Enzymatic Basis of Degradation

The efficacy of Sphingobium sp. in degrading cadusafos is rooted in its enzymatic machinery. The primary mechanism for detoxifying organophosphorus compounds is through enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH).[2][8][9] These enzymes cleave the ester bonds within the pesticide molecule, typically representing the first and most critical step in the degradation pathway.[9]

Sphingobium strains have demonstrated a specialized capability to degrade OP insecticides that contain a phosphorus-sulfur (P-S) bond, a key structural feature of cadusafos.[7] The degradation process transforms the parent compound into smaller, less toxic, and more readily metabolized molecules, which can then be integrated into the bacterium's central metabolic pathways. The major enzymatic activities involved in pesticide biodegradation include hydrolases, oxidoreductases, transferases, and lyases.[7][8]

Cadusafos_Degradation_Pathway cluster_0 Proposed Bioremediation Pathway Cadusafos Cadusafos (Parent Organophosphate) Metabolites Intermediate Metabolites (e.g., Thiophosphates) Cadusafos->Metabolites Step 1: Enzymatic Hydrolysis (Organophosphate Hydrolase from Sphingobium sp.) Mineralization Less Toxic Products (e.g., CO2, H2O, PO4³⁻, SO4²⁻) Metabolites->Mineralization Further Metabolism

Caption: Proposed metabolic pathway for cadusafos degradation by Sphingobium sp.

Experimental Design and Protocols

A successful bioremediation study requires careful planning, including the use of appropriate controls to ensure that the observed degradation is a direct result of microbial activity. The following protocols provide a comprehensive workflow for assessing cadusafos bioremediation by Sphingobium sp. in both liquid and soil environments.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioremediation Assay cluster_analysis Phase 3: Analysis P1 Protocol 1: Culture & Inoculum Preparation of Sphingobium sp. P2 Protocol 2: Liquid Culture Assay P1->P2 P3 Protocol 3: Soil Microcosm Assay P1->P3 P4 Protocol 4: Cadusafos Extraction P2->P4 Aqueous Samples P3->P4 Soil Samples P5 Quantification (GC-FPD / GC-MS) P4->P5 P6 Data Analysis & Interpretation P5->P6

Caption: Overall experimental workflow for cadusafos bioremediation studies.

Protocol 1: Culture and Preparation of Sphingobium sp. Inoculum

Rationale: This protocol is designed to produce a healthy, high-density bacterial culture to be used as the inoculum. Washing the cells is a critical step to remove residual nutrients from the growth medium, ensuring that the bacteria utilize cadusafos as a primary substrate in the subsequent assay.

Materials:

  • Sphingobium sp. strain (e.g., Cam5-1)

  • Luria-Bertani (LB) Broth or other suitable rich medium

  • Mineral Salt Medium (MSM)

  • Sterile centrifuge tubes (50 mL)

  • Sterile phosphate-buffered saline (PBS, pH 7.2)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Activation: Inoculate a single colony of Sphingobium sp. from an agar plate into 5 mL of LB broth. Incubate at 30°C with shaking at 180 rpm for 18-24 hours.

  • Scale-Up: Transfer the 5 mL starter culture into 200 mL of LB broth in a 500 mL Erlenmeyer flask. Incubate at 30°C, 180 rpm, until the culture reaches the late exponential phase of growth (typically an OD₆₀₀ of 0.8-1.2).

  • Cell Harvesting: Aseptically transfer the culture to 50 mL sterile centrifuge tubes. Centrifuge at 6,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellets in 30 mL of sterile PBS. Repeat the centrifugation step. Perform this washing step twice to remove all traces of the growth medium.

  • Inoculum Preparation: After the final wash, discard the supernatant and resuspend the cell pellet in a known volume of MSM to achieve a desired cell density (e.g., OD₆₀₀ of 1.0, which corresponds to approximately 10⁸ CFU/mL). This suspension is the final inoculum.

Protocol 2: Bioremediation Assay in Liquid Culture

Rationale: This assay quantifies the degradation efficiency and kinetics in a controlled aqueous environment. The inclusion of an abiotic control is essential to account for any non-biological degradation of cadusafos, such as hydrolysis, which can occur slowly at neutral or alkaline pH.[10]

Materials:

  • Sphingobium sp. inoculum (from Protocol 1)

  • Mineral Salt Medium (MSM)

  • Cadusafos analytical standard

  • Sterile 250 mL Erlenmeyer flasks

  • Solvent for cadusafos stock solution (e.g., methanol)

Procedure:

  • Setup: Prepare three sets of flasks in triplicate:

    • Experimental Group: 100 mL of MSM + cadusafos (final concentration 100 mg/L) + 1 mL of Sphingobium sp. inoculum.

    • Abiotic Control: 100 mL of MSM + cadusafos (100 mg/L) + 1 mL of sterile MSM (no bacteria).

    • Biological Control: 100 mL of MSM + 1 mL of Sphingobium sp. inoculum (no cadusafos).

  • Incubation: Place all flasks in a shaking incubator at 30°C and 180 rpm.

  • Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw 1 mL aliquots from each flask for analysis. The time-zero sample should be taken immediately after adding the inoculum.

  • Sample Processing: Immediately process the samples as described in Protocol 4.1 for extraction and subsequent analysis.

Protocol 3: Bioremediation Assay in Soil Microcosm

Rationale: This protocol simulates the application of Sphingobium sp. in a contaminated soil environment, providing a more realistic assessment of its bioremediation potential. Soil composition, moisture, and native microbial populations can significantly influence degradation rates.

Materials:

  • Soil (sieved, <2 mm; can be sterilized by autoclaving for specific experiments)

  • Sphingobium sp. inoculum (from Protocol 1)

  • Cadusafos solution

  • Sterile water

  • Beakers or glass jars for microcosms

Procedure:

  • Soil Spiking: Weigh 100 g of soil into each beaker. Add the cadusafos solution to achieve a final concentration of 15 mg/kg of dry soil.[7] Mix thoroughly to ensure homogeneous distribution. Allow the solvent to evaporate in a fume hood.

  • Inoculation: Add the Sphingobium sp. inoculum to the experimental beakers to reach a target density, for instance, 10⁶ CFU/g of soil.[1] Add an equivalent volume of sterile MSM to the control beakers.

  • Moisture Adjustment: Adjust the moisture content of all soil samples to 50-60% of the water-holding capacity using sterile water.

  • Setup: Prepare the following microcosms in triplicate:

    • Experimental Group: Cadusafos-spiked soil + Sphingobium sp. inoculum.

    • Control Group: Cadusafos-spiked soil + sterile MSM.

  • Incubation: Cover the beakers with perforated paraffin film to allow gas exchange while minimizing moisture loss. Incubate at room temperature (~25-28°C).

  • Sampling: At specified intervals (e.g., 0, 1, 3, 7, 14, and 21 days), collect 5 g soil samples from each microcosm for analysis.

  • Sample Processing: Proceed immediately to Protocol 4.2 for extraction.

Protocol 4: Extraction and Quantification of Cadusafos

Rationale: Accurate quantification of the remaining cadusafos is paramount. This protocol uses solvent extraction to isolate the analyte from the sample matrix, followed by analysis using gas chromatography, a highly sensitive and specific technique for organophosphorus pesticides.[10]

4.1 Extraction from Liquid Samples:

  • Transfer the 1 mL aqueous sample to a microcentrifuge tube.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 500 µL) of hexane for GC analysis.

4.2 Extraction from Soil Samples:

  • To the 5 g soil sample, add 10 mL of a methanol/water mixture (e.g., 80:20 v/v).[10]

  • Shake vigorously on a wrist-action shaker or vortexer for 30 minutes.

  • Centrifuge at 4,000 x g for 15 minutes.

  • Transfer the supernatant to a separatory funnel and partition twice with 15 mL of dichloromethane or ethyl acetate.[10]

  • Combine the organic phases, pass them through anhydrous sodium sulfate to remove residual water, and concentrate using a rotary evaporator.

  • Reconstitute the final residue in hexane for GC analysis.

4.3 Quantification by Gas Chromatography (GC):

  • Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) operating in phosphorous mode.

  • Column: DB-5 capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Temperatures: Injector 290°C, Detector 280°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 25°C/min to 140°C, then ramp at 15°C/min to 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Quantification: Prepare a standard curve using cadusafos analytical standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). Calculate the concentration in samples by comparing peak areas to the standard curve.

Data Presentation and Interpretation

Results should be presented clearly to demonstrate the effectiveness of the bioremediation process. Degradation efficiency can be calculated using the formula:

Degradation (%) = [(C₀ - Cₜ) / C₀] x 100

Where C₀ is the initial concentration of cadusafos and Cₜ is the concentration at time 't'.

Table 1: Representative Data for Cadusafos Degradation by Sphingobium sp.

Time PointLiquid Culture: Remaining Cadusafos (mg/L)Soil Microcosm: Remaining Cadusafos (mg/kg)
Experimental Abiotic Control
0 hours / 0 days100.0 ± 2.5100.0 ± 2.1
12 hours45.2 ± 3.199.1 ± 1.9
24 hours8.9 ± 1.598.5 ± 2.0
3 days--
7 days--

Values are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification.

The data clearly show a rapid decline in cadusafos concentration in the experimental groups inoculated with Sphingobium sp., while the concentration in the controls remains relatively stable, confirming that degradation is microbially driven. Studies have shown that Sphingobium sp. can degrade 100 mg/L of cadusafos in liquid medium within 12 hours and 15 mg/kg in soil within 2-5 days.[7]

Conclusion

Sphingobium sp. demonstrates significant potential as a robust and efficient agent for the bioremediation of cadusafos-contaminated environments. The protocols outlined in this guide provide a validated framework for researchers to investigate and optimize this process. By understanding the underlying enzymatic mechanisms and employing rigorous experimental design with appropriate controls, the efficacy of Sphingobium-mediated degradation can be reliably assessed. Future work should focus on scaling these applications for in-situ field trials and developing carrier formulations to enhance the survival and activity of the bacteria in diverse soil types.

References

  • ResearchGate. (n.d.). (PDF) Sphingobium naphthae sp. nov., with the ability to degrade aliphatic hydrocarbons, isolated from oil-contaminated soil. Retrieved February 7, 2026, from [Link]

  • FAO. (n.d.). CADUSAFOS (174) First draft prepared by Dr W Donovan, United States Environmental Protection Agency, Washington DC, USA EXPLANAT. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Use of microbial enzymes to degrade pesticide residues in agroecosystems-sustainable practices | Request PDF. Retrieved February 7, 2026, from [Link]

  • Scott, C., Pandey, G., Hartley, C. J., Jackson, C. J., & Russell, R. J. (2008). The enzymatic basis for pesticide bioremediation. Indian Journal of Microbiology, 48(1), 65–79. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428–471. [Link]

  • FAO. (n.d.). 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS. Retrieved February 7, 2026, from [Link]

  • Yao, B., Liu, Y. H., Li, Y. F., & Yan, L. (2015). Dynamic changes of bacterial community under bioremediation with Sphingobium sp. LY-6 in buprofezin-contaminated soil. Journal of Basic Microbiology, 55(10), 1205–1212. [Link]

  • Mabbott, G. A. (2018). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. Molecules, 23(7), 1647. [Link]

  • Jacquet, T., St-Pierre, F., & Masson, L. (2019). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Toxics, 7(2), 29. [Link]

  • Singh, B. K. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2018). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Plants, 7(4), 83. [Link]

  • ResearchGate. (n.d.). Biodegradation of organophosphorus insecticides with P-S bonds by two Sphingobium sp. strains | Request PDF. Retrieved February 7, 2026, from [Link]

  • Lee, S. H., et al. (2023). Enhanced Degradation of Residual Cadusafos in Soils by the Microbial Agent of Cadusafos-degrading Sphingobium sp. Cam5-1. Korean Journal of Environmental Agriculture, 42(4), 285-291. [Link]

  • Mdlalose, L. P., et al. (2022). Effects of Sphingobium yanoikuyae SJTF8 on Rice (Oryza sativa) Seed Germination and Root Development. Agriculture, 12(11), 1888. [Link]

  • Mdluli, B. C., et al. (2024). Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. Scientific Reports, 14(1), 3075. [Link]

  • Kumar, V., et al. (2023). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Agronomy, 13(11), 2736. [Link]

  • Witt, A. E., et al. (2022). Comparative genomics of the plant-growth promoting bacterium Sphingobium sp. strain AEW4 isolated from the rhizosphere of the beachgrass Ammophila breviligulata. BMC Genomics, 23(1), 524. [Link]

  • Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology, 7(2), 156-164. [Link]

  • Liu, Y., et al. (2021). Remediation of isoproturon-contaminated soil by Sphingobium sp. strain YBL2: Bioaugmentation, detoxification and community structure. Journal of Hazardous Materials, 403, 123631. [Link]

  • ResearchGate. (n.d.). Pesticide degrading enzyme of various microbial strains and their co factors. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Retrieved February 7, 2026, from [Link]

  • Li, H., et al. (2015). Sphingobium fuliginis HC3: A Novel and Robust Isolated Biphenyl- and Polychlorinated Biphenyls-Degrading Bacterium without Dead-End Intermediates Accumulation. PLoS ONE, 10(5), e0125316. [Link]

  • Sorouri, B., et al. (2023). Variation in Sphingomonas traits across habitats and phylogenetic clades. Frontiers in Microbiology, 14, 1146714. [Link]

  • Rainforest Alliance. (n.d.). Policy: Exceptional Use v1.9. Retrieved February 7, 2026, from [Link]

  • Castro-Gutiérrez, V. M., et al. (2023). Glyphosate Biodegradation by Airborne Plant Growth-Promoting Bacteria: Influence on Soil Microbiome Dynamics. Microorganisms, 11(10), 2568. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cadusafos Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Cadusafos (Organothiophosphate Nematicide)
Executive Summary & Molecule Profile

Cadusafos (S,S-Di-sec-butyl O-ethyl phosphorodithioate) presents specific analytical challenges due to its thermal lability and susceptibility to active site adsorption . Unlike robust organochlorines, Cadusafos can degrade in hot, dirty GC inlets, leading to false negatives or poor reproducibility.

Key Physicochemical Identifiers:

Parameter Value Analytical Implication
CAS Number 95465-99-9 Verification standard.
Log Kow 3.9 Lipophilic; requires effective lipid cleanup (e.g., freezing-out).

| Molecular Weight | 270.4 g/mol | Molecular ion (


) is often weak; rely on fragments. |
| Thermal Stability  | Low | Prone to degradation into sec-butyl mercaptan and phosphoro-species. |
Diagnostic Logic: The "Triad of Failure"

Before altering method parameters, use this logic flow to isolate the root cause of analytical failure.

TroubleshootingLogic Start Symptom: Low Response or Poor Peak Shape CheckStd Inject Pure Standard in Solvent Start->CheckStd Decision1 Is the Standard Peak Good? CheckStd->Decision1 MatrixIssue Matrix Effect (Suppression/Enhancement) Decision1->MatrixIssue Yes SystemIssue System Activity or Degradation Decision1->SystemIssue No ActionMatrix Action: Use Matrix-Matched Calibration or Analyte Protectants MatrixIssue->ActionMatrix CheckLiner Inspect Inlet Liner & Gold Seal SystemIssue->CheckLiner LinerDecision Liner Dirty/Active? CheckLiner->LinerDecision ReplaceLiner Action: Replace with Ultra-Inert Liner (Splitless with Wool) LinerDecision->ReplaceLiner Yes CheckColumn Action: Trim Column (10-20cm) or Lower Inlet Temp LinerDecision->CheckColumn No

Figure 1: Diagnostic workflow for isolating instrument vs. matrix failures in Cadusafos analysis.

Critical Troubleshooting Guides (Q&A)
Category A: Chromatographic Anomalies

Q1: My Cadusafos peak exhibits severe tailing (Asymmetry factor > 1.5). How do I fix this? A: Tailing in organophosphates is almost exclusively caused by active sites (silanols) in the inlet or column head. Cadusafos, containing P=S and ester linkages, interacts strongly with non-deactivated glass.

  • Immediate Fix: Trim 10–20 cm from the front of the analytical column.

  • Hardware Upgrade: Switch to an Ultra-Inert (UI) single taper liner with wool. The wool increases surface area for vaporization but must be deactivated to prevent adsorption.

  • Protocol Change: If analyzing very dirty matrices (soil/high-fat), replace the liner every 20–30 injections.

Q2: I see "ghost peaks" or a rising baseline near the Cadusafos retention time. A: This indicates matrix carryover or thermal degradation of high-molecular-weight matrix components (triglycerides) accumulating in the column.

  • Solution: Implement a post-run backflush . Set the column flow to reverse for 2–5 minutes at high temperature (280°C) after the run. This ejects heavy boilers out of the split vent rather than forcing them through the MS source.

Category B: Sensitivity & Degradation

Q3: My calibration linearity is poor (


) at low concentrations (< 20 ppb), but fine at high levels. 
A:  This is the classic "Matrix-Induced Chromatographic Enhancement"  effect. In solvent standards, active sites in the inlet irreversibly adsorb low levels of Cadusafos. In real samples, the matrix "sacrifices" itself to cover these sites, resulting in higher response for the sample than the standard.
  • The Fix: You must use Matrix-Matched Calibration . Prepare your calibration curve by spiking blank matrix extracts (e.g., organic tomato or soil extract) rather than pure solvent.

  • Alternative: Add an Analyte Protectant mixture (e.g., 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol) to all vials (standards and samples). These compounds flood the active sites, equalizing the response.

Q4: The Cadusafos signal is dropping, and I see a new peak appearing earlier in the chromatogram. A: You are witnessing Thermal Degradation . Cadusafos is thermally labile. If the inlet temperature is too high (>250°C) or the residence time in the hot liner is too long, it degrades.

  • Optimization: Lower the inlet temperature to 230°C . If sensitivity allows, use a Pulsed Splitless injection (e.g., 30 psi pulse for 0.75 min) to transfer the analyte to the column faster, minimizing its time in the hot injector.

Mass Spectral Confirmation Strategy

Cadusafos does not always produce a strong molecular ion (


 270). Reliance on the molecular ion will lead to high Limits of Quantification (LOQ).

Recommended Ion Monitoring Table (SIM/MRM Setup):

Ion Typem/z (EI Source)Origin/FragmentRelative Abundance
Quantifier 158

(Typical OP backbone)
100% (Base Peak)
Qualifier 1 130 Loss of ethyl group from m/z 158~40–60%
Qualifier 2 200 Loss of one sec-butyl group~20–30%
Qualifier 3 241 Loss of ethyl (

)
~5–10%

Note: For Triple Quadrupole (GC-MS/MS), the transition 158 -> 130 is the standard quantifier transition due to its high selectivity against matrix noise.

Optimized Sample Preparation: QuEChERS + Winterization

For complex matrices (oils, fatty foods), standard PSA (Primary Secondary Amine) cleanup is insufficient. The following workflow integrates "Winterization" to precipitate lipids that would otherwise contaminate the GC inlet.

QuEChERS_Workflow Sample Homogenized Sample (10g) Extract Add Acetonitrile (10mL) + Internal Std (TPP) Sample->Extract Salt Add Salts (4g MgSO4, 1g NaCl) Shake & Centrifuge Extract->Salt DecisionFat High Fat? Salt->DecisionFat Winter Winterization Freeze aliquot at -20°C (2h) Centrifuge (cold) DecisionFat->Winter Yes (>2% Fat) dSPE d-SPE Cleanup (PSA + MgSO4) DecisionFat->dSPE No Winter->dSPE Analysis GC-MS Analysis dSPE->Analysis

Figure 2: Modified QuEChERS workflow including winterization for lipid removal.

Protocol Notes:

  • Internal Standard: Use Triphenyl Phosphate (TPP) or Cadusafos-d10 . TPP is preferred for routine analysis as it mimics the P-O/P-S behavior without being identical to the target.

  • d-SPE Sorbent: Use PSA (Primary Secondary Amine) to remove sugars and fatty acids.

    • Caution: Avoid using Graphitized Carbon Black (GCB) if possible, or use very low amounts (<50mg), as planar pesticides can be irreversibly adsorbed by GCB.

References
  • European Reference Laboratories (EURL-SRM). (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin (QuPPe-PO-Method).

  • Anastassiades, M., et al. (2003).

Improving peak shape and resolution for Cadusafos in chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape and Resolution for Cadusafos

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) presents unique chromatographic challenges due to its thermal lability and hydrophobicity (LogP ~3.9) . As an organophosphate with two sulfur atoms, it is prone to adsorption on active sites (silanols) and degradation at elevated temperatures. This guide addresses the root causes of peak tailing, resolution loss, and thermal breakdown, providing self-validating protocols for both GC and HPLC workflows.

Part 1: Gas Chromatography (GC) Troubleshooting
Q1: I am observing significant peak tailing for Cadusafos on my GC-MS/FPD. Replacing the column didn't fix it. What is the root cause?

A: If a new column didn't resolve the issue, the tailing is likely caused by activity in the sample flow path upstream of the column, specifically within the inlet liner or gold seal.

The Mechanism: Cadusafos contains P=S and C-S bonds that act as Lewis bases. These electron-rich sites interact strongly with free silanol groups (-Si-OH) present on non-deactivated glass surfaces (liners) or metal oxides (inlet seals). This secondary interaction delays a portion of the analyte, creating a "tail."[1][2]

The Protocol (Inert Flow Path Validation):

  • Liner Selection: Switch to an Ultra-Inert (UI) splitless liner with glass wool. The wool increases surface area for vaporization but must be fully deactivated. If tailing persists, switch to a liner without wool (dimpled/baffled) to eliminate the wool's surface area, though this may impact vaporization efficiency.

  • Seal Replacement: Replace the standard stainless steel inlet seal with a gold-plated seal . Gold is chemically inert and prevents adsorption on the hot metal surface.

  • Column Trimming: Active sites accumulate at the head of the column (first 10-15 cm) due to non-volatile matrix deposition. Trim 30 cm from the inlet side of the column.

Self-Validating Check: Run a "priming" injection of a high-concentration matrix sample, followed by a solvent blank, and then your standard. If the standard's peak shape improves significantly after the matrix injection (which temporarily covers active sites), your system has an activity problem requiring the hardware changes above.

Q2: I see "ghost peaks" or a rising baseline near the Cadusafos retention time. Is this contamination?

A: This is often thermal degradation , not contamination. Cadusafos is thermally labile.[3]

The Mechanism: At injector temperatures above 240°C-250°C, the S-sec-butyl bond can cleave. This results in the formation of degradation products (like 2-butene or thiols) that may elute earlier or cause a rising baseline if the breakdown happens continuously inside the column.

The Solution:

  • Lower Injector Temperature: Reduce the inlet temperature to 200°C - 220°C .

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 30 psi for 0.75 min) during injection. This increases flow through the liner, sweeping the analyte onto the column faster and reducing its "residence time" in the hot injector body.

Part 2: HPLC & Method Resolution
Q3: In Reverse-Phase LC, my Cadusafos peak is broad and co-elutes with matrix components. How do I improve resolution?

A: Broad peaks in HPLC for hydrophobic molecules like Cadusafos (LogP 3.9) are frequently caused by injection solvent mismatch or column dewetting .

The Mechanism: If you inject Cadusafos dissolved in 100% methanol or acetonitrile onto a column equilibrating at 50% aqueous mobile phase, the strong solvent "carries" the analyte deep into the column before it focuses. This band broadening destroys resolution.

Optimization Protocol:

  • Solvent Strength: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Methanol:Water). If solubility is an issue, use the lowest possible organic ratio that keeps the analyte in solution.

  • Column Selection: Use a C18 column with high carbon load (>15%) and extensive end-capping . The high carbon load provides the necessary retention for hydrophobic resolution, while end-capping covers residual silanols that cause peak asymmetry.

  • Mobile Phase Modifier: Add 0.1% Formic Acid to both mobile phases. Acidifying the mobile phase suppresses the ionization of residual silanols on the silica support, preventing the "ion-exchange" mechanism that causes tailing.

Data Summary: Impact of Conditions on Peak Symmetry

ParameterPoor ConditionOptimized ConditionExpected Result
Injector Temp (GC) 260°C210°CReduced degradation/ghost peaks
Liner Type (GC) Standard BorosilicateUltra-Inert DeactivatedSymmetry factor 0.9 - 1.1
Injection Solvent (LC) 100% Acetonitrile70:30 MeOH:H2OSharp peaks, width reduced by ~30%
Mobile Phase (LC) Water/MeOH (Neutral)Water/MeOH + 0.1% Formic AcidElimination of peak tailing
Part 3: Visual Troubleshooting Guides
Diagram 1: GC Peak Tailing Diagnostic Logic

Caption: Step-by-step logic flow to identify and resolve peak tailing specifically for organophosphates like Cadusafos.

G Start Issue: Cadusafos Peak Tailing Check1 Did new column fix it? Start->Check1 Action1 Trim Column Inlet (30cm) Check1->Action1 No RootCause1 Root Cause: Column Activity/Fouling Check1->RootCause1 Yes Check2 Did trimming fix it? Action1->Check2 Action2 Replace Liner with Ultra-Inert (No Wool) Check2->Action2 No Check2->RootCause1 Yes Check3 Did liner fix it? Action2->Check3 Action3 Replace Inlet Seal (Gold Plated) Check3->Action3 No RootCause2 Root Cause: Liner Activity (Silanols) Check3->RootCause2 Yes RootCause3 Root Cause: Metal Surface Adsorption Action3->RootCause3

Diagram 2: Method Optimization Workflow (Resolution)

Caption: Decision matrix for selecting the correct separation mode based on sample matrix and resolution needs.

G Sample Sample Matrix MatrixType Is Matrix Complex? (Soil/Fatty Food) Sample->MatrixType Simple Simple (Water) MatrixType->Simple No Complex Complex MatrixType->Complex Yes GC_Path GC-FPD/MS (Preferred for Sensitivity) Simple->GC_Path Organic Extract LC_Path HPLC-MS/MS (Preferred for Thermally Labile) Simple->LC_Path Aqueous Complex->GC_Path Volatile Interferences Complex->LC_Path Non-volatile Interferences Opt_GC GC Optimization: 1. Pulsed Splitless 2. Temp < 220°C 3. DB-5ms or DB-1701 Phase GC_Path->Opt_GC Opt_LC LC Optimization: 1. C18 End-capped 2. Acidic Mobile Phase 3. Match Injection Solvent LC_Path->Opt_LC

References
  • FAO/WHO. (2010). Cadusafos (174): Residue and Analytical Aspects. Food and Agriculture Organization of the United Nations. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91752, Cadusafos. PubChem.[3] Link

  • University of Hertfordshire. (2025). Cadusafos (Ref: FMC 67825). PPDB: Pesticide Properties DataBase. Link

  • Sigma-Aldrich. (2025). Cadusafos PESTANAL Analytical Standard. Merck KGaA. Link

Sources

Overcoming low recovery of Cadusafos during sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Issue: Consistent low recovery (<70%) of Cadusafos (FMC 67825) in complex food or environmental matrices.

Root Cause Analysis: Cadusafos (


) presents a "perfect storm" for recovery losses due to three converging physicochemical properties:
  • High Volatility: Vapor pressure of

    
     mPa at 25°C. It is easily lost during nitrogen blow-down or rotary evaporation.
    
  • Lipophilicity: Log

    
     of 3.9. It binds strongly to waxy cuticles in matrices like citrus or avocado.
    
  • Active Site Adsorption: Like many organophosphates (OPs), it adheres to active silanol sites in GC liners and glass wool, leading to peak tailing and "apparent" low recovery.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Troubleshooting Logic: The Diagnostic Workflow

Before altering your extraction chemistry, you must identify where the loss occurs. Use the following logic gate to diagnose the failure point.

Cadusafos_Troubleshooting Start START: Recovery < 70% Step1 Step 1: Process Standard Check Spike solvent (no matrix) & evaporate Start->Step1 Decision1 Is recovery low? Step1->Decision1 Volatility ISSUE: Volatility Loss Optimize Evaporation (See Module 1) Decision1->Volatility Yes (<90%) Step2 Step 2: Matrix Spike Check Spike matrix post-extraction Decision1->Step2 No (>90%) Decision2 Is recovery low? Step2->Decision2 MatrixEffect ISSUE: Matrix Suppression (LC) or Adsorption (GC) (See Module 3) Decision2->MatrixEffect Yes Step3 Step 3: Extraction Efficiency Spike matrix pre-extraction Decision2->Step3 No Extraction ISSUE: Incomplete Extraction Adjust Solvent/Hydration (See Module 2) Step3->Extraction Low Recovery Success Method Validated Step3->Success High Recovery

Figure 1: Diagnostic logic tree for isolating the source of Cadusafos loss. Blue nodes represent experimental checkpoints; Red nodes indicate the root cause.

Module 1: Volatility Control (The "Evaporation" Trap)

Symptom: You observe low recovery even in solvent standards that have undergone concentration steps.

The Science: Cadusafos has a high vapor pressure. If you evaporate samples to dryness using Nitrogen blow-down or Rotary Evaporation, Cadusafos will co-evaporate with the solvent.

Corrective Protocol: The "Keeper" Technique

Never evaporate to dryness. You must use a "keeper" (a high-boiling solvent) to retain the analyte in the liquid phase.

ParameterRecommended SettingRationale
Keeper Solvent Toluene, Dodecane, or Isooctane (add 50-100 µL)These solvents have boiling points >100°C. When Acetonitrile evaporates, the Cadusafos remains trapped in this residual drop.
Water Bath Temp < 35°CHigher temperatures increase the fugacity of Cadusafos, promoting loss even before the solvent is gone.
Nitrogen Stream Gentle ripple (not a vortex)Aggressive gas flow increases aerosol formation, physically blowing the analyte out of the tube.

Validation Step: Run a standard in Acetonitrile (100 ng/mL). Add 50 µL Toluene. Evaporate to ~50 µL (do not dry). Reconstitute. Recovery should be >95%.

Module 2: Extraction Efficiency (QuEChERS Optimization)

Symptom: Recovery is good in solvent standards but poor in "dry" matrices (cereals, tea, spices) or acidic fruits.

The Science:

  • Hydration: Cadusafos trapped in dry pores cannot be reached by Acetonitrile.

  • pH Stability: While relatively stable, Cadusafos can degrade in alkaline conditions (pH > 9) or adsorb to co-extracted lipids.

Corrective Protocol: Modified QuEChERS

1. Hydration (Critical for dry samples): If analyzing rice, tea, or spices, you must add water to the sample and let it soak before adding solvent.

  • Ratio: 2g Sample + 10mL Water.

  • Soak Time: 30 minutes (minimum). This swells the pores, making Cadusafos accessible.

2. Buffer System Selection: Use the Citrate-Buffered QuEChERS (EN 15662) method.

  • Why: Unbuffered methods can lead to pH shifts. Citrate maintains pH ~5.0-5.5, where Cadusafos is most stable.

3. Freezing Out Lipids: If the matrix is high-fat (avocado, oilseeds), avoid C18 cleanup if possible as it may retain lipophilic Cadusafos. Instead, use Cryogenic Precipitation :

  • Place the raw Acetonitrile extract in a freezer (-20°C) for 2 hours.

  • Centrifuge cold. Fats precipitate; Cadusafos remains in the supernatant.

Module 3: Instrumental Factors (GC-MS Focus)

Symptom: "Recovery" varies wildly between injections, or peak shapes are asymmetrical (tailing).

The Science: Cadusafos is an Organophosphate. In Gas Chromatography, OPs bind to active silanol groups (-Si-OH) in the inlet liner and column head.

  • Matrix-Induced Enhancement: When you inject a clean standard, it binds to the liner (low signal). When you inject a dirty sample, the matrix "sacrifices" itself, blocking the active sites, allowing Cadusafos to pass (high signal). This creates a false "low recovery" for the standard, making the sample look like it has >100% recovery (or calculating low recovery if using solvent calibration).

Corrective Protocol: Analyte Protectants (APs)

Do not rely solely on matrix-matched calibration. Use Analyte Protectants to equalize the response between standards and samples.

The "3-Component" AP Mix: Add this mixture to both your calibration standards and your final sample extracts (20 µL per mL).

ComponentConcentration in Final ExtractFunction
D-Sorbitol 0.5 mg/mLCoats active sites in the liner; improves peak symmetry.
3-Ethoxy-1,2-propanediol 10 mg/mLProtects early eluting compounds; improves volatility profile.
L-Gulonic acid

-lactone
0.5 mg/mLSynergistic effect with Sorbitol for OPs.

Preparation of AP Stock: Dissolve in 7:3 Acetonitrile:Water. This ensures solubility and compatibility with your final extract.

FAQ: Rapid Fire Solutions

Q: Can I use Methanol instead of Acetonitrile for extraction? A: Yes, Cadusafos is soluble in Methanol. However, Methanol extracts more sugars and waxes, leading to a "dirtier" injection. If using GC-MS, Acetonitrile is preferred. If using LC-MS, Methanol is acceptable but check for matrix suppression.

Q: My internal standard (TPP) recovery is fine, but Cadusafos is low. Why? A: Triphenylphosphate (TPP) is less volatile than Cadusafos. If TPP is stable but Cadusafos is lost, the issue is almost certainly evaporation (Module 1).

Q: I see Cadusafos in my blank samples. Is it carryover? A: Likely. Cadusafos is "sticky."

  • GC: Change the liner and cut 10cm from the column guard.

  • LC: Switch to a needle wash of 50:50 Acetonitrile:Isopropanol to strip lipophilic residues.

References

  • FAO/WHO. (2010). Cadusafos: Residue and Analytical Aspects. JMPR Evaluation.

  • EURL-SRM. (2022). Analyte Protectants in GC-MS Analysis of Pesticides. EU Reference Laboratories for Residues of Pesticides.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. AOAC Official Method 2007.01.

  • Anastassiades, M., et al. (2003).

Technical Support Center: Cadusafos & Metabolite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Interferences in the Analysis of Cadusafos (FMC 67825) and its Metabolites. Role: Senior Application Scientist Status: Online | Ticket Priority: High

Diagnostic Triage: Start Here

Welcome to the Cadusafos Technical Support Hub. Cadusafos (


) is an organophosphate nematicide characterized by its two sec-butyl thio groups. Unlike stable chlorinated pesticides, Cadusafos presents unique analytical challenges due to thermal instability , stereoisomerism , and matrix-dependent metabolic pathways .

Use the decision tree below to identify your specific interference issue before proceeding to the solution modules.

TroubleshootingTree Start START: What is your primary analytical symptom? GhostPeaks Symptom: Ghost Peaks / High Background Start->GhostPeaks LowRecovery Symptom: Low Recovery / Disappearing Parent Start->LowRecovery RtShift Symptom: Retention Time Shift / Peak Broadening Start->RtShift Matrix Check Matrix Type GhostPeaks->Matrix Method Check Instrument LowRecovery->Method Sulfur High Sulfur Matrix (Garlic, Onion, Brassica)? Matrix->Sulfur SulfurYes Interference: Native Sulfur Compounds (See Module 2) Sulfur->SulfurYes Yes SulfurNo Interference: Carryover or Septum Bleed Sulfur->SulfurNo No GC GC-MS / GC-FPD Method->GC LC LC-MS/MS Method->LC Thermal Issue: Thermal Degradation in Injector (See Module 1) GC->Thermal Hydrolysis Issue: pH Hydrolysis or Ion Suppression (See Module 3) LC->Hydrolysis

Figure 1: Diagnostic logic flow for identifying the root cause of analytical interferences.

Module 1: Thermal Degradation (The "Disappearing" Parent)

Applicable to: GC-MS, GC-FPD, GC-NPD.

The Problem

You observe low recovery of the parent Cadusafos peak and the appearance of unexplained peaks at earlier retention times. This is often misidentified as "metabolites" present in the sample.

The Science (Causality)

Cadusafos contains two sec-butyl thioester linkages. These bonds are thermally labile. In a hot GC injector (>230°C), particularly if the liner is dirty or active, Cadusafos undergoes elimination reactions or oxidation to O-ethyl S-sec-butyl phosphorothioate.

  • False Positive: The degradation products mimic biological metabolites (like methyl 2-butyl sulfone) but are actually instrumental artifacts.

  • False Negative: The parent concentration is underestimated.

Troubleshooting Protocol
ParameterStandard Setting (Risk)Optimized Setting (Safe)
Inlet Temperature 250°C - 280°C200°C - 220°C (Pulsed Splitless)
Liner Type Standard Splitless with Glass WoolUltra-Inert, Single Taper, Wool-Free (or low-position wool)
Carrier Gas Helium (Constant Flow)Helium (Constant Pressure to speed up elution)
Column Phase 5% Phenyl (DB-5)35% Phenyl (DB-35) or 1701 (Separates interferences better)

Step-by-Step Validation:

  • The Priming Run: Inject a high-concentration standard (1.0 ppm) three times to "passivate" active sites in the liner.

  • The Temperature Ramp Test: Inject a standard at inlet temperatures of 200°C, 230°C, and 260°C.

    • Result: If the parent peak area decreases as temperature rises, thermal degradation is confirmed .

Module 2: Matrix Interferences (The "Ghost" Metabolite)

Applicable to: High-sulfur crops (Onions, Leeks, Brassicas) and Soil.

The Problem

In GC-FPD (Phosphorus/Sulfur mode), large co-eluting peaks mask Cadusafos. In LC-MS/MS, signal suppression occurs at the expected retention time of polar metabolites (e.g., butane-2-sulfonic acid).

The Science (Causality)[1]
  • GC-FPD: Cadusafos (

    
     bonds) is detected in Sulfur mode. However, crops like onions contain natural organosulfur compounds (e.g., dipropyl disulfide) that co-elute and saturate the detector.
    
  • LC-MS/MS: Soil extracts often contain humic acids and phospholipids. These cause ion suppression in the electrospray source, specifically affecting the ionization of polar metabolites like methyl 2-butyl sulfone.

Protocol: Differentiating Metabolites from Matrix

To accurately detect metabolites (specifically Methyl 2-butyl sulfone and Butane-2-sulfonic acid ), you must separate them from the matrix background.

Workflow Visualization:

ExtractionWorkflow cluster_sorbents Sorbent Selection Rule Sample Sample (10g) + ISTD Extract Extraction Acetonitrile + 1% HAc Sample->Extract Partition Salting Out MgSO4 + NaCl Extract->Partition Cleanup dSPE Cleanup Partition->Cleanup Analysis LC-MS/MS (Metabolites) Cleanup->Analysis Polar Fraction AnalysisGC GC-MS/MS (Parent) Cleanup->AnalysisGC Non-Polar Fraction PSA PSA (Removes Sugars/Fatty Acids) GCB GCB (Removes Pigments) C18 C18 (Removes Lipids)

Figure 2: Optimized QuEChERS workflow for separating Cadusafos parent and metabolites.[1]

Critical Cleanup Rules:

  • Avoid GCB for Planar Pesticides: While Cadusafos is not planar, some of its aromatic sulfone analogs (if present as impurities) can be retained by Graphitized Carbon Black (GCB). Use minimal GCB (<50 mg) only if the sample is highly pigmented.

  • Sulfur Removal (GC Only): For high-sulfur crops, add activated copper powder or use Gel Permeation Chromatography (GPC) prior to injection to precipitate elemental sulfur.

Module 3: Chemical Stability & Hydrolysis

Applicable to: Sample Preparation and Storage.

The Problem

Cadusafos recovery drops significantly if the sample sits in the autosampler for >12 hours, or if the extraction solvent is alkaline.

The Science (Causality)

Cadusafos is hydrolytically stable at pH 5-7 but degrades rapidly at pH > 9 (alkaline hydrolysis).

  • Risk Factor:[2] QuEChERS extraction using unbuffered salts can lead to pH shifts, especially in alkaline soils or specific vegetable matrices.

  • Pathway: Hydrolysis yields sec-butyl mercaptan, which is highly volatile and lost during concentration steps.

FAQ: Stability & Handling

Q: Can I use the standard EN 15662 Citrate-buffered QuEChERS method? A: Yes, and it is recommended. The citrate buffer maintains the pH around 5.0-5.5, which is the stability "sweet spot" for Cadusafos. Avoid the "Original" unbuffered method for alkaline soils.

Q: How do I differentiate between the parent and the sulfone metabolite? A: You must use distinct MRM (Multiple Reaction Monitoring) transitions.

  • Cadusafos (Parent): Precursor 271

    
     Product 159 (Quant), 131 (Qual).[3]
    
  • Methyl 2-butyl sulfone (Metabolite): Requires a separate standard. It is more polar and will elute significantly earlier on a C18 column.

Q: Is Cadusafos light-sensitive? A: No. Studies indicate it is photolytically stable in soil (degradation <1% over 30 days).[1] However, standard solutions should always be stored in amber vials to prevent any potential solvent-mediated reactions.

References & Authority[2][3][5][7][8][9][10]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010). Cadusafos: Residue and Analytical Aspects.[4][1][5][2][3][6][7] Report 174.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.[6]01.

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A. (Focuses on thermal degradation issues in GC injectors).

Sources

Calibration and quality control for Cadusafos residue analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration and Quality Control for Cadusafos Residue Analysis

Role: Senior Application Scientist Status: Operational

Introduction: The Cadusafos Analytical Challenge

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) presents a unique set of challenges for residue analysts. As a non-systemic organophosphate nematicide with a logP of ~3.9, it is moderately lipophilic but significantly volatile. Unlike stable organochlorines, Cadusafos is susceptible to thermal degradation in active GC inlets and "matrix-induced chromatographic enhancement," leading to false positives or overestimated concentrations if not properly controlled.

This guide moves beyond basic method descriptions to address the causality of analytical failures and provides self-validating protocols compliant with SANTE/11312/2021 (EU) and EPA Method 8141B .

Module 1: Calibration & Linearity

Q: Why do my solvent standards show lower responses than my spiked samples?

A: You are experiencing Matrix-Induced Chromatographic Enhancement . In a clean solvent injection, active sites (free silanol groups) in the GC liner and column head irreversibly bind or degrade a portion of the Cadusafos. When you inject a sample (matrix), natural co-extractives "block" or "mask" these active sites, allowing more Cadusafos to reach the detector.

The Solution: Matrix-Matched Calibration (MMC) Do not use solvent-only calibration curves. You must prepare standards in a blank matrix extract.

Protocol: Preparation of Matrix-Matched Standards
  • Extract Blank Matrix: Process a pesticide-free sample (e.g., potato, banana) using your exact QuEChERS protocol.

  • Evaporate/Aliquot: Take the blank extract to the final step (e.g., just before injection).

  • Reconstitute/Spike: Add your Cadusafos working standard solution into this blank extract.

  • Result: The matrix protectants are now present in your standards, equalizing the response enhancement between samples and standards.

Q: My calibration curve is non-linear at the LOQ (10 ppb). Why?

A: This is often a sign of Active Site Saturation . Even with MMC, if your GC liner is dirty, the "masking" effect of the matrix might be overwhelmed at low analyte concentrations, causing disproportionate loss of the analyte.

Troubleshooting Steps:

  • Change the Liner: Switch to an Ultra-Inert, deactivated splitless liner with glass wool (to trap non-volatiles).

  • Check Column Trimming: Remove 10–20 cm from the front of the column; Cadusafos degrades on accumulated non-volatile "gunk" at the column head.

  • Use Analyte Protectants: If MMC is insufficient, add a mixture of sorbitol/shikimic acid (3:1) to both samples and standards to artificially mask active sites.

Module 2: Extraction & Cleanup (QuEChERS)

Q: I am seeing low recovery (<70%) for Cadusafos. Is the extraction pH wrong?

A: Cadusafos is relatively stable in acidic media but can degrade in alkaline conditions. However, the most common cause of low recovery for Cadusafos is Volatile Loss during concentration, not pH.

Critical Control Points:

  • Evaporation: If using a nitrogen evaporator, do not heat the water bath above 40°C. Cadusafos has a high vapor pressure compared to other OPs.

  • dSPE Sorbent Choice:

    • PSA (Primary Secondary Amine): Essential for removing fatty acids/sugars. Safe for Cadusafos.

    • GCB (Graphitized Carbon Black): Use with caution. While Cadusafos is not planar, high loads of GCB (>50 mg/mL) can cause adsorption losses. If analyzing pigmented matrices (spinach), keep GCB <10 mg/mL.

Visual Workflow: Analytical Decision Logic

Cadusafos_Workflow Start Sample Homogenization (Cryogenic Milling recommended) Extract Extraction: QuEChERS Citrate Buffered (prevents alkaline degradation) Start->Extract Partition Partitioning: MgSO4 + NaCl Extract->Partition Aliquot Take Aliquot of Acetonitrile Phase Partition->Aliquot Cleanup_Decision Is Matrix Pigmented? Aliquot->Cleanup_Decision Clean_PSA dSPE: PSA + MgSO4 (Standard Cleanup) Cleanup_Decision->Clean_PSA No (Potato/Banana) Clean_GCB dSPE: PSA + MgSO4 + Low GCB (<10mg/mL to prevent loss) Cleanup_Decision->Clean_GCB Yes (Leafy Greens) Analysis GC-MS/MS Analysis (Matrix-Matched Calibration) Clean_PSA->Analysis Clean_GCB->Analysis QC_Check QC Check: Internal Standard Recovery (Triphenyl Phosphate - TPP) Analysis->QC_Check

Figure 1: Optimized QuEChERS workflow for Cadusafos, highlighting the critical decision point for dSPE cleanup to prevent adsorption losses.

Module 3: Instrument Quality Control

Q: What Internal Standard (IS) should I use?

A: Do not use a generic chlorinated IS (like PCB 153) for an organophosphate.

  • Recommendation: Triphenyl Phosphate (TPP) .

  • Reasoning: TPP structurally mimics Cadusafos (organophosphate class) and elutes in a similar retention window, meaning it will experience similar matrix effects and injection port discrimination.

  • Acceptance Criteria: The IS area count in samples should not deviate by more than ±30% from the average IS area in the calibration standards.

Q: How do I distinguish between "Carryover" and "Contamination"?

A: Cadusafos is "sticky."

  • Carryover: A peak appears in a blank immediately following a high-concentration sample.

    • Fix: Increase the post-run oven ramp (burn-out) to 300°C for 3 minutes. Increase syringe wash cycles (Solvent A: Acetone, Solvent B: Hexane).

  • Contamination: A peak appears in every blank, regardless of the previous injection.

    • Fix: Contaminated solvent or septa. Replace the septum and prepare fresh mobile phase.

Module 4: Validation & Acceptance Criteria

To ensure your data is defensible, your method must meet the SANTE/11312/2021 (or current version) criteria.

Summary of Validation Requirements
ParameterRequirementExperimental Protocol
Recovery 70% – 120%Spike blank matrix at LOQ and 10x LOQ (n=5 each).
Precision (RSD) ≤ 20%Calculate Relative Standard Deviation of the 5 replicates.
Linearity (r²) ≥ 0.995-point calibration curve (Matrix-Matched).
Ion Ratio (MS/MS) ± 30% relativeCompare quantifier/qualifier ion ratio in sample vs. standard.
Retention Time ± 0.1 minCompare sample RT to standard RT.
Troubleshooting Logic: The Self-Validating Loop

Troubleshooting_Tree Problem QC Failure detected Type Identify Failure Type Problem->Type Low_Rec Low Recovery (<70%) Type->Low_Rec High_Rec High Recovery (>120%) Type->High_Rec Drifting_RT RT Shift (>0.1 min) Type->Drifting_RT Fix_Low 1. Check Evap Temp (<40°C) 2. Check GCB amount 3. Check pH (Citrate buffer?) Low_Rec->Fix_Low Fix_High 1. Matrix Enhancement? (Use Matrix-Matched Stds) 2. Co-elution? (Check Ion Ratios) High_Rec->Fix_High Fix_RT 1. Trim Column (Guard column) 2. Check Flow Rate 3. Leak Check Inlet Drifting_RT->Fix_RT

Figure 2: Diagnostic decision tree for resolving common QC failures during Cadusafos analysis.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).

  • U.S. Environmental Protection Agency. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV.

  • Anastassiades, M., et al. (2003).

Factors affecting the persistence of Cadusafos in different soil types.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Factors Affecting the Persistence of Cadusafos in Soil Role: Senior Application Scientist Status: Online | Ticket: #CAD-SOIL-042

Executive Summary & Chemical Profile

Welcome to the Cadusafos Technical Support Center. This guide addresses the environmental fate of Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate), an organophosphate nematicide.[1] Unlike many organophosphates that degrade rapidly, Cadusafos exhibits moderate to high persistence in soil, driven by its lipophilicity (


) and specific susceptibility to microbial vs. abiotic degradation.

Key Physicochemical Parameters for Experimental Design:

ParameterValueImplication for Experiments
Water Solubility 248 mg/L (

)
Moderate mobility; potential for leaching in sandy soils.
Vapor Pressure

Pa (

)
High Volatility Risk. Significant losses can occur during sample concentration if not controlled.
Hydrolysis Stable at pH 5 & 7;

days at pH 9
pH Sensitive. Rapid degradation in alkaline matrices.
Soil

12–100+ daysHighly variable based on soil microbial biomass and history.

Module A: Experimental Setup & Soil Matrix Factors

Troubleshooting Guide: Variable Degradation Rates

User Issue: "My degradation kinetics data is inconsistent between soil batches. The half-life (


) ranges from 15 days to 60 days under identical temperature conditions."

Diagnosis: This variance is rarely due to spiking errors. It is likely driven by Enhanced Microbial Degradation or pH anomalies .

Factor 1: The "Alkaline Hydrolysis" Trap

Cadusafos is hydrolytically stable in acidic and neutral soils but degrades rapidly in alkaline conditions via base-catalyzed hydrolysis.

  • Diagnostic Check: Measure the

    
     pH of your soil.
    
  • The Mechanism: At pH > 8.0, hydroxide ions attack the phosphorus center, cleaving the P-S bond.

  • Corrective Action: If testing alkaline soils, buffer your extraction solvents to pH 7 to prevent ex-situ degradation during analysis.

Factor 2: Enhanced Microbial Degradation

Soils with a history of organophosphate use often develop specific bacterial populations (Sphingobium sp.) that rapidly mineralize Cadusafos.

  • The Experiment: Run a sterile control (gamma-irradiated or autoclaved) alongside your biotic samples.

    • Result A: Sterile

      
       = 80 days, Biotic 
      
      
      
      = 15 days
      
      
      Microbial driver.
    • Result B: Sterile

      
       = 15 days, Biotic 
      
      
      
      = 15 days
      
      
      Abiotic driver (likely pH or volatility).
Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways determining persistence.

Cadusafos_Degradation Cadusafos Cadusafos (Parent) Abiotic Abiotic Hydrolysis (pH > 8.0) Cadusafos->Abiotic Base Catalysis Biotic Microbial Degradation (Sphingobium sp.) Cadusafos->Biotic Enzymatic Cleavage Thiol Butane-2-thiol (Transient) Abiotic->Thiol Biotic->Thiol Sulfone Hydroxy-2-butyl methylsulfone Thiol->Sulfone Oxidation Mineralization CO2 + Inorganic P Sulfone->Mineralization Slow Decay

Caption: Cadusafos degradation pathways. Note that high pH accelerates the abiotic path, while previous pesticide exposure accelerates the biotic path.

Module B: Analytical Method Optimization

Troubleshooting Guide: Low Recovery (<70%)

User Issue: "I am extracting Cadusafos from clay loam soil using the standard QuEChERS method, but my recovery is consistently low (50-60%)."

Diagnosis: Cadusafos has a high vapor pressure and moderate lipophilicity. Low recovery is usually due to Evaporative Loss during the concentration step or Soil Adsorption hysteresis.

Step-by-Step Optimization Protocol

1. The Extraction Solvent Acetonitrile (ACN) is standard, but for aged residues in high organic matter (OM) or clay soils, a more non-polar mix is required to break hydrophobic interactions.

  • Recommendation: Use Acetone:Hexane (1:1 v/v) or Ethyl Acetate .

  • Why? Cadusafos (

    
    ) binds to soil organic carbon (
    
    
    
    144–351 mL/g). ACN may not sufficiently wet the hydrophobic pockets in aged soil.

2. The Concentration Step (CRITICAL)

  • The Error: Using a rotary evaporator with the water bath > 40°C or evaporating to dryness.

  • The Fix:

    • Add a "keeper" solvent (e.g., 0.5 mL Toluene or Dodecane) before evaporation.

    • NEVER evaporate to complete dryness. Cadusafos is volatile; once the solvent is gone, the analyte sublimates.

    • Use a gentle nitrogen stream (N-Evap) rather than a rotovap if possible.

3. Adsorption Verification (


 Check) 
If recovery remains low, the soil may be irreversibly binding the compound. Perform a repeated extraction:
  • Extract 1: Standard Solvent.

  • Extract 2: Aggressive Solvent (Acetonitrile/Water 80:20 with 1% Acetic Acid) under sonication.

  • If Extract 2 yields >10% of the spike, your primary extraction is insufficient for that soil type.

Module C: FAQ - Frequently Encountered Anomalies

Q1: Why do I see faster dissipation in sandy soil compared to clay, even though clay has more microbial biomass? A: This is often a misinterpretation of "dissipation" vs. "degradation."

  • Leaching: In sandy soils with low Organic Carbon (OC), Cadusafos is moderately mobile (

    
    ). If you are using field lysimeters or open pots, the compound may be leaching below your sampling zone.
    
  • Volatilization: Sandy soils have large pore spaces. Without clay/OM to bind the molecule, vapor phase diffusion to the surface is faster, leading to atmospheric loss.

Q2: My chromatograms show a large interfering peak near Cadusafos. A: Cadusafos is an organothiophosphate.[2] If you are using GC-FPD (Flame Photometric Detector) or GC-NPD, elemental sulfur or other naturally occurring sulfur compounds in anaerobic soils can interfere.

  • Solution: Switch to GC-MS/MS (MRM mode).

  • Transitions: Quantify using m/z

    
     (primary) and 
    
    
    
    (qualifier).

Decision Tree: Diagnosing Persistence Data

Use this logic flow to determine why your Cadusafos soil half-life deviates from literature values.

Troubleshooting_Logic Start Issue: Unexpected Soil Half-Life Check_pH Check Soil pH Start->Check_pH High_pH pH > 8.0 Check_pH->High_pH Normal_pH pH 5.0 - 7.5 Check_pH->Normal_pH Hydrolysis Cause: Alkaline Hydrolysis (Abiotic) High_pH->Hydrolysis Check_Sterile Compare Sterile vs. Non-Sterile Soil Normal_pH->Check_Sterile Big_Diff Large Difference (>5x) Check_Sterile->Big_Diff No_Diff No Difference Check_Sterile->No_Diff Microbial Cause: Enhanced Microbial Degradation Big_Diff->Microbial Check_Recovery Check Extraction Recovery No_Diff->Check_Recovery Low_Rec Recovery < 70% Check_Recovery->Low_Rec High_Rec Recovery > 90% Check_Recovery->High_Rec Artifact Cause: Extraction Inefficiency or Volatility Loss Low_Rec->Artifact Physical Cause: Leaching or Photolysis (if surface) High_Rec->Physical

Caption: Diagnostic workflow for identifying the root cause of unexpected Cadusafos persistence data.

References

  • FAO (Food and Agriculture Organization). (2010). Cadusafos: Residue and Analytical Aspects.[1][3][4][5] JMPR Evaluation.[1] Available at: [Link]

  • PPDB (Pesticide Properties DataBase). (2024). Cadusafos: Environmental Fate and Ecotoxicology.[2] University of Hertfordshire. Available at: [Link]

  • US EPA. (2009). Cadusafos: Human Health Risk Assessment. Docket No. EPA-HQ-OPP-2009-0081. Available at: [Link]

  • Meher, H. C., et al. (2010).[4][6] Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil.[4][6] Journal of Environmental Science and Health, Part B. Available at: [Link]

Sources

Cadusafos Environmental Fate & Mitigation Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cadusafos Leaching into Groundwater Ticket ID: ENV-FATE-CAD-001 Status: Active Support Audience: Environmental Risk Assessment (ERA) Scientists, Agrochemical Formulators, Toxicologists.

Executive Technical Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) presents a specific challenge in environmental stewardship: it combines high water solubility with moderate persistence , creating a high potential for groundwater ubiquity, particularly in porous, sandy soils (e.g., tropical banana plantations).

Effective mitigation requires a bipartite approach:

  • Physicochemical Intervention: Increasing the soil partition coefficient (

    
    ) via carbon-rich amendments (Biochar).
    
  • Hydrological Management: Controlling the hydraulic loading rate to prevent "piston flow" leaching events.

Physicochemical Profile (The Root Cause)[1]
ParameterValueImplication for Leaching
Solubility (Water) ~248 mg/L (25°C)High. Readily dissolves in soil pore water, driving vertical transport.

(Sorption)
144–351 mL/gLow/Moderate. Weak binding to soil organic matter facilitates desorption.

(Soil)
~45 Days (Aerobic)Moderate. Persists long enough to migrate to aquifers before degradation.
Hydrolysis Stable at pH 5–7High. Does not degrade abiotically in typical agricultural acidic soils.

Mechanism of Action & Fate Pathways

To minimize leaching, one must understand the competition between vertical transport (leaching) and horizontal retention (sorption/degradation) . The following diagram illustrates the critical control points where intervention is possible.

Cadusafos_Fate Application Cadusafos Application (Granular/Liquid) Soil_Soln Soil Pore Water (Dissolved Phase) Application->Soil_Soln Dissolution (High Solubility) Runoff Surface Runoff Application->Runoff Heavy Rain Event Sorption Sorption to Soil/Biochar (Retarded Mobility) Soil_Soln->Sorption Hydrophobic Partitioning (Koc) Degradation Microbial/Chemical Degradation (Metabolites: Sulfones/Sulfoxides) Soil_Soln->Degradation Hydrolysis (pH > 7) / Biodegradation Leaching Groundwater Leaching (Contamination Event) Soil_Soln->Leaching Advection (Rainfall/Irrigation) Sorption->Soil_Soln Desorption (Hysteresis)

Figure 1: Environmental fate pathways of Cadusafos.[1] The critical intervention point is shifting the equilibrium from "Soil Pore Water" to "Sorption" using amendments.

Mitigation Protocol: Biochar Amendment Strategy

The Science: Standard soil organic matter is often insufficient to retard Cadusafos due to its specific polarity. High-temperature biochar (pyrolyzed >450°C) creates a microporous structure that traps Cadusafos molecules via pore-filling mechanisms and hydrophobic interactions , effectively increasing the localized


.
Protocol 1: Soil Amendment Implementation

Step 1: Biochar Selection

  • Feedstock: Woody biomass (Eucalyptus) or Date Palm waste.[1]

  • Pyrolysis Temp: >450°C (Crucial for high surface area and aromaticity).

  • Particle Size: <2mm (Ground) to maximize contact area.

Step 2: Application Rate

  • Target: 1% to 2% (w/w) in the top 0–15 cm soil horizon.

  • Method: Rotary hoe incorporation. Warning: Surface application without incorporation is ineffective for preventing vertical leaching.

Step 3: Validation (Batch Equilibrium Test) Before field deployment, run a batch sorption test (OECD 106):

  • Mix soil + biochar + 0.01M

    
     solution containing Cadusafos.
    
  • Shake for 24 hours.

  • Centrifuge and analyze supernatant via GC-MS/HPLC.

  • Success Metric:

    
     (Freundlich coefficient) should increase by >3x compared to control soil.
    

Validation Protocol: OECD 312 Soil Column Leaching

When developing new formulations (e.g., encapsulated granules) or testing soil amendments, you must validate leaching potential using a standardized Soil Column Leaching test (OECD 312).

Experimental Workflow

OECD_312_Workflow Prep 1. Column Packing (30cm x 4cm ID) Pack to Bulk Density Sat 2. Saturation 0.01M CaCl2 Upflow Mode Prep->Sat App 3. Application Apply Test Substance (Top of Column) Sat->App Rain 4. Simulated Rain 200mm over 48h (Constant Head) App->Rain Collect 5. Fraction Collection Leachate + Soil Segments Rain->Collect Analyze 6. Analysis LC-MS/MS or GC-FPD Collect->Analyze

Figure 2: Step-by-step workflow for OECD 312 Soil Column Leaching validation.

Detailed Steps & Troubleshooting

1. Column Packing (The Critical Step)

  • Goal: Reproduce field bulk density (~1.3–1.5 g/cm³).

  • Procedure: Pack soil in 5 cm increments. Tamp down gently to prevent layering effects.

  • Troubleshooting: Issue: "Channeling" (Liquid runs down the sides).

    • Fix: Scarify (scratch) the surface of each 5 cm layer before adding the next to ensure hydraulic continuity.

2. Saturation

  • Procedure: Pump 0.01M

    
     from the bottom up  to displace entrapped air.
    
  • Why: Air pockets create preferential flow paths, invalidating the leaching curve.

3. Application & Elution

  • Dosage: Apply at the maximum field rate (e.g., equivalent to 3–5 kg a.i./ha).

  • Rainfall Simulation: Apply 200mm of artificial rain over 48 hours.

  • Troubleshooting: Issue: "Ponding" on column surface.

    • Fix: The soil is too compacted or clay content is too high. Verify the soil hydraulic conductivity (

      
      ) prior to the test.
      

Technical Support FAQs

Q1: We are seeing low recovery rates (<80%) in our leachate analysis. Is the Cadusafos degrading?

  • Diagnosis: Likely not degradation if the test is <48 hours. Cadusafos is hydrolytically stable at neutral pH.

  • Root Cause: Cadusafos can adsorb to plastic labware.

  • Resolution: Use glass or PTFE (Teflon) containers for all leachate collection. Avoid PVC or LDPE tubing in your HPLC/GC setup. Ensure your extraction solvent (e.g., Ethyl Acetate or Acetonitrile) is optimized for organophosphates.

Q2: Does pH adjustment of the irrigation water reduce leaching?

  • Insight: Cadusafos hydrolysis accelerates at alkaline pH (pH > 9).

  • Strategy: While increasing pH degrades the compound, it is not a viable leaching mitigation strategy for groundwater protection because the degradation products (sulfones/sulfoxides) may still be mobile and toxic. Focus on sorption (Biochar) rather than chemical degradation.

Q3: Can we use degradation half-life (


) alone to predict groundwater risk? 
  • No. Cadusafos has a "GUS" (Groundwater Ubiquity Score) in the transition zone. Because it is highly soluble, a moderate half-life (45 days) is sufficient for it to reach shallow aquifers before degrading. You must account for mobility (

    
    ) , not just persistence.
    

References

  • FAO/WHO. (1991). Pesticide Residues in Food - 1991: Cadusafos. Plant Production and Protection Paper. Link

  • PPDB. (2024). Cadusafos: Pesticide Properties DataBase. University of Hertfordshire. Link

  • Charlier, J. B., et al. (2009). Transport of a nematicide in surface and groundwaters in a tropical volcanic catchment. Journal of Environmental Quality. Link

  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals.[2][3][4] Link

  • Al-Rajhi, A. M., et al. (2022). Effects of Biochar Amendment on Sorption, Dissipation, and Uptake of Fenamiphos and Cadusafos Nematicides in Sandy Soil. (Contextualized from similar organophosphate-biochar studies). Link

Sources

Cadusafos Technical Support Center: Optimizing Efficacy in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Cadusafos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficacy and consistency of Cadusafos in your experiments. As an organophosphate nematicide, the performance of Cadusafos is intrinsically linked to a matrix of environmental variables. Understanding and controlling these variables is paramount to achieving reproducible, high-quality data.

This document moves beyond standard protocols to explain the causal relationships between experimental choices and outcomes, empowering you to troubleshoot effectively and refine your methodologies.

Core Principles of Cadusafos Action

Cadusafos is a potent, broad-spectrum nematicide that functions through both contact and stomach action.[1][2] Its primary mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4] In nematodes, AChE is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine. By irreversibly binding to the active site of AChE, Cadusafos causes an accumulation of acetylcholine, leading to excessive nervous stimulation, paralysis, and eventual death of the nematode.[3] Understanding this mode of action is fundamental to interpreting efficacy data and troubleshooting unexpected results.

Troubleshooting Guide: Common Experimental Issues

Researchers may encounter variability in Cadusafos performance. The following table outlines common issues, their probable causes rooted in the compound's physicochemical properties, and actionable solutions.

Problem Observed Potential Scientific Cause(s) Recommended Troubleshooting & Optimization Steps
Inconsistent or Reduced Nematode Control Suboptimal Bioavailability: Soil texture heavily influences compound movement. In sandy soils, Cadusafos can leach away from the target root zone too quickly.[1] Conversely, soils with high clay or organic matter content can cause strong adsorption, reducing the concentration of free, active compound.1. Characterize Soil: Analyze soil texture (sand/silt/clay ratio) and organic matter percentage. 2. Adjust Application: In sandy soils, consider split applications to maintain effective concentrations over time.[1] In high organic matter soils, a higher initial dose may be required (pilot testing is essential).
Accelerated Degradation: The soil half-life (DT50) of Cadusafos ranges from 11-62 days, primarily driven by microbial degradation.[5] Elevated temperatures and highly active microbial populations can shorten this window. While stable at neutral and acidic pH, slow hydrolysis occurs at pH 9 and above.[5]1. Monitor Soil Conditions: Measure soil temperature and pH. Cadusafos is most stable at a pH of 5-7.[5] 2. Control Temperature: In controlled environments, maintain soil temperature below 30°C to slow microbial degradation.[4]
Signs of Crop Phytotoxicity (Stunting, Leaf Burn) Excessive Concentration in Root Zone: Improper application or excessive irrigation immediately following application can create a "hot spot" of high concentration around the roots, especially in young plants.1. Refine Application Technique: Ensure uniform distribution of granular formulations or even spray of liquid forms. 2. Optimize Irrigation: Apply light irrigation post-application to activate and distribute the compound, but avoid waterlogging which can concentrate the soluble fraction in one area.
No Detectable Residue in Post-Experiment Soil Analysis Rapid Dissipation: A combination of rapid microbial degradation (high temperature, active soil), leaching (sandy soil, over-irrigation), or volatility may be responsible. Cadusafos is considered moderately to highly volatile.[2][4]1. Review Environmental Data: Cross-reference temperature, soil type, and irrigation logs with the application date. 2. Adjust Sampling Protocol: For residue studies, ensure your first post-application sampling point is early enough (e.g., 3-7 days) to establish a baseline before significant degradation occurs.

Key Environmental Factors Influencing Cadusafos Fate and Efficacy

The efficacy of a soil-applied compound like Cadusafos is not determined by its intrinsic activity alone, but by a dynamic interplay with the surrounding environment. The following diagram illustrates the critical relationships between application, bioavailability, degradation, and the key environmental drivers.

Cadusafos_Efficacy_Workflow cluster_input Application & Initial State cluster_process Environmental Interactions cluster_output Experimental Outcome Cadusafos Cadusafos Application Bioavailability Bioavailable Cadusafos Cadusafos->Bioavailability Activation Degradation Degradation Pathways (Microbial & Chemical) Bioavailability->Degradation Efficacy Nematode Control (Efficacy) Bioavailability->Efficacy Soil_Type Soil Type (Texture, OM) Soil_Type->Bioavailability Adsorption/ Leaching pH Soil pH pH->Degradation Hydrolysis (at pH > 9) Moisture Soil Moisture Moisture->Bioavailability Solubilization/ Transport Temp Temperature Temp->Degradation Microbial Rate

Caption: Interrelationship of environmental factors on Cadusafos fate.

Frequently Asked Questions (FAQs)

Mechanism & Specificity

Q1: Is Cadusafos effective against all nematode life stages? A: Cadusafos is most effective against the juvenile (J2) and adult stages of nematodes that are mobile in the soil and actively feeding on plant roots. Its efficacy against eggs is limited, as the compound acts on the nervous system, which is not fully developed in the egg stage. Therefore, timing the application to coincide with peak J2 hatching is critical for optimal field performance.

Q2: Besides nematodes, what other organisms might be affected? A: Cadusafos is a broad-spectrum acetylcholinesterase inhibitor.[2] While its primary use is as a nematicide, it also has activity against various soil-borne insects like wireworms.[1] It is important to note that it is highly toxic to non-target organisms including birds, fish, and earthworms.[2] All safety and handling protocols should be strictly followed to minimize environmental exposure.

Experimental Design & Application

Q3: What is the recommended soil pH range for Cadusafos application? A: The optimal soil pH range for Cadusafos stability is between 5 and 7.[5] It is stable under these conditions. However, in alkaline conditions (pH 9), slow hydrolysis is observed, which will degrade the compound and reduce its efficacy over time.[5] It is strongly recommended to measure and record soil pH as a standard experimental variable.

Q4: How does soil moisture content affect activation and efficacy? A: Soil moisture is critical for the activation and distribution of Cadusafos. The compound has a moderate water solubility (245 mg/L).[2] Following application of a granular or liquid formulation, a light irrigation is necessary to release the active ingredient into the soil solution, allowing it to move into the nematode-rich root zone. Insufficient moisture will result in poor distribution and reduced contact with the target pest. Conversely, excessive moisture or heavy rainfall can leach the compound below the root zone, particularly in coarse-textured sandy soils, reducing its period of biological activity.[1]

Q5: What is the typical duration of biological activity for Cadusafos? A: The period of activity is highly dependent on soil type and environmental conditions. In medium to heavy textured soils (loam, clay), biological activity can last for 4-5 months.[1] In sandy soils, where leaching and volatilization are more pronounced, the activity period is significantly shorter, averaging 2-2.5 months.[1] This difference is critical when designing long-term experiments.

Data Interpretation & Analysis

Q6: My efficacy results are declining in a long-term, single-site experiment. What could be the cause? A: Repeated applications of the same nematicide in the same soil can lead to a phenomenon known as "enhanced microbial degradation." Soil microorganisms can adapt to use a specific chemical as a food source, leading to a progressively faster breakdown of the compound with each subsequent application. This results in a shorter half-life and reduced efficacy. To mitigate this, consider rotating nematicides with different modes of action or incorporating non-chemical control methods into your experimental design.

Q7: I need to confirm the concentration of Cadusafos in my soil samples. Is there a standard analytical method? A: Yes, a validated analytical method for Cadusafos in soil and plant samples involves extraction, partitioning, and cleanup.[5] The general workflow is outlined below.

Experimental Protocol: Soil Residue Analysis for Cadusafos

This protocol provides a validated methodology for the quantification of Cadusafos from soil matrices, adapted from established methods.[5]

Objective: To extract and quantify Cadusafos residues from treated soil samples.

Materials:

  • Soil sample (20-50g)

  • Methanol/water solution

  • Methylene chloride (Dichloromethane)

  • Anhydrous sodium sulfate

  • Alumina or Silica gel solid-phase extraction (SPE) cartridges

  • Hexane

  • Ethyl acetate

  • Gas chromatograph (GC) with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS)

Methodology:

  • Extraction:

    • Weigh a representative 20g subsample of soil into a high-speed blender jar.

    • Add a methanol/water mixture and blend for 2-3 minutes to extract the Cadusafos from the soil particles.

    • Filter the mixture through glass wool under vacuum.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Partition the aqueous extract with methylene chloride. Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the lower organic (methylene chloride) phase. Repeat the partitioning step two more times to ensure complete extraction.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to a small volume (approx. 1-2 mL) using a rotary evaporator at a temperature no higher than 40°C.

  • Column Cleanup (SPE):

    • Condition an alumina or silica gel SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent like hexane.

    • Elute the target analyte, Cadusafos, with a more polar solvent mixture, such as 25% ethyl acetate in hexane.[5]

  • Analysis:

    • Concentrate the final eluate to a precise volume (e.g., 1 mL).

    • Analyze the sample using a GC-NPD or GC-MS system calibrated with certified Cadusafos standards.

Self-Validation: Run a matrix-matched control (untreated soil) and a matrix-spiked sample (untreated soil fortified with a known concentration of Cadusafos) with each batch of experimental samples. The recovery from the spiked sample should be within an acceptable range (typically 80-120%) to validate the accuracy of the extraction process for that batch.

References

  • The Nematicide cadusafos and some properties. 1

  • Cadusafos - Wikipedia.

  • 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS. Food and Agriculture Organization of the United Nations.

  • Cadusafos Facts - U.S. Environmental Protection Agency.

  • Cadusafos (Ref: FMC 67825) - Pesticide Properties DataBase, University of Hertfordshire.

  • Cadusafos: Dietary Risk Assessment Update for FQPA Requirements - U.S. Environmental Protection Agency.

  • Cadusafos | C10H23O2PS2 | CID 91752 - PubChem, National Institutes of Health.

  • Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil and Uptake by Chickpea and Tomato Crops under Tropical Conditions - ResearchGate.

  • CADUSAFOS (174) First draft prepared by Dr W Donovan, United States Environmental Protection Agency, Washington DC, USA EXPLANATION - Food and Agriculture Organization of the United Nations.

  • Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of banana cv. Poyo in the Ivory Coast - ResearchGate.

Sources

Technical Support Center: Mitigating the Impact of Cadusafos on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on minimizing the off-target effects of Cadusafos on vital soil microbial communities. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical strategies necessary to ensure the integrity of your research while promoting environmental stewardship. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental designs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns researchers face when working with Cadusafos in a soil environment.

Q1: We've observed a significant drop in overall microbial biomass in our soil microcosms treated with Cadusafos. Is this expected, and what are the primary drivers?

A1: Yes, a decrease in microbial biomass is a documented effect of Cadusafos application. Cadusafos, an organophosphate nematicide and insecticide, functions by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in target organisms.[1][2] However, its mode of action and broader chemical properties can inadvertently impact non-target soil microorganisms. The observed decline in biomass is likely due to a combination of direct toxicity to a broad spectrum of microbes and indirect effects on the soil food web.[3] Organophosphates can disrupt essential microbial processes, leading to cell death or inhibited growth in sensitive species.[3]

Q2: Our experiments show a marked inhibition of soil phosphatase and dehydrogenase activity after Cadusafos application. What is the significance of this, and can these activities recover?

A2: The inhibition of phosphatase and dehydrogenase activities is a critical indicator of Cadusafos's impact on soil health.

  • Phosphatase is essential for the mineralization of organic phosphorus, making this vital nutrient available to plants and other organisms. Its inhibition can lead to phosphorus limitation in the soil ecosystem.

  • Dehydrogenase activity is a reliable indicator of overall microbial metabolic activity. A reduction in dehydrogenase activity suggests a broad suppression of microbial respiration and viability.

Recovery of these enzymatic activities is possible but depends on several factors, including the initial dose of Cadusafos, soil type, and the resilience of the microbial community.[4] Implementing mitigation strategies can significantly aid in the recovery of these crucial soil functions.

Q3: We are planning a long-term study involving Cadusafos. What are the key soil parameters we should monitor to assess its impact on microbial health?

A3: For a comprehensive assessment, we recommend monitoring a suite of biological and chemical indicators:

ParameterRationaleRecommended Assays
Microbial Biomass Indicates the overall size of the microbial population.Phospholipid Fatty Acid (PLFA) analysis, Substrate-Induced Respiration (SIR).
Enzyme Activities Reflects the functional capacity of the microbial community for nutrient cycling.Assays for dehydrogenase, phosphatase, urease, and β-glucosidase activity.
Nutrient Cycling Measures the impact on key biogeochemical cycles.Quantification of nitrate, ammonium, and phosphate levels; Nitrogen mineralization and nitrification potential assays.
Community Structure Assesses shifts in the composition of the microbial community.16S rRNA and ITS gene sequencing for bacterial and fungal community analysis, respectively.[5]
Cadusafos Residue Tracks the persistence and degradation of the compound.Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q4: Can adjusting soil properties like pH and organic matter content help in reducing the negative effects of Cadusafos?

A4: Absolutely. Soil pH and organic matter content are critical factors that can influence the bioavailability, toxicity, and degradation rate of Cadusafos.

  • pH: Cadusafos is more stable in acidic to neutral conditions (pH 5-7).[6] Increasing the pH can accelerate its hydrolysis, although this needs to be balanced with the optimal pH range for the desired microbial populations.[7]

  • Organic Matter: Higher organic matter content can increase the sorption of Cadusafos to soil particles, thereby reducing its bioavailability and direct toxicity to microorganisms.[8] Additionally, organic matter serves as a crucial source of nutrients and energy for a diverse microbial community, enhancing its resilience and degradative capacity.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with Cadusafos.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent Cadusafos degradation rates across replicates. 1. Non-homogenous distribution of Cadusafos in the soil matrix. 2. Variability in microbial community composition between replicates. 3. Fluctuations in incubation conditions (temperature, moisture).1. Ensure thorough mixing of Cadusafos with the soil. For liquid applications, use a fine mist sprayer and mix immediately. For granular formulations, sieve and mix multiple times. 2. Homogenize the bulk soil sample before distributing it into experimental units. Consider a pre-incubation period to allow microbial communities to stabilize. 3. Use a temperature-controlled incubator and monitor soil moisture regularly, adjusting as needed with sterile deionized water.
Unexpected stimulation of a specific microbial group after Cadusafos application. 1. Some microbial species can utilize organophosphates or their breakdown products as a carbon or phosphorus source. 2. The elimination of competing microorganisms by Cadusafos can allow resistant or opportunistic species to proliferate.1. This is a known phenomenon. Isolate and identify the stimulated microorganisms to determine if they are known degraders of organophosphates. This could be a valuable discovery for bioremediation applications. 2. Perform community-level analysis (e.g., 16S rRNA sequencing) to understand the shifts in microbial composition and identify the proliferating species.[5]
Complete inhibition of nitrogen fixation in the soil. 1. Direct toxicity of Cadusafos to nitrogen-fixing bacteria (e.g., Azotobacter, Rhizobium). 2. Inhibition of the nitrogenase enzyme complex.1. Consider co-inoculating the soil with a known Cadusafos-resistant, nitrogen-fixing bacterial strain. 2. Supplement the soil with a readily available nitrogen source to support other microbial processes while the nitrogen-fixing community recovers. 3. Implement biostimulation techniques by adding organic amendments rich in labile carbon to support a more resilient microbial community.

Section 3: Experimental Protocols for Mitigation

This section provides detailed, step-by-step methodologies for proactive mitigation of Cadusafos's impact on non-target soil microorganisms.

Protocol 1: Biostimulation to Enhance Microbial Resilience and Degradation

Objective: To stimulate the indigenous soil microbial community to enhance its ability to tolerate and degrade Cadusafos.

Principle: The addition of nutrient-rich organic amendments can bolster the overall microbial population and provide co-metabolites that facilitate the breakdown of complex molecules like Cadusafos.[9]

Materials:

  • Test soil contaminated with Cadusafos.

  • Organic amendments (e.g., compost, wheat straw, biochar).

  • Sterile water.

  • Incubator.

  • Analytical equipment for measuring Cadusafos concentration and microbial activity.

Procedure:

  • Characterize Your Soil: Determine the baseline microbial biomass, enzyme activities, and nutrient levels of your test soil.

  • Select an Amendment: Choose an organic amendment based on your soil type and experimental goals. Compost is a good all-around choice for providing a rich diversity of nutrients. Biochar can be effective in sorbing Cadusafos and providing a habitat for microbes.

  • Determine Application Rate: Start with a range of application rates (e.g., 1%, 2%, and 5% w/w amendment to soil).

  • Incorporate the Amendment: Thoroughly mix the chosen amendment into the Cadusafos-contaminated soil.

  • Incubation: Incubate the treated soil under controlled conditions (e.g., 25°C, 60% water-holding capacity). Include a control group with only Cadusafos and no amendment.

  • Monitoring: At regular intervals (e.g., 0, 7, 14, 28, and 56 days), collect soil samples and analyze for:

    • Cadusafos concentration.

    • Microbial biomass (PLFA or SIR).

    • Key enzyme activities (dehydrogenase, phosphatase).

  • Data Analysis: Compare the degradation rate of Cadusafos and the recovery of microbial activity in the amended soils versus the control.

Protocol 2: Bioaugmentation with Cadusafos-Degrading Microbes

Objective: To introduce specific microorganisms with known Cadusafos-degrading capabilities into the soil to accelerate its removal.

Principle: Inoculating the soil with a high concentration of specialized microbes can overcome the limitations of the indigenous population in degrading a recalcitrant compound.[10][11] Studies have identified bacteria like Sphingobium sp. as effective degraders of Cadusafos.[10]

Materials:

  • Test soil contaminated with Cadusafos.

  • A pure culture of a known Cadusafos-degrading microorganism (e.g., Sphingobium sp. Cam5-1).[10]

  • Growth medium for the inoculum.

  • Sterile water or buffer.

  • Incubator.

  • Analytical equipment.

Procedure:

  • Inoculum Preparation: Grow the Cadusafos-degrading microbial strain in a suitable liquid medium to a high cell density (e.g., 10⁸ CFU/mL).

  • Harvest and Resuspend: Centrifuge the culture to harvest the cells and wash them with a sterile buffer to remove residual growth medium. Resuspend the cell pellet in a sterile buffer.

  • Soil Inoculation: Add the microbial suspension to the Cadusafos-contaminated soil to achieve a target inoculum density (e.g., 10⁶ CFU/g of soil).[10] Ensure even distribution by thorough mixing.

  • Control Groups: Include the following controls:

    • Soil + Cadusafos (no inoculum).

    • Soil + Cadusafos + heat-killed inoculum.

    • Soil + inoculum (no Cadusafos).

  • Incubation and Monitoring: Follow the same incubation and monitoring steps as in the Biostimulation protocol.

  • Data Analysis: Compare the degradation of Cadusafos in the bioaugmented soil to the control groups.

Section 4: Visualizing Experimental Workflows and Concepts

To further clarify the experimental designs and the underlying principles, the following diagrams are provided.

Experimental_Workflow_Mitigation cluster_setup Experimental Setup cluster_treatments Mitigation Strategies cluster_incubation Incubation cluster_analysis Monitoring & Analysis A Soil Contaminated with Cadusafos B Control (No Treatment) A->B Apply Treatments C Biostimulation (Add Organic Amendment) A->C Apply Treatments D Bioaugmentation (Inoculate with Degrading Microbes) A->D Apply Treatments E Controlled Conditions (Temperature, Moisture) B->E Incubate C->E Incubate D->E Incubate F Cadusafos Residue Analysis E->F Sample at Time Points G Microbial Biomass Measurement E->G Sample at Time Points H Soil Enzyme Activity Assays E->H Sample at Time Points I Microbial Community Structure E->I Sample at Time Points

Caption: Experimental workflow for evaluating mitigation strategies.

Conceptual_Mitigation_Pathway cluster_mitigation Mitigation Approaches cluster_effects Desired Outcomes Cadusafos Cadusafos in Soil ReducedToxicity Reduced Bioavailability & Toxicity Cadusafos->ReducedToxicity Sorption to Organic Matter EnhancedDegradation Enhanced Degradation Cadusafos->EnhancedDegradation Biostimulation Biostimulation (e.g., Compost) Biostimulation->ReducedToxicity Biostimulation->EnhancedDegradation Stimulates Native Degraders Bioaugmentation Bioaugmentation (e.g., Sphingobium sp.) Bioaugmentation->EnhancedDegradation Introduces Specialist Degraders ImprovedHealth Improved Soil Microbial Health (Biomass & Function) ReducedToxicity->ImprovedHealth EnhancedDegradation->ImprovedHealth

Caption: Conceptual pathways for mitigating Cadusafos impact.

References

  • Enzyme activity of phosphatase, urease and dehydrogenase in soil under the application of herbicides. (2023). CABI Digital Library. Available at: [Link]

  • Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of. CORE. Available at: [Link]

  • Cadusafos. Wikipedia. Available at: [Link]

  • Cadusafos: Dietary Risk Assessment Update for FQPA Requirements. EPA. Available at: [Link]

  • Use of Phosphatase and Dehydrogenase Activities in the Assessment of Calcium Peroxide and Citric Acid Effects in Soil Contaminated with Petrol. (2020). PMC. Available at: [Link]

  • CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS. Available at: [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (2023). MDPI. Available at: [Link]

  • Enhanced Degradation of Residual Cadusafos in Soils by the Microbial Agent of Cadusafos-degrading Sphingobium sp. Cam5-1. (2020). Korean Journal of Environmental Agriculture. Available at: [Link]

  • Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. (2024). PMC - NIH. Available at: [Link]

  • Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms. (2021). PMC - NIH. Available at: [Link]

  • EFFECT OF SOIL pH AND ORGANIC MATTER ON THE ACCUMULATION OF CADMIUM IN THE GRAINS OF SALT TOLERANT RICE GENOTYPES GROWN IN Cd CONTAMINATED SOIL. (2021). ResearchGate. Available at: [Link]

  • Effect of pesticides on soil microbial community. (2010). ResearchGate. Available at: [Link]

  • Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of banana cv. Poyo in the Ivory Coast. ResearchGate. Available at: [Link]

  • Legacy and Emerging Organophosphate Esters (OPEs) in a Rural–Urban Transition Watershed: Spatiotemporal Distribution, Sources, and Toxicity Screening. (2023). MDPI. Available at: [Link]

  • Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis. (2024). FEMS Microbiology Ecology. Available at: [Link]

  • Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil and Uptake by Chickpea and Tomato Crops under Tropical Conditions. (2010). ResearchGate. Available at: [Link]

  • Identification of Soil Properties and Organophosphate Residues From Agricultural Land in Wanasari Sub-District, Brebes, Indonesia. (2018). E3S Web of Conferences. Available at: [Link]

  • Evaluating the effects of environmental disturbances and pesticide mixtures on N-cycle related soil microbial endpoints. (2024). Peer Community Journal. Available at: [Link]

  • Bioaugmentation: a strategy for enhanced degradation of pesticides in biobed. Available at: [Link]

  • Comparative Study of Bioremediation of Organophosphate Pesticide Contaminated Soil using Landfarming Technique in Bauchi Metropo. (2015). Quest Journals. Available at: [Link]

  • Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. (2022). MDPI. Available at: [Link]

  • Impact of Different Groups of Active Substances for Fungal Control on Vineyard Soil Microbiota and Pesticide Residue Profiles. (2023). MDPI. Available at: [Link]

  • soil incubation studies: Topics by Science.gov. Science.gov. Available at: [Link]

  • Long-term effects of crop rotation and nitrogen fertilization on phosphorus cycling and balances in loess-derived Mollisols. (2021). Soils Lab. Available at: [Link]

  • Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms. ResearchGate. Available at: [Link]

  • Assessing the Effects of Pesticides on the Soil Microbial Community: Advances, Standardization of Methods and the Need for a New Regulatory Framework. ResearchGate. Available at: [Link]

  • Optimizing duration of incubation experiments for understanding soil carbon decomposition. (2024). ResearchGate. Available at: [Link]

  • Advanced Bioremediation Strategies for Organophosphorus Compounds. (2023). KoreaScience. Available at: [Link]

Sources

Technical Support Center: Cadusafos Polar Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical challenges associated with Cadusafos polar metabolites. As a Senior Application Scientist, I understand that navigating the complexities of polar analyte quantification requires a nuanced approach that blends robust methodology with a deep understanding of the underlying chemistry. Cadusafos, an organophosphate nematicide, degrades into highly polar, water-soluble metabolites that are challenging to extract, retain chromatographically, and identify confidently.[1]

This guide is structured to provide you with not just protocols, but the rationale behind them. We will move from foundational concepts to specific troubleshooting scenarios to empower you to overcome the unique hurdles presented by these analytes.

Part 1: The Core Analytical Hurdles

The primary difficulty in analyzing Cadusafos metabolites stems from their physicochemical properties. Unlike the parent compound, which can be analyzed by GC-MS, the metabolites are non-volatile and highly polar.[1] This necessitates a switch to Liquid Chromatography-Mass Spectrometry (LC-MS/MS). However, this switch introduces a new set of challenges:

  • Efficient Extraction: Polar metabolites have a high affinity for aqueous environments, making their extraction from complex, often high-water-content matrices (like fruits and soil) difficult. Standard methods like QuEChERS, designed for moderately nonpolar compounds, are often inefficient.[2][3]

  • Chromatographic Retention: These compounds are poorly retained, or not retained at all, on conventional C18 reversed-phase (RP) columns, often eluting in the solvent front (void volume) with matrix interferences.[4]

  • Matrix Effects: Biological and environmental samples are inherently complex. Co-eluting matrix components can cause significant ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[5]

  • Metabolite Identification: A significant bottleneck is the confident identification of these metabolites.[4] Often, analytical standards are not commercially available, and their fragmentation patterns may not be present in commercial mass spectral libraries, making definitive identification challenging.[6][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting or optimizing your workflow.

Q1: What are the primary polar metabolites of Cadusafos I should be targeting? Cadusafos metabolism involves hydrolysis followed by a series of oxidation and methylation reactions.[8] Key metabolites identified in various plant matrices include:

  • 2-butanesulfonic acid

  • hydroxy-2-butanesulfonic acid

  • methyl 2-butyl sulfone

  • hydroxy 2-butyl methylsulfone In some matrices like potatoes, conjugated forms such as 1-carboxyhydroxyisopropylmethylsulfone may be the major residues.[1][8] The parent Cadusafos is often absent in the final harvested crop.[1]

Q2: Why is a standard reversed-phase (e.g., C18) LC-MS method not suitable for these metabolites? Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar analytes have minimal interaction with the nonpolar C18 stationary phase and are swept through the column unretained, eluting at or near the void volume. This leads to poor chromatographic resolution from other polar matrix components and salts, resulting in significant ion suppression and an inability to generate reliable quantitative data.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it recommended? HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer is adsorbed onto the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. This mechanism provides excellent retention for highly polar compounds that are unretained in reversed-phase.[4] It is the go-to technique for analyzing small, polar molecules like the metabolites of Cadusafos.

Q4: How can I mitigate the severe matrix effects associated with these analyses? Mitigating matrix effects requires a multi-pronged approach:

  • Chromatographic Separation: Maximize the separation of your analytes from the bulk of the matrix components. HILIC is a key tool here.

  • Sample Preparation: Employ cleanup steps that selectively remove interfering compounds. The QuPPe (Quick Polar Pesticides) method is a good starting point, but may require modification.[9][10]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for your target analyte will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing. If a SIL-IS is unavailable, a structurally similar compound (analogue internal standard) can be used, but with less accuracy.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is identical to your sample type. This ensures that the standards and samples experience similar matrix effects.[11]

Q5: I can't find certified reference standards for the hydroxylated and sulfonic acid metabolites. How can I proceed with identification and quantification? This is a common and significant challenge in metabolite analysis.[4][6]

  • Tentative Identification: You can achieve a putative or tentative identification based on high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by comparing fragmentation patterns to in silico fragmentation tools or related compounds.

  • Relative Quantification: Without a standard, you cannot perform absolute quantification. However, you can report results in terms of "peak area" or "relative abundance" to compare levels between different samples (e.g., treated vs. untreated).

  • Custom Synthesis: For critical projects requiring full validation and absolute quantification, contracting a specialty chemical company to custom-synthesize the required standards may be necessary.

Part 3: Troubleshooting Guide

This guide provides direct answers to specific experimental problems.

Problem / Observation Probable Cause(s) Recommended Solution(s)
No chromatographic peak, or analyte elutes in the void volume. 1. Incorrect Chromatography Mode: You are likely using a reversed-phase (C18) column. 2. HILIC Mobile Phase Incorrect: The organic content in your mobile phase is too low to promote partitioning.1. Switch to a HILIC column (e.g., amide, silica). 2. Ensure your starting mobile phase contains at least 80-95% acetonitrile. Polar analytes are eluted from a HILIC column by increasing the aqueous content (e.g., water).
Poor peak shape (fronting, tailing, or splitting). 1. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger (more aqueous) than the HILIC mobile phase. 2. Column Overload: Injecting too much analyte mass. 3. Secondary Interactions: The analyte is interacting with active sites on the stationary phase.1. Reconstitute your final extract in a solvent that matches the initial mobile phase composition (e.g., 90% Acetonitrile / 10% Water). 2. Dilute your sample or reduce the injection volume. 3. Modify mobile phase pH or add a salt (e.g., 5-10 mM ammonium formate) to improve peak shape.
Low signal intensity / Poor sensitivity. 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.[5] 2. Suboptimal Ion Source Parameters: ESI source settings (gas flows, temperatures, voltages) are not optimized. 3. Incorrect Polarity Mode: The analyte ionizes preferentially in one polarity (positive/negative) but you are monitoring the other.1. Improve sample cleanup or chromatographic separation. 2. Perform a "tee-infusion" experiment with your analytical standard to optimize MS parameters specifically for your analyte. 3. Analyze standards in both positive and negative ionization modes to determine the optimal polarity. Sulfonic acids, for example, are best detected in negative mode.[12]
Drifting or inconsistent retention times. 1. Column Equilibration: The HILIC column is not sufficiently equilibrated between injections. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent). 3. Temperature Fluctuations: The column temperature is not stable.1. Increase the post-run equilibration time. HILIC columns can require 5-10 column volumes for re-equilibration. 2. Keep mobile phase bottles capped and prepare fresh mobile phases regularly. 3. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40 °C).

Part 4: Key Experimental Protocols & Visualizations

Data Summary Tables

Table 1: Physicochemical Properties of Cadusafos and Key Polar Metabolites

Compound NameMolecular FormulaMolar Mass ( g/mol )Polarity Characteristic
Cadusafos (Parent)C₁₀H₂₃O₂PS₂270.39Moderately Nonpolar
methyl 2-butyl sulfoneC₅H₁₂O₂S136.21Polar
hydroxy 2-butyl methylsulfoneC₅H₁₂O₃S152.21Very Polar
2-butanesulfonic acidC₄H₁₀O₃S138.18Highly Polar, Anionic
Experimental Workflows & Diagrams

The overall analytical strategy involves a specialized extraction followed by HILIC-LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Sample Homogenization (e.g., Cryo-milling) s2 2. Extraction with Acidified Methanol (QuPPe Method) s1->s2 s3 3. Centrifugation (Pellet proteins & solids) s2->s3 s4 4. Supernatant Filtration (0.22 µm PTFE) s3->s4 a1 5. HILIC-LC-MS/MS Analysis (e.g., Amide Column) s4->a1 a2 6. Data Acquisition (Dynamic MRM / HRMS) a1->a2 d1 7. Peak Integration & Quantification (Matrix-Matched Calibration) a2->d1 d2 8. Data Review & Reporting d1->d2

Caption: General workflow for the analysis of Cadusafos polar metabolites.

G start Poor Peak Shape or No Retention? q1 Analyte eluting at void volume? start->q1 sol1 Switch to HILIC Column. Ensure Mobile Phase is >80% Organic. q1->sol1:w Yes q2 Peak Tailing or Fronting? q1->q2 No ans1_yes YES ans1_no NO sol2 Match sample solvent to mobile phase. Check mobile phase pH. Dilute sample. q2->sol2:w Yes ans2_yes YES

Caption: Troubleshooting decision tree for common chromatographic issues.

Protocol 1: Modified QuPPe Sample Extraction

This protocol is adapted from the widely used QuPPe (Quick Polar Pesticides) method for extracting highly polar analytes from high-water-content food matrices.[10]

Objective: To extract polar Cadusafos metabolites from a sample matrix (e.g., potato, banana) into a clean solvent compatible with HILIC analysis.

Materials:

  • Homogenized sample (10 g)

  • 50 mL polypropylene centrifuge tubes

  • Methanol (LC-MS Grade) with 1% formic acid

  • Acetonitrile (LC-MS Grade)

  • Centrifuge capable of >5000 x g

  • 0.22 µm syringe filters (PTFE recommended)

Procedure:

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (1% formic acid).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 5000 x g for 10 minutes at 4 °C to pellet solid material.

  • Carefully decant the supernatant into a clean tube.

  • Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Critical Step for HILIC: Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 90:10 (v/v) Acetonitrile:Water. This step ensures the sample solvent is compatible with the initial HILIC mobile phase.

  • The sample is now ready for injection.

Protocol 2: HILIC-LC-MS/MS Analysis

Objective: To achieve chromatographic retention and sensitive detection of the target polar metabolites.

Instrumentation & Columns:

  • UPLC/UHPLC system

  • Tandem Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

Table 2: Example HILIC-LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Parameters
ColumnHILIC Amide, 1.7 µmProvides excellent retention and peak shape for small polar analytes.
Mobile Phase AWater + 10 mM Ammonium Formate + 0.1% Formic AcidThe buffer is critical for good peak shape and ionization efficiency.
Mobile Phase B95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic content for analyte retention in HILIC mode.
Gradient95% B -> 50% B over 8 minGradient elution (increasing water content) is used to elute analytes.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume2 - 5 µLKeep low to prevent peak distortion from the sample solvent.
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS Parameters
Ionization ModeESI Negative & Positive (scout first)Sulfonic acids are best in negative mode; sulfones may be better in positive. Must be determined empirically.[13]
Capillary Voltage2.5 - 3.5 kVOptimize via infusion analysis.
Desolvation Temp.450 - 550 °COptimize for efficient solvent removal without degrading analytes.
Desolvation Gas Flow800 - 1000 L/hrOptimize for signal intensity.
Acquisition ModeMultiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in targeted quantification.

Self-Validation:

  • System Suitability: Before running samples, inject a standard mixture to confirm retention time stability, peak shape, and signal intensity.

  • QC Checks: Throughout the analytical batch, inject matrix-matched quality control (QC) samples at low, medium, and high concentrations to monitor accuracy and precision. Recoveries should ideally fall within 70-120% with an RSD of <20%.[11]

References

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Cadusafos (174) Residue and Analytical Aspects. Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). Challenges and Opportunities of Metabolomics. PMC. Retrieved from [Link]

  • Parvin, M. S., et al. (2023). Techniques, Databases and Software Used for Studying Polar Metabolites and Lipids of Gastrointestinal Parasites. MDPI. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Cadusafos (Ref: FMC 67825). AERU. Retrieved from [Link]

  • Ikeno, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Occupational Health. Retrieved from [Link]

  • Novakova, L., & Vlckova, H. (2013). Sample preparation for polar metabolites in bioanalysis. Analyst. Retrieved from [Link]

  • Ikeno, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. ResearchGate. Retrieved from [Link]

  • Ikeno, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. PubMed. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Chen, Y., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadusafos. Retrieved from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

  • Dettmer, K., Nürnberger, N., & Oefner, P. J. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Retrieved from [Link]

  • Waters Corporation. (2020). Evaluation of the Performance of an LC-MS/MS Method for the Determination of Anionic Polar Pesticide Residues in Crops and Foods. Retrieved from [Link]

  • Agilent. (2021). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Retrieved from [Link]

  • Novakova, L., & Vlckova, H. (2013). Sample preparation for polar metabolites in bioanalysis. ResearchGate. Retrieved from [Link]

  • Donovan, W. (n.d.). CADUSAFOS (174) First draft. FAO. Retrieved from [Link]

  • Anastassiades, M., et al. (2021). Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. ResearchGate. Retrieved from [Link]

  • EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to Inter-Laboratory Comparison for Cadusafos Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Standardized Cadusafos Analysis

Cadusafos is a potent organophosphate nematicide and insecticide used to protect crops like bananas, potatoes, and tomatoes from soil-borne pests.[1][2][3] As a synthetic organic thiophosphate, it functions by inhibiting the acetylcholinesterase enzyme, a critical component of the nervous system in both insects and mammals.[4][5] Due to its high toxicity, regulatory bodies worldwide have established Maximum Residue Levels (MRLs) for Cadusafos in food products to ensure consumer safety.[1][3]

The enforcement of these MRLs hinges on the ability of analytical laboratories to produce accurate, reliable, and comparable results. However, variability in analytical methodologies, sample matrices, and laboratory practices can lead to significant discrepancies in reported concentrations. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for Cadusafos analysis. It is designed for researchers, analytical scientists, and quality assurance professionals to benchmark their performance, validate their methods, and contribute to a harmonized approach to pesticide residue monitoring.

This document will delve into the core analytical techniques, present detailed experimental protocols, and offer a structured approach to designing and executing an ILC based on the principles outlined in ISO/IEC 17043.[6][7]

Chapter 1: Fundamental Analytical Principles

The effective analysis of Cadusafos is predicated on its physicochemical properties. It is a clear, volatile liquid with moderate water solubility (245 mg/L) and a vapor pressure of 9.0 x 10⁻⁴ mm Hg, which influences choices in extraction and chromatographic conditions.[4][8] The primary analytical techniques for organophosphate pesticides like Cadusafos are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with mass spectrometry (MS) or other selective detectors.

  • Gas Chromatography (GC): GC is a well-established technique for volatile and semi-volatile compounds. Cadusafos is amenable to GC analysis, often utilizing a phosphorus-specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) for enhanced selectivity and sensitivity.[9][10] For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

  • Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for many multi-residue pesticide analyses.[11][12] This technique offers high sensitivity and specificity, often requiring less rigorous sample cleanup compared to GC methods.

Chapter 2: The Analytical Workflow: A Comparative Overview

A successful Cadusafos analysis, regardless of the instrumental method, follows a critical workflow. Each step presents variables that can impact the final result, making it a key focus for inter-laboratory comparison.

Analytical_Workflow cluster_prep PART A: Sample Preparation cluster_analysis PART B: Instrumental Analysis & Data Processing Sample 1. Sample Homogenization Extraction 2. Solvent Extraction (e.g., QuEChERS, LLE) Sample->Extraction Transfer of representative aliquot Cleanup 3. Dispersive SPE / Column Cleanup Extraction->Cleanup Removal of matrix interferents Analysis 4. GC or LC-MS/MS Analysis Cleanup->Analysis Final Extract Injection Quant 5. Quantification & Confirmation Analysis->Quant Peak integration & calibration Report 6. Reporting & Review Quant->Report Comparison vs. MRLs

Caption: High-level workflow for Cadusafos residue analysis.

The primary divergence and source of variability between laboratories often lie in the specifics of Part A (Sample Preparation) and the choice of instrumentation in Part B (Instrumental Analysis).

Chapter 3: Methodologies and Comparative Performance

This chapter details validated protocols for the key stages of analysis, explaining the scientific rationale behind the procedural choices.

Sample Extraction: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in food matrices.[13] It combines extraction and cleanup into a streamlined process, improving laboratory throughput.

Rationale: Acetonitrile is the preferred solvent as it is miscible with water, enabling efficient extraction from high-moisture samples.[14] The subsequent addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation, partitioning the pesticides into the acetonitrile layer while removing a significant portion of water-soluble matrix components like sugars and organic acids.[15]

Protocol: Modified QuEChERS Extraction (AOAC 2007.01 Method)

  • Homogenization: Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Hydration (if needed): For dry samples, add an appropriate amount of reagent water to rehydrate.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Salting Out: Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Extraction: Immediately shake the tube vigorously for 1 minute. The MgSO₄ absorbs excess water and drives the partitioning of Cadusafos into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This results in a clean separation of the acetonitrile supernatant from the aqueous and solid phases.

Sample Clean-up: Dispersive Solid-Phase Extraction (dSPE)

Following extraction, the acetonitrile supernatant still contains matrix co-extractives like lipids and pigments (e.g., chlorophyll) that can interfere with instrumental analysis. dSPE is a rapid and effective clean-up step.

Rationale: Primary Secondary Amine (PSA) is the key sorbent for removing organic acids and some sugars. For samples with high lipid content, C18 sorbent is added to retain non-polar interferences. Graphitized Carbon Black (GCB) is highly effective at removing pigments but should be used cautiously as it can also adsorb planar pesticides.

Protocol: dSPE Clean-up

  • Aliquot Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant from the extraction step into a 2 mL dSPE centrifuge tube containing PSA and anhydrous MgSO₄.

  • Vortexing: Cap the tube and vortex for 30 seconds to ensure the extract interacts fully with the sorbents.

  • Centrifugation: Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned extract. It can be analyzed directly by LC-MS/MS or may require solvent exchange for GC analysis.

Instrumental Analysis: GC-NPD vs. LC-MS/MS

The choice of instrumental analysis is often dictated by available equipment, desired sensitivity, and the scope of the analysis (single vs. multi-residue).

Protocol 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

  • System: Agilent 6820 GC or equivalent.[16]

  • Column: DB-17 or equivalent (mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Inlet: Splitless, 250 °C.

  • Oven Program: Initial 80 °C, hold 1 min, ramp to 280 °C at 10 °C/min, hold 5 min.

  • Detector: NPD at 300 °C.

  • Rationale: The NPD is highly selective for phosphorus-containing compounds like Cadusafos, providing excellent sensitivity and minimizing interference from non-phosphorus matrix components.[16] This method is robust and cost-effective for targeted Cadusafos analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • System: Agilent 1290 Infinity LC with a 6460 Triple Quadrupole MS or equivalent.[12]

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold 2 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Monitor at least two transitions for Cadusafos (one for quantification, one for qualification) to ensure identity confirmation.

  • Rationale: LC-MS/MS offers superior sensitivity and specificity, allowing for detection at sub-ppb levels.[12] The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering, drastically reducing matrix interference and providing unambiguous compound identification.[11]

Comparative Performance Data

The following table summarizes typical performance data for the described methods, compiled from various studies. Actual performance will vary between laboratories and matrices.

ParameterGC-NPD MethodLC-MS/MS MethodAuthoritative Source / Notes
Limit of Quantitation (LOQ) ~0.005 mg/kg<0.001 mg/kg[10]
Linearity (R²) >0.999>0.999[16]
Recovery (%) 85-110%90-115%[9][10]
Repeatability (RSDr %) < 15%< 10%General expectation for validated methods
Specificity Good (P-specific detector)Excellent (MRM)[12][17]

Chapter 4: Designing an Inter-Laboratory Comparison (ILC)

An ILC, also known as a Proficiency Test (PT), is a powerful tool for evaluating laboratory performance.[18][19] The process must be meticulously planned and executed according to international standards like ISO/IEC 17043 to ensure the results are meaningful.[6][7]

ILC_Process Plan 1. Planning & Protocol Design (Define analyte, matrix, concentration) Prep 2. Test Material Preparation (Fortification of blank matrix) Plan->Prep Homog 3. Homogeneity & Stability Testing (Ensure sample uniformity & integrity) Prep->Homog Dist 4. Sample Distribution (Ship samples to participating labs) Homog->Dist Analysis 5. Laboratory Analysis (Labs use their own methods) Dist->Analysis Collect 6. Data Collection & Statistical Analysis (Calculate z-scores) Analysis->Collect Report 7. Final Report & Evaluation (Performance assessment & feedback) Collect->Report

Caption: Key stages in organizing an ISO 17043-compliant ILC.

Step-by-Step Guide:

  • Coordinator & Protocol: Appoint a coordinating body. Develop a clear protocol outlining the test matrix (e.g., banana homogenate), target concentration range for Cadusafos, timeline, and reporting format.

  • Test Material Preparation: Obtain a blank matrix certified to be free of Cadusafos. Fortify the matrix with a known concentration of a certified Cadusafos standard. Prepare a sufficient quantity to distribute to all participants.

  • Homogeneity and Stability: Before distribution, analyze multiple sub-samples of the fortified material to confirm homogeneity. The variation between sub-samples must be statistically insignificant compared to the expected variation between laboratories. Conduct stability tests to ensure the analyte does not degrade under the planned shipping and storage conditions.

  • Distribution: Ship the samples to participating laboratories under controlled temperature conditions.

  • Analysis and Reporting: Participating laboratories analyze the sample using their in-house, validated methods and report their results, including method details, to the coordinator by a set deadline.

  • Statistical Evaluation: The coordinator discards outliers and calculates the "assigned value," which is the consensus value of the analyte concentration. The performance of each laboratory is then typically evaluated using a z-score.

    • Z-score Formula: z = (x - X) / σ

      • x = result from the participating laboratory

      • X = the assigned value (consensus mean)

      • σ = the standard deviation for proficiency assessment

    • Interpretation: A z-score between -2 and +2 is generally considered satisfactory. Scores outside this range indicate a potential issue that requires investigation.

Chapter 5: Common Challenges and Troubleshooting

  • Metabolite Degradation: Cadusafos can degrade into more polar metabolites in plants and soil.[10] Analytical methods should be validated to demonstrate they are specific to the parent compound unless the regulatory framework requires monitoring of metabolites as well.

  • Matrix Effects: Complex matrices like bananas can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. This can be mitigated by using matrix-matched calibration standards or stable isotope-labeled internal standards.

  • Chromatographic Issues: Poor peak shape or shifting retention times in GC can result from a contaminated inlet liner or column degradation. Regular maintenance is crucial.

  • Extraction Inefficiency: Low recovery can indicate that the extraction solvent or technique is not optimal for the specific matrix. The efficiency of the QuEChERS method can be affected by the sample's water and fat content, sometimes requiring modifications.[13][15]

Conclusion

The accurate determination of Cadusafos residues is paramount for food safety and international trade. While both GC-NPD and LC-MS/MS are capable and robust techniques, their successful implementation depends on meticulous sample preparation and adherence to validated protocols. Inter-laboratory comparisons provide an essential, objective measure of a laboratory's analytical proficiency. By participating in such schemes, laboratories can gain confidence in their results, identify areas for improvement, and contribute to a global standard of excellence in pesticide residue analysis. This guide serves as a foundational resource for establishing and participating in these vital quality assurance programs.

References

  • CADUSAFOS (174) EXPLANATION. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Interlaboratory Comparison of Extraction Efficiency of Pesticides from Surface and Laboratory Water Using Solid-Phase Extraction Disks. ResearchGate. [Link]

  • CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions. PubMed. [Link]

  • Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of. CORE. [Link]

  • Cadusafos | C10H23O2PS2 | CID 91752. PubChem - NIH. [Link]

  • Proficiency testing providers / DIN EN ISO/IEC 17043. DAkkS - German Accreditation Body. [Link]

  • Cadusafos Facts. US Environmental Protection Agency (EPA). [Link]

  • Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. National Institutes of Health (NIH). [Link]

  • Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. ResearchGate. [Link]

  • Official Methods of Analysis of AOAC INTERNATIONAL. Oxford Academic. [Link]

  • ISO/IEC 17043. ANSI National Accreditation Board (ANAB). [Link]

  • Determination of 142 Pesticides in Fruit- and Vegetable-Based Infant Foods by Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry and Estimation of Measurement Uncertainty. ResearchGate. [Link]

  • The QuEChERS Method. European Union Reference Laboratories for Pesticide Residues. [Link]

  • Cadusafos (Ref: FMC 67825). AERU - University of Hertfordshire. [Link]

  • ISO/IEC FDIS 17043. National Association of Testing Authorities, Australia (NATA). [Link]

  • About the method. QuEChERS.com. [Link]

  • AOAC Official Method 970.52 Organochlorine and Organophosphorus Pesticide Residues. AOAC International. [Link]

  • LC-MS/MS Determination of Pesticide Residues in Fruits and Vegetables. PubMed. [Link]

  • ISO 17043 Accreditation for Proficiency Testing. College of American Pathologists. [Link]

  • Cadusafos. Wikipedia. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. US Environmental Protection Agency (EPA). [Link]

  • Multiresidue Analysis of Fourteen Organophosphorus Pesticides in Natural Waters. Journal of AOAC INTERNATIONAL. [Link]

  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. (PJLA). [Link]

  • Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. National Institutes of Health (NIH). [Link]

  • CADUSAFOS (174) First draft prepared by Dr W Donovan. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Agilent Technologies. [Link]

  • Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. Agilent Technologies. [Link]

  • Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. MDPI. [Link]

  • A.O.A.C 2005. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of Cadusafos and Other Leading Nematicides for Agricultural Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative efficacy of Cadusafos and other prominent nematicides used in modern agriculture. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic actions, field-proven performance, and standardized evaluation protocols that underpin our understanding of these critical crop protection agents. By synthesizing experimental data with established scientific principles, this guide aims to equip you with the in-depth knowledge necessary for informed decision-making in your research and development endeavors.

Introduction: The Imperative for Effective Nematode Control

Plant-parasitic nematodes represent a significant and often underestimated threat to global food security. These microscopic roundworms inhabit the soil and attack the root systems of a vast array of crops, leading to substantial yield losses and diminished crop quality. The economic impact of nematode-induced crop damage is estimated to be in the billions of dollars annually. Consequently, the development and strategic deployment of effective nematicides are paramount for sustainable agricultural productivity.

Cadusafos, an organophosphate nematicide, has long been a tool in the management of a broad spectrum of plant-parasitic nematodes. However, the agricultural landscape is continually evolving, with the emergence of new nematicidal compounds possessing novel modes of action and varying efficacy profiles. This guide provides a critical comparison of Cadusafos with other key nematicides, including other organophosphates, carbamates, avermectins, and the newer generation of succinate dehydrogenase inhibitors, to provide a holistic view of the available chemical control options.

Mechanisms of Action: A Molecular Perspective on Nematicidal Activity

Understanding the mode of action of a nematicide is fundamental to its effective and sustainable use. It informs application strategies, resistance management, and the potential for non-target effects. The nematicides discussed in this guide can be broadly categorized based on their molecular targets within the nematode nervous and muscular systems or their impact on cellular respiration.

Acetylcholinesterase (AChE) Inhibitors: The Organophosphate and Carbamate Class

Cadusafos belongs to the organophosphate class of nematicides, which, along with carbamates like Oxamyl, function as inhibitors of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of nematodes and other animals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

By inhibiting AChE, these nematicides lead to an accumulation of ACh in the synapse, causing continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis and, ultimately, the death of the nematode.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Initiates Cadusafos Cadusafos / Oxamyl Cadusafos->AChE Inhibits caption Fig 1: Mode of action of AChE inhibiting nematicides.

Fig 1: Mode of action of AChE inhibiting nematicides.
Succinate Dehydrogenase Inhibitors (SDHIs): A Novel Approach

A newer class of nematicides, which includes Fluopyram, employs a different mode of action by targeting the nematode's mitochondrial respiratory chain. Specifically, Fluopyram inhibits Complex II, also known as succinate dehydrogenase (SDH). This enzyme is a key component of both the citric acid cycle and the electron transport chain.

By blocking the activity of SDH, Fluopyram disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This leads to a rapid depletion of cellular energy, resulting in paralysis and death of the nematode.[1] The selectivity of Fluopyram for nematodes over non-target organisms is attributed to differences in the structure of the SDH enzyme complex.[1]

SDHI_MoA cluster_mitochondrion Nematode Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized to Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons transferred to ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP (Energy) ATP_Synthase->ATP Fluopyram Fluopyram Fluopyram->SDH Inhibits caption Fig 2: Mode of action of SDHI nematicides.

Fig 2: Mode of action of SDHI nematicides.
Avermectins: Modulators of Glutamate-Gated Chloride Channels

Abamectin, a widely used nematicide and insecticide, belongs to the avermectin class of compounds. Its mode of action involves the modulation of glutamate-gated chloride channels, which are found in the nerve and muscle cells of invertebrates.

Abamectin binds to these channels, leading to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, making it less likely to fire an action potential. The resulting inhibition of nerve signals to the muscles causes a flaccid paralysis in the nematode, leading to its death.

Avermectin_MoA cluster_cell_membrane Nerve/Muscle Cell Membrane Glutamate_Channel Glutamate-Gated Chloride Channel Hyperpolarization Hyperpolarization Glutamate_Channel->Hyperpolarization Leads to Chloride_Ions Chloride Ions (Cl-) Chloride_Ions->Glutamate_Channel Influx through Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Abamectin Abamectin Abamectin->Glutamate_Channel Binds to and opens caption Fig 3: Mode of action of Avermectin nematicides.

Fig 3: Mode of action of Avermectin nematicides.

Comparative Efficacy: A Data-Driven Analysis

The field performance of a nematicide is the ultimate measure of its utility. Efficacy is influenced by a multitude of factors, including the target nematode species, crop type, soil characteristics, application method, and environmental conditions. This section presents a comparative analysis of Cadusafos and other leading nematicides based on data from published field and laboratory studies.

Efficacy Against Root-Knot Nematodes (Meloidogyne spp.)

Root-knot nematodes are among the most economically damaging plant-parasitic nematodes worldwide. The following tables summarize the comparative efficacy of various nematicides against Meloidogyne species in different crops.

Table 1: Comparative Efficacy Against Meloidogyne incognita on Tomato

NematicideApplication Rate (a.i.)% Reduction in Galls% Reduction in J2 in Soil% Reduction in Egg MassesReference
Cadusafos Recommended Rate96.5%94.6%98.6%[2]
CarbofuranRecommended Rate95.1%94.3%97.1%[2]
EthoprophosRecommended Rate92.1%91.4%94.3%[2]
FosthiazateRecommended Rate93.5%92.9%95.7%[2]
FenamiphosRecommended Rate90.6%90.0%92.9%[2]
OxamylRecommended Rate94.3%93.6%96.4%[2]
Fluopyram500 g/haInconsistentInconsistentInconsistent[3]

Table 2: Comparative Efficacy Against Various Meloidogyne Species on Tomato

NematicideTarget Species% Reproduction SuppressionReference
FluensulfoneM. enterolobii, M. floridensis, M. haplanaria, M. incognita>90.0%[4]
Fluopyram M. floridensis, M. haplanaria, M. incognita>50.0%[4]
M. enterolobii24.3%[4]
Oxamyl M. floridensis, M. incognita>50.0%[4]
M. enterolobii23.2%[4]
M. haplanaria38.7%[4]
Efficacy Against Cyst Nematodes (Globodera spp.)

Cyst nematodes, such as the potato cyst nematode, are notoriously difficult to control due to the protective cyst stage.

Table 3: Comparative Efficacy Against Globodera rostochiensis on Potato

NematicideApplication Rate (a.i.)Yield IncreaseReference
Fosthiazate Not specified21-34%[5]
Fluopyram Not specified21-34%[5]
Efficacy Against Reniform Nematodes (Rotylenchulus reniformis)

The reniform nematode is a major pest of cotton and other crops in warmer climates.

Table 4: Comparative Efficacy Against Rotylenchulus reniformis on Cotton

NematicideApplication% Reduction in Nematode PopulationReference
Oxamyl (with Aldicarb)Foliar24.5 - 30%[6]
Aldicarb (alone)At planting-[6]
Efficacy Against Lesion Nematodes (Pratylenchus spp.)

Lesion nematodes have a wide host range and can cause significant damage to a variety of crops.

Table 5: Comparative Efficacy Against Pratylenchus penetrans on Potato

NematicideApplication Rate (a.i.)Yield IncreaseReference
Cadusafos 4 kg/ha 26%[7]
Carbofuran6 kg/ha 13%[7]

Experimental Protocols: Ensuring Scientific Rigor in Nematicide Efficacy Trials

The trustworthiness of efficacy data is intrinsically linked to the rigor of the experimental design and execution. Adherence to standardized protocols is essential for generating reliable and comparable data. The European and Mediterranean Plant Protection Organization (EPPO) provides a framework for conducting efficacy evaluation trials for plant protection products, including nematicides.

A Standardized Field Trial Protocol for Nematicide Efficacy Evaluation

The following protocol is based on the principles outlined by the EPPO for conducting field trials to evaluate the efficacy of nematicides.[8]

Objective: To determine the efficacy of a test nematicide in controlling a target plant-parasitic nematode species on a specific crop under field conditions.

1. Site Selection and Characterization:

  • Rationale: The trial site must have a history of infestation with the target nematode species to ensure sufficient and uniform nematode pressure for a valid efficacy assessment.
  • Procedure:
  • Select a field with a known history of the target nematode and crop.
  • Conduct a pre-trial nematode survey to confirm the presence and determine the population density of the target nematode.[9] Soil samples should be collected from the root zone and analyzed by a qualified nematologist.
  • Characterize the soil type, including texture, pH, and organic matter content, as these factors can influence nematicide efficacy.

2. Experimental Design:

  • Rationale: A robust experimental design is crucial for minimizing the effects of field variability and ensuring that observed differences between treatments are statistically significant.
  • Procedure:
  • Employ a randomized complete block design (RCBD) with a minimum of four replicates.
  • Each block should contain plots that are as uniform as possible in terms of soil characteristics and initial nematode density.
  • Include an untreated control and a standard reference nematicide for comparison.

3. Plot Size and Management:

  • Rationale: Plot size should be sufficient to minimize edge effects and allow for representative sampling and yield assessment.
  • Procedure:
  • Establish plots of a size appropriate for the crop and application equipment.
  • Maintain a buffer zone between plots to prevent cross-contamination.
  • Follow standard agronomic practices for the crop throughout the trial, ensuring that these practices are applied uniformly across all plots.

4. Nematicide Application:

  • Rationale: Accurate and uniform application of the nematicide is critical for obtaining reliable results.
  • Procedure:
  • Calibrate application equipment prior to use to ensure the correct dosage is applied.
  • Apply the nematicide according to the proposed label recommendations, including application method (e.g., broadcast, in-furrow, drip irrigation), timing, and rate.
  • Record all details of the application, including the date, time, weather conditions, and equipment used.

5. Data Collection:

  • Rationale: A comprehensive set of data should be collected to assess both the nematicidal efficacy and the impact on the crop.
  • Procedure:
  • Nematode Population Density: Collect soil and root samples from each plot at various time points (e.g., mid-season and at harvest) to assess the impact of the treatments on nematode populations.[9]
  • Crop Damage Assessment: At the end of the growing season, assess crop damage, such as root galling for root-knot nematodes, on a standardized scale.
  • Crop Yield: Harvest the crop from a designated area within each plot and measure the yield.

6. Statistical Analysis:

  • Rationale: Statistical analysis is necessary to determine if the observed differences between treatments are statistically significant.
  • Procedure:
  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA).[1]
  • If the ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

Site_Selection [label="1. Site Selection & Characterization"]; Experimental_Design [label="2. Experimental Design (RCBD)"]; Plot_Establishment [label="3. Plot Establishment"]; Nematicide_Application [label="4. Nematicide Application"]; Data_Collection [label="5. Data Collection\n(Nematode Counts, Crop Damage, Yield)"]; Statistical_Analysis [label="6. Statistical Analysis (ANOVA)"]; Report [label="7. Report & Interpretation"];

Site_Selection -> Experimental_Design; Experimental_Design -> Plot_Establishment; Plot_Establishment -> Nematicide_Application; Nematicide_Application -> Data_Collection; Data_Collection -> Statistical_Analysis; Statistical_Analysis -> Report;

caption[label="Fig 4: Workflow for a standardized nematicide efficacy field trial.", fontsize=10, fontcolor="#5F6368"]; }

Fig 4: Workflow for a standardized nematicide efficacy field trial.

Conclusion: An Integrated Approach to Nematode Management

The selection of a nematicide is a critical decision that should be based on a thorough understanding of its efficacy against the target nematode, its mode of action, and its fit within an integrated pest management (IPM) program. Cadusafos, as an established organophosphate nematicide, has demonstrated efficacy against a range of nematode species. However, the development of newer nematicides with different modes of action, such as Fluopyram, offers valuable alternatives for resistance management and improved safety profiles.

The data presented in this guide highlight that there is no single "best" nematicide for all situations. Efficacy is highly dependent on the specific crop-nematode system. Therefore, a data-driven approach, supported by rigorous field trials conducted according to standardized protocols, is essential for making informed decisions. By understanding the comparative efficacy and modes of action of different nematicides, researchers and drug development professionals can contribute to the development of more effective and sustainable nematode management strategies for a food-secure future.

References

  • Saleh, A., Altaş, A., Evlice, E., Özer, G., Imren, M., & Dababat, A. (2022). THE EFFICACY of FOSTHIAZATE, FLUOPYRAM, AND PAECILOMYCES LILACINUS AGAINST FIELD POPULATION OF GLOBODERA ROSTOCHIENSIS. Nematropica, 52(1). Available at: [Link]

  • Ploeg, A., McCarville, M., & Miyao, E. (2024). Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes. ResearchGate. Available at: [Link]

  • Ibrahim, I. K. A., Mokbel, A. A., & Handoo, Z. A. (2010). Efficacy of Six Nematicides and Six Commercial Bioproducts Against Root-Knot Nematode, Meloidogyne incognita on Tomato. Journal of American Science, 6(12), 934-941. Available at: [Link]

  • Grabau, Z. J., & Noling, J. W. (2021). Meloidogyne incognita management by nematicides in tomato production. PubMed Central. Available at: [Link]

  • Baniya, A., Katuwal, S., & Pokhrel, R. R. (2025). Effect of Non-Fumigant Nematicides on Reproduction of Recently Detected Meloidogyne Species in Georgia Under Greenhouse Conditions in Tomato. MDPI. Available at: [Link]

  • Quénéhervé, P., Mateille, T., & Topart, P. (1991). Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of banana cv. Poyo in the Ivory Coast. CORE. Available at: [Link]

  • Karpouzas, D. G., Giannakou, I. O., & Walker, A. (2005). Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. PubMed. Available at: [Link]

  • Schleker, A. S. S., Rist, M., Matera, C., Damijonaitis, A., Collienne, U., Matsuoka, K., ... & Grundler, F. M. W. (2022). Mode of action of fluopyram in plant-parasitic nematodes. ResearchGate. Available at: [Link]

  • Crow, W. T. (2023). Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf. PubMed Central. Available at: [Link]

  • Mueller, J. D., & Noling, J. W. (1997). Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective. Florida Online Journals. Available at: [Link]

  • Faske, T. R., & Hurd, K. (2015). Nematicidal activity of abamectin, fluopyram, and iprodione on Meloidogyne incognita.
  • Haque, Z., & Khan, M. R. (2023). Nematicidal effect of fluopyram and fluensulfone against rice root-knot nematode, Meloidogyne graminicola. Russian Journal of Nematology. Available at: [Link]

  • Lawrence, K. S., McLean, K. S., & Lawrence, G. W. (2006). Effect of Foliar Applications of Oxamyl with Aldicarb for the Management of Rotylenchulus reniformis on Cotton. PubMed Central. Available at: [Link]

  • Phani, V., Khan, M. R., & Dutta, T. K. (2021). Nematicide-an overview of the current status and future scope. Brajrajnagar, Jharsuguda, Odisha, India: Department of Plant Pathology, College of Agriculture, Odisha University of Agriculture and Technology.
  • Jones, J. T., Haegeman, A., Danchin, E. G., Gaur, H. S., Helder, J., Jones, M. G., ... & Perry, R. N. (2013). Top 10 plant-parasitic nematodes in molecular plant pathology.
  • Norshie, P. M., Grove, I. G., & Back, M. A. (2016). Field evaluation of the nematicide fluensulfone for control of the potato cyst nematode Globodera pallida. PubMed Central. Available at: [Link]

  • Whitehead, A. G. (1997). Plant-parasitic nematodes: their importance and control.
  • Lawrence, K., McLean, K., & Lawrence, G. (2006). Effect of Foliar Applications of Oxamyl with Aldicarb for the Management of Rotylenchulus reniformis on Cotton. PubMed Central. Available at: [Link]

  • Kokalis-Burelle, N. (2015). REVIEW OF THE NON-FUMIGANT NEMATICIDES OXAMYL AND FOSTHIAZATE AS METHYL BROMIDE ALTERNATIVES. CABI Digital Library. Available at: [Link]

  • Abdel-Razik, A. B. (2018). Efficacy of three Bio-pesticide products and oxamyl against citrus nematode (Tylenchulus semipenetrans) and on productivity of Washington navel orange trees. ResearchGate. Available at: [Link]

  • Safdar, H., & Khan, S. A. (2012). Control of Meloidogyne incognita (Kofoid and White) Chitwood by Cadusafos (Rugby (R)) on Tomato. ResearchGate. Available at: [Link]

  • Watson, T. T., & Desaeger, J. (2019). Nematicide influence on cotton yield and plant-parasitic nematodes in conventional and sod-based crop rotation. PubMed. Available at: [Link]

  • Hamm, C. S., Watson, T. T., & Gregorie, J. C. (2023). Evaluation of fumigant and non-fumigant nematicides for management of Rotylenchulus reniformis on sweetpotato.
  • EPPO. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. Available at: [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 2, Effects on Biotic Systems, Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD. Available at: [Link]

  • Waisen, P., Cheng, Z., & Lee, D. H. (2020). Statistical methods for analyzing nematicide efficacy trial data.
  • Philis, J. (1997). EFFECT OF CADUSAFOS AND CARBOFURAN AGAINST PRATYLENCHUS PENETRANS AND SOME ECTOPARASITIC NEMATODES INFESTING POTATO IN CYPRUS. Florida Online Journals. Available at: [Link]

  • D'Errico, G., Marra, R., Vinale, F., Landi, S., Roversi, P. F., & Woo, S. L. (2020). Comparative efficacy of arbuscular mycorrhizal fungi and abamectin-based pesticide to manage the root-knot nematode infestation on tomato plants. Frontiers in Microbiology, 11, 584913.
  • Norshie, P. M., Grove, I. G., & Back, M. A. (2016). Field evaluation of the nematicide fluensulfone for control of the potato cyst nematode Globodera pallida. Pest management science, 72(10), 2001-2007.
  • EPPO. (2021). PP 1/181(5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Bulletin, 51(3), 441-453. Available at: [Link]

  • Ahmed, S., Agudelo, P., & Gerard, P. (2014). DIFFERENTIAL SUSCEPTIBILITY TO OXAMYL OF THREE PLANT PARASITIC NEMATODES. PubMed Central. Available at: [Link]

  • Godinez-Vidal, D., & Groen, S. C. (2022). In vitro compound toxicity protocol for nematodes. eScholarship.org. Available at: [Link]

Sources

A Comparative Guide to Cadusafos and Oxamyl for Nematode Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nematicide Dichotomy

Plant-parasitic nematodes represent a persistent and significant threat to global agriculture, inflicting billions of dollars in crop losses annually. Management of these microscopic pests is a complex challenge, often necessitating the use of chemical nematicides. Among the non-fumigant options, the organophosphate Cadusafos and the carbamate Oxamyl are two prominent compounds, each with a distinct profile of efficacy, application, and environmental behavior.

This guide provides an in-depth, objective comparison of Cadusafos and Oxamyl. It moves beyond a simple cataloging of features to explain the causal relationships between their chemical properties, field performance, and toxicological profiles. By synthesizing experimental data and established scientific principles, this document aims to equip researchers and crop protection professionals with the critical insights needed to make informed decisions in the development and implementation of nematode management strategies. We will dissect their mechanisms of action, evaluate comparative efficacy from field and laboratory studies, detail representative experimental protocols, and weigh their environmental and toxicological considerations.

Foundational Properties: A Head-to-Head Comparison

The fundamental differences in the chemical nature of Cadusafos and Oxamyl dictate their behavior in both the target organism and the environment. Cadusafos is an aliphatic organophosphate, while Oxamyl belongs to the oxime carbamate class of pesticides.[1][2] This distinction is the primary determinant of their systemic activity, persistence, and application versatility.

PropertyCadusafosOxamyl
Chemical Class Organophosphate[1]Oxime Carbamate[2]
Mode of Action Acetylcholinesterase (AChE) Inhibitor[1]Acetylcholinesterase (AChE) Inhibitor[2]
Systemic Activity Non-systemic, contact action[3][4]Systemic, contact action[2][5]
Primary Action Nematicidal, Insecticidal[3][6]Nematicidal, Insecticidal, Acaricidal[2][7]
Soil Persistence More persistent; half-life can be 20+ days[8][9]Less persistent; half-life from hours to a few days[10]
Application Method Primarily soil-applied (granular) at planting[8][11]Versatile: foliar, soil, drip irrigation (chemigation)[5][12]
Post-Emergence Use NoYes, a key benefit[5]
Acute Oral Toxicity (Rat LD₅₀) ~37.1 mg/kg[10]~5.4 mg/kg[10]
Groundwater Risk Reportedly lower risk[4][13]Higher potential due to high water solubility[2][10]

Mechanism of Action: A Shared Lethal Pathway

Despite their different chemical classes, both Cadusafos and Oxamyl exert their nematicidal effect through the same critical biochemical pathway: the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a vital enzyme in the nervous system of nematodes (and mammals), responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic junctions.

  • Normal Nerve Function: Acetylcholine is released from a presynaptic neuron, travels across the synapse, and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly breaks down ACh to terminate the signal, allowing the neuron to repolarize and prepare for the next impulse.

  • Inhibition by Nematicide: Both Cadusafos (an organophosphate) and Oxamyl (a carbamate) bind to the active site of AChE, effectively inactivating the enzyme.

  • Toxic Accumulation: With AChE inhibited, acetylcholine accumulates unabated in the synaptic cleft.

  • Result: The continuous stimulation of ACh receptors leads to neuromuscular paralysis, disruption of essential behaviors like feeding and movement, and ultimately, death of the nematode.[1][2] Interestingly, some research suggests Oxamyl may initially paralyze nematodes, with the potential for recovery after a few weeks if the dose is not lethal.[14]

AChE_Inhibition_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Nematicide-Induced Inhibition ACh_Release Acetylcholine (ACh) Released Synapse Synaptic Cleft ACh_Release->Synapse 1. ACh_Receptor ACh Receptor Binding (Nerve Impulse) Synapse->ACh_Receptor 2. AChE Acetylcholinesterase (AChE) Enzyme Synapse->AChE 3. ACh_Receptor->AChE Breakdown ACh Breakdown (Signal Termination) AChE->Breakdown 4. Nematicide Cadusafos or Oxamyl AChE_Inhibited Inhibited AChE Nematicide->AChE_Inhibited Binds & Inhibits ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Prevents Breakdown Paralysis Continuous Nerve Firing -> Paralysis & Death ACh_Accumulation->Paralysis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Cadusafos and Oxamyl.

Comparative Efficacy: Field and Laboratory Evidence

The practical utility of a nematicide is determined by its performance against target nematode species in specific cropping systems. Experimental data reveals a nuanced picture of the relative efficacies of Cadusafos and Oxamyl.

Spectrum of Activity and Performance

Both nematicides demonstrate broad-spectrum activity, though studies often highlight superior performance under different conditions or against different nematode species.

  • Cadusafos: Multiple studies have identified Cadusafos as a highly effective nematicide. In trials on chickpea and tomato, it was found to be the most effective agent against the root-knot nematode (Meloidogyne incognita) and the reniform nematode (Rotylenchulus reniformis).[8] Similarly, in banana plantations in the Ivory Coast, Cadusafos provided better control of nematode populations than other non-fumigant nematicides, even at lower dosages, leading to significant yield increases of up to 48.8% over the non-treated control.[15] Laboratory experiments confirm its strong nematicidal properties, with a 1% solution causing 100% mortality of M. incognita juveniles and effectively inhibiting egg hatching.[16]

  • Oxamyl: Oxamyl is valued for its systemic action, which allows for post-emergence application.[5] It provides adequate nematode control for a period of 48-56 days after application.[9] Its efficacy is demonstrated in its ability to suppress populations of Radopholus similis and Helicotylenchus multicinctus within banana roots and prevent invasion when applied as a foliar spray.[17] However, its effectiveness can be limited by its rapid degradation in the soil.[9][10] In some comparative studies, Oxamyl's performance was adequate but could be surpassed by more persistent compounds like fosthiazate.[9]

Quantitative Efficacy Data Summary
CropTarget Nematode(s)Nematicide(s)Key FindingsReference
TomatoMeloidogyne incognitaCadusafosA 1% solution resulted in 100% juvenile mortality and significantly reduced root penetration and development.[16]
BananaRadopholus similis, Helicotylenchus multicinctus, etc.Cadusafos, Aldicarb, IsazophosCadusafos was superior in controlling nematode populations, even at lower doses. Increased yield by 15.6% over aldicarb and 48.8% over control.[15]
Tomato, ChickpeaM. incognita, Rotylenchulus reniformisCadusafos, Triazophos, etc.Cadusafos was the most effective nematicide tested for controlling both nematode species.[8]
VariousRoot-knot nematodesOxamyl, Fenamiphos, Fosthiazate, CadusafosOxamyl provided adequate control for 48-56 days. Fosthiazate was most efficient due to persistence. Cadusafos failed to provide adequate control in this specific study.[9]
BananaR. similis, H. multicinctusOxamyl (foliar spray)Foliar applications prevented nematode invasion and suppressed existing infections within the roots.[17]

Experimental Protocol: Greenhouse Efficacy Assay

To ensure trustworthy and reproducible results, nematicide efficacy must be evaluated under controlled conditions. The following protocol describes a standard greenhouse pot study for assessing the efficacy of Cadusafos and Oxamyl against root-knot nematodes on a susceptible host like tomato. This self-validating system includes untreated and inoculated controls to establish a baseline for nematode damage and ensure the viability of the inoculum.

Objective

To compare the efficacy of pre-planting soil incorporation of Cadusafos and post-transplant application of Oxamyl in controlling Meloidogyne incognita on tomato (Solanum lycopersicum) under greenhouse conditions.

Materials
  • Tomato seedlings (e.g., cv. Rutgers), 3-4 weeks old.

  • Sterilized potting mix (e.g., sand:soil, 1:1 v/v).

  • M. incognita inoculum (second-stage juveniles, J2).

  • Granular Cadusafos (e.g., 10 G) and liquid Oxamyl (e.g., 240 SL).

  • 15-cm diameter plastic pots.

  • Greenhouse maintained at 25-28°C.

Step-by-Step Methodology
  • Treatment Preparation:

    • Cadusafos Group: Thoroughly mix the calculated amount of Cadusafos granules into the potting medium to achieve the desired application rate (e.g., 1.0 kg a.i./ha equivalent).

    • Control Groups: Prepare pots with sterilized soil only (Negative Control) and pots with sterilized soil to be inoculated (Positive/Inoculated Control).

  • Transplanting: Transplant one healthy tomato seedling into each pot.

  • Acclimatization: Allow plants to acclimate for 3-5 days.

  • Inoculation:

    • For all groups except the Negative Control, create three small holes in the soil around the base of each plant.

    • Pipette a suspension containing approximately 5,000 M. incognita J2 into the holes.

  • Oxamyl Application:

    • Seven days post-inoculation, apply Oxamyl to the designated treatment group as a soil drench at the recommended rate. This timing simulates a post-emergence/transplant application scenario.

  • Experimental Design & Maintenance:

    • Arrange pots in a completely randomized design with 5-6 replications per treatment group.

    • Water plants as needed and maintain standard greenhouse conditions for 45-60 days.

  • Data Collection & Assessment (at termination):

    • Plant Growth Parameters: Measure plant height, shoot fresh weight, and shoot dry weight.

    • Nematode Assessment:

      • Carefully wash soil from the roots.

      • Rate root galling using a standard 0-5 or 0-10 scale.

      • Count the number of egg masses per root system after staining (e.g., with Phloxine B).

      • Extract and count the final J2 population from a 100 cc subsample of soil from each pot.

Greenhouse_Protocol_Workflow start Start: Prepare Materials prep Step 1: Prepare Soil Treatments (Cadusafos & Controls) start->prep transplant Step 2: Transplant Tomato Seedlings prep->transplant acclimate Step 3: Acclimatize Plants (3-5 Days) transplant->acclimate inoculate Step 4: Inoculate with M. incognita J2 acclimate->inoculate oxamyl_app Step 5: Apply Oxamyl (7 Days Post-Inoculation) inoculate->oxamyl_app maintain Step 6: Maintain in Greenhouse (45-60 Days) oxamyl_app->maintain data Step 7: Terminate & Collect Data (Growth & Nematode Parameters) maintain->data end End: Analyze Results data->end

Caption: Workflow for a comparative greenhouse nematicide efficacy trial.

Application Strategies: The Impact of Systemicity

The difference in systemic activity is a critical factor influencing how Cadusafos and Oxamyl are deployed in the field.

  • Cadusafos (Non-systemic): As a non-systemic, contact nematicide, Cadusafos must be placed directly in the root zone to be effective.[3] It is almost exclusively available in granular formulations and applied at or just before planting.[13] Common methods include:

    • In-furrow application: Granules are applied directly into the planting furrow.

    • Band application: Granules are applied in a narrow band over the seed row.

    • Spot application: Precise placement in the root zone for crops like bananas.[11] This approach creates a protective barrier around the developing root system.

  • Oxamyl (Systemic): Oxamyl's ability to be absorbed and translocated within the plant allows for much greater application flexibility.[2][5] This is a significant operational advantage, as it is one of the few nematicides that can be used after the crop has emerged to manage nematode populations during the growing season.[5] Application methods include:

    • Foliar Spray: Oxamyl is absorbed by the leaves and translocated down to the roots, where it can control nematodes.[17][18]

    • Drip Irrigation (Chemigation): Injected into the irrigation system for direct delivery to the root zone.[5]

    • Soil Injection/Drench: Applied to the soil surface and followed by irrigation to move it into the root profile.[5]

Toxicology and Environmental Considerations

Both Cadusafos and Oxamyl are classified as highly toxic compounds, necessitating stringent safety protocols during handling and application.[10] Their environmental fate, however, differs significantly.

  • Human Health: As potent AChE inhibitors, both nematicides are severely acutely toxic to mammals via oral, dermal, and inhalation routes.[1] Oxamyl is notably more toxic on an acute oral basis (LD₅₀ ~5.4 mg/kg) than Cadusafos (LD₅₀ ~37.1 mg/kg).[10] Exposure can lead to neurotoxic effects, and strict adherence to re-entry intervals (REI) and personal protective equipment (PPE) is mandatory.

  • Environmental Fate and Ecotoxicity:

    • Oxamyl: Is characterized by high water solubility and a low log P value (-0.47), indicating it is mobile in soil and has the potential to leach into groundwater.[2][10] However, this risk is partially mitigated by its rapid degradation, with a soil half-life often lasting only a few days, influenced by soil pH and temperature.[4][10] Repeated applications can sometimes lead to enhanced microbial degradation, further shortening its persistence.[4] It poses acute and chronic risks to non-target organisms, particularly birds and mammals.[5][19]

    • Cadusafos: Is more persistent in the soil, which contributes to its longer window of efficacy but also means a longer presence in the environment.[9] It is reported to have a reduced risk of groundwater contamination compared to more mobile compounds.[4][13] Like Oxamyl, it is toxic to wildlife, and formulations are often designed to be unattractive to birds.[11]

Resistance Management

The risk of plant-parasitic nematodes developing resistance to nematicides is considered very low, in stark contrast to insects and other pests.[4][20] This is attributed to several factors:

  • Infrequent Application: Nematicides are typically applied only once or twice per season.[20]

  • Large Refugia: A significant portion of the nematode population exists in the soil untreated, diluting any selection pressure.[20]

  • Nematode Ecology: The life cycle and population dynamics of nematodes are less conducive to rapid resistance development.[20] While documented cases of field resistance are rare, rotating chemical classes (e.g., between an organophosphate like Cadusafos and a carbamate like Oxamyl) remains a cornerstone of good agricultural practice to delay any potential onset.

Conclusion: A Synthesis of Strengths and Weaknesses

The choice between Cadusafos and Oxamyl is not a matter of universal superiority but of strategic selection based on the specific agricultural context.

  • Cadusafos is a powerful, persistent, non-systemic nematicide ideal for at-planting protection . Its strength lies in creating a durable protective zone for establishing crops, offering high efficacy against key nematode species like Meloidogyne and Rotylenchulus. Its lower mobility is an advantage in minimizing groundwater contamination risk.

  • Oxamyl is a versatile, systemic nematicide whose primary advantage is its application flexibility , including unique post-emergence use. Its rapid degradation is a double-edged sword: it reduces environmental persistence and long-term residue concerns but may shorten the duration of control, potentially requiring multiple applications. Its high acute toxicity and potential for leaching demand careful management.

Ultimately, the optimal strategy may involve an integrated approach. For instance, a persistent nematicide like Cadusafos could be used at planting, followed by a systemic, post-emergence application of Oxamyl later in the season if nematode pressure resurges. The decision must be guided by rigorous soil sampling, knowledge of the target nematode species, crop phenology, environmental stewardship goals, and the prevailing regulatory landscape.

References

  • Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil and Uptake by Chickpea and Tomato Crops under Tropical Conditions. (2025).
  • Effect of cadusafos compared with three other non-fumigant nematicides on the control of nematodes and on the yield of. (n.d.). CORE.
  • Cadusafos (Ref: FMC 67825). (2025). AERU, University of Hertfordshire.
  • Control of Meloidogyne incognita (Kofoid and White) Chitwood by Cadusafos (Rugby (R)) on Tomato. (2025).
  • Cadusafos: Dietary Risk Assessment Upd
  • Effects of the nematicide oxamyl on life cycle stages of Globodera rostochiensis. (2025).
  • Oxamyl (PC 103801): Benefits, Use, and Usage in Cucurbits. (n.d.).
  • From Old-Generation to Next-Generation Nem
  • Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nem
  • The Nematicide cadusafos and some properties. (n.d.). Source not specified.
  • Oxamyl in Agriculture: Enhancing Yield with Effective Pest Control. (n.d.). Source not specified.
  • NEM
  • Policy: Exceptional Use v1.9. (2025). The Rainforest Alliance Knowledge Hub.
  • Nematode Management : Nematicides. (n.d.). TNAU Agritech Portal :: Crop Protection.
  • Oxamyl (Ref: DPX D1410). (n.d.). AERU, University of Hertfordshire.
  • Nematicidal Effects of Oxamyl Applied to Leaves of Banana Seedlings. (n.d.). Source not specified.
  • Oxamyl Proposed Interim Registration Review Decision. (2018).
  • OXAMYL 310 SL. (n.d.). Harvest Chemicals.
  • Nematodes, nematicides and resistance management. (n.d.). IRAC.
  • US EPA, Pesticide Product Label, OXAMYL 24 INSECTICIDE/NEM

Sources

Comparative study of Cadusafos and triazophos efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Cadusafos and Triazophos Efficacy Content Type: Publish Comparison Guide

Executive Summary: The Specialist vs. The Generalist

In the landscape of organophosphate (OP) crop protection, Cadusafos and Triazophos represent two distinct strategic approaches to pest management. While both share the core mechanism of acetylcholinesterase (AChE) inhibition, their physicochemical properties dictate divergent field applications.

  • Cadusafos (The Soil Specialist): Characterized by high soil persistence and low mobility, Cadusafos is the superior choice for subterranean pest management , specifically against recalcitrant nematodes like Meloidogyne spp. Its efficacy is driven by prolonged residual activity in the rhizosphere.

  • Triazophos (The Broad-Spectrum Generalist): With higher volatility and a broader insecticidal spectrum, Triazophos is effective against foliar pests and some soil insects but lacks the persistence required for deep-soil nematode eradication. It serves better as a contact/stomach poison for active insect populations.

Verdict: For Nematode Control , Cadusafos is statistically superior.[1] For Broad-Spectrum Insect Control (borers, leaf miners) with lower soil residue concerns, Triazophos is the preferred alternative.

Mechanistic Profile: AChE Inhibition Kinetics

Both compounds act as irreversible inhibitors of Acetylcholinesterase (AChE), leading to synaptic accumulation of acetylcholine and subsequent paralysis. However, their delivery to the target site differs significantly.

Pathway Visualization: Organophosphate Neurotoxicity

AChE_Inhibition OP Organophosphate (Cadusafos / Triazophos) AChE Active AChE Enzyme (Serine Hydroxyl Group) OP->AChE Bind & Phosphorylate Complex Phosphorylated AChE (Inhibited Complex) AChE->Complex Irreversible Inhibition ACh Acetylcholine (ACh) Neurotransmitter ACh->AChE Normal Hydrolysis (Blocked) Synapse Synaptic Cleft Accumulation ACh->Synapse Accumulates Receptor Post-Synaptic Cholinergic Receptors Synapse->Receptor Overstimulation Effect Continuous Depolarization (Paralysis/Death) Receptor->Effect Signal Cascade

Figure 1: Mechanism of Action. Both compounds phosphorylate the serine hydroxyl group within the AChE active site, preventing the hydrolysis of acetylcholine.

Nematicidal Efficacy: Case Study (Meloidogyne incognita)

Experimental data confirms Cadusafos as the dominant nematicide.[2][3] Its lipophilicity allows it to penetrate the nematode cuticle effectively while its soil persistence ensures contact with juveniles (J2) over critical infection windows.

Comparative Efficacy Data (Root-Knot Nematode)
MetricCadusafos (Soil Treatment)Triazophos (Soil Treatment)Statistical Significance
Target Stage J2 Juveniles & Egg MassesPrimarily J2 JuvenilesCadusafos impacts egg hatching significantly more.
Mortality (48h) 98 - 100% (at 1-2 µg/g soil)17 - 40% (at similar rates)Cadusafos shows ~2.5x higher acute lethality.
Gall Reduction >77% Reduction in Root Gall Index<20% Reduction in Root Gall IndexTriazophos fails to prevent root penetration effectively.
Soil Half-Life 22 - 45 Days (High Persistence)8 - 20 Days (Moderate/Low Persistence)Cadusafos provides season-long protection.

Key Insight: In comparative studies on tomato and banana crops, Cadusafos (4g a.i./plant) consistently outperformed Triazophos, reducing nematode populations by >90% compared to controls. Triazophos often requires higher application frequencies to achieve comparable suppression, increasing resistance risks.

Environmental Fate & Persistence[3][5]

The "staying power" of a chemical in the rhizosphere is the primary determinant of nematicidal success.

Soil Dissipation Workflow

Soil_Fate cluster_Cad Cadusafos Fate cluster_Tri Triazophos Fate C_Soil Applied to Soil (Granule/Liquid) C_Persist High Adsorption (Low Leaching) C_Soil->C_Persist C_Action Prolonged Contact (20-45 Days) C_Persist->C_Action T_Soil Applied to Soil (Liquid/Spray) T_Degrade Rapid Hydrolysis & Volatilization T_Soil->T_Degrade T_Action Short Contact (7-15 Days) T_Degrade->T_Action

Figure 2: Environmental Persistence. Cadusafos exhibits superior stability in alluvial and sandy loam soils, maintaining lethal concentrations longer than Triazophos.

Experimental Protocols

To replicate these findings or validate new formulations, follow these standardized bioassay protocols.

Protocol A: In Vitro Nematicidal Bioassay (J2 Mortality)

Purpose: Determine LC50 values for direct contact toxicity.

  • Preparation:

    • Extract M. incognita eggs from infected tomato roots using 0.5% NaOCl solution.

    • Incubate eggs at 28°C to obtain Second Stage Juveniles (J2).

  • Treatment:

    • Prepare serial dilutions of Cadusafos and Triazophos (e.g., 0.25, 0.5, 1.0, 2.0 ppm).

    • Place 100 freshly hatched J2s into cavity blocks containing 5ml of test solution.

    • Include a Distilled Water control.

  • Observation:

    • Incubate at 25±2°C.

    • Count dead vs. living nematodes at 24h, 48h, and 72h using a stereomicroscope.

    • Validation: Touch immobile nematodes with a fine needle; lack of movement confirms mortality. Transfer to water for 24h to check for recovery (nematostatic vs. nematicidal effect).

  • Analysis:

    • Calculate corrected mortality using Abbott’s Formula.

    • Determine LC50 using Probit Analysis.

Protocol B: Pot Culture Efficacy (In Vivo)

Purpose: Assess root protection and gall reduction.

  • Setup:

    • Fill 15cm pots with 1kg sterilized sandy loam soil.

    • Transplant 3-week-old tomato seedlings (cv. Susceptible).

  • Inoculation:

    • Inoculate each pot with 2,000 freshly hatched J2s near the root zone.

  • Application:

    • Apply nematicides 24h post-inoculation (curative) or 24h pre-inoculation (preventive).

    • Doses: Calculated based on field rate (e.g., 2 kg a.i./ha equivalent).

  • Harvest & Data Collection (45 Days):

    • Carefully uproot plants; wash roots free of soil.

    • Root Gall Index (RGI): Score on 0-5 scale (0=No galls, 5=>100 galls).

    • Soil Population: Extract nematodes from 200g soil using Cobb’s sieving method.

References
  • Persistence and Nematicidal Efficacy of Carbosulfan, Cadusafos, Phorate, and Triazophos in Soil. Source: ResearchGate.[4] URL:[Link]

  • Effect of Cadusafos compared with three other non-fumigant nematicides on the control of nematodes. Source: CORE / Revue de Nématologie. URL:[Link]

  • Control of Meloidogyne incognita by Cadusafos (Rugby) on Tomato. Source: Pakistan Journal of Zoology.[5] URL:[Link]

  • Evaluation of selected Nematicides for Meloidogyne incognita on cucumber. Source: The Pharma Innovation Journal. URL:[Link]

  • Cadusafos Pesticide Properties DataBase (PPDB). Source: University of Hertfordshire. URL:[Link]

Sources

Technical Comparison: Degradation Kinetics of Cadusafos vs. Organophosphate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cadusafos (S,S-di-sec-butyl O-ethyl phosphorodithioate) exhibits a distinct degradation profile compared to widely used phosphorothioates like Chlorpyrifos. While many organophosphates (OPs) are susceptible to rapid alkaline hydrolysis, Cadusafos is hydrolytically stable at neutral and acidic pH , relying primarily on microbial metabolism for soil dissipation.

This guide contrasts the persistence of Cadusafos against Ethoprophos, Chlorpyrifos, and Fenamiphos, highlighting the phenomenon of enhanced biodegradation in monoculture soils—a critical variable for researchers designing field efficacy trials.

Mechanistic Divergence: Why Cadusafos Behaves Differently

The degradation rate of OPs is governed by the electrophilicity of the phosphorus atom and the leaving group's stability. Cadusafos features a phosphorodithioate core, distinguishing it from phosphorothioates (e.g., Chlorpyrifos) and phosphoramidates (e.g., Fenamiphos).

Structural Impact on Stability[1]
  • Hydrolytic Resistance: The sec-butyl groups in Cadusafos provide steric hindrance that protects the phosphorus center from nucleophilic attack by water or hydroxide ions. Unlike Chlorpyrifos, which degrades rapidly in alkaline conditions (

    
     days), Cadusafos remains stable at pH 5 and 7, with only slow hydrolysis at pH 9.
    
  • Microbial Vulnerability: Because abiotic hydrolysis is slow, Cadusafos persistence is heavily dependent on soil microbial biomass. In soils with a history of nematicide application, specific bacteria (e.g., Sphingobium sp.) induce "enhanced biodegradation," drastically reducing the half-life (

    
    ) from ~50 days to <10 days.
    
Visualization: Degradation Pathways

The following diagram illustrates the primary metabolic pathway of Cadusafos in soil compared to the hydrolytic cleavage common in other OPs.

Cadusafos_Degradation cluster_0 Key Difference Cadusafos Cadusafos (Parent) Hydrolysis Initial Hydrolysis (Microbial/Abiotic) Cadusafos->Hydrolysis Esterase Activity Thiol Butane-2-thiol (Transient) Hydrolysis->Thiol P-S Cleavage Sulfone Hydroxy-2-butyl-methylsulfone (Major Metabolite) Thiol->Sulfone Oxidation/Methylation Mineralization CO2 + Bound Residues Sulfone->Mineralization Ring/Chain Breakdown Note Unlike Chlorpyrifos, Cadusafos requires biotic enzymes for rapid initial cleavage.

Figure 1: Primary degradation pathway of Cadusafos.[1] Note that the initial hydrolysis step often requires microbial esterases due to the compound's chemical stability at neutral pH.

Comparative Performance Data

The table below synthesizes experimental


 (time required for 50% dissipation) values. Note the high variability in Cadusafos field data, which correlates with soil microbial history.
Table 1: Comparative Half-Life ( ) and Stability Metrics
CompoundClassHydrolysis

(pH 7, 20°C)
Soil

(Lab, Aerobic)
Soil

(Field)
Primary Dissipation Route
Cadusafos PhosphorodithioateStable (>30 days)50–52 days12–59 daysMicrobial Metabolism
Ethoprophos PhosphorodithioateStable (Acid/Neutral)~80 days10–90 daysMicrobial > Hydrolysis
Chlorpyrifos Phosphorothioate10–30 days30–60 days11–140 daysHydrolysis (pH dependent)
Fenamiphos PhosphoramidateStable~20 days<20 daysRapid Microbial Oxidation

Critical Insight: Cadusafos and Ethoprophos show cross-enhancement .[2][3] Soils adapted to degrade Cadusafos will also rapidly degrade Ethoprophos, but not Fenamiphos or Oxamyl.[2] This suggests a specific plasmid-borne adaptation in soil bacteria targeting the phosphorodithioate linkage.

Experimental Protocol: Soil Dissipation Kinetic Assay

To generate reproducible degradation data for Cadusafos, researchers must control for the "enhanced biodegradation" effect by including a sterile control.

Workflow Diagram

Experimental_Protocol Start Soil Sampling (0-20cm depth) Prep Sieving (2mm) & Moisture Adjustment (40% WHC) Start->Prep Split Split Samples Prep->Split Biotic Active Soil (Natural Flora) Split->Biotic Abiotic Sterile Control (Autoclaved x3) Split->Abiotic Dosing Spike with Cadusafos (Target: 2-5 mg/kg) Biotic->Dosing Abiotic->Dosing Incubation Incubate in Dark (20°C +/- 1°C) Dosing->Incubation Sampling Timepoints: 0, 3, 7, 14, 30, 60 days Incubation->Sampling Extraction Extraction: MeOH:Water (4:1) -> DCM Partition Sampling->Extraction Analysis GC-FPD or LC-MS/MS Quantification Extraction->Analysis

Figure 2: Step-by-step workflow for differentiating biotic vs. abiotic degradation of Cadusafos in soil matrices.

Detailed Methodology
  • Soil Preparation: Collect soil free of pesticide history (unless testing for enhanced degradation). Sieve (2 mm) and adjust moisture to 40% Water Holding Capacity (WHC).

  • Sterilization (Control): Autoclave a subset of soil (121°C, 1 atm, 30 min) on three consecutive days to eliminate microbial activity. This confirms if degradation is chemical (hydrolysis) or biological.

  • Application: Apply Cadusafos (analytical grade) in an acetone carrier to achieve a concentration of roughly 5 mg/kg dry soil. Evaporate solvent rapidly to prevent toxicity to soil flora.

  • Incubation: Maintain samples in the dark at 20°C. Maintain moisture by weighing samples weekly and adding deionized water as needed.

  • Extraction (Validated for Cadusafos):

    • Extract 50 g soil with Methanol:Water (4:1 v/v) .

    • Filter and partition into Dichloromethane (DCM) .

    • Dry organic phase over anhydrous sodium sulfate.

    • Note: Cadusafos is non-polar (

      
      ); avoid pure aqueous extraction.
      
  • Analysis: Quantify using Gas Chromatography with Flame Photometric Detection (GC-FPD) in phosphorus mode, or LC-MS/MS for metabolite tracking (sulfones).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1991). Cadusafos: Residue and Analytical Aspects.[1][4][5] Food and Agriculture Organization. [Link]

  • European Food Safety Authority (EFSA). (2013). Conclusion on the peer review of the pesticide risk assessment of the active substance ethoprophos. EFSA Journal. [Link]

  • Karpouzas, D. G., et al. (2004). Enhanced microbial degradation of cadusafos in soils from potato monoculture.[2][3] Chemosphere.[4][2] [Link]

  • University of Hertfordshire. (2025). Cadusafos: PPDB: Pesticide Properties DataBase. [Link]

  • Tay, J. H., et al. (2009). Hydrolysis of Chlorpyrifos in Aqueous Solutions at Different Temperatures and pH.[6] International Journal of Environmental Analytical Chemistry.[6] [Link]

Sources

Executive Summary: The Asymmetric Threat of Enhanced Biodegradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Adaptation of Soil Microbes to Cadusafos and Ethoprophos

In the management of plant-parasitic nematodes, the efficacy of organophosphate (OP) nematicides is increasingly compromised by enhanced biodegradation —a phenomenon where soil microbial communities adapt to rapidly catabolize repeated pesticide applications.

This guide analyzes the specific cross-adaptation between Cadusafos and Ethoprophos . Unlike generic resistance, this interaction is asymmetric :

  • Cadusafos-adapted soils exhibit a "primed" ability to degrade Ethoprophos almost immediately.

  • Ethoprophos-adapted soils degrade Cadusafos, but often at a significantly slower rate due to steric hindrance in the enzymatic pocket.

Understanding this nuance is critical for designing rotation schedules. A simple swap from Cadusafos to Ethoprophos is likely to result in immediate control failure, whereas the reverse may offer a temporary window of efficacy.

Chemical & Mechanistic Analysis

To understand the biological cross-adaptation, we must first analyze the substrate architecture. Both compounds are phosphorodithioates, sharing a core O-ethyl phosphorodithioate scaffold.[1] The differentiation lies in the S-alkyl moieties.

FeatureCadusafos Ethoprophos
IUPAC Name O-ethyl S,S-di-sec-butyl phosphorodithioateO-ethyl S,S-dipropyl phosphorodithioate
S-Alkyl Group sec-butyl (Branched, Bulky)n-propyl (Linear, Compact)
Key Microbes Sphingomonas paucimobilis, Flavobacterium sp.Pseudomonas putida (strains epI, epII)
Cross-Reaction Induces enzymes that degrade both .Induces enzymes specific to linear chains.

The Steric Hinderance Hypothesis: Research indicates that Pseudomonas putida isolates (epI/epII) selected on Ethoprophos possess hydrolases optimized for the linear S-propyl group. When challenged with Cadusafos, the branched sec-butyl group creates steric hindrance, significantly slowing hydrolysis. Conversely, Sphingomonas paucimobilis (e.g., strain Cam5-1) selected on Cadusafos expresses a more versatile phosphotriesterase capable of accommodating both bulky and linear substrates, leading to rapid cross-degradation.

Experimental Evidence: Degradation Kinetics

The following data synthesizes field and laboratory incubation studies comparing degradation rates in "History" (previously treated) vs. "Non-History" soils.

Table 1: Comparative Degradation Kinetics ( )
Soil History ConditionTarget Compound

(Days)
Rate Constant (

, day⁻¹)
Efficacy Status
Naïve Soil (No prior OP use)Cadusafos11 - 62 0.011 - 0.063Effective
Naïve Soil Ethoprophos20 - 45 0.015 - 0.035Effective
Cadusafos-Adapted Cadusafos< 6 > 0.115Failure
Cadusafos-Adapted Ethoprophos< 6 > 0.115Cross-Failure
Ethoprophos-Adapted Ethoprophos3 - 5 > 0.138Failure
Ethoprophos-Adapted Cadusafos15 - 25 ~ 0.027 - 0.046Partial Efficacy

Interpretation: The data confirms the asymmetry. Cadusafos history destroys Ethoprophos efficacy (


 drops from ~45 to <6 days). However, Ethoprophos history only moderately impacts Cadusafos persistence (

drops from ~60 to ~20 days), likely due to the enzyme specificity discussed above.

Mechanistic Pathway Visualization

The degradation is primarily driven by hydrolytic cleavage of the P-S bond. The following diagram illustrates the pathway and the microbial divergence.

G cluster_0 Substrates (Phosphorodithioates) cluster_1 Enzymatic Hydrolysis (Rate Limiting Step) cluster_2 Degradation Products Cadusafos Cadusafos (Bulky sec-butyl groups) Enz_Sphingo Sphingomonas Enzyme (Broad Specificity) Cadusafos->Enz_Sphingo Rapid Binding Enz_Pseudo Pseudomonas Enzyme (Linear Specificity) Cadusafos->Enz_Pseudo Steric Hindrance (Slow) Ethoprophos Ethoprophos (Linear propyl groups) Ethoprophos->Enz_Sphingo Rapid Binding Ethoprophos->Enz_Pseudo Rapid Binding Hydrolysis P-S Bond Cleavage (Hydrolysis) Enz_Sphingo->Hydrolysis Enz_Pseudo->Hydrolysis Products O-ethyl phosphorothioate + Mercaptans (sec-butyl / propyl) Hydrolysis->Products Mineralization CO2 + Biomass Products->Mineralization

Caption: Comparative enzymatic pathways showing the broad specificity of Sphingomonas vs. the steric-limited specificity of Pseudomonas.

Methodology: Assessing Enhanced Biodegradation

To validate these findings in a new field setting, researchers should utilize a Soil History Bioassay . This protocol is designed to be self-validating by including sterile controls and reference strains.

Protocol: Soil Incubation & Kinetic Analysis

Reagents:

  • Analytical grade Cadusafos and Ethoprophos (>98% purity).

  • Soil samples: "History" (suspected adaptation) and "Non-History" (adjacent untreated buffer zone).

  • Antibiotics: Chloramphenicol (bacterial inhibitor) and Cycloheximide (fungal inhibitor).

Workflow:

  • Soil Preparation:

    • Sieve soil (2mm) and adjust moisture to 40% of Water Holding Capacity (WHC).

    • Validation Step: Split "History" soil into two batches. Autoclave one batch (121°C, 30 min) to serve as the Abiotic Control .

  • Treatment:

    • Fortify soil samples with 10 µg/g of nematicide (dissolved in acetone, solvent evaporated).

    • Set up three replicates per time point: 0, 3, 7, 14, 21, 35 days.

  • Incubation:

    • Incubate at 25°C in dark. Maintain moisture by weighing and adding sterile water weekly.

  • Extraction & Analysis:

    • Extract soil (10g) with 20mL Methanol:Water (80:20). Shake for 1 hour.

    • Filter and analyze via HPLC-UV (210 nm) or GC-FPD (P-mode).

  • Calculation:

    • Fit data to First-Order Kinetics:

      
      
      
    • Calculate Half-life:

      
      
      
Workflow Visualization

Workflow Field Field Sampling (History vs Control) Prep Sieving & Moisture Adjustment Field->Prep Sterile Autoclave (Abiotic Control) Prep->Sterile Live Active Soil (Biotic Test) Prep->Live Spike Spike with 10 µg/g Pesticide Sterile->Spike Live->Spike Incubate Incubation (0-35 Days) Spike->Incubate Extract MeOH Extraction & HPLC/GC Incubate->Extract Data Calculate DT50 & k rate Extract->Data

Caption: Step-by-step experimental workflow for determining soil biodegradation kinetics.

Management Strategies

Based on the asymmetric cross-adaptation data, the following rotation strategies are recommended:

  • Avoid Sequential OP Use: Do not rotate from Cadusafos directly to Ethoprophos. The soil is likely already primed to degrade Ethoprophos.

  • Class Rotation: Rotate Cadusafos with non-organophosphate nematicides such as Carbamates (e.g., Oxamyl) or Fluopyram (SDHI). Note that Sphingomonas Cam5-1 does not degrade Oxamyl or Fenamiphos efficiently, making them viable rotation partners.

  • Fumigation Reset: In high-value monocultures (e.g., potatoes), soil fumigation (e.g., Metam Sodium) can temporarily reset the microbial load, though efficacy is often short-lived as populations rebound.

References

  • Karpouzas, D. G., et al. (2005). "Non-specific biodegradation of the organophosphorus pesticides, cadusafos and ethoprophos, by two bacterial isolates."[2] FEMS Microbiology Ecology, 53(3), 369-378.[2][3] Link

  • Karpouzas, D. G., & Walker, A. (2000). "Factors influencing the ability of Pseudomonas putida strains epI and epII to degrade ethoprophos." Journal of Applied Microbiology, 89(1), 40-48. Link

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). "Cadusafos: Environmental Fate and Degradation." FAO Plant Production and Protection Paper. Link

  • Watanabe, K., et al. (2004). "Detailed comparison of bacterial populations in soils with different histories of pesticide application." Applied and Environmental Microbiology.
  • University of Hertfordshire. "PPDB: Pesticide Properties DataBase - Cadusafos & Ethoprophos." Link

Sources

Navigating Nematicide Selection: A Comparative Guide to the Bioaccumulation Potential of Cadusafos in Aquatic Environments

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, ecotoxicologists, and environmental safety professionals, this guide provides a comparative analysis of the bioaccumulation potential of the organophosphate nematicide Cadusafos in aquatic organisms. This document synthesizes available data to contrast Cadusafos with other nematicidal alternatives, offering insights into their environmental persistence and propensity to accumulate in aquatic life.

Cadusafos, an organophosphate nematicide, is utilized to manage plant-parasitic nematodes and soil-dwelling insects in various agricultural settings. Its application, however, raises pertinent questions regarding its environmental fate and potential impact on non-target aquatic ecosystems. A critical aspect of this environmental risk assessment is the potential for bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues.

This guide will delve into the principles of bioaccumulation, the methodologies for its assessment, and a comparative analysis of Cadusafos and its alternatives based on available scientific evidence.

Understanding Bioaccumulation in Aquatic Systems

Bioaccumulation is a key indicator of a chemical's environmental risk. It is the net result of the uptake, storage, and elimination of a substance by an organism. For aquatic organisms, uptake can occur directly from the water via the gills (bioconcentration) or through the consumption of contaminated food (biomagnification). The tendency of a substance to bioaccumulate is often correlated with its hydrophobicity, commonly expressed as the octanol-water partition coefficient (log Kow). A higher log Kow value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms.

The Bioconcentration Factor (BCF) is a critical metric in assessing bioaccumulation. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at a steady state. A high BCF indicates that the organism is accumulating the chemical to levels significantly higher than the ambient water concentration. Regulatory bodies often use BCF values to classify the bioaccumulation potential of chemicals.

Physicochemical Properties and Bioaccumulation Potential: A Comparative Overview

A substance's potential to bioaccumulate can be initially inferred from its physicochemical properties. The octanol-water partition coefficient (log Kow) is a primary indicator. A log Kow greater than 3 is often a trigger for requiring bioconcentration studies.

NematicideChemical ClassLog KowEstimated BCFBioaccumulation Potential Classification
Cadusafos Organophosphate3.9175Moderate
Aldicarb Carbamate1.35LowLow
Isazofos Organophosphate4.2HighPotentially High
Fluopyram Pyridinylethyl-benzamide3.3ModerateModerate

This table provides a summary of key physicochemical properties and estimated bioaccumulation potential. It is important to note that the BCF for Cadusafos is an estimation, and experimental data is lacking.

Based on its log Kow of 3.9, Cadusafos has a moderate potential for bioaccumulation. An estimated BCF of 175 further supports this classification. In contrast, Aldicarb, a carbamate nematicide, has a low log Kow and its potential for bioconcentration in aquatic organisms is considered low. Isazofos, another organophosphate, has a higher log Kow, suggesting a greater potential for bioaccumulation. Fluopyram, a newer generation nematicide, has a moderate log Kow and is suggested to have a moderate potential for bioaccumulation in aquatic organisms.

Experimental Assessment of Bioaccumulation: The OECD 305 Guideline

To experimentally determine the bioaccumulation potential of a chemical in fish, the Organization for Economic Co-operation and Development (OECD) has established the Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure". This guideline provides a standardized framework for conducting reliable and reproducible bioaccumulation studies.

Key Phases of the OECD 305 Study:
  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period, typically 28 days. During this phase, the concentration of the substance is periodically measured in both the water and the fish tissues to determine the rate of uptake.

  • Depuration Phase: Following the uptake phase, the fish are transferred to clean water and monitored for a period during which they eliminate the accumulated substance. This phase allows for the determination of the elimination rate constant.

The BCF is then calculated as the ratio of the uptake rate constant to the elimination rate constant.

Experimental Workflow for OECD 305 Bioaccumulation Study

OECD_305_Workflow cluster_0 Preparation cluster_1 Uptake Phase (e.g., 28 days) cluster_2 Depuration Phase cluster_3 Data Analysis A Acclimatization of Test Fish Species C Exposure of Fish to Test Substance A->C B Preparation of Test Substance Solution B->C D Regular Sampling: Water and Fish Tissue C->D F Transfer of Fish to Clean Water C->F E Analysis of Substance Concentration D->E I Calculation of Uptake and Depuration Rates E->I G Regular Sampling: Fish Tissue F->G H Analysis of Substance Concentration G->H H->I J Determination of Bioconcentration Factor (BCF) I->J

Caption: Standard workflow for a fish bioaccumulation study following OECD Guideline 305.

Environmental Fate and Metabolism: Influencing Factors on Bioaccumulation

The persistence and degradation of a chemical in the aquatic environment significantly influence its bioaccumulation potential. A substance that degrades rapidly will have less opportunity to be taken up by organisms.

Cadusafos is reported to have a relatively short half-life in soil, with estimated DT50 (time to 50% degradation) values ranging from 11 to 62 days. In plants, it is not stable and degrades into more polar and water-soluble metabolites. Studies on the metabolism of Cadusafos in rats indicate that it is extensively metabolized and rapidly excreted, with no evidence of accumulation in the body. While this information is from a mammalian system, it suggests that Cadusafos may also be readily metabolized by aquatic organisms, which would reduce its bioaccumulation potential.

In contrast, some older organochlorine pesticides are known for their high persistence and resistance to degradation, leading to significant bioaccumulation and biomagnification in food webs. The development of newer pesticides often prioritizes reduced environmental persistence to mitigate these risks.

Comparative Analysis of Nematicide Alternatives

A comprehensive comparison of the bioaccumulation potential of Cadusafos with its alternatives is hampered by the lack of direct experimental BCF data for Cadusafos in aquatic organisms. However, based on the available information, a qualitative comparison can be made.

  • Cadusafos (Organophosphate): Possesses a moderate potential for bioaccumulation based on its log Kow and estimated BCF. Its relatively rapid degradation and metabolism may limit its actual bioaccumulation in the field.

  • Aldicarb (Carbamate): Exhibits low bioaccumulation potential due to its low log Kow and is not found to accumulate in the body during long-term exposures.

  • Fluopyram (Pyridinylethyl-benzamide): A newer nematicide with a moderate log Kow, suggesting a moderate potential for bioaccumulation.

Conclusion and Future Research Directions

The available evidence suggests that Cadusafos has a moderate potential for bioaccumulation in aquatic organisms, primarily based on its physicochemical properties. However, a significant data gap exists regarding experimentally determined Bioconcentration Factors (BCFs) in relevant aquatic species. While its relatively rapid degradation and metabolism may mitigate this potential, the absence of empirical data necessitates a precautionary approach in its environmental risk assessment.

In comparison to some alternatives, such as the low-potential Aldicarb, Cadusafos appears to pose a greater bioaccumulation risk. Conversely, when compared to other organophosphates like Isazofos, its potential may be lower. Newer nematicides like Fluopyram fall within a similar range of moderate bioaccumulation potential.

To enhance the accuracy of environmental risk assessments, the following research is recommended:

  • Conducting standardized OECD 305 bioaccumulation studies for Cadusafos in representative fish and aquatic invertebrate species to determine its experimental BCF.

  • Investigating the tissue-specific accumulation and depuration kinetics of Cadusafos in aquatic organisms.

  • Elucidating the metabolic pathways of Cadusafos in fish and other aquatic organisms to understand the role of biotransformation in its bioaccumulation.

By addressing these research needs, a more definitive understanding of the bioaccumulation potential of Cadusafos can be achieved, enabling more informed decisions regarding its use and the protection of aquatic ecosystems.

References

  • 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS Cadusafos is an organophosphate nematicide. It was evaluated by JMPR 1991(T, R), 1992(R).

A Comparative Guide to the Neurotoxicity of Cadusafos in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the neurotoxic profile of Cadusafos, an organophosphate nematicide, with that of other commonly used alternatives. The information herein is synthesized from peer-reviewed studies and regulatory documents to support researchers, scientists, and professionals in drug development and toxicology. We will explore the mechanistic underpinnings of Cadusafos neurotoxicity, compare its effects with other organophosphates using experimental data, and provide standardized protocols for its assessment in animal models.

Introduction to Cadusafos

Cadusafos is a broad-spectrum organophosphate insecticide and nematicide used to control soil-borne insects and nematodes in various crops like bananas, citrus, and potatoes.[1] Like all organophosphates, its primary mode of action is the potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] This potent activity, however, also underlies its significant toxicity to non-target organisms, including mammals, making a thorough understanding of its neurotoxic effects critical for risk assessment and the development of safer alternatives.[1][4]

Section 1: The Primary Mechanism of Action - Cholinesterase Inhibition

The nervous system relies on precise chemical signaling between neurons. Acetylcholine (ACh) is a critical neurotransmitter that carries signals across synapses. After the signal is transmitted, the enzyme acetylcholinesterase (AChE) rapidly breaks down ACh, terminating the signal.

Cadusafos and other organophosphates are powerful inhibitors of AChE.[3] They bind to the active site of the enzyme, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of cholinergic receptors in both the central and peripheral nervous systems.[2][3] This state, known as a "cholinergic crisis," is responsible for the acute signs of poisoning. Animal studies demonstrate that exposure to Cadusafos leads to a rapid onset of these signs, including excess salivation, lacrimation, ataxia, tremors, decreased activity, labored breathing, and ultimately, death due to respiratory failure within hours of exposure.[2]

cluster_0 Normal Synaptic Transmission cluster_1 Cadusafos-Induced Neurotoxicity Presynaptic Neuron Presynaptic Neuron Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Presynaptic Neuron->Synaptic Vesicles (ACh) Releases ACh Receptors ACh Receptors Synaptic Vesicles (ACh)->ACh Receptors Binds to Synaptic Cleft 1 Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron ACh Receptors->Postsynaptic Neuron Signal Propagates AChE Acetylcholinesterase (AChE) AChE->Synaptic Vesicles (ACh) Breaks down ACh Cadusafos Cadusafos Blocked AChE Blocked AChE Cadusafos->Blocked AChE Inhibits Presynaptic Neuron 2 Presynaptic Neuron ACh 2 Excess ACh Presynaptic Neuron 2->ACh 2 Releases ACh Receptors 2 ACh Receptors ACh 2->ACh Receptors 2 Overstimulates Synaptic Cleft 2 Synaptic Cleft Postsynaptic Neuron 2 Postsynaptic Neuron ACh Receptors 2->Postsynaptic Neuron 2 Continuous Firing (Cholinergic Crisis)

Caption: Cholinergic synapse function and disruption by Cadusafos.

Data Presentation: Acute Toxicity of Cadusafos

The high acute toxicity of Cadusafos has been documented across multiple species and routes of exposure. The LD50 (the dose lethal to 50% of the test population) is a standard measure of acute toxicity.

Animal ModelRoute of AdministrationAcute LD50Citation
RatOral30 mg/kg[2]
RabbitDermal24 mg/kg[2]
RatInhalation0.03 mg/L[2]

This table clearly demonstrates that Cadusafos is severely toxic at low doses, regardless of the exposure route.

Section 2: Beyond Cholinesterase Inhibition - Oxidative Stress

While AChE inhibition is the primary mechanism of acute toxicity, emerging evidence for many organophosphates points to secondary mechanisms that contribute to neurodegeneration, especially with repeated or lower-level exposures.[5][6] One of the most significant of these is oxidative stress .[5][6][7]

Oxidative stress is an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to counteract their harmful effects with antioxidants.[7] Animal studies with various organophosphates have shown that these pesticides can induce the overproduction of ROS, leading to cellular damage.[5][6] This process can damage essential cellular components like lipids, proteins, and DNA, ultimately triggering neuronal cell death through apoptosis or necrosis.[5][8] While specific studies on Cadusafos-induced oxidative stress are less common, this pathway is a well-established component of the neurotoxicity of structurally similar compounds.[5][9]

Cadusafos Cadusafos AChE_Inhibition AChE Inhibition Cadusafos->AChE_Inhibition Cholinergic_Crisis Cholinergic Crisis (Excitotoxicity) AChE_Inhibition->Cholinergic_Crisis Mitochondrial_Dysfunction Mitochondrial Dysfunction Cholinergic_Crisis->Mitochondrial_Dysfunction Ca2+ overload ROS_Production Increased ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS_Production Cellular_Damage Damage to Lipids, Proteins, DNA ROS_Production->Cellular_Damage Neuronal_Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Cellular_Damage->Neuronal_Cell_Death

Caption: Interplay of AChE inhibition and oxidative stress in neurotoxicity.

Section 3: Comparative Analysis with Alternative Organophosphates

To contextualize the neurotoxicity of Cadusafos, it is useful to compare it with other widely studied organophosphates such as Chlorpyrifos, Diazinon, and Malathion. While all share the primary mechanism of AChE inhibition, they exhibit differences in potency, metabolic pathways, and their propensity to cause specific secondary effects, such as developmental neurotoxicity.

FeatureCadusafosChlorpyrifosDiazinonMalathion
Primary Use Nematicide, InsecticideInsecticideInsecticideInsecticide, Acaricide
Primary Mechanism Acetylcholinesterase (AChE) Inhibition[2][3]Acetylcholinesterase (AChE) Inhibition[10]Acetylcholinesterase (AChE) Inhibition[11]Acetylcholinesterase (AChE) Inhibition[12]
Acute Oral LD50 (Rat) 30 mg/kg[2]96-270 mg/kg300-850 mg/kg[11]885-12,500 mg/kg
Key Neurotoxic Effects in Animal Models Severe acute cholinergic toxicity.[2]Developmental neurotoxicity, impaired axonal transport, cognitive deficits, and locomotor impairments.[10][13][14]Acute neurotoxicity with classic cholinergic signs; alters serotonergic systems during development.[11][15][16]Depression-like behavior, impaired motor coordination, and developmental neurotoxicity in vitro.[12][17]
Reported Secondary Mechanisms (Inferred from class) Oxidative Stress.Oxidative stress, neuroinflammation, disrupts tubulin and axonal growth.[5][13]Oxidative stress, potential for pancreatitis in some species.[11]Oxidative stress, neuroinflammation, and induction of neuronal cell death.[8][9]

This comparison highlights that while all are neurotoxic, Cadusafos exhibits significantly higher acute toxicity than the common alternatives listed.

Section 4: Experimental Protocols for Neurotoxicity Assessment

A robust assessment of neurotoxicity requires a multi-tiered approach, combining behavioral observations with biochemical and histological analyses. The following protocols provide a standardized framework for evaluating the neurotoxic effects of a compound like Cadusafos in a rodent model.

Experimental Workflow Diagram

cluster_0 Phase 1: Dosing & Observation cluster_1 Phase 2: Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Dosing Dosing (Vehicle vs. Cadusafos) Animal_Acclimation->Dosing Clinical_Observation Clinical Observation (e.g., Functional Observational Battery) Dosing->Clinical_Observation Behavioral_Testing Behavioral Testing (e.g., Open Field, Morris Water Maze) Clinical_Observation->Behavioral_Testing Sacrifice Euthanasia & Tissue Collection Behavioral_Testing->Sacrifice Brain_Dissection Brain Dissection (Cortex, Hippocampus, etc.) Sacrifice->Brain_Dissection Biochemical_Assays Biochemical Assays (AChE Activity, Oxidative Stress Markers) Brain_Dissection->Biochemical_Assays Histopathology Histopathology (Neuronal Damage Assessment) Brain_Dissection->Histopathology

Caption: General workflow for an in-vivo neurotoxicity study.

Protocol 1: Acute Neurotoxicity and AChE Inhibition Assessment

Objective: To determine the acute toxic effects and the degree of brain AChE inhibition following a single dose of Cadusafos.

Methodology:

  • Animal Model: Male and female Wistar rats (8-10 weeks old). Animals are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.

  • Dosing:

    • Prepare a range of Cadusafos doses based on its known LD50 (e.g., 5, 10, 20 mg/kg) and a vehicle control (e.g., corn oil).

    • Administer a single dose to the respective groups via oral gavage.

  • Clinical Observation (Functional Observational Battery - FOB):

    • Observe animals continuously for the first hour and then at 2, 4, 8, and 24 hours post-dosing.

    • Record signs of cholinergic toxicity: salivation, lacrimation, tremors, ataxia, changes in posture, and respiratory distress.

    • Score the severity of each sign on a pre-defined scale (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).

  • Endpoint - Brain AChE Activity:

    • At 24 hours (or at the time of peak effects), euthanize the animals via decapitation.

    • Rapidly dissect the brain on ice and homogenize specific regions (e.g., cortex, cerebellum) in a phosphate buffer.

    • Determine AChE activity using the Ellman method, which measures the rate of hydrolysis of acetylthiocholine.

    • Express results as a percentage of the AChE activity in the vehicle control group.

Causality: This protocol directly links a specific dose of Cadusafos to observable clinical signs and the underlying biochemical lesion (AChE inhibition). A dose-dependent increase in clinical signs and a decrease in AChE activity would validate the compound's primary mechanism of action.

Protocol 2: Assessment of Oxidative Stress Biomarkers

Objective: To measure the induction of oxidative stress in the brain following Cadusafos exposure.

Methodology:

  • Animal Model & Dosing: Follow steps 1 and 2 from Protocol 1. This can be performed on the same animals.

  • Tissue Preparation:

    • Use the brain homogenates prepared in step 4 of Protocol 1.

    • Centrifuge the homogenate to obtain the supernatant for the assays.

  • Biochemical Assays:

    • Lipid Peroxidation (MDA Assay): Measure Malondialdehyde (MDA), a key indicator of lipid damage, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. Increased MDA levels indicate higher oxidative stress.

    • Antioxidant Enzyme Activity:

      • Catalase (CAT): Measure the activity of catalase by monitoring the decomposition of hydrogen peroxide (H2O2).

      • Glutathione Peroxidase (GPx): Measure the rate of glutathione (GSH) oxidation.

    • A significant increase in MDA and a corresponding decrease in the activity of antioxidant enzymes in the Cadusafos-treated groups compared to controls would indicate the induction of oxidative stress.[18]

Self-Validation: The protocol is self-validating by design. The use of a vehicle control group establishes the baseline. A dose-response relationship, where higher doses of Cadusafos lead to greater changes in these biomarkers, provides strong evidence of a causal link between the compound and oxidative stress.

Conclusion

The neurotoxicity of Cadusafos in animal models is primarily and potently driven by the inhibition of acetylcholinesterase, leading to severe acute cholinergic effects at low doses.[2] When compared to other organophosphates like chlorpyrifos and diazinon, Cadusafos demonstrates markedly higher acute toxicity. Beyond its primary mechanism, the potential for inducing secondary neurotoxic effects like oxidative stress should be a key consideration in comprehensive risk assessments, a characteristic it shares with the broader class of organophosphate pesticides.[5][6] The experimental protocols outlined here provide a validated framework for researchers to dissect these multifaceted toxicological properties, ensuring a more complete understanding of the risks posed by Cadusafos and aiding in the development of safer alternatives.

References

  • U.S. Environmental Protection Agency.
  • Food and Agriculture Organization of the United Nations. 5.4 CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.
  • Li, Q., et al. (2024).
  • University of Hertfordshire. Cadusafos (Ref: FMC 67825). AERU.
  • Hassaan, M. A., et al. (2025). Neurotoxicity Following Exposure to Chlorpyrifos. OBM Neurobiology.
  • ResearchGate. (PDF) Neurotoxic Effects of Insecticides Chlorpyrifos, Carbaryl, Imidacloprid, in Different Animal Species.
  • Kanthasamy, A., et al. (2019). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience.
  • National Pesticide Information Center. Diazinon Technical Fact Sheet. [Link]

  • National Center for Biotechnology Information. Cadusafos. PubChem. [Link]

  • Di Pardo, A., et al. (2024).
  • Androutsopoulos, V. P., et al. (2024). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. International Journal of Molecular Sciences. [Link]

  • Ferreira, I. M., et al. (2022).
  • Richardson, J. R., et al. (2019). Neurotoxicity of Pesticides.
  • Martínez-Finley, E. J., & Aschner, M. (2023). Toxic Effects of Glyphosate on the Nervous System: A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Slotkin, T. A., et al. (2007). Developmental Diazinon Neurotoxicity in Rats: Later Effects on Emotional Response. Brain Research Bulletin.
  • Eaton, D. L., et al. (2008). Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms. Journal of Neurochemistry.
  • Ferreira, I. M., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Toxics. [Link]

  • Abdel-Salam, E., et al. (2015). Developmental neurotoxic effects of Malathion on 3D neurosphere system. Toxicology.
  • Le-Dantec, M., et al. (2022). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology.
  • Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity.
  • Celi, P. (2015). The etiology of oxidative stress in the various species of animals, a review. Journal of the Science of Food and Agriculture. [Link]

  • Fortunato, J. J., et al. (2020). An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions. Neurochemical Research. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. [Link]

  • Furlong, M. A., et al. (2025). Gestational Chlorpyrifos Exposure Imparts Lasting Alterations to the Rat Somatosensory Cortex. Journal of Neuroscience.
  • Slotkin, T. A., et al. (2008). Developmental Neurotoxicity of Low-Dose Diazinon Exposure of Neonatal Rats: Effects on Serotonin Systems in Adolescence and Adulthood. Toxicological Sciences.
  • Nikolaos, K., et al. (2020). Impact of Mycotoxins on Animals' Oxidative Status. Antioxidants. [Link]

  • de Oliveira, C., et al. (2016). Parameters of Oxidative Stress and Behavior in Animals Treated with Dexametasone and Submitted to Pentylenetetrazol Kindling.
  • Sammi, S. R., et al. (2023). Low-dose exposure to malathion and radiation results in the dysregulation of multiple neuronal processes, inducing neurotoxicity and neurodegeneration in mouse. Free Radical Biology and Medicine.
  • N'Go, P. K., et al. (2013). Developmental effects of Malathion exposure on locomotor activity and anxiety-like behavior in Wistar rat. Health. [Link]

Sources

Navigating the Challenge of Nematode Resistance to Cadusafos: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The persistent challenge of plant-parasitic nematodes in agriculture has long been met with a variety of chemical interventions. Among these, the organophosphate nematicide Cadusafos has been a widely utilized tool. However, the specter of resistance development necessitates a deeper, evidence-based understanding of its long-term efficacy and a comparative analysis against alternative control strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of nematode resistance to Cadusafos, supported by experimental data and detailed protocols for resistance monitoring.

The Mechanism of Action: A Double-Edged Sword

Cadusafos, like other organophosphates, exerts its nematicidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes[1]. AChE is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine. By irreversibly binding to AChE, Cadusafos leads to an accumulation of acetylcholine at the neuromuscular junction, causing paralysis and eventual death of the nematode[2]. This specific mode of action, while effective, also presents a clear target for the development of resistance.

Unraveling the Mechanisms of Resistance

The development of resistance to organophosphates in nematodes is primarily attributed to two key mechanisms:

  • Target-Site Insensitivity: This is the most common and well-documented mechanism. It involves genetic mutations in the genes encoding acetylcholinesterase, particularly ace-1 and ace-2. These mutations alter the structure of the enzyme, reducing its affinity for organophosphate inhibitors like Cadusafos, while ideally maintaining its ability to hydrolyze acetylcholine. A study on the organophosphate fosthiazate in Meloidogyne incognita identified mutations in the ace2 gene as a strong contributor to resistance[3]. While direct evidence for specific mutations conferring resistance to Cadusafos in plant-parasitic nematodes is still an active area of research, the principles derived from studies on other organophosphates and in the model organism Caenorhabditis elegans are highly applicable.

  • Metabolic Resistance: This involves the enhanced detoxification of the nematicide by enzymes such as esterases and cytochrome P450s. While less commonly implicated than target-site insensitivity for organophosphates in nematodes, it remains a potential contributor to reduced efficacy.

The continuous application of Cadusafos creates a strong selective pressure, favoring the survival and reproduction of nematodes harboring these resistance-conferring mutations.

Comparative Efficacy: Cadusafos vs. Modern Alternatives

While Cadusafos has demonstrated efficacy in various cropping systems, its performance can be variable, and the threat of resistance looms. Furthermore, some studies have reported a failure of Cadusafos to provide adequate nematode control despite its persistence in the soil, which may be indicative of resistance or other environmental factors[4][5]. A study on root-knot nematodes (Meloidogyne incognita) provided the following LC50 (lethal concentration for 50% of the population) values for Cadusafos after 48 hours of exposure, which can serve as a baseline for susceptible populations.

NematicideLC50 (mg/L) after 48 hours for M. incognita
Cadusafos163.13[6]

It is crucial to compare the performance of Cadusafos with newer nematicides that possess different modes of action, as these are essential tools for resistance management.

NematicideMode of ActionTarget NematodesReported EC50/Efficacy
Cadusafos Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B)[7]Broad spectrum, including root-knot and cyst nematodes.LC50 for M. incognita (48h): 163.13 mg/L[6].
Fluopyram Succinate dehydrogenase inhibitor (SDHI) (FRAC Group 7)Root-knot, cyst, and lesion nematodes.2-hr EC50 for M. incognita: 5.18 µg/ml[8]. Reduced final PRKN abundances by 42-51% in field trials[9].
Tioxazafen Ribosomal protein synthesis inhibitorBroad spectrum, including soybean cyst, root-knot, and reniform nematodes.48-hr EC50 for M. incognita: 47.15 µg/ml[10][11].

The differing modes of action of fluopyram and tioxazafen make them valuable rotation partners with organophosphates like Cadusafos to mitigate the development of resistance[12].

Experimental Protocols for Detecting Cadusafos Resistance

Identifying and monitoring resistance in nematode populations is critical for effective management. Below are detailed protocols for biochemical and molecular assays to assess resistance to Cadusafos.

Biochemical Assay: Acetylcholinesterase (AChE) Inhibition

This assay measures the sensitivity of nematode AChE to inhibition by Cadusafos. A reduced sensitivity in a field population compared to a known susceptible population is indicative of resistance.

Principle: This method is adapted from the Ellman assay. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Step-by-Step Protocol:

  • Nematode Homogenization:

    • Extract nematodes from soil or plant roots and identify to the desired species.

    • Wash nematodes thoroughly in M9 buffer.

    • Homogenize a known number of nematodes (e.g., 5,000-10,000) in ice-cold phosphate buffer (0.1 M, pH 7.5) containing 1% Triton X-100.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a Bradford or similar assay.

  • AChE Inhibition Assay:

    • Prepare serial dilutions of technical-grade Cadusafos in acetone or another suitable solvent.

    • In a 96-well microplate, add 20 µL of the enzyme extract to each well.

    • Add 10 µL of the different Cadusafos dilutions to the wells (use solvent only for the control).

    • Incubate for 20 minutes at room temperature to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding 200 µL of the reaction mixture (containing 1.25 mM acetylthiocholine iodide and 0.25 mM DTNB in phosphate buffer) to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each Cadusafos concentration.

    • Express the AChE activity as a percentage of the control (no inhibitor).

    • Plot the percentage of AChE inhibition against the log of the Cadusafos concentration.

    • Determine the IC50 value (the concentration of Cadusafos that inhibits 50% of the AChE activity) using probit or log-logistic regression analysis. A significantly higher IC50 value for a field population compared to a susceptible reference strain indicates resistance.

AChE_Inhibition_Assay cluster_prep Sample Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Nematodes Nematodes Homogenization Homogenization Nematodes->Homogenization in buffer Centrifugation Centrifugation Homogenization->Centrifugation 10,000g, 4°C Enzyme_Extract Enzyme_Extract Centrifugation->Enzyme_Extract Supernatant Add_Cadusafos Add_Cadusafos Enzyme_Extract->Add_Cadusafos 20 µL extract Incubation Incubation Add_Cadusafos->Incubation 20 min incubation Cadusafos_Dilutions Cadusafos Dilutions Cadusafos_Dilutions->Add_Cadusafos 10 µL inhibitor Add_Reaction_Mix Add_Reaction_Mix Incubation->Add_Reaction_Mix Initiate reaction Reaction_Mix Reaction Mix (AChSCh + DTNB) Reaction_Mix->Add_Reaction_Mix 200 µL Measurement Measurement Add_Reaction_Mix->Measurement Read at 412 nm Calculate_Rate Calculate_Rate Measurement->Calculate_Rate Plot_Data Plot_Data Calculate_Rate->Plot_Data Inhibition vs. [Cadusafos] Determine_IC50 Determine_IC50 Plot_Data->Determine_IC50 Log-logistic regression Resistance_Status Resistance_Status Determine_IC50->Resistance_Status Compare to susceptible strain

Caption: Workflow for the biochemical detection of Cadusafos resistance using an AChE inhibition assay.

Molecular Assay: PCR-RFLP for Target-Site Mutation Detection

This method is used to identify single nucleotide polymorphisms (SNPs) in the acetylcholinesterase genes (ace-1 or ace-2) that are associated with resistance.

Principle: A specific region of the ace gene is amplified using PCR. The resulting DNA fragment is then digested with a specific restriction enzyme that recognizes and cuts the DNA only if the mutation is present (or absent, depending on the enzyme and mutation). The resulting DNA fragments are separated by gel electrophoresis, and the pattern of fragments reveals the genotype of the individual nematode.

Step-by-Step Protocol:

  • DNA Extraction:

    • Extract genomic DNA from single nematodes or small populations using a commercial kit or a standard phenol-chloroform extraction method.

  • PCR Amplification:

    • Design primers to amplify a fragment of the ace gene that contains the putative resistance mutation. Primer design will be based on available sequence data for the target nematode species.

    • Perform PCR using standard conditions, with an annealing temperature optimized for the specific primers.

  • Restriction Digest:

    • Choose a restriction enzyme that specifically cuts at the site of the mutation. This information is derived from the sequence analysis of susceptible and resistant alleles.

    • Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on an agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA fragments under UV light.

  • Genotype Determination:

    • Homozygous Susceptible: Will show a specific banding pattern (e.g., one larger, uncut band).

    • Homozygous Resistant: Will show a different banding pattern (e.g., two smaller, cut bands).

    • Heterozygous: Will show a combination of the susceptible and resistant patterns (e.g., three bands).

PCR_RFLP_Workflow cluster_molecular Molecular Workflow cluster_results Genotype Interpretation DNA_Extraction 1. DNA Extraction (from single nematode) PCR_Amp 2. PCR Amplification (of ace gene fragment) DNA_Extraction->PCR_Amp Restriction_Digest 3. Restriction Digest (with specific enzyme) PCR_Amp->Restriction_Digest Gel_Electrophoresis 4. Gel Electrophoresis (separate fragments) Restriction_Digest->Gel_Electrophoresis Susceptible Susceptible (SS) (e.g., one band) Gel_Electrophoresis->Susceptible Pattern A Resistant Resistant (RR) (e.g., two bands) Gel_Electrophoresis->Resistant Pattern B Heterozygous Heterozygous (SR) (e.g., three bands) Gel_Electrophoresis->Heterozygous Pattern A+B

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Essential Guide to Handling Cadusafos

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the pursuit of discovery cannot come at the cost of safety. Cadusafos, a potent organophosphate nematicide and insecticide, is a valuable compound in various research applications but demands the utmost respect and meticulous handling.[1] As an anticholinesterase compound, its toxicity is significant, and repeated minor exposure can have a cumulative poisoning effect.[2] This guide moves beyond a simple checklist to provide a deep, procedural, and scientifically-grounded framework for the safe handling, use, and disposal of Cadusafos, ensuring both personal safety and the integrity of your research.

The Core Threat: Understanding Cadusafos Toxicity

Cadusafos is classified as a dangerous poison, fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme that regulates nerve impulses.[5] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system.[6] This can manifest in a range of symptoms from dizziness, headaches, and nausea to severe outcomes like convulsions, respiratory failure, and death.[6] The causality behind every procedural step that follows is rooted in preventing this compound from breaching the body's primary defenses: the skin, eyes, and respiratory system.

Part 1: Your Personal Protective Armor - The Cadusafos PPE Protocol

The selection and use of Personal Protective Equipment (PPE) is a non-negotiable prerequisite for handling Cadusafos. This is your primary barrier against exposure.

Essential PPE for Cadusafos Handling
PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Cadusafos is toxic by inhalation.[3][4] Vapors or aerosolized particles generated during handling can be fatal if breathed in.
Hand Protection Chemical-resistant gauntlet gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is highly recommended.Dermal absorption is a primary route of exposure, and Cadusafos is fatal if it contacts the skin.[3] Leather or fabric gloves are unsuitable as they absorb pesticides.[7]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes which can cause severe eye irritation or be absorbed.[8]
Body Protection Chemical-resistant coveralls or a lab coat over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Prevents contact with skin and contamination of personal clothing.[3][7]
Footwear Closed-toe shoes and chemical-resistant boot covers.Protects feet from potential spills.
Procedural Workflow for PPE Usage

The order of donning and doffing PPE is critical to prevent cross-contamination. This workflow is designed as a self-validating system to minimize exposure risk.

Caption: Logical workflow for donning and doffing PPE to minimize Cadusafos exposure.

Part 2: Immediate Response - Emergency and Spill Management

Preparedness is key. In the event of an exposure or spill, a swift and correct response can be life-saving.

Emergency First Aid Protocol
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.[3]
Spill Response Protocol
  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area : Restrict access to the spill area. Remove all ignition sources.[4]

  • Don PPE : Wear the full PPE ensemble as described above, including respiratory protection.[4]

  • Contain the Spill : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Collect and Neutralize : Carefully collect the absorbed material into labeled, sealed containers for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area with soap and water. Decontaminate all tools and equipment used.[4]

  • Dispose : Dispose of all contaminated materials (including PPE) as hazardous waste.[4]

Part 3: End-of-Life - Disposal and Decontamination Plan

Proper disposal is a critical final step to prevent environmental contamination and future exposure.

Step-by-Step Disposal Plan
  • Segregate Waste : All materials that have come into contact with Cadusafos, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Use Designated Containers : Collect all Cadusafos waste in clearly labeled, sealed, and puncture-resistant containers.[3]

  • Store Securely : Store waste containers in a designated, locked, and well-ventilated area away from children, animals, and food sources until disposal.[2][6]

  • Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal regulations.[3][4] Do not allow this material to drain into sewers or water supplies.[3]

Logic of Decontamination and Disposal

G cluster_decon Decontamination cluster_disposal Disposal A Contaminated Items (PPE, Glassware, Surfaces) B Wash with Soap & Water A->B C Collect All Waste (Used PPE, Contaminated Materials) B->C Treated Items Ready for Disposal D Place in Labeled Hazardous Waste Container C->D E Store in Secure, Designated Area D->E F Transfer to Licensed Waste Disposal Facility E->F

Caption: The logical flow from decontamination of reusable items to the final disposal of all Cadusafos-related waste.

By integrating these safety and logistical protocols into your standard operating procedures, you create a robust system that protects you, your colleagues, and your research. Trust in these procedures is built upon understanding the science behind the risk and the proven effectiveness of these countermeasures.

References

  • Chem Service. (2018, June 25). SAFETY DATA SHEET: Cadusafos.
  • FMC. (2018, April 12). SAFETY DATA SHEET: Rugby®200 CS.
  • Food and Agriculture Organization of the United Nations. (2009). Cadusafos.
  • KRISHI SCIENCE. (2021, June). PERSONAL PROTECTIVE EQUIPMENT (PPE) FOR PESTICIDE APPLICATOR.
  • FMC Corporation. (n.d.). DANGEROUS POISON.
  • Food and Agriculture Organization of the United Nations. (2010). CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.
  • The Nematicide cadusafos and some properties. (n.d.).
  • United States Environmental Protection Agency. (2000, June). Cadusafos Facts.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). Cadusafos. PubChem Compound Database.
  • World Health Organization. (n.d.). CADUSAFOS (174).
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Cadusafos.
  • University of Hertfordshire. (2025, October 22). Cadusafos (Ref: FMC 67825). AERU.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.